molecular formula C8H18S2 B146182 sec-Butyl Disulfide CAS No. 5943-30-6

sec-Butyl Disulfide

Cat. No.: B146182
CAS No.: 5943-30-6
M. Wt: 178.4 g/mol
InChI Key: QTWKINKGAHTPFJ-UHFFFAOYSA-N
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Description

Di-sec-butyl disulfide is a natural product found in Ferula assa-foetida with data available.

Properties

IUPAC Name

2-(butan-2-yldisulfanyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18S2/c1-5-7(3)9-10-8(4)6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWKINKGAHTPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SSC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044698
Record name Dibutan-2-yl disulfide
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Molecular Weight

178.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Strong sulphureous aroma
Record name di-sec-Butyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1911/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name di-sec-Butyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1911/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.942-0.954 (20°)
Record name di-sec-Butyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1911/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5943-30-6
Record name sec-Butyl disulfide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-sec-butyl disulfide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disulfide, bis(1-methylpropyl)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dibutan-2-yl disulfide
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Record name Bis(sec-butyl) disulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.184
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DI-SEC-BUTYL DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P593TCY71H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

sec-Butyl disulfide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to sec-Butyl Disulfide: Structure, Properties, and Applications

Introduction

This compound (CAS No. 5943-30-6) is an organosulfur compound characterized by a disulfide bond linking two sec-butyl groups.[1] This colorless liquid, known for its distinct garlic- or onion-like odor, is a versatile molecule with applications spanning organic synthesis, the flavor and fragrance industry, and biological research.[2] It is found naturally in plants of the Ferula genus, such as F. assa-foetida, where it contributes to the essential oil's characteristic aroma and biological activity.[1][3] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The fundamental structure of this compound consists of two secondary butyl groups attached to a disulfide (-S-S-) linkage.[2] Its systematic IUPAC name is 2-(butan-2-yldisulfanyl)butane.[4]

Molecular Structure

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₈H₁₈S₂[4]
Molecular Weight 178.36 g/mol [4][5]
CAS Number 5943-30-6[6]
Appearance Colorless liquid[2]
Odor Strong, garlic-like[2]
Density 0.957 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.492[2][6]
Polar Surface Area 50.6 Ų[2]
Rotatable Bond Count 5[2][4]
Water Solubility Insoluble[2]
Storage Temperature 2-8°C[2]

Spectroscopic Analysis

Spectroscopic methods are essential for the identification and structural elucidation of this compound.

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound would be expected to show a molecular ion peak (M+) at m/z = 178.[4] Common fragmentation patterns would involve cleavage of C-S and S-S bonds, leading to characteristic fragments. For instance, fragments at m/z 122 and 57 are prominent in the GC-MS data for di-sec-butyl disulfide.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is complex due to the chirality at the secondary carbon. It would exhibit multiple signals for the methyl (CH₃) and methylene (CH₂) protons of the sec-butyl groups. The hydrogen on the carbon attached to the sulfur (CH-S) would appear as a multiplet.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the sec-butyl group, with the carbon atom bonded to sulfur appearing at a characteristic downfield shift.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching and bending vibrations. The S-S stretching vibration is typically weak and falls in the 400-500 cm⁻¹ region, making it difficult to observe. The C-S stretch would appear in the 600-800 cm⁻¹ range.[8][9]

Synthesis of this compound

A common and efficient method for synthesizing this compound is through phase transfer catalysis, which offers mild reaction conditions and high yields.[10] Another approach involves microwave-assisted synthesis.[11]

Experimental Protocol: Phase Transfer Catalysis Synthesis[11]

This protocol describes a solvent-free synthesis using sodium sulfide, sulfur, and a phase-transfer catalyst.

  • Preparation of Sodium Disulfide Solution:

    • In a reaction flask, add sodium sulfide (molar ratio relative to sulfur: 1) and sulfur (molar ratio: 0.5-2).

    • Add water and stir until the solids are dissolved, forming an aqueous solution of sodium disulfide.

  • Phase Transfer Reaction:

    • Cool the sodium disulfide solution to room temperature in a three-necked flask.

    • Add a quaternary ammonium salt, such as tetrabutylammonium bromide, as the phase-transfer catalyst (0.5%–2.5% of the mass of sec-butyl bromide).

    • Slowly add sec-butyl bromide dropwise over 1 to 4 hours (molar ratio of sodium disulfide to sec-butyl bromide: 1:1–2).

    • Maintain the reaction at a constant temperature of 25–50 °C with stirring for 3 to 8 hours.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to stand and separate into layers.

    • The organic phase (upper layer) is the crude this compound product.

    • Isolate the organic layer and purify by vacuum fractionation to obtain a colorless or pale yellow final product.

    • This method typically achieves a purity of over 96% and a yield exceeding 92%.[10]

synthesis_workflow cluster_prep Step 1: Na₂S₂ Preparation cluster_reaction Step 2: Phase Transfer Reaction cluster_purification Step 3: Purification Na2S Sodium Sulfide (Na₂S) Mix1 Stir & Dissolve Na2S->Mix1 S Sulfur (S) S->Mix1 H2O Water H2O->Mix1 Na2S2_sol Aqueous Na₂S₂ Solution Mix1->Na2S2_sol Mix2 Stir at 25-50°C (3-8h) Na2S2_sol->Mix2 Catalyst Quaternary Ammonium Salt Catalyst->Mix2 SecBuBr sec-Butyl Bromide SecBuBr->Mix2 Crude Crude Product Mixture Mix2->Crude Separation Phase Separation Crude->Separation Distillation Vacuum Fractionation Separation->Distillation Final Pure this compound Distillation->Final

Caption: Workflow for Phase Transfer Catalysis Synthesis of this compound.

Chemical Reactivity and Mechanisms

The disulfide bond is the most reactive site in this compound, making it susceptible to both reduction and oxidation.[1]

  • Reduction: The disulfide bond can be readily reduced to the corresponding thiol (sec-butyl thiol) using reducing agents like lithium aluminum hydride.[1] This reaction is fundamental in biochemistry, where disulfide bridges in proteins are cleaved.

  • Oxidation: Oxidation of the disulfide bond can yield thiosulfinates (sulfoxides) and ultimately thiosulfonates (sulfones) upon treatment with oxidizing agents such as hydrogen peroxide.[1]

  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions with halides.[1]

The central mechanism of its biological activity often involves the interaction of the disulfide bond with thiol groups in proteins and enzymes.[1] This can lead to the formation of mixed disulfides, causing enzyme inhibition or modification of protein structure.[1]

reactivity_diagram cluster_reactions Key Chemical Reactions main This compound (R-S-S-R) Reduction sec-Butyl Thiol (2 R-SH) main->Reduction  Reduction  (e.g., LiAlH₄) Oxidation Thiosulfinate/Thiosulfonate (R-S(O)-S-R / R-S(O)₂-S-R) main->Oxidation  Oxidation  (e.g., H₂O₂) Thiol_Exchange Mixed Disulfide (R-S-S-R') main->Thiol_Exchange  Thiol-Disulfide Exchange  (with R'-SH)

Caption: Major Chemical Reactions of this compound.

Applications in Research and Industry

This compound is a valuable compound with diverse applications.

  • Organic Synthesis: It serves as an important intermediate in organic synthesis for creating more complex sulfur-containing molecules used in pharmaceuticals and agrochemicals.[1][12]

  • Flavor and Fragrance: Due to its potent, sulfurous aroma, it is used as a flavoring agent in foods to impart savory, garlic-like notes.[2][4]

  • Biological and Pharmacological Research:

    • Antimicrobial Activity: Studies have indicated that this compound and its derivatives possess antimicrobial properties.[1]

    • Immunomodulatory Effects: Isomers such as (E/Z)-propenyl sec-butyl disulfides, found in Ferula species, have been shown to enhance phagocyte activity, suggesting a potential role in modulating immune responses.[1]

    • Enzyme Inhibition: In biological research, it is used to study enzyme inhibition and protein modifications through its interaction with cysteine residues.[1]

  • Drug Development: The disulfide bond is a critical structural motif for stabilizing the conformations of many bioactive peptides.[13] While this compound itself is not a therapeutic, understanding its chemistry is relevant to the development of peptide drugs where disulfide surrogates are sometimes engineered to improve stability and potency.[13]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.[14][15]

  • Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[14] If ventilation is inadequate, use a full-face respirator with appropriate cartridges.[14]

  • Handling: Handle in a well-ventilated area, preferably under a chemical fume hood. Avoid contact with skin, eyes, and inhalation of vapors.[14] Keep away from open flames, hot surfaces, and sources of ignition.[16]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[14]

    • Skin Contact: Wash off with soap and plenty of water.[14]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[14]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[14]

  • Storage and Disposal: Store in a tightly closed container in a dry, cool, and well-ventilated place between 2-8°C.[2] Dispose of as hazardous waste in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is a significant organosulfur compound with a well-defined structure and a range of predictable chemical behaviors centered on its disulfide linkage. Its synthesis is efficient via phase transfer catalysis, and its reactivity allows for its use as a versatile intermediate in organic chemistry. Beyond its industrial use in flavors, its presence in natural products and its ability to interact with biological thiols make it a compound of interest for ongoing research in medicinal chemistry and drug development, particularly in the study of protein structure and function.

References

  • Synthesis method of di-sec-butyl disulfide. (2012). Google Patents.
  • Solvent-free phase transfer catalysis synthesis method of this compound. (2009). Google Patents.
  • Di-sec-butyl disulfide | C8H18S2 | CID 94314. (n.d.). PubChem.
  • Methyl this compound | C5H12S2 | CID 522263. (n.d.). PubChem.
  • (E)-sec-Butyl propenyl disulfide. (n.d.). NIST WebBook.
  • Methyl sec-butyl disulphide. (n.d.). NIST WebBook.
  • Butyl disulfide - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
  • Butyl sec-butyl sulfide - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
  • The Role of this compound in Modern Organic Synthesis. (n.d.).
  • Di-sec-butyl sulphide | C8H18S | CID 522065. (n.d.). PubChem.
  • Synthesis of Di-tert-Butyl Polysulfide. (n.d.). PrepChem.com.
  • Disulfide, dibutyl. (n.d.). NIST WebBook.
  • Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. (2025). Frontiers.
  • Butyl disulfide - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase.
  • NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA. (n.d.). PMC - NIH.
  • 13 C NMR spectra of dibutylsulfide (Bu 2 S) oxidation with NIS under... (n.d.). ResearchGate.
  • A new spectroscopic approach to examining the role of disulfide bonds in the structure and unfolding of soybean trypsin inhibitor. (n.d.). PubMed.
  • database IR spectra INFRARED SPECTROSCOPY INDEX... (n.d.). Doc Brown's Chemistry.
  • Asafoetida. (n.d.). Wikipedia.
  • 1H NMR: Intermediate Level, Spectrum 1. (n.d.).
  • Small molecule generators of biologically reactive sulfur species. (n.d.). PMC - NIH.
  • Biological Activity and Applications of Natural Compounds. (n.d.). MDPI.
  • (Z)-sec-Butyl propenyl disulfide. (n.d.). NIST WebBook.
  • Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. (n.d.). MDPI.

Sources

sec-Butyl Disulfide (CAS 5943-30-6): A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

sec-Butyl disulfide, with the Chemical Abstracts Service (CAS) number 5943-30-6, is an organosulfur compound characterized by a disulfide bond linking two sec-butyl groups.[1] This colorless liquid possesses a distinctive strong, garlic-like or sulfurous odor.[2] While it occurs naturally in some plants like garlic and onions, its synthetic counterpart is of significant interest across various scientific and industrial domains.[2] This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis methodologies, analytical characterization, and potential applications, with a focus on the underlying scientific principles.

Physicochemical Properties and Structural Elucidation

Understanding the fundamental properties of a compound is paramount for its effective application in research and development.

Chemical and Physical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in various chemical environments and for designing experimental protocols.

PropertyValueSource(s)
CAS Number 5943-30-6[2][3]
Molecular Formula C8H18S2[1][3]
Molecular Weight 178.36 g/mol [3][4]
Appearance Colorless liquid[2]
Odor Strong, sulfurous, garlic-like, onion-like[2][3]
Density 0.957 g/mL at 25 °C[5]
Boiling Point ~230.63°C (estimate)
Melting Point ~ -36.74°C (estimate)
Refractive Index (n20/D) 1.492[2][5]
Vapor Pressure 0.166 mmHg at 25°C[2]
Water Solubility Practically insoluble[2][3]
Solubility in Organic Solvents Soluble in ethanol, methanol, and isopropanol[3]
XLogP3-AA 3.6[3]
Structural Representation

The structure of this compound is foundational to its reactivity and function. The disulfide bond (-S-S-) is the key functional group, influencing its chemical behavior.

Caption: Chemical structure of this compound.

The molecule possesses two stereocenters at the carbon atoms attached to the sulfur atoms, leading to the possibility of diastereomers (RR, SS, and meso forms).

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, each with its own advantages and considerations. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Synthesis from sec-Butyl Halides

A common and efficient method involves the reaction of a sec-butyl halide (e.g., sec-butyl bromide or sec-butyl chloride) with a disulfide source.[1][6] Phase transfer catalysis is often employed to facilitate the reaction between the aqueous and organic phases, leading to high yields.[1][6]

2.1.1. Experimental Protocol: Phase Transfer Catalysis Synthesis

This protocol is based on the reaction of sodium disulfide with sec-butyl bromide using a phase transfer catalyst.[6]

Materials:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sulfur powder

  • sec-Butyl bromide

  • Tetrabutylammonium bromide (TBAB)

  • Water

  • Organic solvent (e.g., diethyl ether or pentane)

Procedure:

  • Prepare an aqueous solution of sodium disulfide by dissolving sodium sulfide and sulfur powder in water with stirring. The molar ratio of sodium sulfide to sulfur can be varied, typically around 1:0.5 to 1:2.[6]

  • In a separate reaction vessel, add the sec-butyl bromide and the phase transfer catalyst (e.g., TBAB, 0.5-2.5% by mass of sec-butyl bromide).[6]

  • Slowly add the aqueous sodium disulfide solution to the sec-butyl bromide mixture with vigorous stirring.

  • Maintain the reaction temperature, for instance, at 50°C, for several hours (e.g., 6 hours) to ensure complete reaction.[6]

  • After the reaction is complete, allow the mixture to cool and the layers to separate.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by fractional distillation under vacuum to obtain high-purity this compound.

Caption: Workflow for the synthesis of this compound.

Oxidation of sec-Butyl Thiol

An alternative synthetic route involves the oxidation of sec-butyl thiol.[1][7] This method is conceptually straightforward but requires the handling of the malodorous and volatile sec-butyl thiol. Various oxidizing agents can be employed, including air (oxygen), hydrogen peroxide, or halogens.[1][7][8] Sonication has been shown to accelerate the air oxidation of thiols to disulfides.[7]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[9][10] It provides both retention time information for separation and mass spectral data for identification. Due to the often low concentrations of sulfur compounds in complex mixtures, a sulfur-selective detector, such as a Pulsed Flame Photometric Detector (PFPD) or a Sulfur Chemiluminescence Detector (SCD), can be used in parallel with the mass spectrometer to enhance detection and identification.[9][11]

3.1.1. Typical GC-MS Parameters
  • Column: A non-polar or medium-polarity capillary column is suitable for separating this compound from other components. An Agilent CP-SilicaPLOT column has been used for the separation of various sulfur compounds.[12]

  • Carrier Gas: Helium is commonly used as the carrier gas.[12]

  • Injector Temperature: Typically set around 200-250°C.[12]

  • Oven Temperature Program: A temperature gradient is often used to achieve good separation, for example, starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 200°C).[12]

  • Mass Spectrometer: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.

3.2.1. Interpreting NMR Spectra
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the sec-butyl groups. The multiplicity of the signals (singlet, doublet, triplet, etc.) and their integration values are key to assigning the structure. A notable difference between the ¹H NMR spectra of a thiol and its corresponding disulfide is the chemical shift and multiplicity of the methylene protons adjacent to the sulfur atom.[13]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The chemical shifts of the carbons, particularly the Cβ carbon of the cysteine residue, are sensitive to the oxidation state of the sulfur and can be used to confirm the formation of the disulfide bond.[14][15]

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in a molecule. While the S-S bond itself gives a weak and often difficult-to-observe absorption in the 400-500 cm⁻¹ region, the overall IR spectrum serves as a fingerprint for the compound.[16]

Applications in Research and Drug Development

This compound and related disulfide compounds have several applications and areas of interest for researchers and drug development professionals.

Organic Synthesis Intermediate

This compound serves as a versatile intermediate in organic synthesis.[1][17] The disulfide bond can be cleaved under reductive conditions to generate sec-butyl thiol, which can then be used in further reactions.[1] It can also undergo oxidation to form sulfoxides and sulfones, which are important functional groups in many biologically active molecules.[1]

Flavor and Fragrance Industry

Due to its characteristic sulfurous and onion-like scent, this compound is used as a flavoring agent and fragrance ingredient.[2][16] It is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[16]

Potential in Drug Discovery

Disulfide bonds are crucial for the structural stability and biological activity of many peptides and proteins.[18][19] While this compound itself is not a therapeutic agent, the study of its chemistry and reactivity provides insights into the behavior of disulfide bonds in more complex biological systems. Unsymmetrical disulfides, in general, have shown promising antimicrobial and anticancer activities.[18] The development of synthetic methods for disulfides is therefore relevant to the synthesis of novel drug candidates.

Safety and Handling

This compound is a chemical that requires careful handling to minimize risks.

Hazard Identification
  • Irritation: It is irritating to the skin, eyes, and respiratory system.[2][20]

  • Flammability: It is a combustible liquid.

  • Toxicity: The toxicological properties have not been fully investigated, but inhalation may cause respiratory irritation, and ingestion may lead to nausea, vomiting, and abdominal pain.[2][20][21]

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[20] In case of insufficient ventilation, use a suitable respirator.[20]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[20] Avoid contact with skin and eyes.[20]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[22] Keep away from heat, sparks, and open flames.[22]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[20]

Conclusion

This compound is a valuable organosulfur compound with well-defined physicochemical properties and established synthetic routes. Its utility as a synthetic intermediate and its presence in natural products make it a compound of interest for researchers in various fields. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective application in the laboratory and beyond. For professionals in drug development, the chemistry of simple disulfides like this compound provides a foundational understanding for the design and synthesis of more complex disulfide-containing therapeutics.

References

  • Taylor & Francis Online. (n.d.). A Versatile One‐Pot Synthesis of Dialkyl Disulfides and Sulfides.
  • OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD.
  • The Good Scents Company. (n.d.). Di-sec-butyl disulfide (CAS 5943-30-6): Odor profile, Properties, & IFRA compliance.
  • AAC Lab. (n.d.). Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS).
  • Google Patents. (n.d.). CN101508662A - Solvent-free phase transfer catalysis synthesis method of this compound.
  • Taylor & Francis Online. (2005). A Versatile One‐Pot Synthesis of Dialkyl Disulfides and Sulfides.
  • Royal Society of Chemistry. (n.d.). Efficient synthesis of disulfides by air oxidation of thiols under sonication.
  • Agilent. (2011). Analysis of sulfur gases.
  • National Center for Biotechnology Information. (n.d.). Di-sec-butyl disulfide. PubChem.
  • Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD.
  • Organic Syntheses. (n.d.). sulfide synthesis in preparation of unsymmetrical dialkyl disulfides.
  • Kövér, K. E., & Batta, G. (2013). NMR investigation of disulfide containing peptides and proteins. In Amino Acids, Peptides and Proteins (Vol. 38, pp. 37-59). Royal Society of Chemistry.
  • Headley, J. V. (1987). GC/MS identification of organosulphur compounds in environmental samples. Biomedical & environmental mass spectrometry, 14(6), 275-280.
  • The Journal of Organic Chemistry. (2017). Rapid Transformation of Alkyl Halides into Symmetrical Disulfides Using Sodium Sulfide and Carbon Disulfide. 82(19), 10568-10573.
  • Google Patents. (n.d.). CN102351763A - Synthesis method of di-sec-butyl disulfide.
  • The Good Scents Company. (n.d.). di-sec-butyl disulfide.
  • National Center for Biotechnology Information. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(16), 5183.
  • National Center for Biotechnology Information. (n.d.). Methyl this compound. PubChem.
  • National Institute of Standards and Technology. (n.d.). (E)-sec-Butyl propenyl disulfide. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA.
  • ProQuest. (n.d.). 13C NMR chemical shifts can predict disulfide bond formation.
  • UTMB Research Experts. (n.d.). 13C NMR chemical shifts can predict disulfide bond formation.
  • Blogger. (n.d.). The Role of this compound in Modern Organic Synthesis.
  • ResearchGate. (n.d.). Superimposed 1 H NMR spectra of CBZ-thiol and CBZ-disulfide showing difference of multiplicity of methylene groups attached to sulfur.
  • Journal of the American Chemical Society. (1998). Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. Synthesis of tert-Butanesulfinamides, tert-Butyl Sulfoxides, and tert-Butanesulfinimines. 120(17), 4243-4244.
  • National Center for Biotechnology Information. (n.d.). Di-sec-butyl sulphide. PubChem.
  • Frontiers. (2025). Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery.

Sources

Chapter 1: Nomenclature and Chemical Identity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to sec-Butyl Disulfide

This guide provides a comprehensive technical overview of this compound, a significant organosulfur compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, synthesis methodologies, and its broader relevance in industrial and pharmaceutical contexts. We will explore not only the direct applications of this compound but also its importance as a model for understanding the disulfide linkages that are critical in modern drug design.

This compound is a symmetrical disulfide characterized by the covalent linkage of two sulfur atoms, each bonded to a sec-butyl group. Understanding its precise chemical identity is fundamental for its application and study.

The formal IUPAC name for this compound is 2-(butan-2-yldisulfanyl)butane [1][2]. This nomenclature precisely describes the connectivity of the atoms within the molecule. However, in literature and commercial contexts, it is frequently referred to by a variety of synonyms.

Common Synonyms and Identifiers:

  • Di-sec-butyl disulfide[3][4][5]

  • sec-Butyldisulfide[2][3][5]

  • Disulfide, bis(1-methylpropyl)[1][3][5]

  • Bis(1-methylpropyl) disulfide[1]

  • 3,6-Dimethyl-4,5-dithiaoctane[1][6]

  • CAS Number: 5943-30-6[1][3][4]

  • PubChem CID: 94314[1][2]

  • EINECS: 227-702-1[1][5]

The structural formula, C₈H₁₈S₂, and the arrangement of its atoms are depicted in the diagram below.

Caption: Chemical structure of 2-(butan-2-yldisulfanyl)butane.

Chapter 2: Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior, applications, and handling requirements. It is a colorless liquid known for a potent, sulfurous, and onion-like odor[1][3]. Its properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₈S₂[3][4]
Molecular Weight 178.36 - 178.4 g/mol [2][3][4]
Appearance Colorless liquid[1][7]
Density 0.942 - 0.957 g/cm³ @ 20°C[7][8]
Boiling Point 218 - 220.6 °C @ 760 mmHg[7][8]
Melting Point -49 °C[7]
Flash Point 67.2 °C (153 °F)[7][8]
Vapor Pressure 0.166 - 0.2034 hPa @ 20-25°C[1][3]
Refractive Index 1.477 - 1.497 @ 20°C[1][8]
Solubility Insoluble in water; Soluble in ethanol and ether[1][3][7]
XLogP3-AA 3.6[2][3]

Chapter 3: Synthesis and Manufacturing

The synthesis of symmetrical disulfides like this compound typically involves the oxidation of the corresponding thiols or the reaction of an alkyl halide with a disulfide source. A modern and efficient method involves a microwave-assisted, solvent-free phase transfer catalysis reaction, which offers high yields and simplified operation[9][10].

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a patented method demonstrating a high-yield synthesis of di-sec-butyl disulfide[9]. The causality behind this experimental choice is the enhanced reaction rate and efficiency provided by microwave irradiation, coupled with the efficacy of phase transfer catalysis for reacting an aqueous nucleophile with an organic electrophile.

Materials:

  • Sodium sulfide (Na₂S)

  • Sulfur powder (S)

  • 2-Bromobutane (sec-butyl bromide)

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

  • Water

  • Microwave reactor

Step-by-Step Methodology:

  • Preparation of Sodium Disulfide Solution: In a reaction flask, dissolve sodium sulfide (0.2 mol) in water. To this solution, add sulfur powder (0.1 mol)[9].

  • Reaction: Heat the mixture to 55°C while stirring and maintain for 1 hour. This step forms the sodium disulfide (Na₂S₂) nucleophile[9].

  • Catalyst and Alkylation: Cool the resulting aqueous solution and transfer it to a microwave reactor. Add a catalytic amount of tetrabutylammonium bromide (TBAB)[9].

  • Microwave Reaction: Add 2-bromobutane (0.13 mol) to the mixture. Initiate the microwave reactor at a power of 300-1000W (e.g., 500W) and allow the reaction to proceed with stirring for 0.2-2 hours[9]. The TBAB facilitates the transfer of the disulfide anion from the aqueous phase to the organic phase (2-bromobutane) where the reaction occurs.

  • Workup and Purification: After the reaction is complete, cool the mixture and allow the layers to stand and separate. Remove the aqueous phase. The remaining organic phase is crude this compound[9].

  • Final Product: Purify the organic phase by distillation to obtain pure di-sec-butyl disulfide. Yields exceeding 95% with high purity ( >99%) have been reported with this method[9].

synthesis_workflow cluster_prep Step 1: Nucleophile Preparation cluster_reaction Step 2: Microwave Synthesis cluster_purification Step 3: Purification Na2S Sodium Sulfide (Na₂S) + Sulfur (S) in Water Heat Heat to 55°C, 1 hr Na2S->Heat Na2S2 Sodium Disulfide (Na₂S₂) Aqueous Solution Heat->Na2S2 Reactants Na₂S₂ Solution + 2-Bromobutane + TBAB Catalyst Na2S2->Reactants Microwave Microwave Irradiation (500W, ~1 hr) Reactants->Microwave Mixture Crude Product Mixture (Organic + Aqueous) Microwave->Mixture Separation Phase Separation Mixture->Separation Distillation Distillation of Organic Phase Separation->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Chapter 4: Applications and Relevance in Drug Development

While this compound's primary commercial uses are in the flavor and fragrance industries, its core chemical feature—the disulfide bond—is of immense interest to drug development professionals[1][8].

Industrial Applications

This compound is used as a food flavoring agent to impart savory, garlic- and onion-like notes[1][2]. Its strong odor profile also makes it a component in fragrance formulations[1][3]. Furthermore, its role as a versatile organic intermediate allows it to be a starting material for the synthesis of more complex sulfur-containing molecules[7][11].

The Disulfide Bond in Drug Development

The disulfide bond is a critical structural motif in biochemistry and pharmaceutical sciences. It is renowned for its unique redox sensitivity: it remains relatively stable in the oxidative environment of the bloodstream but is readily cleaved in the reducing intracellular environment, where concentrations of glutathione (GSH) are high (1-10 mM)[][13]. This property makes it an ideal "smart" linker for targeted drug delivery.

Disulfide Linkers in Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to an antibody that recognizes a tumor-specific antigen. The linker's role is to ensure the drug remains attached to the antibody in circulation (preventing off-target toxicity) and is efficiently released inside the cancer cell[][13]. Disulfide linkers are a cornerstone of this strategy. The cleavage mechanism relies on the intracellular glutathione reducing the disulfide bridge to release the free, active drug.

The stability of these linkers can be fine-tuned, for instance, by introducing steric hindrance (e.g., methyl groups) adjacent to the disulfide bond to balance stability and release kinetics[14]. While this compound itself is not used as a drug linker, its fundamental R-S-S-R' structure serves as the parent model for these advanced systems.

disulfide_cleavage Mechanism of Disulfide Linker Cleavage in ADCs ADC Antibody-Drug Conjugate (ADC) with Disulfide Linker Bloodstream Systemic Circulation (Oxidative, Low GSH) Linker is Stable ADC->Bloodstream TargetCell Target Cancer Cell Bloodstream->TargetCell Targeting Internalization ADC Internalization TargetCell->Internalization Cytoplasm Intracellular Environment (Reducing, High GSH) Internalization->Cytoplasm Cleavage Disulfide Bond Cleavage by Glutathione (GSH) Cytoplasm->Cleavage High GSH DrugRelease Active Drug Released Cleavage->DrugRelease Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

Sources

Spectroscopic Data of sec-Butyl Disulfide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

sec-Butyl disulfide (C8H18S2) is an organosulfur compound that plays a role in various chemical and biological processes.[1][2] Its structural elucidation and quality control rely heavily on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into the interpretation of its spectra and outlining field-proven methodologies for data acquisition. Understanding the spectroscopic signature of this molecule is paramount for researchers in fields ranging from flavor chemistry to drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for its unambiguous identification.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the chemically non-equivalent protons in the two sec-butyl groups. Due to the chiral center at the carbon atom bonded to sulfur, the adjacent methylene protons are diastereotopic, leading to a more complex splitting pattern than might be initially expected.

Key Features of the ¹H NMR Spectrum:

  • Methyl Protons (CH₃-CH₂): A triplet signal appears for the terminal methyl groups.

  • Methylene Protons (CH₃-CH₂): A multiplet arises from the methylene protons, which are coupled to both the adjacent methyl and methine protons.

  • Methine Proton (CH-S): A multiplet is observed for the methine proton, coupled to the neighboring methyl and methylene protons.

  • Methyl Protons (CH₃-CH): A doublet corresponds to the methyl group attached to the chiral center.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (terminal)~0.9Triplet
CH₂~1.5Multiplet
CH (methine)~2.7Multiplet
CH₃ (on chiral center)~1.3Doublet

Note: Predicted values are based on standard chemical shift tables and may vary slightly depending on the solvent and instrument used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. For the symmetric this compound, four distinct signals are expected, corresponding to the four different carbon environments in one sec-butyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
CH₃ (terminal)~11
CH₂~21
CH₃ (on chiral center)~30
CH (methine)~45

Note: Predicted values are based on standard chemical shift databases and may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorptions for this compound:

  • C-H Stretching: Strong absorptions in the range of 2850-3000 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds in the alkyl groups.

  • C-H Bending: Absorptions in the 1350-1480 cm⁻¹ region correspond to the bending vibrations of the C-H bonds.

  • S-S Stretching: A weak absorption band in the region of 400-500 cm⁻¹ is indicative of the disulfide bond stretching vibration. This peak can sometimes be difficult to observe.

  • C-S Stretching: A weak to medium absorption between 600 and 800 cm⁻¹ is attributed to the C-S stretching vibration.

Table 3: Key IR Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C-H Stretch (sp³)2850-3000Strong
C-H Bend1350-1480Medium
C-S Stretch600-800Weak-Medium
S-S Stretch400-500Weak

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

For this compound (molecular weight: 178.4 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 178.[1] The fragmentation pattern is typically dominated by cleavage of the C-S and S-S bonds.

Expected Key Fragments in the Mass Spectrum:

  • m/z 178: Molecular ion [C₈H₁₈S₂]⁺•

  • m/z 121: Loss of a sec-butyl radical •C₄H₉

  • m/z 89: [C₄H₉S]⁺ fragment

  • m/z 57: sec-Butyl cation [C₄H₉]⁺[1]

  • m/z 41: Allyl cation [C₃H₅]⁺[1]

  • m/z 29: Ethyl cation [C₂H₅]⁺[1]

Table 4: Significant Mass Spectrometry Fragments for this compound

m/zRelative IntensityProposed Fragment
178Low[C₈H₁₈S₂]⁺• (Molecular Ion)
122Moderate[C₄H₁₀S₂]⁺•
57High[C₄H₉]⁺
41Moderate[C₃H₅]⁺
29Moderate[C₂H₅]⁺

Experimental Protocols

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

    • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

  • Data Acquisition:

    • Acquire the ¹H spectrum using a standard pulse sequence.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H signals and determine the multiplicities.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For neat liquid analysis, place a drop of this compound between two KBr or NaCl plates.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a more straightforward analysis of the liquid sample.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrument Setup:

    • Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Install an appropriate GC column (e.g., a non-polar DB-5ms column).

    • Set the GC oven temperature program to ensure good separation from any impurities.

    • Set the MS to operate in Electron Ionization (EI) mode at 70 eV.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

    • The GC will separate the components of the sample, and the eluting compounds will be introduced into the MS for ionization and analysis.

  • Data Processing:

    • The software will generate a total ion chromatogram (TIC) and individual mass spectra for each eluting peak.

    • Identify the peak corresponding to this compound based on its retention time.

    • Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

Visualizations

Caption: Molecular structure of this compound.

G M [C₈H₁₈S₂]⁺• m/z = 178 F1 [C₄H₉S₂]⁺ m/z = 121 M->F1 - •C₄H₉ F2 [C₄H₉S]⁺ m/z = 89 M->F2 - •SC₄H₉ F1->F2 - S F3 [C₄H₉]⁺ m/z = 57 F2->F3 - S

Sources

The Enigmatic Presence of Sec-Butyl Disulfide in the Plant Kingdom: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Volatile organosulfur compounds are pivotal to the chemical ecology and medicinal properties of many plant species. Among these, sec-butyl disulfide and its derivatives represent a class of molecules with significant, yet not fully elucidated, biological activities. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and analysis of this compound in plants. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, offers field-proven experimental protocols, and discusses the potential pharmacological applications of this intriguing disulfide.

Introduction: The Significance of Organosulfur Compounds in Flora

Plants synthesize a vast arsenal of secondary metabolites that are not directly involved in growth and development but are crucial for defense, communication, and adaptation. Organosulfur compounds, particularly those found in the genera Ferula and Allium, are renowned for their pungent aromas and potent biological activities. These compounds, derived from the intricate metabolism of sulfur-containing amino acids, play a vital role in protecting plants from herbivores and pathogens. This compound, a prominent member of this family, has been identified as a key component of the essential oils of several plant species, contributing to their characteristic scent and therapeutic potential. Understanding its distribution, formation, and function is paramount for harnessing its properties for pharmaceutical and other applications.

Natural Occurrence and Distribution

The presence of this compound and its related structures, most notably (Z)- and (E)-1-propenyl this compound, is most significantly documented in the oleo-gum-resins of plants belonging to the genus Ferula (Apiaceae family). Commonly known as "Asafoetida" or "Hing," the resin of these plants has been a staple in traditional medicine and cuisine for centuries.

Prominence in the Ferula Genus

Numerous phytochemical studies have consistently identified this compound derivatives as major constituents of the essential oils extracted from various Ferula species. Gas chromatography-mass spectrometry (GC-MS) analyses have revealed that these compounds can constitute a significant percentage of the total volatile fraction.

Plant SpeciesPlant PartMajor this compound DerivativesConcentration Range (%)Reference(s)
Ferula assa-foetidaOleo-gum-resin(E)-1-propenyl this compound, (Z)-1-propenyl this compound40.15 - 44.36 ((E)-isomer), 23.93 - 27.98 ((Z)-isomer)[1]
Ferula tadshikorumUnderground parts(Z)-1-propenyl this compound, (E)-1-propenyl this compound37.3 ((Z)-isomer), 29.9 ((E)-isomer)[2]
Ferula latisectaRoots(Z)-1-propenyl this compound, (E)-1-propenyl this compound50.5 ((Z)-isomer), 6.2 ((E)-isomer)
Ferula fukanensis & Ferula sinkiangensisOleo-gum-resinsec-butyl-cis-1-propenyl disulfide, sec-butyl-trans-1-propenyl disulfideMajor components
Presence in Other Plant Genera

While the Ferula genus is the primary source, related organosulfur compounds containing a butyl moiety have been identified in other plants, particularly in the Allium genus. For instance, S-n-butylcysteine sulfoxide has been isolated from Allium siculum. However, the direct presence of this compound in common Allium species like garlic (A. sativum) and onion (A. cepa) is not well-documented, with their sulfur profiles being dominated by allyl and propyl disulfides.

Biosynthesis: A Hypothetical Pathway

The complete biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the known metabolism of branched-chain amino acids (BCAAs) and sulfur-containing compounds, a plausible pathway can be proposed. This hypothetical pathway involves the convergence of isoleucine catabolism and the sulfur assimilation pathway.

Origin of the Sec-Butyl Moiety: The Isoleucine Connection

The sec-butyl carbon skeleton is structurally identical to the side chain of the amino acid isoleucine. Plants synthesize isoleucine from threonine via a multi-enzyme pathway primarily located in the plastids[3][4]. The catabolism of isoleucine is initiated by a branched-chain amino acid aminotransferase (BCAT), which converts isoleucine to α-keto-β-methylvalerate[5][6]. Subsequent oxidative decarboxylation yields 2-methylbutanoyl-CoA. This intermediate can then be further metabolized, and it is hypothesized that a derivative of this pathway provides the sec-butyl group for the formation of volatile sulfur compounds.

The Sulfur Donor: Cysteine and the Sulfur Assimilation Pathway

Plants assimilate inorganic sulfate from the soil, which is then reduced to sulfide in the plastids[7][8]. This sulfide is incorporated into O-acetylserine by the enzyme O-acetylserine (thiol) lyase to form the amino acid cysteine[7]. Cysteine serves as the primary sulfur donor for a vast array of sulfur-containing metabolites.

Proposed Formation of Sec-Butyl Thiol and Disulfide

The convergence of these two pathways likely involves the following steps:

  • Isoleucine Catabolism : Isoleucine is catabolized to a sec-butyl-containing intermediate.

  • Sulfur Transfer : A sulfuryl group is transferred to this intermediate, possibly from cysteine or a related sulfur donor, to form sec-butyl thiol (2-butanethiol).

  • Oxidative Coupling : Two molecules of sec-butyl thiol are then enzymatically oxidized to form di-sec-butyl disulfide. Enzymes such as thiol oxidases or peroxidases could catalyze this disulfide bond formation[9][10].

For the formation of propenyl this compound, a similar pathway would involve the coupling of a sec-butyl thiol with a propenyl thiol, the latter likely derived from the metabolism of other amino acids.

Biosynthesis cluster_isoleucine Isoleucine Catabolism cluster_sulfur Sulfur Assimilation cluster_disulfide Disulfide Formation Isoleucine Isoleucine aKBV α-keto-β-methylvalerate Isoleucine->aKBV BCAT MethylbutanoylCoA 2-methylbutanoyl-CoA aKBV->MethylbutanoylCoA BCKDH SecButylPrecursor Sec-butyl Precursor MethylbutanoylCoA->SecButylPrecursor SecButylThiol sec-Butyl Thiol SecButylPrecursor->SecButylThiol Sulfur Transfer Sulfate Sulfate Sulfide Sulfide Sulfate->Sulfide Reduction Pathway Cysteine Cysteine Sulfide->Cysteine OASTL Cysteine->SecButylThiol DiSecButylDisulfide Di-sec-butyl Disulfide SecButylThiol->DiSecButylDisulfide Thiol Oxidase/ Peroxidase

Figure 1: Hypothetical biosynthetic pathway of di-sec-butyl disulfide.

Experimental Methodologies

The study of this compound in plants requires robust methods for its extraction, identification, and quantification. The following protocols are designed to provide a comprehensive workflow for researchers.

Extraction of Essential Oils from Ferula Oleo-Gum-Resin

Hydrodistillation is the most common method for extracting volatile compounds from plant resins.

Protocol 1: Hydrodistillation using a Clevenger-type Apparatus

  • Sample Preparation : Grind the dried oleo-gum-resin of Ferula to a coarse powder.

  • Apparatus Setup : Set up a Clevenger-type apparatus with a 2 L round-bottom flask.

  • Distillation :

    • Place 100 g of the powdered resin into the flask.

    • Add 1 L of distilled water.

    • Heat the flask to boiling and maintain a gentle reflux for 3-4 hours. The volatile oils will co-distill with the water, condense, and be collected in the calibrated tube of the Clevenger apparatus.

  • Oil Collection : After cooling, carefully collect the separated essential oil layer.

  • Drying and Storage : Dry the collected oil over anhydrous sodium sulfate to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C until analysis.

Hydrodistillation Start Start: Ground Ferula Resin Setup Set up Clevenger Apparatus Start->Setup AddSample Add 100g Resin and 1L Water to Flask Setup->AddSample Heat Heat to Boiling and Reflux for 3-4 hours AddSample->Heat Condense Volatiles Condense and Separate Heat->Condense Collect Collect Essential Oil Layer Condense->Collect Dry Dry with Anhydrous Sodium Sulfate Collect->Dry Store Store at 4°C in a Dark Vial Dry->Store End End: Purified Essential Oil Store->End

Figure 2: Workflow for hydrodistillation of Ferula essential oil.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds in essential oils.

Protocol 2: GC-MS Analysis of this compound

  • Sample Preparation : Prepare a 1% (v/v) solution of the essential oil in a suitable solvent such as hexane or dichloromethane.

  • GC-MS System : An Agilent or similar GC system coupled with a mass selective detector is recommended.

  • GC Parameters :

    • Column : A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating these compounds[1][4].

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature : 250°C.

    • Injection Volume : 1 µL in split mode (e.g., 1:50 split ratio).

    • Oven Temperature Program :

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp: Increase at 3°C/min to 250°C.

      • Final hold: Hold at 250°C for 10 minutes[1].

  • MS Parameters :

    • Ion Source : Electron Impact (EI) at 70 eV.

    • Mass Range : Scan from m/z 35 to 400 amu.

    • Transfer Line Temperature : 280°C.

  • Compound Identification :

    • Compare the mass spectra of the eluted peaks with those in commercial libraries (e.g., NIST, Wiley).

    • Confirm identification by comparing the calculated Retention Indices (RI) with literature values. RIs are determined by co-injecting a series of n-alkanes (e.g., C8-C24) under the same chromatographic conditions.

  • Quantification :

    • For relative quantification, use the peak area percentage from the GC-FID chromatogram.

    • For absolute quantification, create a calibration curve using a certified reference standard of this compound.

Synthesis of a this compound Reference Standard

A reference standard is crucial for accurate quantification. A common synthetic route involves the reaction of sodium disulfide with a sec-butyl halide.

Protocol 3: Laboratory-Scale Synthesis

  • Preparation of Sodium Disulfide : In a round-bottom flask, dissolve sodium sulfide nonahydrate in water. Add an equimolar amount of elemental sulfur powder and heat the mixture gently (around 60°C) with stirring until the sulfur dissolves to form a dark reddish-brown solution of sodium disulfide.

  • Reaction : Cool the sodium disulfide solution. Under vigorous stirring, slowly add sec-butyl bromide (2 molar equivalents to the initial sodium sulfide). The reaction is exothermic and should be controlled with an ice bath.

  • Work-up : After the addition is complete, continue stirring for 1-2 hours at room temperature. The organic layer containing the di-sec-butyl disulfide will separate. Extract the aqueous phase with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification : Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure di-sec-butyl disulfide.

  • Characterization : Confirm the identity and purity of the synthesized compound using ¹H-NMR, ¹³C-NMR, and GC-MS.

Biological Activities and Potential Applications

The essential oils of Ferula species, rich in this compound derivatives, have demonstrated a range of biological activities, suggesting potential applications in drug development.

Antimicrobial and Antifungal Activity

Essential oils containing (Z)- and (E)-propenyl this compound have shown promising activity against various microorganisms. While much of the data pertains to the entire essential oil, some studies have investigated isolated sulfur compounds. For example, sulfur-containing compounds isolated from Ferula persica have shown potent antifungal activity with Minimum Inhibitory Concentrations (MICs) as low as ≤62.5 µg/mL against filamentous fungi[3]. The essential oil of F. assa-foetida has also shown anti-yeast activity against Candida albicans[6].

Cytotoxic and Anticancer Potential

The cytotoxic effects of Ferula essential oils have been evaluated against several cancer cell lines. The essential oil of Ferula tadshikorum, with high concentrations of propenyl sec-butyl disulfides, exhibited cytotoxicity against CCRF-CEM leukemia cells with an IC50 value of 21.6 µg/mL[2]. Similarly, essential oils from F. assa-foetida have shown cytotoxic effects with IC50 values ranging from 6-321 µg/mL depending on the cell line. These findings suggest that this compound derivatives may contribute significantly to the anticancer properties of these plants and warrant further investigation as potential lead compounds.

Conclusion and Future Directions

This compound and its derivatives are significant natural products predominantly found in the Ferula genus. This guide has outlined their known distribution, a plausible biosynthetic pathway, and detailed protocols for their extraction, analysis, and synthesis. The demonstrated antimicrobial and cytotoxic activities of essential oils rich in these compounds highlight their potential for pharmaceutical research.

Future research should focus on:

  • Elucidating the definitive biosynthetic pathway through isotopic labeling studies and identification of the involved enzymes.

  • Expanding the search for this compound in a wider range of plant species to better understand its chemotaxonomic significance.

  • Conducting comprehensive biological activity studies on the isolated and purified this compound compounds to determine their specific mechanisms of action and therapeutic potential.

By addressing these knowledge gaps, the scientific community can unlock the full potential of these fascinating organosulfur compounds.

References

  • Corredor-Moreno, P., et al. (2021). The branched-chain amino acid aminotransferase TaBCAT1 modulates amino acid metabolism and positively regulates wheat rust susceptibility.
  • Iranshahy, M., et al. (2007). Identification of Antifungal Compounds from Ferula persica. var. persica. Journal of Essential Oil Research, 19(4), 366-368.
  • Jafari, S., et al. (2024). Biological activity of essential oils from Ferulago angulata and Ferula assa-foetida against food-related microorganisms (antimicrobial) and Ephestia kuehniella as a storage pest (insecticidal); an in vitro and in silico study. Food and Chemical Toxicology, 186, 114515.
  • Kanamori, M., & Wixom, R. L. (1963). Studies in Valine Biosynthesis V. CHARACTERISTICS OF THE DIHYDROXYACID DEHYDRATASE FROM SPINACH LEAVES. Journal of Biological Chemistry, 238(3), 998-1005.
  • Kochevenko, A., & Fernie, A. R. (2011). The genetic and molecular basis of fruit and flower scent. Plant, cell & environment, 34(11), 1765-1778.
  • Malatrasi, M., et al. (2006). A branched-chain amino acid aminotransferase gene isolated from Hordeum vulgare is differentially regulated by drought stress. Planta, 223(5), 965-976.
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  • Oliver, S. N., et al. (2012). Dihydroxyacid dehydratase in branched-chain amino acid biosynthesis: characterization of the maize (Zea mays) Dhad1 and Dhad2 genes and proteins. Plant molecular biology, 80(3), 285-298.
  • Parthasarathy, A., Savka, M. A., & Hudson, A. O. (2019). The ever-expanding world of plant-derived B-group vitamins. Current Opinion in Biotechnology, 56, 169-176.
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  • Singh, B. K. (Ed.). (1999). Plant amino acids: biochemistry and biotechnology. CRC press.
  • Sonderby, I. E., Geu-Flores, F., & Halkier, B. A. (2010). Biosynthesis of glucosinolates--gene discovery and beyond. Trends in plant science, 15(5), 283-290.
  • Taylor, D. C., et al. (2004). Biosynthesis of storage lipids in developing seeds of Brassica napus L. Plant Physiology and Biochemistry, 42(1), 1-9.
  • Sharopov, F. S., et al. (2017). The Chemical Composition and Biological Activity of the Essential Oil from the Underground Parts of Ferula tadshikorum (Apiaceae).
  • Bagheri, R., et al. (2014). Assessment of chemical composition of essential oil of Ferula assa-foetida oleo-gum-resin from two different sites of Yazd province in center of Iran. Journal of Medicinal Plants, 13(52), 64-70.
  • Hoefgen, R., & Hesse, H. (2001). Manipulation of thiol contents in plants. Amino acids, 20(3), 291-299.
  • Binder, S. (2010). Branched-chain amino acid metabolism in Arabidopsis thaliana. Arabidopsis book, 8, e0137.
  • Diebold, R., et al. (2002). The branched-chain amino acid transaminase gene family in Arabidopsis encodes plastid and mitochondrial proteins. Plant physiology, 129(2), 546-556.
  • Gonda, I., et al. (2010). The branched-chain amino acid aminotransferase gene family in tomato: expression, function, and correlation with the volatile profile of ripe fruits. Plant physiology, 153(3), 1272-1284.
  • Hutson, S. M., et al. (2005). Branched-chain amino acid metabolism: implications for establishing safe intakes. The Journal of nutrition, 135(6), 1557S-1564S.
  • Kroumova, A. B., et al. (1994). Catabolism of branched-chain amino acids in developing seeds of pea (Pisum sativum L.). Plant physiology, 106(3), 1149-1156.
  • Hesse, H., & Hoefgen, R. (2003). Molecular aspects of sulfur metabolism in plants. Journal of experimental botany, 54(383), 631-641.
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An In-depth Technical Guide to the Synthesis of sec-Butyl Disulfide from sec-Butyl Mercaptan

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

sec-Butyl disulfide, with the chemical structure C₈H₁₈S₂, is a valuable sulfur-containing organic compound. It serves as a crucial intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries and finds applications as a lubricant additive and corrosion inhibitor.[1][2] The molecule's disulfide bond (S-S) is a key functional group, participating in a variety of chemical transformations.[1]

The primary precursor for the synthesis of this compound is sec-butyl mercaptan (also known as 2-butanethiol).[3][4] This thiol is characterized by a potent and unpleasant odor, necessitating meticulous handling and containment procedures in a laboratory setting.[4] The conversion of sec-butyl mercaptan to this compound is fundamentally an oxidative coupling reaction, a transformation that is not only significant in industrial chemistry but also mirrors fundamental biochemical processes, such as the formation of disulfide bridges in proteins from cysteine residues.[5][6]

This guide provides a comprehensive technical overview of the primary synthetic methodologies for producing this compound from sec-butyl mercaptan. It is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, field-proven experimental protocols, and a comparative analysis of the available methods to aid in procedural selection and optimization.

Core Principles: The Oxidative Dimerization of Thiols

The conversion of a thiol (R-SH) to a symmetrical disulfide (R-S-S-R) is an oxidative process where two thiol molecules are coupled. This reaction involves the removal of one hydrogen atom from each of the two sulfhydryl (-SH) groups, which then form a covalent bond between the two sulfur atoms.[7]

From a thermodynamic standpoint, the formation of a disulfide bond from thiols is generally favorable. The S-S single bond is significantly stronger than the O-O single bond in peroxides, and the S-H bond is weaker than the O-H bond, which drives the reaction towards disulfide formation.[6]

Caption: General schematic of thiol to disulfide oxidation.

Synthetic Methodologies

The choice of synthetic method depends on factors such as scale, desired purity, available reagents, and environmental considerations. Below are detailed discussions of prevalent and effective methods for the oxidation of sec-butyl mercaptan.

Method 1: Hydrogen Peroxide-Mediated Oxidation with Iodide Catalysis

This approach is widely regarded as a mild, efficient, and environmentally benign method for synthesizing disulfides.[8] It utilizes hydrogen peroxide (H₂O₂), a "green" oxidant whose only byproduct is water, in the presence of a catalytic amount of an iodide source, such as sodium iodide (NaI) or elemental iodine (I₂).[9][10]

Causality and Mechanism: The reaction mechanism is believed to proceed through the oxidation of the iodide ion (I⁻) by hydrogen peroxide to form an active iodine species (e.g., hypoiodous acid, HOI, or molecular iodine, I₂).[9] This species then reacts with the thiol to form a sulfenyl iodide intermediate (R-SI). This intermediate is highly reactive and readily undergoes a reaction with a second thiol molecule (or thiolate anion) to yield the final disulfide product and regenerate the iodide catalyst. This catalytic cycle makes the process highly efficient.[9]

Iodide_Catalysis_Mechanism cluster_products Products H2O2 H₂O₂ I2 I₂ H2O2->I2 + 2I⁻ + 2H⁺ I_minus I⁻ (catalyst) RSI R-SI (Sulfenyl Iodide Intermediate) I2->RSI + R-SH HI HI RSH1 R-SH RSH2 R-SH RSSR R-S-S-R (Disulfide Product) RSI->RSSR + R-SH RSI->HI - HI RSSR->I_minus + I⁻ (regenerated) H2O 2H₂O

Caption: Proposed mechanism for iodide-catalyzed oxidation of thiols.

Experimental Protocol: H₂O₂/NaI Oxidation

This protocol is a self-validating system; the disappearance of the mercaptan starting material and the formation of the disulfide product can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add sec-butyl mercaptan (1 equivalent) and a suitable solvent such as ethyl acetate or methanol.

  • Catalyst Addition: Add a catalytic amount of sodium iodide (NaI), typically 1-5 mol%.

  • Oxidant Addition: Cool the mixture in an ice bath. Slowly add 30% aqueous hydrogen peroxide (1.0-1.2 equivalents) dropwise to the stirring solution. The addition should be controlled to maintain the reaction temperature below 25-30 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by GC or TLC until the sec-butyl mercaptan is fully consumed. Reaction times are typically short, often ranging from 30 minutes to a few hours.[8]

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with a saturated solution of sodium thiosulfate (to remove any residual iodine), followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Final Product: The crude this compound can be purified further by vacuum distillation to yield a clear, colorless liquid.

Method 2: Cobalt-Catalyzed Aerobic Oxidation

Utilizing air as the ultimate oxidant is highly attractive from both an economic and environmental perspective. Transition metal complexes, such as N,N′-bis(salicylidene)ethylenediiminocobalt(II) (CoSalen), have proven to be effective catalysts for the aerobic oxidation of thiols to disulfides.[11]

Causality and Mechanism: Co(II)Salen complexes are known for their ability to bind molecular oxygen, forming a cobalt-oxygen adduct. This activated oxygen species is the key to the catalytic cycle. It is believed that the thiol coordinates to the cobalt center, followed by an electron transfer process that leads to the formation of a thiyl radical. Two thiyl radicals then combine to form the disulfide bond, regenerating the Co(II) catalyst, which can then participate in another cycle. This process is clean, selective, and avoids over-oxidation to sulfoxides or sulfones under controlled conditions.[11]

Aerobic_Oxidation_Workflow Setup 1. Reaction Setup sec-Butyl Mercaptan, Solvent, CoSalen Catalyst in Flask Reaction 2. Reaction Stir vigorously under an air or O₂ atmosphere Setup->Reaction Monitor 3. Monitoring Track reaction progress via GC or TLC Reaction->Monitor Workup 4. Workup Filter to remove catalyst, evaporate solvent Monitor->Workup Upon completion Purify 5. Purification Purify crude product via vacuum distillation Workup->Purify Product Final Product Pure this compound Purify->Product

Caption: Experimental workflow for CoSalen-catalyzed aerobic oxidation.

Experimental Protocol: CoSalen-Catalyzed Aerobic Oxidation

  • Reaction Setup: In a flask suitable for vigorous stirring, dissolve sec-butyl mercaptan (1 equivalent) in a solvent such as acetonitrile or dichloromethane.

  • Catalyst Addition: Add a catalytic amount of CoSalen (e.g., 1-2 mol%).

  • Reaction: Stir the mixture vigorously at room temperature while bubbling air or pure oxygen through the solution. Alternatively, the reaction can be run under an air-filled balloon with vigorous stirring to ensure sufficient oxygen transfer.

  • Monitoring: Follow the consumption of the starting material using GC analysis.

  • Workup: Upon completion, the solvent is removed by rotary evaporation. The crude product can be purified by passing it through a short column of silica gel to remove the catalyst.[11]

  • Purification: Further purification is achieved by vacuum distillation to obtain the high-purity this compound.

Data Summary and Method Comparison

The selection of a synthetic route is a critical decision based on a balance of efficiency, cost, safety, and environmental impact. The following table provides a comparative summary of the discussed methodologies.

ParameterH₂O₂ / Iodide MethodCoSalen / Air Method
Oxidant Hydrogen Peroxide (30% aq.)Air or Molecular Oxygen (O₂)
Catalyst Sodium Iodide (NaI) or Iodine (I₂)CoSalen
Solvent Ethyl Acetate, MethanolAcetonitrile, Dichloromethane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 0.5 - 3 hours2 - 12 hours
Typical Yield High to Quantitative (>95%)[8]High (>90%)[11]
Advantages - Environmentally friendly (water byproduct)- Fast reaction rates- Mild conditions- Readily available reagents- Uses air as the oxidant (low cost)- High selectivity- Mild conditions
Disadvantages - H₂O₂ requires careful handling- Potential for halogenated byproducts if not controlled- Longer reaction times- Catalyst may need to be separated- Requires efficient gas-liquid mixing

Alternative Synthesis Route: Phase-Transfer Catalysis

For completeness, it is important to note an alternative industrial route that does not start from sec-butyl mercaptan but from 2-bromobutane. This method involves preparing a sodium disulfide solution from sodium sulfide and sulfur. This aqueous solution is then reacted with 2-bromobutane under phase-transfer catalysis conditions, often using a quaternary ammonium salt like tetrabutylammonium bromide.[12][13] This solvent-free or microwave-assisted approach can be advantageous on a large scale as it avoids handling the volatile and malodorous mercaptan directly.[12]

Safety and Handling

  • sec-Butyl Mercaptan: This compound is flammable and has a very low odor threshold with a powerful, unpleasant smell.[4] All manipulations must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

  • Oxidizing Agents: Hydrogen peroxide is a strong oxidant and can cause severe skin and eye irritation. Appropriate care should be taken during its handling.

  • Solvents: Organic solvents used in these procedures are often flammable and volatile. Ensure all operations are performed away from ignition sources.

Conclusion

The synthesis of this compound from sec-butyl mercaptan is a straightforward oxidative coupling that can be achieved through several effective methods. For laboratory-scale synthesis where speed and high yield are paramount, the hydrogen peroxide/iodide-catalyzed method offers a robust and green solution.[8][9] For processes where cost and the use of the most benign oxidant are the primary drivers, cobalt-catalyzed aerobic oxidation presents an excellent alternative, leveraging atmospheric oxygen.[11] The choice between these methods allows researchers and drug development professionals to select a protocol that best aligns with their specific objectives, whether they are focused on rapid discovery chemistry or developing scalable, sustainable manufacturing processes.

References

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Introduction: The Role and Relevance of sec-Butyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of sec-Butyl Disulfide in Organic Solvents

This compound (di-sec-butyl disulfide), a simple dialkyl disulfide, is an organosulfur compound with the chemical formula C₈H₁₈S₂.[1][2] It is a clear, colorless liquid characterized by a strong, sulfurous aroma.[1] While it occurs naturally in trace amounts in some foods, its primary utility is as a flavoring agent and fragrance component, lending savory, onion- or garlic-like notes.[3][4] Beyond its role in the food and fragrance industries, the disulfide bond (–S–S–) is a critical functional group in organic synthesis and drug development.[5] Disulfide bonds are pivotal for the structural stability of many proteins and peptides.[6][7] Understanding the solubility of small-molecule disulfides like this compound is therefore fundamental for chemists working on reaction optimization, product purification, and the formulation of active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the solubility of this compound, moving from theoretical principles to practical, field-tested methodologies for its determination. It is designed for researchers, chemists, and formulation scientists who require a deep, actionable understanding of this compound's behavior in organic media.

PropertyValueSource
Molecular Formula C₈H₁₈S₂[1]
Molecular Weight 178.4 g/mol [1]
CAS Number 5943-30-6[8]
Appearance Clear colourless liquid[1]
Density ~0.957 g/mL at 25 °C[8][9]
Refractive Index ~1.492 at 20 °C[3][8]
Topological Polar Surface Area 50.6 Ų[1][3]

Part 1: A Theoretical Framework for Solubility

The solubility of any solute in a given solvent is governed by the principle of "like dissolves like."[10][11] This adage is a simplified expression of the underlying thermodynamics: dissolution is favored when the intermolecular forces between solute and solvent molecules are comparable to or stronger than the forces between the solute molecules themselves and the solvent molecules themselves.[10]

The this compound molecule can be deconstructed into two distinct regions influencing its solubility:

  • Non-Polar Alkyl Chains: The two sec-butyl groups (C₄H₉–) are hydrophobic and interact primarily through weak van der Waals forces (London dispersion forces). These regions dominate the molecule's character, making it fundamentally non-polar.

  • The Disulfide Bridge: The sulfur-sulfur bond (–S–S–) and the adjacent C-S bonds introduce a degree of polarity due to the electronegativity of sulfur. This disulfide bridge has a non-zero dipole moment and a significant polar surface area (50.6 Ų), allowing for weak dipole-dipole interactions.[1][3]

This dual nature predicts that this compound will be most soluble in solvents that can effectively solvate both its non-polar and moderately polar regions.

cluster_nonpolar Non-Polar Solvents (e.g., Hexane) cluster_solute This compound cluster_polar Polar Aprotic Solvents (e.g., Acetone) S1 Hexane S2 Hexane S1->S2 Van der Waals BDS This compound BDS->S1 Strong Van der Waals Interaction (High Solubility) P1 Acetone BDS->P1 Weak Dipole-Dipole & Van der Waals Interaction (Moderate Solubility) P2 Acetone P1->P2 Dipole-Dipole

Caption: Intermolecular forces governing solubility.

Based on this framework, we can predict a solubility hierarchy:

  • High Solubility: In non-polar solvents like hexane, toluene, and diethyl ether, where van der Waals forces are the dominant interaction for both solute and solvent.[12]

  • Moderate Solubility: In polar aprotic solvents like acetone, ethyl acetate, or dichloromethane. These solvents have dipoles that can interact with the disulfide bridge, while their organic portions interact with the alkyl chains.

  • Low to Negligible Solubility: In highly polar protic solvents like water. The strong hydrogen-bonding network of water is not easily disrupted by the largely non-polar solute, making solvation energetically unfavorable.[10]

Part 2: Known Solubility Data

Quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments from reliable chemical databases provide a foundational understanding.

SolventCAS NumberTypeReported SolubilitySource
Water7732-18-5Polar ProticPractically insoluble[1][3][4]
Ethanol64-17-5Polar ProticSoluble[1][4]

The solubility in ethanol, a polar protic solvent, is noteworthy.[1][4] This can be attributed to ethanol's ethyl group, which provides a non-polar region to interact with the sec-butyl chains, while the hydroxyl group offers some polar interaction, making it a more effective solvent than water for this molecule.

Part 3: Experimental Protocol for Solubility Determination

Given the scarcity of published data, researchers often need to determine the solubility of compounds like this compound experimentally. The isothermal shake-flask method is a robust and widely accepted technique for this purpose.

Principle: An excess amount of the solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solute, and the concentration of the solute in the clear filtrate is quantified using a suitable analytical method.

prep 1. Preparation Add excess this compound to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation. prep->equil sep 3. Separation Allow solids to settle. Filter the supernatant through a 0.45 µm syringe filter. equil->sep quant 4. Quantification Dilute an aliquot of the clear filtrate. Analyze concentration via HPLC-UV or GC-MS. sep->quant calc 5. Calculation Calculate original concentration (mg/mL or mol/L) accounting for dilution. quant->calc

Sources

sec-Butyl disulfide safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety Data Sheet (SDS) of sec-Butyl Disulfide

Introduction

This compound (CAS No. 5943-30-6) is an organosulfur compound that presents as a colorless liquid with a characteristic strong, sulfurous, or garlic-like odor.[1][2] It is found naturally in plants like garlic and onions and is also synthesized for various applications.[2] In the realm of research and development, it serves as a flavoring agent, a fragrance ingredient, and an intermediate in chemical synthesis.[2][3] Its utility in creating complex molecules for pharmaceuticals and agrochemicals underscores the importance of a thorough understanding of its safety profile for professionals handling this substance.[3]

This guide provides a detailed analysis of the safety data sheet for this compound, offering in-depth technical information and field-proven insights for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind safety protocols, ensuring a robust and self-validating system of safe laboratory practices.

Section 1: Chemical Identification and Physicochemical Properties

A precise understanding of a chemical's identity and physical properties is the foundation of its safe handling. These characteristics influence its behavior under various laboratory conditions, from storage to reaction.

Chemical Identity

The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 5943-30-6[1][2][4]
EC Number 227-702-1[1][4]
IUPAC Name 2-(butan-2-yldisulfanyl)butane[1][2]
Molecular Formula C₈H₁₈S₂[1][4]
Molecular Weight 178.36 g/mol [4][5]
Synonyms Di-sec-butyl disulfide, Bis(1-methylpropyl) disulfide[1][2][4]
Physicochemical Properties

The physicochemical data in the table below are critical for designing experiments and establishing safe laboratory workflows. For instance, its practical insolubility in water dictates that aqueous systems are not suitable for cleaning up spills, requiring the use of absorbent materials instead.[1][4]

PropertyValueSource
Appearance Clear, colorless liquid[1]
Odor Strong sulfurous, garlic-like[1][2]
Density 0.957 g/cm³ at 25 °C[4][6]
Refractive Index 1.477 - 1.497 (n20/D)[1][2]
Vapor Pressure 0.166 mmHg at 25°C[2]
Water Solubility Practically insoluble[1][2]
Ethanol Solubility Soluble[1]
Chemical Structure

The structure of this compound, featuring a disulfide bond (-S-S-), is key to its reactivity. Disulfide bonds can be cleaved under reducing conditions, a reaction often exploited in organic synthesis.[3] Conversely, this bond is susceptible to oxidation.[3]

Caption: Chemical structure of this compound.

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. However, for this compound, the reported classifications show some inconsistency. The European Chemicals Agency (ECHA) C&L Inventory indicates that while a majority of notifications report the substance as not meeting hazard criteria, a significant portion (30.5%) classify it as a skin, eye, and respiratory irritant.[1] Given this discrepancy, a precautionary approach is warranted, and researchers should handle the substance as if these hazards are present.

GHS Hazard and Precautionary Statements

Based on the available data, the following GHS classifications should be considered when handling this compound.

GHS ClassificationHazard Statement (H-Code)Precautionary Statements (P-Codes)Source
Skin Corrosion/Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364[1][4]
Serious Eye Damage/Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313[1][4]
Specific Target Organ Toxicity H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233[1][4]
GHS Hazard Pictograms

The exclamation mark pictogram is used to signify the potential for skin, eye, and respiratory irritation.[1]

Caption: GHS pictogram and associated hazards.

Section 3: Safe Handling, Storage, and Exposure Control

Adherence to rigorous handling and storage protocols is essential to mitigate the risks associated with this compound. The following procedures are designed to protect laboratory personnel and maintain the integrity of the research environment.

Laboratory Handling Protocol

This protocol outlines the necessary steps for safely handling this compound. The causality for each step is rooted in the substance's known and potential hazards.

  • Preparation and Engineering Controls :

    • Step 1a : Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested. This is a critical precaution for a substance known to cause serious eye and skin irritation.[4]

    • Step 1b : Always work within a certified chemical fume hood. This engineering control is the primary defense against inhaling vapors, which may cause respiratory irritation.[1][4]

    • Step 1c : Ensure the work area is free of clutter and incompatible materials, particularly strong oxidizing agents, to prevent accidental hazardous reactions.[4]

  • Personal Protective Equipment (PPE) :

    • Step 2a : Wear appropriate chemical-resistant gloves (e.g., nitrile) that have been inspected for tears or holes before use. Dispose of contaminated gloves properly after use.[4]

    • Step 2b : Don safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[4] If there is a splash risk, a full-face shield is recommended. This is non-negotiable due to the H319 "Causes serious eye irritation" classification.

    • Step 2c : Wear a flame-retardant lab coat, fully fastened, and closed-toe shoes. Impervious clothing may be necessary depending on the scale of the operation.[4]

  • Handling and Dispensing :

    • Step 3a : Avoid direct contact with the skin and eyes, and prevent inhalation of any vapors or mists.[4]

    • Step 3b : Use only clean, dry glassware. When transferring the liquid, do so slowly and carefully to avoid splashing.

    • Step 3c : Keep the container tightly closed when not in use to minimize the release of vapors into the work environment.[4]

  • Post-Handling :

    • Step 4a : After handling, wash hands thoroughly with soap and water, especially before breaks and at the end of the workday.[4]

    • Step 4b : Decontaminate the work surface and any equipment used according to standard laboratory procedures.

HandlingWorkflow start Start: Prepare to Handle this compound prep Step 1: Preparation & Engineering Controls - Verify eyewash/shower access - Work in a certified fume hood start->prep ppe Step 2: Don Appropriate PPE - Inspected chemical-resistant gloves - Safety goggles/face shield - Lab coat prep->ppe handle Step 3: Handling & Dispensing - Avoid all contact and inhalation - Transfer carefully - Keep container sealed ppe->handle post Step 4: Post-Handling Procedures - Wash hands thoroughly - Decontaminate work area handle->post end End: Safe Handling Complete post->end

Caption: Standard workflow for handling this compound.

Storage Requirements

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous situations.

  • Location : Store in a cool, dry, and well-ventilated area.[2][4] This minimizes vapor pressure and reduces the likelihood of inhalation exposure.

  • Container : Keep the container tightly closed to prevent the escape of vapors and potential contamination.[4]

  • Incompatibilities : Store separately from strong oxidizing agents, as contact could lead to a vigorous and potentially dangerous reaction.[4]

Section 4: Emergency Procedures and First Aid

In the event of an emergency, a rapid and informed response is critical. All personnel working with this compound must be familiar with these procedures.

Accidental Release Measures
  • Evacuation and Ventilation : Evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated (if safe to do so) to disperse vapors.[4]

  • Control Ignition Sources : Although not classified as flammable, it is good practice to remove all sources of ignition.

  • Containment and Cleanup :

    • Wear full personal protective equipment, including respiratory protection if necessary.[4]

    • Do not allow the product to enter drains or waterways.[4]

    • Soak up the spill with an inert absorbent material such as sand, diatomite, or universal binders.[4] Do not use combustible materials like sawdust.

    • Collect the absorbed material into a suitable, closed, and labeled container for hazardous waste disposal.[4]

  • Decontamination : Clean the spill area thoroughly once the material has been removed.

First Aid Measures

Immediate first aid can significantly reduce the severity of an injury. In all cases of exposure, seek medical attention and provide the attending physician with the safety data sheet.[4]

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. Seek medical attention if irritation develops or persists.[4]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[4]

EmergencyResponse cluster_paths Response Pathways cluster_actions Immediate Actions exposure Exposure Event Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air Administer artificial respiration if needed inhalation->fresh_air wash_skin Remove Contaminated Clothing Wash with Soap & Water skin->wash_skin flush_eyes Flush Eyes with Water for 15 min Remove contact lenses eye->flush_eyes rinse_mouth Rinse Mouth with Water Do NOT Induce Vomiting ingestion->rinse_mouth medical Seek Immediate Medical Attention (Bring SDS) fresh_air->medical wash_skin->medical flush_eyes->medical rinse_mouth->medical

Sources

An In-depth Technical Guide to the Reactivity of the Disulfide Bond in sec-Butyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Disulfide bonds are critical covalent linkages in a vast array of molecules, from simple organic compounds to complex biologics, where they dictate structural integrity and functional dynamics.[1][2] This technical guide provides a comprehensive exploration of the reactivity of the disulfide bond, with a specific focus on sec-butyl disulfide. We will delve into the fundamental chemical principles governing the stability and cleavage of this bond, examining the nuanced interplay of steric and electronic effects that define its reactivity profile. Key reactions, including reduction, oxidation, and thiol-disulfide exchange, will be dissected from a mechanistic standpoint. Furthermore, this guide furnishes detailed, field-proven experimental protocols for studying these reactions, coupled with insights into the selection of appropriate analytical methodologies for robust characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and manipulation of disulfide-containing molecules.

Introduction: The Significance of the Disulfide Bond

The disulfide bond (R-S-S-R'), a sulfur-sulfur single bond, is a unique and functionally significant covalent linkage in chemistry and biology.[1] In the realm of pharmaceuticals and drug development, disulfide bonds are integral to the structure and stability of numerous peptide and protein therapeutics, such as insulin and monoclonal antibodies.[3][4] Their presence can confer a specific three-dimensional conformation, enhancing target selectivity and efficacy.[1] Moreover, the reversible nature of the disulfide bond makes it an attractive linker in prodrug design and drug delivery systems, allowing for controlled release of therapeutic agents in specific redox environments.[4][5][6]

This compound, a simple dialkyl disulfide, serves as an excellent model system for understanding the fundamental reactivity of this functional group. Its asymmetrical nature, with two sec-butyl groups attached to the sulfur atoms, introduces steric considerations that influence its reactivity compared to less hindered disulfides.[7][8] A thorough understanding of its chemical behavior provides a solid foundation for predicting and manipulating the reactivity of more complex disulfide-containing molecules.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective handling and the design of meaningful reactivity studies.

PropertyValueSource
Molecular Formula C8H18S2[7][8][9]
Molecular Weight 178.4 g/mol [9]
Appearance Colorless liquid[7]
Odor Strong, garlic-like[7]
Boiling Point Not readily available
Density ~0.957 g/mL at 25 °C[10]
Refractive Index ~1.492 (n20/D)[7]
Solubility Insoluble in water; Soluble in ethanol[7][9]
Storage Temperature 2-8°C[7]

Core Reactivity of the Disulfide Bond

The reactivity of the disulfide bond is primarily dictated by the relatively low bond dissociation energy of the S-S bond, making it susceptible to cleavage under various conditions. The key reactions involving the disulfide bond in this compound are reduction, oxidation, and thiol-disulfide exchange.

Reduction of the Disulfide Bond

Reduction of a disulfide bond results in its cleavage to form two corresponding thiol molecules.[11][12] In the case of this compound, reduction yields two molecules of sec-butanethiol.

Mechanism: The reduction of disulfide bonds can be achieved through various reducing agents. A common and effective class of reducing agents are phosphines, such as tris(2-carboxyethyl)phosphine (TCEP). The mechanism of disulfide bond cleavage by phosphines is a bimolecular nucleophilic substitution (SN2) reaction.[13][14] The phosphorus atom of the phosphine acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond.[13][14] This leads to the formation of a phosphonium intermediate and the cleavage of the S-S bond. Subsequent hydrolysis of the intermediate yields the corresponding thiols and the phosphine oxide.

Thiol-based reducing agents like dithiothreitol (DTT) are also widely used. These reactions proceed via thiol-disulfide exchange mechanisms, which will be discussed in a later section.

G cluster_reduction Reduction of this compound sec-Bu-S-S-Bu-sec This compound 2_sec-Bu-SH 2 x sec-Butanethiol sec-Bu-S-S-Bu-sec->2_sec-Bu-SH Reduction Reducing_Agent Reducing Agent (e.g., TCEP, DTT) Reducing_Agent->sec-Bu-S-S-Bu-sec

Caption: Reduction of this compound to sec-butanethiol.

Oxidation of the Disulfide Bond

Oxidation of disulfides can lead to a range of sulfur-containing species, with the most common products being thiosulfinates (R-S(O)-S-R) and thiosulfonates (R-S(O)₂-S-R).[15] The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions. For instance, photosensitized oxidation of dialkyl disulfides in the presence of a sensitizer like methylene blue can yield the corresponding thiosulfinates.[16][17]

Mechanism: The oxidation of disulfides with reagents like hydrogen peroxide can be catalyzed.[15] The reaction mechanism often involves the formation of a more reactive oxidizing species from the catalyst and the primary oxidant. This species then transfers an oxygen atom to one of the sulfur atoms of the disulfide bond. With unsymmetrical disulfides, the oxidation may occur preferentially at the more electron-rich or less sterically hindered sulfur atom.[15]

G cluster_oxidation Oxidation of this compound sec-Bu-S-S-Bu-sec This compound sec-Bu-S(O)-S-Bu-sec sec-Butyl thiosulfinate sec-Bu-S-S-Bu-sec->sec-Bu-S(O)-S-Bu-sec Mild Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, peracids) Oxidizing_Agent->sec-Bu-S-S-Bu-sec sec-Bu-S(O)₂-S-Bu-sec sec-Butyl thiosulfonate sec-Bu-S(O)-S-Bu-sec->sec-Bu-S(O)₂-S-Bu-sec Further Oxidation

Caption: Stepwise oxidation of this compound.

Thiol-Disulfide Exchange

Thiol-disulfide exchange is a crucial reaction in biological systems, responsible for the formation and rearrangement of disulfide bonds in proteins.[18][19] This reaction involves the attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R''), resulting in the formation of a new disulfide bond and the release of a new thiol.[19][20]

Mechanism: The thiol-disulfide exchange reaction proceeds via an SN2 mechanism, where the thiolate anion acts as the nucleophile.[19][21] The reaction is initiated by the deprotonation of a thiol to form the more reactive thiolate. This thiolate then attacks one of the sulfur atoms of the disulfide bond, leading to a transient, linear trisulfide-like transition state.[18][21] The original disulfide bond is cleaved, and a new disulfide is formed. The rate of this reaction is highly dependent on the pKa of the attacking thiol and the pH of the medium, as the concentration of the reactive thiolate anion increases with pH.[20] Steric hindrance around the disulfide bond can also significantly impact the reaction rate.[18][22] In the case of this compound, the bulky sec-butyl groups are expected to decrease the rate of thiol-disulfide exchange compared to less sterically hindered disulfides.[23]

G cluster_exchange Thiol-Disulfide Exchange R-SH Thiol (R-SH) R-S- Thiolate (R-S⁻) R-SH->R-S- Deprotonation OH- Base (OH⁻) OH-->R-SH Transition_State [R-S---S(Bu-sec)---S-Bu-sec]⁻ (Trisulfide-like Transition State) R-S-->Transition_State Nucleophilic Attack sec-Bu-S-S-Bu-sec This compound sec-Bu-S-S-Bu-sec->Transition_State R-S-S-Bu-sec Mixed Disulfide Transition_State->R-S-S-Bu-sec sec-Bu-S- sec-Butanethiolate (sec-Bu-S⁻) Transition_State->sec-Bu-S-

Sources

sec-Butyl disulfide discovery and historical context

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to sec-Butyl Disulfide: From Historical Discovery to Modern Applications in Chemical Ecology

Executive Summary

This technical guide provides a comprehensive overview of this compound, a representative organosulfur compound. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this molecule, from its historical context to its synthesis and potential, though not yet fully explored, relevance in chemical ecology. The guide begins by tracing the historical roots of organosulfur chemistry, which provided the foundation for the eventual synthesis of simple alkyl disulfides like this compound. It then details the compound's physicochemical properties and provides a robust, step-by-step protocol for its modern synthesis.

Recognizing the critical role of sulfur-containing compounds in predator-prey signaling, this guide pivots to a case-study approach to explore the concept of sulfur-based kairomones. While this compound itself is not a widely documented predator kairomone, this guide examines the well-established effects of a related sulfur-containing heterocyclic compound, 2,3,5-trimethyl-3-thiazoline (TMT), a component of fox feces. By presenting a detailed experimental protocol for inducing and measuring a stress response in rodents using TMT, this guide offers a practical framework for researchers studying the neurobiology of fear and stress. This section includes quantitative data on behavioral and physiological responses, providing a validated model for investigating the impact of predator scents. The guide concludes by summarizing the current knowledge and suggesting future research directions, including the potential investigation of this compound and other simple disulfides as chemosensory signals.

Introduction to Organosulfur Compounds

Organosulfur chemistry is a foundational field that explores organic compounds containing carbon-sulfur bonds.[1] These compounds are ubiquitous in nature, playing critical roles in biological systems and contributing to the flavors and odors of many natural substances.[2] The disulfide bond (–S–S–), a sulfur-sulfur single bond, is a key functional group in this class. It is most famously known for its role in stabilizing the tertiary structure of proteins through cross-linking cysteine residues.[3] Beyond biochemistry, simple organic disulfides are noted for their distinct, often pungent odors and are found in plants like garlic and onions. This compound (C8H18S2) is a member of this family, characterized by two sec-butyl groups attached to a disulfide linkage.[4]

The Discovery and Historical Context of this compound

The specific discovery of this compound is not well-documented in modern chemical literature, a common fate for simple, foundational compounds. However, its intellectual origins can be traced to the pioneering work in organosulfur chemistry during the early 19th century. The Danish chemist William Christopher Zeise is a central figure in this history. In 1823, he discovered xanthates, and his subsequent work in the 1830s led to the identification of thiols (which he named "mercaptans" due to their strong affinity for mercury) and thioethers.[5] Zeise's discoveries provided the fundamental understanding of sulfur's ability to form stable bonds with carbon, laying the groundwork for the synthesis of a vast array of organosulfur compounds, including simple symmetrical disulfides like this compound.[5] The synthesis of such molecules would have been a logical extension of his work, likely achieved through the oxidation of the corresponding thiols, a core reaction in organosulfur chemistry.[6]

Physicochemical Properties and Characterization

This compound is a colorless liquid with a characteristic strong, sulfurous odor. Its identity and purity are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5943-30-6[4]
Molecular Formula C8H18S2[4]
Molecular Weight 178.4 g/mol [4]
Appearance Colorless liquid
Odor Strong, sulfurous, onion-like
Density 0.957 g/mL at 25 °C[7]
Boiling Point 210-212 °C[7]
Refractive Index n20/D 1.492[7]
Solubility Insoluble in water

Synthesis of this compound

Modern synthetic methods allow for the efficient and high-yield production of this compound. One common industrial approach involves the reaction of sodium disulfide with a sec-butyl halide, often facilitated by a phase-transfer catalyst to improve the reaction between the aqueous and organic phases.[5][8]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a patented method that utilizes microwave assistance to accelerate the reaction.[8] The causality behind this choice is the significant reduction in reaction time and often an increase in yield compared to traditional heating methods.

Materials:

  • Sodium sulfide (Na2S)

  • Sulfur powder (S)

  • 2-Bromobutane

  • Tetrabutylammonium bromide (Phase-transfer catalyst)

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Reaction flask with stirrer and heating mantle

  • Microwave reactor

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Preparation of Sodium Disulfide Solution: In a reaction flask, dissolve 15.6 g (0.2 mol) of sodium sulfide in water. With stirring, add 3.2 g (0.1 mol) of sulfur powder.

  • Initial Reaction: Heat the mixture to 55 °C with continuous stirring and maintain this temperature for 1 hour. This step forms the sodium disulfide (Na2S2) in solution.

  • Microwave Reaction Setup: After cooling, transfer the aqueous solution to a microwave reactor vessel. Add a catalytic amount of tetrabutylammonium bromide (e.g., 53 mg). The catalyst is crucial for transporting the disulfide anions from the aqueous phase to the organic phase (2-bromobutane) to react.

  • Addition of Alkyl Halide: Add 17.81 g (0.13 mol) of 2-bromobutane to the vessel.

  • Microwave Irradiation: Initiate the microwave reactor program. With stirring, irradiate the mixture at 500W power for 30 minutes. The microwave energy efficiently heats the polar aqueous phase, dramatically increasing the reaction rate.

  • Workup and Isolation: After the reaction is complete, transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.

  • Extraction: Wash the organic layer with water. Extract the aqueous layer with a small portion of dichloromethane to recover any dissolved product. Combine all organic phases.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by distillation to yield pure this compound. This method typically results in high purity (>99%) and yield (>95%).[8]

SynthesisWorkflow cluster_prep Step 1: Na2S2 Preparation cluster_reaction Step 2: Microwave Reaction cluster_workup Step 3: Isolation & Purification A Dissolve Na2S in Water B Add Sulfur (S) Powder A->B C Heat to 55°C for 1 hr B->C D Transfer to Microwave Reactor C->D E Add Catalyst & 2-Bromobutane D->E F Irradiate at 500W for 30 min E->F G Phase Separation F->G H Extract & Dry Organic Layer G->H I Distillation H->I J Pure sec-Butyl Disulfide I->J

Caption: Workflow for the synthesis of this compound.

Sulfur Compounds as Kairomones: A Case Study

Kairomones are semiochemicals emitted by one species that benefit a receiving species, often to the detriment of the emitter.[8] A classic example is the use of predator-specific odors by prey animals to detect threats and initiate defensive behaviors. Many mustelids, such as weasels and stoats, and canids like foxes, utilize sulfur-containing compounds in their glandular secretions and excreta for territorial marking and communication.[1][3] These compounds include a variety of thietanes, dithiolanes, and other organosulfur molecules.[3] While this compound has not been specifically identified as a key kairomone for common rodent predators in the reviewed literature, the structural similarity to other volatile sulfur compounds makes this class of molecules highly relevant to the study of predator-prey chemical ecology.

To provide a technically detailed example of how such compounds are studied, we will use 2,3,5-trimethyl-3-thiazoline (TMT) as a case study. TMT is a synthetically produced component of fox feces and is widely accepted as a potent predator odor that elicits innate fear and stress responses in predator-naïve laboratory rodents.[2][9]

The Neurobiology of TMT-Induced Stress

Exposure to TMT activates a hardwired neural circuit associated with innate fear. This response is independent of prior learning and triggers a cascade of behavioral and physiological changes characteristic of an acute stress response.[9] These include:

  • Behavioral Responses: Increased freezing (immobility), risk assessment behaviors (e.g., stretched attention), and avoidance of the odor source.[10]

  • Physiological Responses: Activation of the hypothalamic-pituitary-adrenal (HPA) axis, leading to a rapid increase in circulating glucocorticoids, such as corticosterone in rodents.[11][12]

Table 2: Quantitative Effects of TMT Exposure on Rodents

ParameterSpeciesObservationSource
Behavior RatSignificant increase in immobility and avoidance behavior compared to controls.[11]
Behavior RatIncreased retreat to a hide box and reduced locomotor activity.
Physiology RatSignificant elevation of plasma corticosterone levels post-exposure.[11][12]
Physiology RatIncreased blood glucose levels in both male and female animals.[11]
Experimental Protocol: TMT-Induced Stress Response in a Rodent Model

This protocol describes a standard method for assessing the unconditioned fear and stress response to TMT in rats. The self-validating nature of this protocol lies in the inclusion of a control group exposed to a neutral odor, ensuring that the observed effects are specific to the predator scent and not just any novel odor.

Materials:

  • Adult male Wistar rats (250-300g)

  • Standard rat housing cages

  • A dedicated testing chamber (e.g., a 40x40x40 cm clear acrylic box)

  • Filter paper or a small piece of fabric (2x2 cm)

  • 2,3,5-trimethyl-3-thiazoline (TMT), typically diluted

  • Control odor (e.g., water or a non-aversive novel odor like vanilla extract)

  • Video recording equipment

  • Apparatus for blood collection (e.g., tail-nick supplies)

  • Corticosterone assay kit (e.g., ELISA or RIA)

Step-by-Step Methodology:

  • Acclimation: Acclimate rats to the housing facility for at least one week before testing. Handle the animals daily for 2-3 minutes to reduce handling-induced stress.

  • Habituation to Test Chamber: For two days prior to the experiment, place each rat in the testing chamber for 10 minutes without any odor stimulus. This reduces novelty-induced stress on the test day.

  • Odor Preparation: Prepare the odor stimulus by applying a set amount (e.g., 100 µl) of TMT solution or the control substance to the filter paper.

  • Exposure: On the test day, place the odor-laden filter paper in the center of the testing chamber. Immediately introduce a single rat into the chamber.

  • Behavioral Recording: Record the animal's behavior for a 10-15 minute period. Key behaviors to score include:

    • Immobility/Freezing: Time (in seconds) the animal spends completely motionless, except for respiration.

    • Avoidance: Time spent in the quadrant of the chamber furthest from the odor source.

    • Risk Assessment: Frequency and duration of stretched-attend postures.

  • Blood Collection: Immediately following the behavioral session, remove the rat from the chamber and collect a blood sample (e.g., via tail-nick) for corticosterone analysis. This timing is critical as glucocorticoid levels peak minutes after stressor onset.

  • Hormone Analysis: Process the blood samples according to the instructions of the chosen corticosterone assay kit to determine plasma corticosterone concentrations (ng/mL).

  • Data Analysis: Compare the behavioral data (e.g., time freezing) and corticosterone levels between the TMT-exposed group and the control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant increase in freezing and corticosterone in the TMT group validates the stress-inducing properties of the stimulus.[11][12]

StressProtocol cluster_pre Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_post Phase 3: Analysis A Animal Acclimation (1 week) B Chamber Habituation (2 days) A->B C Odor Exposure (TMT vs. Control) B->C D Behavioral Recording (10-15 min) C->D E Blood Sample Collection D->E F Score Behaviors (Freezing, Avoidance) E->F G Corticosterone Assay (ELISA/RIA) E->G H Statistical Comparison (TMT vs. Control) F->H G->H

Caption: Experimental workflow for TMT-induced stress response.

Other Applications and Future Directions

Beyond its potential role in chemical ecology, this compound is utilized as a flavoring agent in the food industry and as an intermediate in organic synthesis.[4][12] Its characteristic sulfur notes are valuable in creating savory flavor profiles.[4]

The field of chemical ecology presents intriguing avenues for future research. While TMT is a well-established model, the specific roles of simpler, naturally occurring sulfur compounds like this compound remain largely unexplored. Future studies could involve:

  • Comprehensive Scent Profiling: Advanced mass spectrometry techniques could be used to re-analyze the volatile organic compounds from a wider range of predator species to determine if simple alkyl disulfides are present, even in trace amounts.

  • Behavioral Screening: A systematic screening of various organosulfur compounds, including this compound and its isomers, could be conducted to assess their ability to elicit fear or avoidance behaviors in prey species.

  • Structure-Activity Relationship Studies: By comparing the behavioral effects of structurally related disulfides, it may be possible to identify the key molecular features required for activation of the innate fear response pathways.

Conclusion

This compound is a structurally simple yet illustrative example of an organosulfur compound, with its historical roots in the foundational chemical discoveries of the 19th century. While its primary documented applications are in the flavor industry and as a synthetic intermediate, the broader class of volatile sulfur molecules to which it belongs plays a crucial role in mediating predator-prey interactions. The detailed examination of TMT as a predator kairomone provides a powerful and validated paradigm for studying the neurobiology of innate fear. The protocols and data presented in this guide offer a technical foundation for researchers aiming to explore these pathways. The significant knowledge gap concerning the specific ecological role of simple disulfides like this compound highlights a promising area for future scientific inquiry, potentially revealing new layers of complexity in the chemical language of the natural world.

References

  • Anal gland secretions of the stoat (Mustela erminea) and the ferret (Mustela putorius formafuro) : Some additional thietane components.Journal of Chemical Ecology.
  • Synthesis method of di-sec-butyl disulfide.Google Patents.
  • Major volatile compounds from the anal gland of the long-tailed weasel, Mustela frenata.ResearchGate.
  • William Christopher Zeise.Wikipedia.
  • Disulfide.Britannica.
  • Kairomone.Wikipedia.
  • Not all 'predator odours' are equal: cat odour but not 2,4,5 trimethylthiazoline (TMT; fox odour) elicits specific defensive behaviours in rats.PubMed.
  • Organosulfur compound.Britannica.
  • Synthesis of Symmetrical Disulfides by Reacting Organic Halides with Na2S2O3·5H2O in DMSO.ResearchGate.
  • Predator Odor Stressor, 2,3,5-trimethyl-3-thiazoline (TMT): Assessment of stress reactive behaviors during an animal model of traumatic stress in rats.PubMed Central.
  • Comparative Fear-Related Behaviors to Predator Odors (TMT and Natural Fox Feces) before and after Intranasal ZnSO4 Treatment in Mice.Frontiers in Behavioral Neuroscience.
  • Solvent-free phase transfer catalysis synthesis method of this compound.Google Patents.
  • Volatile compounds in anal gland of Siberian weasels (Mustela sibirica) and steppe polecats (M. eversmanni).PubMed.
  • Di-sec-butyl disulfide.PubChem.
  • Zeise, Liebig, Jensen, Hückel, Dewar, and the Olefin π-Complex Bonds.PubMed.
  • Disulfide.Wikipedia.
  • Predator odor evokes sex-independent stress responses in male and female Wistar rats and reduces phosphorylation of cyclic-adenosine monophosphate response element binding protein in the male, but not the female hippocampus.Broad Institute.
  • One-pot efficient synthesis of disulfides from alkyl halides and alkyl tosylates using thiourea and elemental sulfur without contamination by higher polysulfides.ResearchGate.
  • Predator odor stress reactivity, alcohol drinking and the endocannabinoid system.PubMed Central.

Sources

Theoretical studies on sec-butyl disulfide molecular geometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Analysis of sec-Butyl Disulfide Molecular Geometry

This guide provides a detailed exploration of the theoretical and computational methodologies used to characterize the molecular geometry of this compound. It is intended for researchers, computational chemists, and drug development professionals who require a deep understanding of disulfide conformational behavior.

Introduction: The Significance of Disulfide Geometry

Disulfides (R-S-S-R') are a critical functional group in chemistry and biology, most notably forming stabilizing cross-links in proteins.[1][2] The three-dimensional structure of the disulfide bond is not rigid; it is defined by a unique set of geometric parameters, including bond lengths, bond angles, and, most importantly, dihedral angles. The central C-S-S-C dihedral angle (χ₃) is the primary determinant of the disulfide's overall conformation and energy, with the most stable arrangements typically being around ±90° (a gauche conformation).[2][3]

This torsional preference arises from the repulsion between the lone pairs of electrons on the adjacent sulfur atoms, which is minimized in a skewed geometry.[3] Deviations from this ideal angle, often enforced by the steric constraints of the surrounding molecular structure, can introduce significant strain energy, influencing molecular reactivity and biological function.[3]

This compound (CH₃CH₂CH(CH₃)SSC(CH₃)CH₂CH₃) presents a particularly interesting case for theoretical study. Unlike simpler dialkyl disulfides like dimethyl disulfide, the bulky and chiral sec-butyl groups introduce significant steric hindrance and a more complex conformational landscape. Understanding the preferred geometries and rotational energy barriers of this molecule provides fundamental insights applicable to disulfide bonds in sterically demanding environments, such as the hydrophobic cores of proteins or novel organosulfur pharmaceuticals.

This guide outlines the modern computational workflow for elucidating these geometric properties, grounded in first-principles quantum mechanical methods.

Theoretical & Computational Methodology: A Self-Validating Workflow

The accurate theoretical determination of molecular geometry requires a robust computational approach. Density Functional Theory (DFT) has emerged as a powerful and reliable method for studying disulfide-containing molecules, offering a favorable balance of computational cost and accuracy.[4][5][6] The choice of functional and basis set is critical for obtaining chemically meaningful results. For instance, newer functionals like the M05 series have shown improvements over older methods for systems where non-covalent interactions are important.[3]

Proposed Computational Protocol

A rigorous computational study of this compound's geometry would follow a multi-step, self-validating protocol designed to comprehensively map its potential energy surface.

Step 1: Initial Structure Generation

  • The starting point is the generation of multiple initial structures corresponding to plausible rotational isomers (rotamers) of this compound. This includes variations in the C-S-S-C dihedral angle (e.g., anti at 180°, and gauche at +90° and -90°) as well as rotations around the C-S bonds.

Step 2: Geometry Optimization

  • Each initial structure is subjected to a full geometry optimization. This process systematically alters the coordinates of each atom to find the nearest local minimum on the potential energy surface, where the net forces on all atoms are zero.

  • Causality: This step is crucial because it allows the molecule to relax into a stable, low-energy conformation. Using a reliable DFT functional, such as ωB97X-V or M06-2X, paired with a sufficiently large basis set (e.g., 6-311++G(d,p)), ensures that both electronic effects and steric repulsions are accurately modeled.[1][4]

Step 3: Vibrational Frequency Analysis

  • Following optimization, a frequency calculation is performed for each stationary point.

  • Trustworthiness: This step serves as a critical validation of the optimization. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable conformer. The calculated vibrational frequencies can also be compared with experimental IR spectra for further validation.[4]

Step 4: Torsional Potential Energy Surface (PES) Scan

  • To map the energy barriers between different conformers, a relaxed PES scan is performed. The C-S-S-C dihedral angle is systematically varied (e.g., in 10° increments from 0° to 360°), and at each step, the rest of the molecule's geometry is allowed to relax.

  • Expertise: This computationally intensive step provides a complete picture of the rotational energy profile, revealing the energy cost of deviating from the preferred gauche conformation and identifying the transition states that separate the stable isomers.

Workflow Visualization

The following diagram illustrates the logical flow of the computational protocol described.

G cluster_0 Computational Workflow for this compound Analysis A 1. Initial Structure Generation (Multiple Rotamers) B 2. Geometry Optimization (DFT: e.g., ωB97X-V/6-311++G(d,p)) A->B G 4. Torsional PES Scan (Map Rotational Barriers) A->G C 3. Frequency Calculation (Validation of Minima) B->C D Is Imaginary Freq > 0? C->D Check Frequencies E Structure is a Transition State (Discard or Analyze Separately) D->E Yes F Structure is a Stable Conformer (Local Energy Minimum) D->F No H Final Conformational Analysis (Relative Energies, Geometric Parameters) F->H G->H

Caption: A typical workflow for the theoretical analysis of molecular geometry.

Results & Discussion: The Conformational Landscape of this compound

While specific published studies on this compound are limited, we can predict its geometric properties with high confidence based on extensive research on analogous dialkyl disulfides.[7]

Key Geometric Parameters

The geometry of a disulfide is primarily defined by three parameters: the S-S and C-S bond lengths, the C-S-S bond angle, and the C-S-S-C dihedral angle.

ParameterTypical ValueExpected Value for this compoundRationale
S-S Bond Length ~2.04 - 2.06 Å~2.05 ÅThe S-S bond is relatively insensitive to the nature of the alkyl substituent, as the long bond distance minimizes steric effects between the groups.[4][5]
C-S Bond Length ~1.81 - 1.83 Å~1.82 ÅThis is a standard C-S single bond length.
C-S-S Bond Angle ~103° - 107°~105° - 110°Steric repulsion between the bulky sec-butyl group and the distal sulfur atom may cause this angle to open slightly compared to less hindered disulfides.
C-S-S-C Dihedral Angle ±(80° - 100°)±(90° - 114°)The stable gauche form is strongly preferred.[3] Increased bulk from the sec-butyl groups is expected to push this angle towards a larger value, potentially as high as 114°, to minimize steric clashes.[7]
Rotational Isomerism and Steric Effects

The central C-S-S-C dihedral angle is the most critical factor. The potential energy surface for rotation around the S-S bond shows distinct minima and maxima.

G cluster_1 S-S Bond Rotational Isomers Gauche_Minus Gauche (-90°) Stable Minimum Cis Cis (0°) High-Energy Barrier Gauche_Minus->Cis Rotation Gauche_Plus Gauche (+90°) Stable Minimum Cis->Gauche_Plus Rotation Trans Trans (180°) Energy Barrier Gauche_Plus->Trans Rotation

Caption: Key conformers based on the C-S-S-C dihedral angle.

  • Gauche Conformations (≈ ±90°): These are the global energy minima. The two sec-butyl groups are in a staggered arrangement, minimizing both lone-pair repulsion on the sulfur atoms and steric clash between the alkyl groups.[3]

  • Cis Transition State (0°): This conformation represents a high-energy rotational barrier due to the eclipsing of both the sulfur lone pairs and the bulky sec-butyl groups. This pathway is highly unfavorable.[7]

  • Trans Transition State (180°): While this conformation alleviates the steric clash of the alkyl groups, it maximizes the repulsion between the sulfur p-type lone pairs. For smaller disulfides, this is an energy barrier, though typically lower than the cis barrier. Studies on bulkier disulfides, such as di-t-butyl disulfide, show that the trans barrier is significantly lower than the cis barrier, making it the preferred pathway for conformational isomerization.[7] We can confidently predict similar behavior for this compound.

The presence of the chiral sec-butyl centers (R,R), (S,S), and (R,S) diastereomers will further complicate the potential energy surface, leading to a family of low-energy gauche structures with slightly different energies and geometries. A full theoretical study would need to analyze each of these stereoisomers independently.

Conclusion

Theoretical studies, anchored by Density Functional Theory, provide an indispensable framework for understanding the molecular geometry of this compound. The molecule is predicted to strongly favor a gauche conformation with a C-S-S-C dihedral angle between 90° and 114°, a slight increase from less substituted disulfides due to steric hindrance from the sec-butyl groups.[7] The primary pathway for isomerization between the stable gauche minima is expected to occur via the trans rotational barrier, which is significantly lower in energy than the sterically prohibited cis barrier.[7]

This detailed conformational analysis is not merely academic; it provides the foundational data needed for molecular dynamics simulations, rational drug design, and the interpretation of spectroscopic data for complex organosulfur compounds.

References

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An In-Depth Technical Guide to sec-Butyl Disulfide: Synthesis, Reactivity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of sec-butyl disulfide (also known as di-sec-butyl disulfide), an organosulfur compound with significant utility in organic synthesis and potential applications in the pharmaceutical sciences. We delve into its fundamental chemical and physical properties, present detailed protocols for its synthesis via phase-transfer catalysis, and explore the characteristic reactivity of its disulfide bridge, focusing on redox-mediated transformations. A key emphasis is placed on the relevance of the disulfide linkage in modern drug development, particularly in the design of cleavable linkers for targeted drug delivery systems like antibody-drug conjugates (ADCs). This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this versatile chemical entity.

The Organosulfur Landscape: The Significance of the Disulfide Bond

Organosulfur compounds are a broad class of molecules that play a pivotal role in chemistry, biology, and medicine.[1][2] The sulfur atom's ability to exist in various oxidation states imparts a wide spectrum of reactivity and functionality to these molecules.[1] Among the various sulfur-containing functional groups, the disulfide bond (R-S-S-R') is of paramount importance. In biochemistry, disulfide bridges formed between cysteine residues are critical for stabilizing the tertiary and quaternary structures of proteins.[3] This same bond is harnessed in medicinal chemistry for its unique redox sensitivity.[] The significant difference in redox potential between the oxidative extracellular environment and the highly reducing intracellular environment (rich in glutathione) allows disulfide bonds to serve as cleavable linkers, enabling targeted drug release within specific cells.[5] this compound serves as a model compound and a valuable building block for exploring and exploiting this unique chemical functionality.

Core Characteristics of this compound

This compound is a colorless liquid noted for its strong, characteristic odor.[6] It is structurally defined by a disulfide bridge connecting two secondary butyl groups.

Chemical Identity and Properties

Proper identification is critical for regulatory compliance and scientific accuracy. The key identifiers and physical properties are summarized below.

PropertyValueSource(s)
IUPAC Name 2-(butan-2-yldisulfanyl)butane[7][8]
Synonyms Di-sec-butyl disulfide, Disulfide, bis(1-methylpropyl)[6][7][9]
CAS Number 5943-30-6[7][9][10]
Molecular Formula C₈H₁₈S₂[7][9]
Molecular Weight 178.36 g/mol [7][9]
Density 0.957 g/mL at 25 °C[11]
Refractive Index (n20/D) 1.492[6]
Solubility Insoluble in water; Soluble in ethanol[6]
Spectral Data Summary

Analytical characterization is essential for structure confirmation and purity assessment. Key spectral features are summarized here.

TechniqueObservationSource(s)
Mass Spec. (GC-MS) Molecular Ion (M⁺): m/z 178. Key fragments: m/z 122, 57.[7]
Infrared (IR) Data available for neat (capillary cell) and vapor phase techniques.[7]
¹³C NMR Spectral data available.[12][13]
¹H NMR Spectral data available.[14]

Synthesis and Purification

The synthesis of symmetric disulfides like this compound can be achieved through several routes, most commonly via the oxidation of the corresponding thiol (sec-butyl mercaptan) or by reacting an alkyl halide with a disulfide source.[15][16] The latter approach is often preferred as it avoids handling low-molecular-weight thiols, which are notoriously malodorous and volatile.[2][15] A highly efficient and environmentally conscious method utilizes phase-transfer catalysis, which facilitates the reaction between an aqueous inorganic salt and an organic substrate.[17]

Synthetic Workflow Diagram

G cluster_prep Step 1: Sodium Disulfide Preparation cluster_synthesis Step 2: Phase-Transfer Catalysis Synthesis cluster_purification Step 3: Workup and Purification Na2S Sodium Sulfide (Na₂S) Reactor1 Reaction Flask (Stirring, Heating) Na2S->Reactor1 S Sulfur Powder (S) S->Reactor1 H2O Water H2O->Reactor1 Na2S2_aq Aqueous Sodium Disulfide (Na₂S₂) Solution Reactor1->Na2S2_aq Na2S2_aq_in Na₂S₂ Solution Reactor2 Three-Neck Flask (Stirring, Temp. Control) Na2S2_aq_in->Reactor2 PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->Reactor2 secBuBr sec-Butyl Bromide (Added dropwise) secBuBr->Reactor2 Crude Crude Product Mixture (Organic & Aqueous Phases) Reactor2->Crude Crude_in Crude Product Mixture Separation Phase Separation Crude_in->Separation Distillation Vacuum Fractionation Separation->Distillation Organic Phase AqueousWaste Aqueous Phase (NaBr recovery) Separation->AqueousWaste Aqueous Phase Final Pure this compound (>96% Purity) Distillation->Final

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Solvent-Free Phase-Transfer Catalysis

This protocol is adapted from a patented method that emphasizes high yield, high atom economy, and reduced environmental impact by avoiding organic solvents in the primary reaction step.[17]

Materials:

  • Sodium sulfide (Na₂S)

  • Sulfur powder (S)

  • sec-Butyl bromide (2-bromobutane)

  • Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salt (Phase-Transfer Catalyst)

  • Water

Procedure:

  • Preparation of Sodium Disulfide Solution: In a suitable reaction flask, dissolve sodium sulfide and sulfur powder in water. The typical molar ratio of Na₂S to S is between 1:0.5 and 1:2.[17] Heat the mixture with stirring (e.g., to 55 °C for 1 hour) to facilitate the formation of sodium disulfide (Na₂S₂), then cool to room temperature.[18]

  • Phase-Transfer Reaction: Transfer the aqueous sodium disulfide solution to a three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

  • Add the phase-transfer catalyst (e.g., TBAB, 0.5%–2.5% of the mass of sec-butyl bromide).[17]

  • Begin vigorous stirring to ensure adequate mixing between the aqueous and organic phases.

  • Slowly add sec-butyl bromide dropwise via the dropping funnel over 1–4 hours. The molar ratio of sodium disulfide to sec-butyl bromide is typically 1:1 to 1:2.[17]

  • Maintain the reaction temperature between 25–50 °C and continue stirring for 3–8 hours after the addition is complete.[17]

  • Workup and Purification: Once the reaction is complete, cease stirring and allow the mixture to separate into two distinct layers.

  • Transfer the mixture to a separatory funnel and remove the lower aqueous phase. The upper organic phase is the crude this compound.

  • The crude product can be purified by vacuum fractionation (distillation) to yield a colorless or pale yellow liquid with a purity often exceeding 96%.[17]

Causality: The choice of a phase-transfer catalyst like TBAB is critical. It functions by transporting the disulfide anion (S₂²⁻) from the aqueous phase into the organic phase (the sec-butyl bromide), where it can react. This overcomes the mutual insolubility of the reactants, eliminating the need for a bulk organic solvent and increasing reaction efficiency.

Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the reactivity of the S-S bond. This bond is susceptible to both reduction and oxidation, a characteristic central to its utility.[8]

Key Reactions

Reactions Disulfide This compound (R-S-S-R) Thiol sec-Butyl Thiol (2 R-SH) Disulfide->Thiol Reduction [H] Sulfoxide Thiosulfinate (Sulfoxide) (R-S(O)-S-R) Disulfide->Sulfoxide Mild Oxidation [O] Thiol->Disulfide Oxidation Sulfone Thiosulfonate (Sulfone) (R-S(O)₂-S-R) Sulfoxide->Sulfone Strong Oxidation [O]

Caption: Core redox reactions of this compound.

  • Reduction: The disulfide bond is readily cleaved by reducing agents to form two equivalents of the corresponding thiol (sec-butyl thiol).[8] This reaction is fundamental to its application in drug delivery. In biological systems, glutathione (GSH) is the primary reducing agent responsible for this cleavage.[3]

  • Oxidation: this compound can be oxidized by agents like hydrogen peroxide.[8] Mild oxidation typically yields the thiosulfinate, while stronger conditions can lead to the thiosulfonate.[8]

Applications in Research and Drug Development

While this compound itself is primarily used as a flavoring agent and a synthetic intermediate, its core disulfide structure is highly relevant to drug development professionals.[6][7][19] The principles governing its reactivity are directly applicable to the design of advanced therapeutics.

Disulfide Linkers in Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker connecting the antibody and the drug is a critical component, and disulfide-based linkers are widely used.[]

Mechanism of Action:

  • Stability in Circulation: In the bloodstream (extracellular environment), the relatively low concentration of reducing agents keeps the disulfide linker intact, preventing premature release of the toxic payload and minimizing off-target toxicity.[20]

  • Intracellular Cleavage: Once the ADC binds to the target cell and is internalized, it is exposed to the cell's cytoplasm, which has a high concentration of glutathione (GSH) (1–10 mM).[5]

  • Payload Release: This reducing environment rapidly cleaves the disulfide bond via a thiol-disulfide exchange reaction, releasing the active drug precisely where it is needed.[3]

ADC cluster_extracellular Extracellular (Bloodstream) Low [GSH] cluster_intracellular Intracellular (Tumor Cell) High [GSH] ADC Antibody-S-S-Drug (Stable Conjugate) Antibody_SH Antibody-SH ADC->Antibody_SH Cleavage Drug_SH HS-Drug (Active) ADC->Drug_SH Release GSSG GSSG (Oxidized Glutathione) ADC->GSSG GSH 2 GSH GSH->ADC

Caption: Redox-sensitive release of a drug from an ADC.

The sec-butyl groups in this compound can be considered surrogates for the antibody and drug components in an ADC. Studying the stability and cleavage kinetics of such simple disulfides provides foundational data for designing more complex, sterically hindered linkers that offer a better balance of stability and efficient release.[20]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential to ensure personnel safety.

  • Hazard Identification:

    • Causes skin irritation (H315).[21]

    • Causes serious eye irritation (H319).[21]

    • May cause respiratory irritation (H335).[21]

  • Handling Precautions:

    • Use in a well-ventilated area or under a chemical fume hood.[21]

    • Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[21]

    • Avoid breathing vapors or mist.[21]

    • Avoid contact with skin and eyes.[21]

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][21]

    • Store away from strong oxidizing agents, strong bases, and strong reducing agents.[22]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[21]

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[21]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[21]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[21]

Conclusion

This compound is more than a simple organosulfur compound; it is a representative model for the versatile and chemically elegant disulfide bond. Its synthesis is well-established, employing efficient and scalable methods like phase-transfer catalysis. Its predictable redox chemistry—cleavage under reducing conditions and stability in oxidative environments—is the very principle that enables the targeted delivery of next-generation therapeutics like ADCs. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of this compound provides invaluable insight into the design and application of more complex molecules where the disulfide bridge acts as a smart, environmentally-responsive linker.

References

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A Technical Guide to sec-Butyl Disulfide: Properties, Occurrence, and Impact on Food Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

sec-Butyl disulfide is an organosulfur compound that plays a significant, albeit nuanced, role in the chemistry of food. As a potent volatile sulfur compound (VSC), it is a key contributor to the characteristic aromas of certain plants, most notably those of the Ferula genus, and serves as an approved flavoring agent in the food industry.[1] Its impact is defined by a low odor threshold and a distinct sulfurous, savory aroma profile.[1] This technical guide provides an in-depth examination of this compound, consolidating current knowledge on its chemical properties, natural occurrence, and formation pathways. Furthermore, it details its functional role in food flavor, its interactions within the food matrix, and the analytical methodologies essential for its detection and quantification. The guide is structured to provide researchers and development professionals with the foundational knowledge and practical insights required to understand and leverage the properties of this compound in food science and related fields.

Introduction to this compound

Chemical Identity and Structure

This compound, systematically named 2-(butan-2-yldisulfanyl)butane, is an organic disulfide.[1] Its structure consists of two sec-butyl groups linked by a disulfide bond (-S-S-).[2] This disulfide bridge is the compound's functional core, dictating its chemical reactivity, including its propensity for oxidation, reduction, and thiol-disulfide exchange reactions.[2][3]

  • IUPAC Name: 2-(butan-2-yldisulfanyl)butane[1]

  • Molecular Formula: C₈H₁₈S₂[2]

  • CAS Number: 5943-30-6[4]

  • Synonyms: Di-sec-butyl disulfide, Bis(1-methylpropyl) disulfide[1][4]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its behavior in food systems, particularly its volatility and solubility, which govern its release and perception as an aroma compound.

PropertyValueSource(s)
Molecular Weight 178.4 g/mol [1]
Appearance Clear, colorless liquid[1]
Odor Strong, sulfurous, garlic-like, onion-like[1]
Density ~0.957 g/mL at 25 °C[5]
Boiling Point 218-220 °C at 760 mm Hg[6]
Flash Point ~153 °F (~67.2 °C)[6]
Water Solubility Practically insoluble[1][4]
Refractive Index ~1.492 at 20 °C[5]
Isomers and Related Compounds

In nature, particularly in the essential oils of Ferula species, this compound is often found alongside structurally related isomers.[2] The most significant of these are (E)- and (Z)-sec-butyl propenyl disulfides, where one of the sec-butyl groups is replaced by a propenyl group.[7] These isomers are often the dominant sulfur compounds in plants like asafoetida and contribute significantly to its unique flavor.[2][7] The stereochemistry of these related compounds can influence their volatility and biological activity.[2]

Occurrence and Formation in Food Systems

Natural Occurrence

The primary natural sources of this compound and its derivatives are plants belonging to the genus Ferula, such as F. assa-foetida (asafoetida).[1][2] In the essential oils of these plants, sec-butyl propenyl disulfides can be major constituents, with concentrations varying based on environmental factors and collection time.[2][7] While often associated with the broader class of sulfur compounds found in Allium species (onions, garlic), the presence of this compound itself is more definitively characterized in Ferula.[4][8]

Biosynthetic and Formation Pathways

The precise biosynthetic pathways for this compound in plants are not fully elucidated but are understood to originate from the metabolism of sulfur-containing amino acids, primarily cysteine. The formation of disulfides is an oxidative process. The likely pathway involves the enzymatic breakdown of precursors to form reactive thiols (mercaptans), such as sec-butyl thiol. Two molecules of this thiol can then be oxidized to form a symmetrical disulfide bond. This process is analogous to the formation of other disulfides in nature.

During food processing, particularly with heat, volatile sulfur compounds are generated through complex reactions, including the Maillard reaction and the thermal degradation of sulfur-containing amino acids and thiamin (Vitamin B1).[9][10] It is plausible that this compound can be formed in cooked foods containing the necessary precursors, contributing to the overall savory and meaty flavor profile.

G cluster_precursor Precursor Pool cluster_degradation Enzymatic / Thermal Degradation cluster_intermediate Intermediate Formation cluster_oxidation Oxidation Cysteine Cysteine / Methionine (Sulfur-containing Amino Acids) Degradation Series of enzymatic reactions (e.g., C-S lyase) or thermal degradation during cooking Cysteine->Degradation Thiol sec-Butyl Thiol (C4H9SH) Degradation->Thiol Release of volatile thiol Oxidation Oxidation Reaction (e.g., via Oxidoreductases or atmospheric oxygen) Thiol->Oxidation 2 Molecules Disulfide This compound Oxidation->Disulfide Formation of S-S bond

Caption: Hypothesized formation pathway of this compound from amino acid precursors.

Role in Food Aroma and Flavor

Sensory Profile

Volatile sulfur compounds are renowned for their potent aromas and extremely low odor thresholds.[9] this compound is characterized by a strong, penetrating sulfurous aroma, often described with notes of onion, garlic, and a savory, almost meaty quality.[1] Its flavor profile is officially recognized as "savory" by the Flavor and Extract Manufacturers Association (FEMA).[1] This potency means that even at trace concentrations (in the parts-per-billion or even parts-per-trillion range), it can significantly influence the overall flavor profile of a food product.

Contribution to Specific Food Flavors
  • Asafoetida: The characteristic pungent, sulfurous flavor of asafoetida is largely attributed to its complex mixture of sulfur compounds, with sec-butyl propenyl disulfides being key components.[7]

  • Cooked Meats: While not always a primary impact compound, the formation of various alkyl disulfides during the cooking of meat contributes to the desirable roasted and savory aroma.[9][10] The presence of this compound can enhance these rich, prime-rib-like notes.[9]

  • Flavor Formulations: As a FEMA GRAS (Generally Recognized as Safe) substance, this compound is used commercially as a flavoring agent to impart or enhance savory, onion, and garlic notes in a variety of processed foods, including soups, sauces, and snack seasonings.[1]

Interactions with Food Matrix Components

The functionality of this compound in a food product is not static; it is influenced by its interaction with other matrix components, particularly proteins. Disulfides can undergo thiol-disulfide exchange reactions with the sulfhydryl (-SH) groups of cysteine residues in proteins.[3] This covalent interaction can lead to a reduction in the headspace concentration of the volatile disulfide, effectively "muting" its aroma.[3] This reaction results in the formation of a corresponding thiol and a protein-bound sulfur compound, altering the perceived flavor profile. Understanding this interaction is critical for flavor stability and release in protein-rich foods.

G Thiol-Disulfide Exchange with Food Proteins SBD This compound (R-S-S-R) Intermediate Reaction Intermediate SBD->Intermediate Protein_SH Protein with free Thiol (Protein-SH) Protein_SH->Intermediate Thiol sec-Butyl Thiol (R-SH, volatile aroma loss) Intermediate->Thiol Protein_SSR Modified Protein (Protein-S-S-R) Intermediate->Protein_SSR

Caption: Interaction of this compound with protein sulfhydryl groups.

Analytical Methodologies for Detection and Quantification

The volatile and reactive nature of this compound necessitates specialized analytical techniques for its accurate identification and quantification in complex food matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard.

Sample Preparation and Extraction

The primary challenge is to efficiently extract the volatile disulfide from the food matrix without inducing artifacts.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a preferred method for its simplicity and solvent-free nature. A coated fiber is exposed to the headspace above the food sample, adsorbing volatile compounds. The fiber is then thermally desorbed directly into the GC inlet. The choice of fiber coating (e.g., DVB/CAR/PDMS) is critical for efficiently trapping sulfur compounds.

  • Solvent Extraction / Simultaneous Distillation-Extraction (SDE): More traditional methods may involve extraction with an organic solvent, followed by concentration. SDE is a more exhaustive technique but can sometimes lead to thermal degradation and artifact formation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This section outlines a typical workflow for the analysis of this compound.

Principle: Volatile compounds extracted from the sample are separated based on their boiling points and polarity on a chromatographic column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, while the chromatographic peak area allows for quantification.

Experimental Protocol:

  • Sample Preparation (HS-SPME):

    • Homogenize 5 g of the food sample and place it into a 20 mL headspace vial.

    • Add 5 mL of deionized water and a saturated solution of NaCl to improve the release of volatiles.

    • If performing quantitative analysis, add a known amount of an appropriate internal standard (e.g., 2-methyl-3-furanthiol or an isotopically labeled disulfide).

    • Seal the vial and allow it to equilibrate in a heating block at 60 °C for 15 minutes with agitation.

    • Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for 30 minutes at 60 °C.

  • GC-MS Analysis:

    • Desorption: Immediately insert the SPME fiber into the GC inlet, heated to 250 °C (splitless mode), for 5 minutes to desorb the analytes.

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 3 minutes.

      • Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

      • Ramp 2: Increase to 250 °C at a rate of 15 °C/min, hold for 5 minutes.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 35-350.

  • Data Interpretation:

    • Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic chemical standard. Key fragment ions for disulfides typically arise from cleavage of the C-S and S-S bonds.

    • Quantification: Calculate the concentration based on the peak area ratio of the analyte to the internal standard against a calibration curve.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Food Sample Vial HS-SPME Vial (Sample + Salt + IS) Sample->Vial SPME Headspace Adsorption (SPME Fiber) Vial->SPME GC_Inlet Thermal Desorption (GC Inlet) SPME->GC_Inlet GC_Column Chromatographic Separation GC_Inlet->GC_Column MS_Detect Ionization & Detection (Mass Spectrometer) GC_Column->MS_Detect Data Raw Data (Chromatogram & Spectra) MS_Detect->Data Identify Compound Identification (Library/Standard Match) Data->Identify Quantify Quantification (Calibration Curve) Data->Quantify

Caption: General workflow for the analysis of this compound using HS-SPME-GC-MS.

Synthesis and Commercial Applications

Common Synthesis Routes

Industrially, this compound can be synthesized via several methods.[11] A common approach is the halohydrocarbon method, which involves the reaction of sodium disulfide (Na₂S₂) with a sec-butyl halide, such as 2-bromobutane or sec-butyl chloride.[2][11] This reaction is often facilitated by a phase-transfer catalyst to improve yield.[2][11] The sodium disulfide itself is typically prepared by reacting sodium sulfide with elemental sulfur.[11]

Regulatory Status and Safety Evaluation

This compound is recognized as a legitimate flavoring substance by major regulatory and safety bodies.

  • FEMA GRAS: It is listed by the Flavor and Extract Manufacturers Association as FEMA Number 4578 and is considered Generally Recognized as Safe for its intended use as a flavoring agent.[1]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated di-sec-butyl disulfide and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1]

While considered safe for consumption at typical levels in food, the concentrated material can be an irritant to the skin, eyes, and respiratory system, and appropriate personal protective equipment should be used when handling it in a laboratory or industrial setting.

Conclusion and Future Perspectives

This compound is a potent organosulfur compound with a well-defined role in the flavor chemistry of specific foods and as a commercial flavoring agent. Its characteristic savory and sulfurous notes make it a significant contributor to complex aroma profiles. The key to its effective application and study lies in understanding its formation pathways, its high volatility, and its potential interactions with the food matrix, particularly proteins.

Future research should focus on several key areas:

  • Elucidation of Biosynthetic Pathways: A deeper understanding of how this compound and its derivatives are formed in plants could lead to new avenues for natural flavor production.

  • Matrix Interaction Dynamics: Further quantitative studies on the kinetics of thiol-disulfide exchange with various food proteins would allow for better prediction and control of flavor stability.

  • Sensory Synergy and Off-Notes: Investigating the synergistic or antagonistic sensory effects of this compound in combination with other volatile compounds could refine its use in flavor formulations and help mitigate potential off-notes at higher concentrations.

By continuing to explore these facets, the scientific community can further harness the unique properties of this compound for the development of innovative and appealing food products.

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  • The structures of sec-butyl-(Z)-propenyl disulphide (compound 1) and... (n.d.). ResearchGate.
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  • di-sec-butyl disulfide, 5943-30-6. (n.d.). The Good Scents Company.
  • Showing Compound Butyl propyl disulfide (FDB011044). (n.d.). FooDB.
  • Interaction between Sulfur-Containing Flavor Compounds and Proteins in Foods | Request PDF. (n.d.). ResearchGate.
  • Characterization of disulfide bonds by planned digestion and tandem mass spectrometry. (n.d.).
  • The Significance of Volatile Sulfur Compounds in Food Flavors | ACS Symposium Series. (2011). ACS Publications.
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Methodological & Application

Synthesis of Thioethers Using sec-Butyl Disulfide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of sulfur-containing moieties is a cornerstone of modern medicinal chemistry and materials science. Thioethers, in particular, are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. While numerous methods exist for their synthesis, the use of dialkyl disulfides as shelf-stable, less odorous precursors to thiols offers significant practical advantages. This guide provides a comprehensive overview of the application of sec-butyl disulfide in the synthesis of unsymmetrical thioethers, offering detailed protocols and mechanistic insights for key transformations.

Core Principles: The Reactivity of this compound

This compound [(CH₃CH₂CH(CH₃))₂S₂] is a symmetrical disulfide that can serve as a source of the sec-butanethiolate nucleophile or the sec-butylthiyl radical. The primary strategies for its utilization in thioether synthesis revolve around the cleavage of the S-S bond, which can be achieved through several distinct chemical pathways. The choice of method depends on the desired thioether, the nature of the coupling partner, and the required reaction conditions.

The main approaches for the synthesis of unsymmetrical thioethers from this compound are:

  • Reductive Cleavage followed by Nucleophilic Substitution: The disulfide is reduced to the corresponding thiolate, which then acts as a nucleophile in a substitution reaction with an electrophile.

  • Reaction with Organometallic Reagents: Grignard or organolithium reagents can directly attack the disulfide bond to form a new carbon-sulfur bond.

  • Thiol-Disulfide Exchange: Reaction with another thiol can generate an unsymmetrical disulfide, which can be a precursor to the desired thioether.

  • Transition Metal-Catalyzed Cross-Coupling: In the presence of a suitable catalyst, this compound can be coupled with aryl or alkyl halides.

  • Radical Addition to Unsaturated Bonds: Photochemical or thermal initiation can generate a sec-butylthiyl radical, which can add across alkenes or alkynes.

Reductive Cleavage and Subsequent Alkylation

This two-step, one-pot approach is one of the most versatile methods for the synthesis of a wide range of sec-butyl thioethers. The disulfide is first cleaved with a reducing agent to generate the sec-butanethiolate in situ. This potent nucleophile is then immediately trapped with an alkylating agent.

Mechanism: The reaction proceeds via a straightforward two-step sequence. First, a reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), cleaves the disulfide bond to yield two equivalents of the corresponding thiolate. This is followed by a standard Sₙ2 reaction where the thiolate displaces a leaving group on an electrophilic substrate.[1]

Workflow for Reductive Cleavage and Alkylation.

Protocol 1: Synthesis of sec-Butyl Benzyl Thioether

This protocol details the synthesis of sec-butyl benzyl thioether via the reductive cleavage of this compound with sodium borohydride, followed by alkylation with benzyl bromide.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound178.361.78 g10
Sodium borohydride37.830.42 g11
Benzyl bromide171.041.71 g10
Anhydrous Ethanol-50 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.78 g, 10 mmol) and anhydrous ethanol (40 mL).

  • Stir the solution at room temperature and add sodium borohydride (0.42 g, 11 mmol) portion-wise over 10 minutes. The addition is exothermic, and some gas evolution may be observed.

  • After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete reduction of the disulfide.

  • Cool the reaction mixture to room temperature and add benzyl bromide (1.71 g, 10 mmol) dropwise via a syringe.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford sec-butyl benzyl thioether as a colorless oil.

Reaction with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that can directly attack the sulfur-sulfur bond of disulfides to form unsymmetrical thioethers.[2] This method is particularly useful for creating C(sp³)-S and C(sp²)-S bonds.

Mechanism: The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the organometallic reagent on one of the sulfur atoms of the disulfide. This results in the cleavage of the S-S bond and the formation of a new carbon-sulfur bond, along with a metal thiolate byproduct.[3]

Reaction of this compound with a Grignard Reagent.

Protocol 2: Synthesis of sec-Butyl Phenyl Thioether

This protocol describes the synthesis of sec-butyl phenyl thioether by reacting this compound with phenylmagnesium bromide.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound178.361.78 g10
Phenylmagnesium bromide (3.0 M in diethyl ether)~181.313.3 mL10
Anhydrous Tetrahydrofuran (THF)-30 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.78 g, 10 mmol) and anhydrous THF (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (3.3 mL of a 3.0 M solution in diethyl ether, 10 mmol) dropwise via a syringe over 15 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluting with hexanes) to yield sec-butyl phenyl thioether.

Transition Metal-Catalyzed Cross-Coupling

Palladium and nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds.[4][5] These methods allow for the coupling of this compound with aryl or vinyl halides and triflates.

Mechanism: The catalytic cycle typically involves the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0) or Ni(0)). This is followed by a transmetalation-like step with the disulfide or a thiolate generated in situ, and finally, reductive elimination to furnish the thioether product and regenerate the active catalyst.[6]

Protocol 3: Palladium-Catalyzed Synthesis of sec-Butyl 4-Methoxyphenyl Thioether

This protocol outlines the synthesis of sec-butyl 4-methoxyphenyl thioether from this compound and 4-bromoanisole using a palladium catalyst.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound178.361.07 g6
4-Bromoanisole187.040.94 g5
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7292 mg0.1
Xantphos578.68174 mg0.3
Sodium tert-butoxide96.100.67 g7
Toluene-20 mL-

Procedure:

  • In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (92 mg, 0.1 mmol) and Xantphos (174 mg, 0.3 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add toluene (10 mL), 4-bromoanisole (0.94 g, 5 mmol), this compound (1.07 g, 6 mmol), and sodium tert-butoxide (0.67 g, 7 mmol).

  • Seal the tube and heat the reaction mixture at 110 °C for 12 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate (20 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 1% ethyl acetate in hexanes) to obtain the desired thioether.

Safety and Handling of this compound

This compound is a flammable liquid with a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable reagent for the synthesis of a variety of unsymmetrical thioethers. The methods outlined in this guide—reductive cleavage followed by alkylation, reaction with organometallic reagents, and transition metal-catalyzed cross-coupling—provide researchers with a powerful toolkit for introducing the sec-butylthio moiety into organic molecules. The choice of a specific protocol will depend on the substrate scope, functional group tolerance, and desired reaction scale. By understanding the underlying mechanisms and following the detailed procedures, scientists can effectively utilize this compound in their synthetic endeavors, advancing research in drug discovery and materials science.

References

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  • Hunter, R., Caira, M., & Stellenboom, N. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268–8271. [Link]
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  • A method for synthesizing this compound by phase-transfer catalysis in a solvent-free method. (2009). CN101508662A.
  • Synthesis method of di-sec-butyl disulfide. (2012). CN102351763A.
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Application Notes and Protocols: sec-Butyl Disulfide as a Sulfur Transfer Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Disulfide Bond in Synthesis

The disulfide bond (S-S) is a pivotal functional group in chemistry and biology, most notably providing structural integrity to proteins through cysteine-cysteine linkages.[1][2] In the realm of organic synthesis, disulfide-containing molecules are not only synthetic targets but also valuable intermediates.[3] Symmetrical and unsymmetrical disulfides play crucial roles in the development of pharmaceuticals, agrochemicals, and materials science.[3][4] This document provides a comprehensive guide to the application of sec-butyl disulfide as a versatile sulfur transfer agent in modern organic synthesis. We will delve into its properties, reactivity, and provide detailed protocols for its use in the formation of unsymmetrical disulfides and other sulfur-containing compounds.

Physicochemical Properties and Safety Considerations

This compound, also known as di-sec-butyl disulfide, is a colorless liquid with a characteristic strong odor.[5] A summary of its key physical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5943-30-6[6][7]
Molecular Formula C₈H₁₈S₂[6][7]
Molecular Weight 178.36 g/mol [6][7]
Boiling Point Not specified
Density Not specified
Solubility Insoluble in water[5]

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It may cause skin and eye irritation.[5] For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Core Application: Thiol-Disulfide Exchange for the Synthesis of Unsymmetrical Disulfides

The thiol-disulfide exchange is a classic and highly effective method for the preparation of unsymmetrical disulfides.[8][9] This equilibrium-driven reaction involves the attack of a thiolate anion on a disulfide bond, leading to the formation of a new disulfide and a new thiolate.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of a thiolate (RS⁻) on one of the sulfur atoms of the this compound molecule. This results in the cleavage of the S-S bond and the formation of a new, unsymmetrical disulfide and a sec-butyl thiolate anion as the leaving group. The equilibrium can be driven towards the desired product by using an excess of the starting thiol or by removing the sec-butyl mercaptan by-product.

Sources

Application Note: High-Yield Synthesis of Di-sec-butyl Disulfide via Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of di-sec-butyl disulfide using a robust and efficient liquid-liquid phase transfer catalysis (PTC) methodology. This protocol is designed for researchers in organic synthesis and drug development, offering a scalable, high-yield, and operationally simple alternative to traditional methods. By employing tetrabutylammonium bromide (TBAB) as the catalyst, this method overcomes the mutual insolubility of the aqueous inorganic nucleophile and the organic alkyl halide substrate, leading to accelerated reaction rates and cleaner product profiles. Detailed mechanistic insights, a step-by-step protocol, process optimization strategies, and expected outcomes are presented.

Introduction

Di-sec-butyl disulfide is a valuable organosulfur compound with applications in materials science and as a synthetic intermediate. The formation of disulfide bonds is a cornerstone of organic chemistry and biochemistry.[1] Traditional methods for synthesizing symmetrical dialkyl disulfides often involve the oxidation of corresponding thiols, which can be hazardous due to the malodorous and toxic nature of low-molecular-weight thiols.[2] An alternative and safer route involves the nucleophilic substitution of alkyl halides with a disulfide source.[1]

A significant challenge in this approach is the biphasic nature of the reaction: the inorganic sulfur nucleophile (e.g., sodium disulfide) is soluble in water, while the organic substrate (sec-butyl halide) is not.[3] This immiscibility results in extremely slow reaction rates, as the reaction can only occur at the limited interface between the two phases.[4]

Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this problem.[5] A phase transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), facilitates the transport of the nucleophilic anion from the aqueous phase into the organic phase, where it can readily react with the substrate.[4][6] This technique offers numerous advantages, including milder reaction conditions, faster reactions, higher yields, the elimination of expensive or hazardous solvents, and greener chemical processes.[5][7]

This guide details a validated protocol for the synthesis of di-sec-butyl disulfide from 2-bromobutane and an aqueous solution of sodium disulfide, prepared in situ from sodium sulfide and elemental sulfur, using TBAB as the phase transfer catalyst.

Mechanism of Phase Transfer Catalysis

The reaction proceeds via the Starks' extraction mechanism, where the catalyst actively transports the reactive anion across the phase boundary.[6] The catalytic cycle can be broken down into the following key steps:

  • Anion Exchange: In the aqueous phase, the phase transfer catalyst cation (Q⁺), in this case, tetrabutylammonium (Bu₄N⁺), exchanges its counter-ion (Br⁻) for the disulfide anion (S₂²⁻) from the sodium disulfide solution.

  • Phase Transfer: The newly formed lipophilic ion pair, [(Bu₄N⁺)₂S₂²⁻], is soluble in the organic phase due to the bulky alkyl groups on the quaternary ammonium cation.[3] It migrates across the liquid-liquid interface into the bulk organic phase.

  • Nucleophilic Substitution: In the organic phase, the "naked" and highly reactive disulfide anion performs a nucleophilic substitution (Sₙ2) reaction on the sec-butyl bromide substrate. This reaction is rapid because the anion is not heavily solvated by protic solvents.

  • Catalyst Regeneration: After the reaction, the catalyst cation pairs with the bromide leaving group (Bu₄N⁺Br⁻) and returns to the aqueous phase to repeat the cycle.

This continuous process efficiently shuttles the nucleophile into the organic phase, dramatically accelerating the overall reaction rate.[8]

Figure 1: Catalytic cycle for the PTC synthesis of di-sec-butyl disulfide.

Experimental Protocol

This protocol is based on established methods for dialkyl disulfide synthesis using PTC.[9][10]

Materials and Equipment
Reagent / EquipmentGradeSupplierNotes
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)ACS Reagent, ≥98%Sigma-AldrichHandle in a fume hood. Hygroscopic.
Sulfur Powder (S)Reagent GradeAlfa AesarFine powder is preferred for faster dissolution.
2-Bromobutane (sec-Butyl Bromide)99%Acros Organics
Tetrabutylammonium Bromide (TBAB)99%Sigma-AldrichThe phase transfer catalyst.[11]
Deionized Water (H₂O)Type IIIn-house
Diethyl Ether (Et₂O)AnhydrousFisher ScientificFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousVWR ChemicalsFor drying the organic phase.
250 mL Three-neck round-bottom flask-Glassware supplier
Reflux Condenser-Glassware supplier
Dropping Funnel100 mLGlassware supplier
Magnetic Stirrer with Hotplate-IKA / CorningVigorous stirring is crucial for maximizing interfacial area.[8]
Separatory Funnel250 mLGlassware supplier
Rotary Evaporator-Büchi / HeidolphFor solvent removal.
Step-by-Step Synthesis Procedure

Step 1: Preparation of Aqueous Sodium Disulfide (Na₂S₂) Solution

  • CAUTION: This step should be performed in a well-ventilated fume hood as hydrogen sulfide gas may be evolved.

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add sodium sulfide nonahydrate (24.0 g, 0.1 mol).

  • Add 50 mL of deionized water and stir until the sodium sulfide has completely dissolved.

  • Add elemental sulfur powder (3.2 g, 0.1 mol) to the solution.

  • Heat the mixture to 55-60 °C with stirring. The solution will turn a dark reddish-orange as the sulfur dissolves to form sodium disulfide. Continue heating and stirring for 1 hour to ensure complete formation.[9]

  • Allow the solution to cool to room temperature (around 25 °C).[10]

Step 2: Phase Transfer Catalysis Reaction

  • To the cooled sodium disulfide solution in the flask, add the phase transfer catalyst, tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol, ~2 mol% relative to substrate). Stir for 5-10 minutes until it dissolves.

  • Fit the flask with a reflux condenser and a dropping funnel.

  • Charge the dropping funnel with 2-bromobutane (27.4 g, 0.2 mol).

  • Begin vigorous stirring of the biphasic mixture. Vigorous agitation is critical to create a large interfacial area for the catalyst to work effectively.

  • Add the 2-bromobutane dropwise from the funnel to the reaction mixture over a period of approximately 1 hour. The reaction is exothermic; maintain the temperature between 25-30 °C, using a water bath if necessary.

  • After the addition is complete, continue to stir the mixture vigorously at room temperature (25 °C) for 6-8 hours to ensure the reaction goes to completion.[10]

Step 3: Work-up and Purification

  • Stop stirring and allow the two phases to separate. The upper layer is the organic phase containing the product, and the lower is the aqueous phase.

  • Transfer the entire mixture to a 250 mL separatory funnel.

  • Separate the layers. Extract the aqueous layer twice with diethyl ether (2 x 50 mL) to recover any dissolved product.

  • Combine all organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of brine (saturated NaCl solution).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the solvent (diethyl ether) using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure di-sec-butyl disulfide.

Process Optimization and Troubleshooting

ParameterRecommendationRationale
Catalyst Loading 1-5 mol% relative to the alkyl halide.Lower amounts may lead to slow reactions, while higher amounts offer diminishing returns and increase cost. The 2-2.5% range is often optimal.[10]
Stirring Speed As vigorous as possible without splashing into the condenser.The reaction rate is directly proportional to the interfacial surface area. High agitation maximizes this area, enhancing catalyst transport.[8]
Temperature 25-30 °C.The reaction is efficient at room temperature. Higher temperatures are generally not needed and may increase side reactions, such as elimination (E2) of the secondary alkyl halide.
Troubleshooting Low Yield: Ensure complete formation of the disulfide nucleophile (Step 1). Check for leaks in the setup. Increase reaction time. Emulsion during Work-up: Add brine to help break the emulsion. Let the mixture stand for a longer period.Incomplete nucleophile formation is a common issue. A longer reaction time can compensate for lower reactivity of secondary halides compared to primary ones.[12] Brine increases the ionic strength of the aqueous phase, aiding separation.

Expected Results and Characterization

Following the protocol should result in a high yield of the desired product.

MetricExpected ValueNotes
Yield of Crude Product >95%Based on the limiting reagent (sodium sulfide).
Yield of Pure Product >92%After vacuum distillation.[10]
Appearance Colorless to pale yellow oil
Purity (by GC-MS) >99%The primary peak should correspond to the mass of di-sec-butyl disulfide (178.37 g/mol ).
¹H NMR (CDCl₃) δ (ppm): ~2.7 (m, 2H, -S-CH-), ~1.7 (m, 4H, -CH₂-), ~1.3 (d, 6H, -CH-CH₃), ~0.9 (t, 6H, -CH₂-CH₃)Note: These are predicted shifts. Actual values should be confirmed experimentally.

Workflow Summary

Experimental_Workflow prep Step 1: Prepare Na₂S₂ Solution react Step 2: Add Catalyst (TBAB) & 2-Bromobutane prep->react stir Stir Vigorously (6-8 hours @ 25°C) react->stir workup Step 3: Work-up (Phase Separation, Extraction, Washing) stir->workup dry Dry Organic Phase (MgSO₄) workup->dry evap Solvent Removal (Rotary Evaporator) dry->evap purify Purification (Vacuum Distillation) evap->purify analyze Characterization (GC-MS, NMR) purify->analyze

Figure 2: Summary of the experimental workflow for di-sec-butyl disulfide synthesis.

Conclusion

This application note demonstrates that phase transfer catalysis is a highly effective method for the synthesis of di-sec-butyl disulfide. The use of tetrabutylammonium bromide (TBAB) successfully bridges the phase gap between the aqueous nucleophile and the organic substrate, leading to high yields under mild, controlled conditions.[13] This solvent-free approach is simple, scalable, and aligns with the principles of green chemistry, making it an attractive protocol for both academic research and industrial applications.[10]

References

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  • ResearchGate. (2025). Nucleophilic Substitution Reactions Using Polyacrylamide-Based Phase Transfer Catalyst in Organic and Aqueous Media.
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  • Google Patents. (n.d.). CN102351763A - Synthesis method of di-sec-butyl disulfide.
  • Wang, J.-X., Cui, W., & Hu, Y. (1995). A Facile Method for the Syntheses of Dialkyl Disulfides from Sulfur Under Phase Transfer Conditions. Synthetic Communications.
  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
  • Neem Biotech. (n.d.). Flow Synthesis of Symmetrical Di- and Trisulfides Using Phase-Transfer Catalysis.
  • Google Patents. (n.d.). CN101508662A - Solvent-free phase transfer catalysis synthesis method of sec-butyl disulfide.
  • ResearchGate. (2007). Rapid and Efficient Synthesis of Symmetrical Alkyl Disulfides under Phase Transfer Conditions.
  • OperaChem. (2023). Phase transfer catalysis (PTC).
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
  • International Journal of Pharmaceutical Sciences and Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • Semantic Scholar. (2014). Phase transfer catalyzed reaction for synthesis of sulfides and disulfides using hydrogen sulfide.
  • Wikipedia. (n.d.). Tetrabutylammonium bromide.
  • Journal of Advanced Scientific Research. (2024). Tetra Butyl Ammonium Bromide Catalyzed Synthesis of Thiols and Thioethers.
  • MDPI. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles.
  • JACS Au. (2025). Introducing Regioselective Disulfide Linkages in Peptides under Pseudodilute Conditions by Harnessing Brønsted Acid-Activated N-Chlorosuccinimide.
  • ResearchGate. (n.d.). Synthesis of p‐tolyl tert‐butyl disulfide.
  • ResearchGate. (2008). Recent Developments in Disulfide Bond Formation.
  • Google Patents. (n.d.). CN111960948B - Synthesis process of tetrabutylammonium bromide.

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Microwave-assisted synthesis of sec-butyl disulfide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Rapid Synthesis of sec-Butyl Disulfide via Microwave-Assisted Phase-Transfer Catalysis

Abstract

This comprehensive guide details a robust and efficient protocol for the synthesis of di-sec-butyl disulfide, a significant sulfur compound with applications in industry as a vulcanizing agent and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] The described methodology leverages the advantages of microwave-assisted organic synthesis under solvent-free, phase-transfer catalysis (PTC) conditions. This approach offers substantial improvements over traditional methods by drastically reducing reaction times, increasing yields, and avoiding the use of volatile, malodorous thiols.[1][2] This document is intended for researchers and professionals in chemical synthesis and drug development, providing in-depth procedural details, mechanistic insights, safety protocols, and characterization techniques.

Introduction: The Case for Microwave Synthesis

Symmetrical disulfides like di-sec-butyl disulfide are pivotal intermediates in organic chemistry.[1] Traditional synthetic routes often involve the oxidation of thiols (e.g., 2-butanethiol), which are not only volatile and possess a strong, offensive odor but also may require expensive or hazardous oxidizing agents and organic solvents.[1][3] These factors pose significant environmental and handling challenges, particularly in industrial-scale production.

Microwave-assisted synthesis has emerged as a transformative technology in modern chemistry. By directly coupling microwave energy with the molecules in the reaction mixture, it facilitates rapid and uniform heating, often leading to dramatic accelerations in reaction rates, higher product yields, and cleaner reaction profiles compared to conventional heating methods.[2][4]

This application note focuses on a highly efficient method that combines microwave irradiation with phase-transfer catalysis under solvent-free conditions.[1] The synthesis starts from readily available sec-butyl bromide and an aqueous solution of sodium disulfide, circumventing the need to handle sec-butyl thiol directly.

Mechanistic Principles and Rationale

The overall synthesis is a two-stage, one-pot process.

Stage 1: Formation of the Disulfide Nucleophile First, sodium sulfide (Na₂S) is reacted with elemental sulfur (S) in an aqueous solution to generate sodium disulfide (Na₂S₂). This species provides the disulfide anion (S₂²⁻), which will act as the nucleophile.

  • Reaction: Na₂S + S → Na₂S₂

Stage 2: Microwave-Assisted Nucleophilic Substitution The core of the synthesis involves a nucleophilic substitution reaction between sec-butyl bromide and the disulfide anion. Because the disulfide anion is in an aqueous phase and the sec-butyl bromide is in an organic phase, a phase-transfer catalyst (PTC) is essential. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the disulfide anion from the aqueous phase to the organic phase where the reaction occurs.[1]

Microwave irradiation provides the energy to overcome the activation barrier of the reaction, leading to a rapid and efficient conversion. The process is a bimolecular nucleophilic substitution (Sₙ2) type reaction.

  • Reaction: 2 CH₃CH₂CH(Br)CH₃ + Na₂S₂ ---(Microwave, PTC)--> CH₃CH₂CH(CH₃)-S-S-CH(CH₃)CH₂CH₃ + 2 NaBr[1]

The use of microwave heating in this step is critical for accelerating the reaction, which might otherwise require prolonged heating under conventional conditions.[2][5]

Experimental Protocol

This protocol is optimized based on methodologies reported in the scientific literature.[1][6]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Sodium Sulfide (Na₂S·9H₂O)AR Grade (≥98%)Standard Chemical SupplierHydrated form is acceptable.
Sulfur PowderAR Grade (≥99.5%)Standard Chemical SupplierFine powder is preferred.
sec-Butyl Bromide (2-Bromobutane)AR Grade (≥99%)Standard Chemical Supplier
Tetrabutylammonium Bromide (TBAB)AR Grade (≥98%)Standard Chemical SupplierPhase-Transfer Catalyst.
Deionized WaterN/AIn-house
Sodium Sulfate (Anhydrous)AR GradeStandard Chemical SupplierFor drying the organic phase.
EquipmentSpecificationNotes
Laboratory Microwave ReactorMonomode, with temperature & pressure sensorsMust be designed for chemical synthesis.[7][8]
100 mL Reaction VesselBorosilicate glass or TeflonMicrowave-safe, with magnetic stir bar.[9]
Round-bottom flask (250 mL)Standard glasswareFor initial preparation of Na₂S₂ solution.
Magnetic Stirrer/HotplateStandard laboratory grade
Separatory Funnel250 mL capacityFor work-up.
Rotary EvaporatorStandard laboratory gradeFor removal of any residual starting material.
Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Stage 1: Nucleophile Preparation cluster_reaction Stage 2: Microwave Synthesis cluster_workup Stage 3: Product Isolation & Purification cluster_analysis Stage 4: Characterization A 1. Dissolve Na2S in H2O in a round-bottom flask B 2. Add Sulfur Powder A->B C 3. Heat at 55°C for 1 hour with stirring B->C D 4. Cool to Room Temperature C->D E 5. Transfer Na2S2 solution to microwave vessel D->E F 6. Add TBAB (PTC) and sec-Butyl Bromide E->F G 7. Irradiate in Microwave Reactor (e.g., 500W, 30 min) F->G H 8. Cool and transfer to separatory funnel G->H I 9. Separate aqueous and organic layers H->I J 10. Wash organic layer with water I->J K 11. Dry organic layer with anhydrous Na2SO4 J->K L 12. Purify by distillation K->L M 13. Obtain final product: di-sec-butyl disulfide L->M N 14. Analyze via GC-MS and NMR M->N

Caption: Workflow for Microwave-Assisted Synthesis of di-sec-butyl disulfide.

Step-by-Step Protocol

Part 1: Preparation of Sodium Disulfide Solution [6]

  • In a 250 mL round-bottom flask, add sodium sulfide (e.g., 15.6 g, 0.2 mol based on the anhydrous formula) to deionized water (e.g., 50 mL). Stir until fully dissolved.

  • To this solution, add sulfur powder (e.g., 3.2 g, 0.1 mol).

  • Heat the mixture to 55°C using a water bath on a hotplate and stir for 1 hour. The solution will change color as the sodium disulfide forms.

  • Allow the solution to cool to room temperature.

Part 2: Microwave-Assisted Synthesis [1][6] 5. Transfer the prepared aqueous sodium disulfide solution into a 100 mL microwave reactor vessel equipped with a magnetic stir bar. 6. Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (e.g., 53 mg, ~0.165 mmol). 7. Add sec-butyl bromide (e.g., 17.8 g, 0.13 mol). 8. Securely cap the vessel and place it in the microwave reactor. 9. Irradiate the mixture with stirring. Optimal conditions have been reported at a power of 500W for 30 minutes.[6] It is crucial to monitor the internal temperature and pressure, ensuring they remain within the safe operating limits of the instrument.

Work-up and Purification
  • After irradiation is complete, allow the vessel to cool to room temperature before carefully opening it.

  • Transfer the reaction mixture to a 250 mL separatory funnel. Two distinct layers (aqueous and organic) should be visible.

  • Separate the lower aqueous phase and discard it.

  • Wash the upper organic phase with deionized water (2 x 30 mL) to remove any remaining water-soluble impurities.

  • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • The crude product can be purified by distillation to yield pure di-sec-butyl disulfide.

Key Parameters and Data

The efficiency of the synthesis is highly dependent on the reaction conditions. The following table summarizes optimized parameters based on literature findings.[1][6]

ParameterOptimized ValueRationale
Molar Ratio (Na₂S:S)2 : 1Stoichiometry for Na₂S₂ formation.
Molar Ratio (Na₂S₂:sec-Butyl Bromide)1 : 1.3A slight excess of the alkyl halide ensures complete consumption of the disulfide anion.
CatalystTBABEfficiently transfers the disulfide anion to the organic phase.
Microwave Power500 WProvides sufficient energy for rapid reaction without causing decomposition.[6]
Reaction Time30 minutesSignificantly shorter than conventional heating methods.[5][6]
ConditionsSolvent-FreeReduces environmental impact and simplifies work-up.[1]
Expected Yield >85% High efficiency is a key advantage of this method.[5]

Safety and Handling

Adherence to strict safety protocols is mandatory when performing microwave-assisted synthesis.[8][10]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and appropriate gloves.[11]

  • Microwave Reactor Safety:

    • Only use a microwave reactor specifically designed for laboratory chemical synthesis. Domestic microwave ovens are extremely dangerous for this purpose and must not be used.[7][11]

    • Regularly inspect the door seals and interlocks for any damage to prevent microwave leakage.[8]

    • Never operate the reactor with the door open or if any safety features have been compromised.[10]

    • Do not exceed the recommended volume or pressure limits of the reaction vessel.[9] The reaction generates pressure; ensure the vessel is properly sealed but has a safety release mechanism as part of its design.

  • Chemical Hazards:

    • sec-Butyl bromide is a flammable liquid and an irritant. Handle it in a well-ventilated fume hood.

    • Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids. Avoid acidification.

  • Thermal Hazards: Reaction vessels will be hot after irradiation. Use thermal gloves to handle them.[8]

Verification and Characterization

Confirming the identity and purity of the synthesized di-sec-butyl disulfide is a critical final step.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing purity and confirming the molecular weight of the product.

  • Expected Molecular Weight: 178.37 g/mol

  • Expected Mass Ion (M⁺): m/z = 178

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.

  • ¹H NMR: The spectrum should show characteristic signals for the ethyl (-CH₂CH₃) and methyl (-CH₃) protons, as well as the methine proton (-CH) adjacent to the sulfur atom.

  • ¹³C NMR: The spectrum will confirm the presence of the four distinct carbon environments in the sec-butyl group.[12]

Conclusion

The protocol described provides a highly efficient, rapid, and environmentally conscious method for synthesizing di-sec-butyl disulfide. By leveraging microwave irradiation and phase-transfer catalysis, this approach successfully avoids the use of hazardous thiols and organic solvents, while delivering excellent yields in a fraction of the time required by conventional methods. This makes it an attractive and scalable solution for both academic research and industrial applications.

References

  • Taylor & Francis Online. (2007). Oxidative coupling of thiols to disulfides in solution and under microwave radiation with tripropylammonium chlorochromate.
  • CEM Corporation. Safety Considerations for Microwave Synthesis.
  • Scribd. Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory.
  • National Science Teaching Association (NSTA). (2023). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces.
  • Kansas State University. Microwave Safety.
  • ETH Zurich. Microwave Reactor Safety.
  • Royal Society of Chemistry. (2015). Microwave-assisted synthesis of asymmetric disulfides.
  • Organic Chemistry Portal. A Mild and Environmentally Benign Oxidation of Thiols to Disulfides.
  • Asian Journal of Chemistry. (2010). Microwave-Assisted Synthesis of Di-sec-butyl Disulphide by Phase Transfer Catalysis under Solvent-Free Conditions.
  • Google Patents. Synthesis method of di-sec-butyl disulfide.
  • ResearchGate. Oxidation of thiols to disulfides in the presence of NBS.
  • SpringerLink. (2023). The Transformations of Thiols and their Dimers in the Redox-Mediated Thiol-Disulfide Exchange Reaction.
  • ResearchGate. (2011). Microwave-Assisted Synthesis of Disulfides.
  • ResearchGate. Synthesis of p-tolyl tert-butyl disulfide.
  • YouTube. (2022). Oxidation of Thiols and Reduction of Disulfides.
  • Wikipedia. Disulfide.
  • Organic Syntheses. SULFIDE SYNTHESIS IN PREPARATION OF UNSYMMETRICAL DIALKYL DISULFIDES: sec-BUTYL ISOPROPYL DISULFIDE.
  • The Journal of the Alabama Academy of Science. One Pot Microwave-Assisted Synthesis of Alkane Thiols.
  • National Institutes of Health (NIH). (2013). Making Ends Meet: Microwave-Accelerated Synthesis of Cyclic and Disulfide Rich Proteins Via In Situ Thioesterification and Native Chemical Ligation.
  • PubMed. (2008). Preliminary mechanistic information on disulfide-bond formation and the role of hydrogen bonds by nanoelectrospray mass spectrometry.
  • Organic Chemistry Portal. Disulfide synthesis by S-S coupling.
  • Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides.
  • NIST WebBook. (E)-1-propenyl this compound.
  • National Institutes of Health (NIH). (2024). Generation of perthiyl radicals for the synthesis of unsymmetric disulfides.
  • National Institutes of Health (NIH). (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides.
  • National Institutes of Health (NIH). (2020). Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway.
  • IIUM Repository (IRep). (2013). Microwave-assisted synthesis of sec/tert-butyl 2-arylbenzimidazoles and their unexpected antiproliferative activity towards ER negative breast cancer cells.
  • PubChem. This compound.
  • DSpace Ana Sayfası. Microwave-Assisted Synthesis of Disulfides.
  • ResearchGate. (2020). Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway.
  • PubMed. (2010). NMR methods for determining disulfide-bond connectivities.

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Application Notes & Protocols: sec-Butyl Disulfide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Landscape of Chiral Disulfides

In the realm of asymmetric synthesis, the quest for efficient and selective methods to introduce chirality is paramount. Chiral organosulfur compounds have emerged as powerful tools, serving as chiral auxiliaries, ligands, and catalysts in a myriad of stereoselective transformations.[1][2] Among the precursors to these valuable reagents are dialkyl disulfides. While the literature extensively documents the applications of tert-butyl disulfide, particularly in the synthesis of the renowned Ellman's sulfinamide,[3][4][5] specific, detailed protocols for its close structural relative, sec-butyl disulfide, are notably scarce.

This guide is designed for researchers, scientists, and drug development professionals interested in the potential applications of this compound. Recognizing the current literature gap, we will adopt a scientifically rigorous and practical approach. This document will provide a comprehensive, detailed protocol for a flagship application of dialkyl disulfides in asymmetric synthesis: the catalytic asymmetric oxidation to a chiral thiosulfinate. This protocol is based on the well-established and highly successful methods developed for tert-butyl disulfide.[3][4] We will then provide expert insights into the critical considerations and potential adaptations required when translating this methodology to this compound, thereby offering a foundational guide for pioneering research in this under-explored area.

The Strategic Value of Chiral Thiosulfinates

The asymmetric oxidation of a symmetric disulfide is a powerful strategy for generating a chiral sulfur center. The resulting chiral thiosulfinates, such as sec-butyl sec-butanethiosulfinate, are versatile intermediates. Their utility stems from the facile and stereospecific displacement of the thiolate leaving group by a wide range of nucleophiles, enabling the synthesis of a diverse array of enantiomerically enriched sulfinyl compounds, including sulfoxides, sulfinamides, and sulfinimines.[3][4]

G cluster_0 Asymmetric Oxidation cluster_1 Stereospecific Nucleophilic Displacement Disulfide This compound (Prochiral) Thiosulfinate Chiral sec-Butyl sec-Butanethiosulfinate Disulfide->Thiosulfinate [O], Chiral Catalyst Products Enantiopure Sulfinyl Compounds (Sulfoxides, Sulfinamides, etc.) Thiosulfinate->Products Nucleophiles Nucleophiles (R-MgX, R-Li, LiNH2, etc.) Nucleophiles->Products G cluster_0 Stereoisomers of this compound cluster_1 Potential Oxidation Products A (R,R)-sec-Butyl Disulfide P1 Diastereomeric Thiosulfinates A->P1 Asymmetric Oxidation B (S,S)-sec-Butyl Disulfide B->P1 C meso-(R,S)-sec-Butyl Disulfide C->P1

Sources

Application Notes and Protocols for the Cleavage of the S-S Bond in sec-Butyl Disulfide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Disulfide Bond in Synthesis

In the landscape of modern organic synthesis, the disulfide bond (S-S) serves as a crucial functional group, acting as both a stable linkage and a synthetically versatile precursor to thiols. The cleavage of this bond is a fundamental transformation, unlocking the synthetic potential of the resulting thiol moieties for a myriad of applications, including the development of pharmaceuticals, agrochemicals, and advanced materials. sec-Butyl disulfide, in particular, is a valuable intermediate, and the ability to efficiently and selectively cleave its S-S bond to yield sec-butanethiol is a key step in many synthetic routes.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the cleavage of the S-S bond in this compound. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of various cleavage methodologies, offering insights into the causality behind experimental choices. The protocols presented herein are designed to be self-validating systems, ensuring reproducibility and reliability in your synthetic endeavors.

Mechanistic Considerations: Understanding the "Why" Behind S-S Bond Cleavage

The cleavage of a disulfide bond is fundamentally a reduction reaction. The choice of reducing agent and reaction conditions is dictated by the desired selectivity, functional group tolerance, and the nature of the substrate. For a simple dialkyl disulfide like this compound, several mechanistic pathways can be exploited.

Nucleophilic Cleavage by Thiolates: The Thiol-Disulfide Exchange

One of the most common mechanisms for disulfide bond cleavage, especially in biological systems, is the thiol-disulfide exchange. This is a reversible reaction where a thiolate anion acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond. This process is highly dependent on the pH of the reaction medium, as the concentration of the reactive thiolate species increases with higher pH.

Experimental Protocols for the Cleavage of this compound

The following section provides detailed, step-by-step protocols for the cleavage of the S-S bond in this compound using a variety of common and effective reducing agents.

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful, non-selective reducing agent capable of cleaving a wide range of functional groups, including disulfides. This method is suitable when a robust reduction is required and no other reducible functional groups are present in the molecule.

Workflow for LiAlH₄ Reduction:

Caption: Workflow for the reduction of this compound with LiAlH₄.

Detailed Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition of Substrate: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add dropwise:

    • 'x' mL of water

    • 'x' mL of 15% aqueous sodium hydroxide

    • '3x' mL of water (where 'x' is the number of grams of LiAlH₄ used).

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether. Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude sec-butanethiol by fractional distillation.

Causality of Experimental Choices:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water; therefore, all glassware must be dry and anhydrous solvents must be used.

  • Inert Atmosphere: Prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.

  • Slow Addition at 0 °C: The reaction is highly exothermic. Slow addition at low temperature controls the reaction rate and prevents dangerous temperature increases.

  • Fieser Work-up: This specific work-up procedure is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts in a granular form that is easy to filter, simplifying the isolation of the product.[1]

Method 2: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a milder and more selective reducing agent than LiAlH₄. It is generally used in protic solvents like ethanol or isopropanol.

Workflow for NaBH₄ Reduction:

Caption: Workflow for the reduction of this compound with NaBH₄.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol or isopropanol.

  • Addition of Reagent: Add sodium borohydride (2.0-3.0 equivalents) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours or at a gentle reflux for 1-2 hours. Monitor the reaction by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature and cautiously add 1 M hydrochloric acid dropwise to quench the excess NaBH₄ and neutralize the solution.

  • Isolation: Extract the product with diethyl ether or pentane. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation and purify the resulting sec-butanethiol by fractional distillation.

Causality of Experimental Choices:

  • Protic Solvent: NaBH₄ is stable and reactive in protic solvents like alcohols, which also serve to protonate the initially formed thiolate.

  • Portion-wise Addition: Controls the rate of hydrogen evolution that occurs upon addition of NaBH₄ to the protic solvent.

  • Acidic Work-up: Neutralizes the borate salts and any remaining NaBH₄, facilitating the isolation of the neutral thiol product.

Method 3: Reduction with Zinc Dust and Acetic Acid

This classical method utilizes a metal/acid combination to effect the reduction of the disulfide bond. It is a cost-effective and straightforward procedure.

Workflow for Zinc/Acetic Acid Reduction:

Caption: Workflow for the reduction of this compound with Zinc/Acetic Acid.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in glacial acetic acid.

  • Addition of Reagent: Add activated zinc dust (2.0-4.0 equivalents) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC or GC.

  • Work-up: Filter the reaction mixture to remove excess zinc dust and inorganic salts.

  • Isolation: Dilute the filtrate with water and extract the product with diethyl ether. Wash the combined organic extracts with saturated sodium bicarbonate solution until the aqueous layer is neutral, then wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by fractional distillation.

Causality of Experimental Choices:

  • Acetic Acid as Solvent and Proton Source: Acetic acid serves as both the solvent and the proton source for the reduction.

  • Activated Zinc Dust: Activation of zinc (e.g., by washing with dilute HCl) removes the passivating oxide layer and increases its reactivity.

  • Bicarbonate Wash: Neutralizes the acetic acid in the organic extract, which is necessary before concentration and distillation.

Method 4: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is a clean and efficient method for the reduction of many functional groups, including disulfides. Raney nickel is a commonly used catalyst for this transformation.

Workflow for Catalytic Hydrogenation:

Caption: Workflow for the catalytic hydrogenation of this compound.

Detailed Protocol:

  • Catalyst Preparation: In a hydrogenation flask, place a slurry of Raney nickel (5-10% by weight of the disulfide) in ethanol.

  • Reaction Setup: Add a solution of this compound (1.0 equivalent) in ethanol to the flask.

  • Hydrogenation: Place the flask in a hydrogenation apparatus, evacuate the flask and purge with hydrogen gas several times. Pressurize the vessel with hydrogen (typically 50-100 psi) and shake or stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and should not be allowed to dry in the air. The filter cake should be kept wet with solvent and disposed of properly.

  • Isolation and Purification: Remove the ethanol from the filtrate by distillation or rotary evaporation. Purify the resulting sec-butanethiol by fractional distillation.

Causality of Experimental Choices:

  • Raney Nickel Catalyst: Provides a high surface area for the adsorption of both hydrogen and the disulfide, facilitating the cleavage of the S-S bond.[2]

  • Hydrogen Pressure: Higher hydrogen pressure increases the rate of the reaction.

  • Celite® Filtration: Celite is a filter aid that helps to remove the fine particles of the Raney nickel catalyst.

  • Safety Precaution: The pyrophoric nature of Raney nickel necessitates careful handling, especially during filtration.

Quantitative Data Summary

MethodReducing AgentSolventTemperatureTypical Reaction TimeYieldKey Considerations
1Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether / THF0 °C to RT2-4 hoursHighRequires strictly anhydrous conditions; highly reactive.
2Sodium Borohydride (NaBH₄)Ethanol / IsopropanolRT to Reflux1-6 hoursGood to HighMilder than LiAlH₄; compatible with protic solvents.
3Zinc Dust / Acetic AcidAcetic AcidRT2-4 hoursGoodCost-effective; requires acidic conditions.
4Catalytic HydrogenationRaney Nickel / H₂EthanolRT2-8 hoursHigh

Conclusion

The cleavage of the S-S bond in this compound is a synthetically valuable transformation that can be achieved through a variety of reliable methods. The choice of protocol should be guided by the specific requirements of the synthetic route, including the presence of other functional groups, scale of the reaction, and available equipment. By understanding the underlying mechanisms and adhering to the detailed protocols provided in these application notes, researchers can confidently and efficiently generate sec-butanethiol for their synthetic needs.

References

  • Organic Syntheses, Coll. Vol. 6, p.734 (1988); Vol. 54, p.93 (1974). [Link: http://www.orgsyn.org/demo.aspx?prep=cv6p0734]
  • Organic Syntheses, Coll. Vol. 3, p.181 (1955); Vol. 21, p.15 (1941). [Link: http://www.orgsyn.org/demo.aspx?prep=cv3p0181]
  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, pp 581-595. [Link: https://pubs.acs.org/doi/book/10.1021/bk-1968-STYG.ch001]
  • BroadPharm. (2022, January 18). Protocol for S-S bond reduction by DTT 2,3-dihydroxy-1-4-dithiolbutane (DTT). [Link: https://broadpharm.com/blogs/blogs/protocol-for-s-s-bond-reduction-by-dtt-2-3-dihydroxy-1-4-dithiolbutane-dtt]
  • PubChem. (n.d.). 2-Butanethiol. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/2-Butanethiol]
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  • Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. The Journal of Organic Chemistry, 66(6), 2181–2182. [Link: https://pubs.acs.org/doi/10.1021/jo001609l]
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Application Notes & Protocols: Synthesis of Unsymmetrical Sulfides via Reaction of sec-Butyl Disulfide with Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The formation of carbon-sulfur (C-S) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the sulfide moiety is a common structural motif. The reaction between organometallic reagents, such as Grignard reagents, and disulfides provides a direct and reliable method for constructing unsymmetrical sulfides. This document offers a detailed guide to the reaction of sec-butyl disulfide with various Grignard reagents. It covers the underlying reaction mechanism, provides a robust experimental protocol, discusses critical process parameters, and outlines the significance of this transformation in synthetic chemistry. The protocols and insights presented herein are designed to be self-validating, emphasizing safety, efficiency, and reproducibility.

Mechanistic Rationale: The Nucleophilic Pathway

The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on one of the electrophilic sulfur atoms of the this compound molecule. The disulfide bond (S-S) is inherently labile and susceptible to cleavage by strong nucleophiles.[1]

The core mechanism can be broken down into two key steps:

  • Nucleophilic Attack: The Grignard reagent, a potent source of nucleophilic carbon, attacks one of the sulfur atoms of the disulfide. This is an Sɴ2-type displacement on the sulfur atom.

  • S-S Bond Cleavage: This attack leads to the heterolytic cleavage of the sulfur-sulfur bond. The result is the formation of the desired unsymmetrical sulfide (R-S-sec-Bu) and a magnesium thiolate salt (sec-Bu-S-MgX).

  • Aqueous Workup: The reaction mixture is subsequently quenched with a mild acid (e.g., aqueous ammonium chloride) to neutralize any remaining Grignard reagent and protonate the thiolate, yielding sec-butanethiol as a byproduct.

This pathway is efficient and generally high-yielding, provided that appropriate reaction conditions are maintained.

Reaction_Mechanism Grignard Grignard Reagent (R-MgX) TransitionState Transition State Grignard->TransitionState Nucleophilic Attack Disulfide This compound (sec-Bu-S-S-sec-Bu) Disulfide->TransitionState Product Unsymmetrical Sulfide (R-S-sec-Bu) TransitionState->Product S-S Cleavage Byproduct Magnesium Thiolate Salt (sec-Bu-S-MgX) TransitionState->Byproduct Workup Aqueous Workup (e.g., NH4Cl) Byproduct->Workup FinalByproduct sec-Butanethiol (sec-Bu-SH) Workup->FinalByproduct Protonation Experimental_Workflow Start Start: Oven-Dried Glassware Setup Assemble & Purge with N2/Ar Start->Setup Charge Charge Disulfide & Anhydrous THF Setup->Charge Cool Cool to 0 °C Charge->Cool Add Dropwise Addition of Grignard Reagent Cool->Add React Stir at Room Temperature (2-4h) Add->React Quench Quench with sat. NH4Cl at 0 °C React->Quench Extract Extract with Et2O Quench->Extract Wash Wash with H2O & Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify End Product: Unsymmetrical Sulfide Purify->End

Sources

Quantitative Analysis of Sec-Butyl Disulfide by Gas Chromatography-Mass Spectrometry (GC-MS): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated protocol for the quantitative analysis of sec-butyl disulfide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile sulfur compound of significant interest in various fields, including flavor and fragrance chemistry, environmental analysis, and petroleum industries, due to its distinct aroma and potential as a biomarker. The methodology described herein provides a robust framework for researchers, scientists, and drug development professionals to accurately and reliably quantify this compound in diverse matrices. The protocol encompasses sample preparation, instrumentation parameters, calibration, and data analysis, with a focus on the scientific rationale behind each step to ensure methodological integrity and reproducibility.

Introduction

This compound (C8H18S2) is an organic disulfide that contributes to the characteristic aroma of various natural products.[1] Its presence, even at trace levels, can significantly impact the sensory profile of foods and beverages. Furthermore, its detection and quantification are crucial in environmental monitoring as an indicator of specific types of pollution and in the petroleum industry for quality control.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds.[3] Its high chromatographic resolution combined with the specificity and sensitivity of mass spectrometric detection makes it an ideal technique for the unambiguous identification and precise quantification of analytes like this compound in complex mixtures.[4][5] This guide provides a comprehensive protocol, grounded in established analytical principles, to achieve reliable quantitative results.

Experimental Design and Rationale

The accurate quantification of this compound necessitates a well-designed experimental workflow. The choices made at each stage, from sample preparation to data analysis, are critical for achieving accurate and reproducible results.

Sample Preparation: Isolating the Analyte

The primary goal of sample preparation is to extract this compound from the sample matrix and concentrate it to a level suitable for GC-MS analysis, while minimizing the co-extraction of interfering compounds.[6] For volatile sulfur compounds, several techniques can be employed, with the choice depending on the sample matrix (e.g., liquid, solid, or gas).[7]

Headspace Solid-Phase Microextraction (HS-SPME): This technique is particularly effective for volatile compounds in liquid or solid samples.[6] It is a solvent-free method that involves exposing a coated fiber to the headspace above the sample, where volatile analytes partition onto the fiber coating.[8]

  • Rationale: HS-SPME is preferred for its simplicity, speed, and high sensitivity. It minimizes matrix effects by analyzing the vapor phase, thus protecting the GC-MS system from non-volatile components.[8] The choice of fiber coating is crucial; for sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its high affinity for volatile organic compounds.[6]

Liquid-Liquid Extraction (LLE): For liquid samples, LLE with a non-polar solvent like hexane or dichloromethane can be effective.

  • Rationale: LLE is a classical and robust technique. The choice of an appropriate solvent ensures efficient extraction of the non-polar this compound from an aqueous matrix. However, it may require a subsequent concentration step and is more susceptible to interferences from co-extracted matrix components.[6]

Internal Standard Selection

The use of an internal standard (IS) is crucial for accurate quantification in GC-MS. The IS is a compound with similar chemical properties to the analyte, which is added to all samples, standards, and blanks at a known concentration.

  • Rationale: The IS compensates for variations in sample injection volume, extraction efficiency, and instrument response.[2] An ideal internal standard for this compound would be a structurally similar compound that is not present in the samples, such as an isotopically labeled analog or another alkyl disulfide with a different retention time (e.g., n-propyl this compound).[9] Diphenyl sulfide has also been used as an internal standard for the analysis of sulfur compounds.[2]

Detailed Protocol

This section provides a step-by-step methodology for the quantification of this compound.

Materials and Reagents
  • This compound standard: Certified reference material (≥98% purity)

  • Internal Standard (IS): e.g., n-Propyl this compound or Diphenyl sulfide (≥98% purity)

  • Solvent: Hexane or Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate: For drying organic extracts

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

  • HS-SPME Fiber: DVB/CAR/PDMS

Instrumentation

A standard Gas Chromatograph coupled to a Mass Spectrometer is required.

Table 1: GC-MS Instrumentation Parameters

ParameterSettingRationale
Gas Chromatograph
Injection PortSplit/SplitlessAllows for both high concentration (split) and trace-level (splitless) analysis.
Injection ModeSplitless (for trace analysis)Maximizes the transfer of analyte to the column for improved sensitivity.
Inlet Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
ColumnDB-Sulfur SCD or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)A column with a stationary phase suitable for separating volatile sulfur compounds is essential for good resolution and peak shape.[10]
Carrier GasHelium (99.999% purity)Inert carrier gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)Provides optimal column performance and reproducible retention times.
Oven Temperature ProgramInitial: 50°C (hold 2 min), Ramp: 10°C/min to 200°C, Hold: 5 minThis temperature program allows for the separation of volatile compounds at the beginning of the run and ensures the elution of less volatile components.[4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique that produces reproducible mass spectra for library matching.
Ionization Energy70 eVStandard energy for EI that generates characteristic fragmentation patterns.
Source Temperature230 °CPrevents condensation of analytes in the ion source.
Quadrupole Temperature150 °CMaintains stable mass analysis.
Acquisition ModeSelected Ion Monitoring (SIM) and Full ScanFull scan is used for initial identification and confirmation, while SIM provides higher sensitivity and selectivity for quantification.[11]
Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Add_IS Addition of Internal Standard Sample->Add_IS Extraction Extraction (HS-SPME or LLE) Add_IS->Extraction GC_Injection GC Injection Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification.

Standard Preparation and Calibration
  • Stock Solutions: Prepare a primary stock solution of this compound and the internal standard in hexane at a concentration of 1000 µg/mL.

  • Working Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL).

  • Internal Standard Addition: Spike each calibration standard and sample with the internal standard to a final concentration of 5 µg/mL.

  • Calibration Curve: Analyze each calibration standard in triplicate. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Perform a linear regression to obtain the calibration curve. The correlation coefficient (R²) should be ≥ 0.995.[4]

Sample Analysis
  • Extraction:

    • For HS-SPME: Place a known amount of the sample (e.g., 5 mL of liquid or 1 g of solid) into a 20 mL headspace vial. Add the internal standard. Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for equilibration.[7] Expose the SPME fiber to the headspace for a defined period (e.g., 15 minutes).

    • For LLE: To 1 mL of a liquid sample, add the internal standard and 1 mL of hexane. Vortex for 1 minute and centrifuge to separate the layers. Transfer the organic layer to a clean vial.[4]

  • GC-MS Analysis: Inject 1 µL of the extracted sample or the desorbed analytes from the SPME fiber into the GC-MS system using the parameters outlined in Table 1.

Data Analysis and Quantification
  • Identification: Identify this compound in the chromatogram based on its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST). The characteristic mass fragments for this compound include m/z 57, 122, and 178.[1]

  • Quantification: Integrate the peak areas of this compound and the internal standard in the chromatograms of the samples. Calculate the peak area ratio.

  • Concentration Calculation: Determine the concentration of this compound in the sample using the equation of the line from the calibration curve.

Method Validation

To ensure the reliability of the analytical method, it must be validated according to established guidelines.[3][12]

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaDescription
Specificity No interfering peaks at the retention time of the analyte.The ability to unequivocally assess the analyte in the presence of other components.[4]
Linearity (R²) ≥ 0.995The ability to elicit test results that are directly proportional to the concentration of the analyte.[4][12]
Accuracy (% Recovery) 90-110%The closeness of the test results to the true value. Determined by spiking a blank matrix with a known concentration of the analyte.[4][12]
Precision (%RSD) Repeatability: < 5%; Intermediate Precision: < 10%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[4][12]
Limit of Detection (LOD) S/N ratio ≥ 3The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
Limit of Quantification (LOQ) S/N ratio ≥ 10The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Active sites in the inlet liner or column; improper oven temperature program.Use a deactivated liner; check for column contamination; optimize the temperature ramp.
Low Sensitivity Leaks in the system; low extraction efficiency; incorrect MS settings.Perform a leak check; optimize extraction parameters (time, temperature); tune the MS.
Poor Reproducibility Inconsistent injection volume; variability in sample preparation.Use an autosampler; ensure consistent and precise addition of internal standard and extraction procedures.
Matrix Interference Co-eluting compounds from the sample matrix.Optimize chromatographic separation; use SIM mode for quantification; consider alternative sample preparation techniques.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the quantitative analysis of this compound by GC-MS. By following the detailed steps for sample preparation, instrument setup, calibration, and data analysis, researchers can achieve accurate and reliable results. The emphasis on the rationale behind each procedural choice and the inclusion of a method validation framework and troubleshooting guide further enhance the utility of this protocol for professionals in various scientific disciplines.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 94314, Di-sec-butyl disulfide.
  • Wardencki, W., Zygmunt, B., & Namieśnik, J. (2006). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS.
  • SpectraBase. (2025). This compound.
  • Mirończuk, A. M., Szopa, A., & Szołtysik, M. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1234.
  • Al-Soud, Y. A., & Al-Dweri, M. N. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Pharmaceutical and Allied Sciences, 21(4), 589-601.
  • NIST. (n.d.). n-Propyl this compound. In NIST Chemistry WebBook.
  • SpectraBase. (2025). This compound.
  • Zhu, Y., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods, 10(11), 2758.
  • Hušek, P., Šimek, P., & Tvrzická, E. (2011). Study of disulfide reduction and alkyl chloroformate derivatization of plasma sulfur amino acids using gas chromatography-mass spectrometry.
  • Agilent Technologies. (2013). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path.
  • Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas.
  • da Silva, J. K. R., et al. (2018). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Journal of the Brazilian Chemical Society, 29(10), 2146-2154.
  • Dąbrowska, A., & Zygmunt, B. (2003). Determination of volatile sulfur compounds in water samples by GC-MS with selective pre-concentration. Microchimica Acta, 143(2-3), 103-108.
  • Fang, Y., & Qian, M. C. (2019). Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. Molecules, 24(18), 3304.
  • Kumar, A., & Sharma, A. (2017). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical and Clinical Research, 9(5), 425-430.
  • Shimadzu. (2019). GC-SCD Analysis of Sulfur Compounds Recommended by ASTM D5623.
  • PubChemLite. (2025). This compound (C8H18S2).
  • Witt, M., et al. (2020). Innate Sulfur Compounds as an Internal Standard for Determining Vacuum Gas Oil Compositions by APPI FT-ICR MS. Energy & Fuels, 34(7), 8246–8255.
  • Hušek, P., Šimek, P., & Tvrzická, E. (2011). Study of disulfide reduction and alkyl chloroformate derivatization of plasma sulfur amino acids using gas chromatography-mass spectrometry.
  • OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD.
  • Zhang, J., et al. (2016). Determination of Sulfide in Water by Purge and Trap GC-MS Coupled with Stable Isotope Internal Standard. Chinese Journal of Analytical Chemistry, 44(1), 10-15.
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
  • Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846.
  • SpectraBase. (2025). Butyl disulfide.
  • Zaitsu, M., et al. (2025). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. Legal Medicine, 73, 102534.
  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides.

Sources

Application Note: A Robust HPLC Method for the Separation of sec-Butyl Disulfide Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly efficient High-Performance Liquid Chromatography (HPLC) method for the separation of sec-butyl disulfide stereoisomers. Due to the presence of two chiral centers in its structure, this compound can exist as a pair of enantiomers ((R,R) and (S,S)) and a meso diastereomer ((R,S)). The successful separation of these isomers is critical for accurate characterization and quality control in various research and industrial applications. This method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions to achieve baseline resolution of all three stereoisomers. The causality behind the selection of the stationary phase, mobile phase composition, and detection parameters is discussed in detail to provide a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This compound (di-sec-butyl disulfide) is a sulfur-containing organic compound with the chemical formula C8H18S2.[1][2][3] Its structure contains two chiral centers at the second carbon of each sec-butyl group. Consequently, it can exist as three distinct stereoisomers: the (R,R)-enantiomer, the (S,S)-enantiomer, and the achiral meso-(R,S) diastereomer. The distinct stereochemistry of these isomers can lead to different biological activities and physical properties, making their separation and quantification essential.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of isomers.[4][5] For chiral compounds, the use of a chiral stationary phase (CSP) is the most direct and widely used approach for enantiomeric resolution.[6][7][8] This application note presents a robust and reproducible HPLC method for the separation of all three stereoisomers of this compound.

Understanding the Stereochemistry of this compound

The key to developing a successful separation method lies in understanding the structural differences between the isomers. The two chiral centers in this compound give rise to the following stereoisomers:

  • (R,R)-sec-butyl disulfide and (S,S)-sec-butyl disulfide: These are a pair of non-superimposable mirror images, known as enantiomers.

  • (R,S)-sec-butyl disulfide: This is a meso compound, which is achiral due to an internal plane of symmetry. It is a diastereomer of the (R,R) and (S,S) enantiomers.

The goal of the HPLC method is to differentiate between these three distinct chemical entities.

HPLC Method Development: A Rationale-Driven Approach

The selection of each parameter in this HPLC method is based on established principles of chiral chromatography to ensure a scientifically sound and reliable protocol.

Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent selectivity for a wide range of chiral compounds.[7][9][10] These CSPs function through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, to form transient diastereomeric complexes with the enantiomers of the analyte.[6][8] The differing stability of these complexes leads to different retention times and, thus, separation.

For the separation of the non-aromatic, flexible this compound isomers, a cellulose-based CSP, specifically Cellulose tris(3,5-dimethylphenylcarbamate) , is chosen. This CSP is known for its versatility and effectiveness in resolving a variety of chiral compounds, including those with chiral centers not adjacent to a π-system.

Mobile Phase Optimization

A normal-phase chromatographic mode was selected to enhance the interactions between the analyte and the polar stationary phase. The mobile phase consists of a non-polar solvent with a polar modifier.

  • Non-polar Solvent: n-Hexane is used as the primary mobile phase component. Its low polarity allows for maximum interaction between the this compound isomers and the CSP.

  • Polar Modifier: Isopropanol (IPA) is chosen as the polar modifier. The concentration of the modifier is a critical parameter that influences retention times and resolution. A lower concentration of IPA generally leads to longer retention times and potentially better resolution. An initial screening with varying percentages of IPA is recommended to find the optimal balance between resolution and analysis time.

Detection

Simple alkyl disulfides exhibit a characteristic UV absorbance in the lower UV range, typically around 250 nm, due to the electronic transitions within the disulfide bond.[11][12][13][14] Therefore, a UV detector set to 250 nm is suitable for the detection of this compound isomers.

Experimental Protocol

This section provides a step-by-step protocol for the HPLC separation of this compound isomers.

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Chiral HPLC Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H or equivalent), 5 µm particle size, 4.6 x 250 mm.

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • This compound isomer standard or sample.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 250 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Sample Preparation
  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase (n-Hexane/IPA, 98:2).

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (n-Hexane/IPA 98:2) B Prepare Sample (0.1 mg/mL in Mobile Phase) A->B C Filter Sample B->C D Equilibrate HPLC System with Mobile Phase C->D E Inject Sample (10 µL) D->E F Isocratic Elution E->F G UV Detection at 250 nm F->G H Integrate Chromatogram G->H I Identify & Quantify Isomers H->I

HPLC analysis workflow for this compound isomers.

Expected Results

Under the specified conditions, a baseline separation of the three stereoisomers of this compound is expected. The meso compound, being a diastereomer of the enantiomeric pair, will have a different retention time. The (R,R) and (S,S) enantiomers will be resolved as two distinct peaks. The elution order will depend on the specific interactions with the chiral stationary phase and may need to be confirmed with standards of known stereochemistry.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the separation of this compound stereoisomers. The rational selection of a polysaccharide-based chiral stationary phase, coupled with an optimized normal-phase mobile phase, allows for the successful resolution of the enantiomeric pair and the meso diastereomer. This method is suitable for use in quality control, purity assessment, and stereochemical analysis in various scientific and industrial settings.

References

  • Berthod, A., et al. (2000). Chiral recognition and separation on teicoplanin-based stationary phase.
  • Chiral Column Chromatography. In Wikipedia.
  • Chirality. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • (E)-sec-Butyl propenyl disulfide. In NIST Chemistry WebBook.
  • Armstrong, D. W. (1987). Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review.
  • Snyder, C. H., & Neureiter, N. P. (2002). Disulfide Chromophores Arise from Stereoelectronic Effects. The Journal of Organic Chemistry, 67(15), 5236-5244.
  • Rosenthal, N. A., & Oster, G. (1961). Ultraviolet Spectra of Alkyl Disulfides and their Relation to Alkali Cleavage of Disulfide Bonds. Journal of the American Chemical Society, 83(21), 4445–4448.
  • Perrin, C., et al. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(7), 634-645.
  • Gorin, G., & Dougherty, G. (1956). Notes - Ultraviolet Absorption Spectra of Some Alkyl Disulfides and Methyl Trisulfide. The Journal of Organic Chemistry, 21(5), 595-596.
  • Rao, G. S., et al. (2014).
  • Rosenthal, N. A., & Oster, G. (1961). Ultraviolet Spectra of Alkyl Disulfides and their Relation to Alkali Cleavage of Disulfide Bonds. Journal of the American Chemical Society, 83(21), 4445–4448.
  • ResearchGate. (2023). Enantiomeric separation of drugs by HPLC.
  • Fava, A., & Calvin, M. (1956). Absorption Spectra of Aromatic Disulfides.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94314, Di-sec-butyl disulfide.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC.
  • Chiralpedia. (n.d.). Direct chiral HPLC separation on CSPs.
  • YouTube. (2022, September 8). What are the various ways of Chiral Separation by using HPLC? [Video]. Pharma Engineering. [Link]
  • Harada, N., et al. (2019).
  • PubChemLite. (n.d.). This compound (C8H18S2).

Sources

The Disulfide Bridge Architect: Application of sec-Butyl Disulfide in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigmatic Epidithiodiketopiperazine Alkaloids

Nature, in its infinite complexity, has crafted a fascinating class of fungal metabolites known as the epidithiodiketopiperazine (ETP) alkaloids. These molecules, including prominent members like gliotoxin, sporidesmin, and chaetocin, are characterized by a unique and highly strained transannular disulfide bridge across a diketopiperazine core.[1][2][3] This distinctive structural feature is not merely a chemical curiosity; it is the very heart of their potent and diverse biological activities, which range from anticancer and antiviral to immunosuppressive effects.[1][2] The strained disulfide bond endows these molecules with a rich redox chemistry, allowing them to interact with and modulate the function of various cellular targets.[4]

However, the very feature that makes ETPs biologically compelling also renders them a formidable challenge for synthetic chemists. The installation of the disulfide bridge is a delicate operation, often performed as a late-stage transformation on a complex molecular scaffold.[2][5] This guide provides an in-depth exploration of a potential, yet underexplored, strategy for the construction of this critical disulfide linkage: the use of sec-butyl disulfide as a sulfenylating agent. While direct literature precedent for this specific reagent in ETP synthesis is scarce, we will extrapolate from established principles of disulfide chemistry and analogous reactions to present a detailed, scientifically grounded protocol for its application.

The Challenge of the Disulfide Bridge: A Synthetic Perspective

The synthesis of the ETP core has been a long-standing challenge in natural product chemistry.[1] Key difficulties arise from the need to control the stereochemistry of the newly formed carbon-sulfur bonds and to perform the disulfide installation without degrading the often-sensitive functional groups present in the advanced synthetic intermediates.

Common strategies for the formation of the epidithiodiketopiperazine scaffold include:

  • Oxidation of Dithiols: This is a widely used method where a precursor containing two thiol groups is oxidized to form the disulfide bridge.

  • Sulfidation of Activated Precursors: This approach involves the introduction of both sulfur atoms in a single or sequential step onto an activated diketopiperazine core, such as a diol or a dihalide.

It is within the context of the latter strategy that this compound emerges as a potential reagent. The sulfenylation of enolates with dialkyl disulfides is a known transformation in organic synthesis, offering a pathway to introduce a thioether linkage.[6] By applying this logic to the diketopiperazine core, we can envision a scenario where this compound serves as the electrophilic sulfur source.

This compound: Properties and Potential as a Sulfenylating Agent

This compound is a symmetrical disulfide with the chemical formula (CH₃CH₂CH(CH₃)S)₂. Its reactivity is dictated by the relatively weak sulfur-sulfur bond, which can be cleaved by nucleophiles. In the context of sulfenylation, a strong base can deprotonate a carbon acid, such as the α-carbon of a ketone or, in our case, a diketopiperazine, to generate a nucleophilic enolate. This enolate can then attack one of the sulfur atoms of this compound, displacing a sec-butyl thiolate and forming a new carbon-sulfur bond.

The choice of the sec-butyl group offers a balance of steric hindrance and reactivity. It is more sterically demanding than a methyl or ethyl group, which could potentially influence the stereochemical outcome of the sulfenylation reaction.

Hypothetical Application in the Synthesis of an Epidithiodiketopiperazine Core: A Detailed Protocol

Herein, we propose a detailed, albeit hypothetical, protocol for the synthesis of a generic epidithiodiketopiperazine core utilizing this compound. This protocol is based on established methods for the synthesis of the diketopiperazine scaffold and the known reactivity of dialkyl disulfides in sulfenylation reactions.

Experimental Workflow

The overall strategy involves the late-stage bis-sulfenylation of a pre-formed diketopiperazine scaffold, followed by intramolecular disulfide bond formation.

G cluster_0 Diketopiperazine Synthesis cluster_1 Bis-sulfenylation cluster_2 Disulfide Bridge Formation A Amino Acid Precursors B Diketopiperazine (DKP) Core A->B Cyclization C DKP Enolate Formation B->C Strong Base (e.g., LDA) D Bis-sec-butylthio-DKP C->D This compound E Thiol Precursor D->E Reduction/Thiolation F Epidithiodiketopiperazine (ETP) E->F Oxidation

Caption: Proposed workflow for ETP synthesis using this compound.

Step-by-Step Protocol

Materials:

  • Diketopiperazine (DKP) precursor

  • This compound

  • Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Standard organic solvents for chromatography (hexanes, ethyl acetate)

Procedure:

  • Preparation of the Diketopiperazine Enolate:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve the diketopiperazine precursor (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA (2.2 eq) in THF to the cooled solution via a syringe.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The formation of the dianion is critical for the subsequent bis-sulfenylation.

  • Bis-sulfenylation with this compound:

    • In a separate flame-dried flask, dissolve this compound (2.5 eq) in anhydrous THF.

    • Slowly add the solution of this compound to the enolate solution at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification of the Bis-sec-butylthio-DKP:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired bis-sec-butylthio-diketopiperazine.

  • Formation of the Disulfide Bridge:

    • The conversion of the bis-sec-butylthio-DKP to the final epidithiodiketopiperazine would likely require a two-step process:

      • Thiol Generation: Cleavage of the sec-butyl groups to generate the corresponding dithiol. This could potentially be achieved using reducing agents or specific dealkylation conditions.

      • Oxidative Cyclization: Oxidation of the resulting dithiol to form the transannular disulfide bridge. Common oxidants for this transformation include iodine, potassium ferricyanide, or air oxidation.

Rationale and Causality Behind Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: The use of a strong base like LDA necessitates the exclusion of water and oxygen to prevent quenching of the base and unwanted side reactions.

  • Low Temperature (-78 °C): The formation of the enolate and the subsequent sulfenylation are performed at low temperatures to control the reactivity and minimize side reactions, such as self-condensation of the diketopiperazine.

  • Stoichiometry of Reagents: A slight excess of LDA is used to ensure complete deprotonation of both α-carbons of the diketopiperazine. An excess of this compound is used to drive the sulfenylation reaction to completion.

  • Quenching with Ammonium Chloride: A mild acid source like ammonium chloride is used to neutralize the reaction mixture without causing degradation of the product.

Data Presentation: A Comparative Overview

While no direct yield data for the proposed reaction with this compound exists, we can present a comparative table of yields for similar sulfenylation reactions of enolates with dimethyl disulfide from the literature to provide a reasonable expectation.[6]

Substrate (Ester)BaseSulfenylating AgentYield of α-methylthio ester
Ethyl decanoateLDADimethyl disulfideHigh
LactoneLDADimethyl disulfideHigh

This data suggests that the sulfenylation of enolates with simple dialkyl disulfides can be a high-yielding process.

Visualization of the Proposed Mechanism

The proposed mechanism for the bis-sulfenylation of a diketopiperazine with this compound is depicted below.

G cluster_0 Mechanism of Bis-sulfenylation DKP Diketopiperazine Enolate Dianion Intermediate DKP->Enolate 2 eq. LDA MonoThioDKP Mono-sec-butylthio-DKP Enolate->MonoThioDKP + sBuSSBu - sBuS⁻ sBuSSBu This compound BisThioDKP Bis-sec-butylthio-DKP MonoThioDKP->BisThioDKP + sBuSSBu - sBuS⁻

Caption: Proposed mechanism for the formation of the bis-thioether.

Trustworthiness and Self-Validation

The proposed protocol is built upon well-established and validated chemical transformations. The formation of enolates from diketopiperazines and their subsequent reaction with electrophiles is a known process. Similarly, the sulfenylation of enolates with dialkyl disulfides is a reliable method for forming carbon-sulfur bonds.[6] The self-validating nature of this protocol lies in the characterization of the intermediates and the final product. Successful synthesis of the bis-sec-butylthio-diketopiperazine and its subsequent conversion to the known epidithiodiketopiperazine would validate this synthetic approach. Standard analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be employed for structural verification.

Conclusion and Future Perspectives

While the direct application of this compound in the total synthesis of natural products remains to be demonstrated, the principles of its reactivity suggest its potential as a valuable tool for the construction of complex sulfur-containing molecules. The hypothetical protocol presented here provides a roadmap for researchers to explore this possibility. Future work in this area could involve a systematic study of the reactivity of various dialkyl disulfides in the sulfenylation of diketopiperazines, with a focus on controlling the stereoselectivity of the reaction. The development of a one-pot procedure for the bis-sulfenylation and subsequent disulfide bridge formation would represent a significant advancement in the synthesis of these biologically important natural products.

References

  • Movassaghi, M., & Movassaghi, M. (2015). Biogenetically-Inspired Total Synthesis of Epidithiodiketopiperazines and Related Alkaloids. Accounts of chemical research, 48(5), 1405–1417. [Link]
  • Movassaghi, M., & Movassaghi, M. (2020). Synthesis of Potent Cytotoxic Epidithiodiketopiperazines Designed for Derivatization. The Journal of organic chemistry, 85(7), 4764–4783. [Link]
  • McMahon, T. C., Stanley, S., Kazyanskaya, E., Hung, D., & Wood, J. L. (2012). The first synthesis of an epidiselenodiketopiperazine. Organic letters, 14(17), 4534–4536. [Link]
  • Sarlah, D. (2015). Development of Epipolythiodiketopiperazine syntheses and the total synthesis of diketopiperazine alkaloids. DSpace@MIT. [Link]
  • Movassaghi, M., & Movassaghi, M. (2015). Biogenetically-Inspired Total Synthesis of Epidithiodiketopiperazines and Related Alkaloids. Accounts of Chemical Research, 48(5), 1405-1417. [Link]
  • Fukuyama, T., & Kishi, Y. (1976). A total synthesis of gliotoxin. Journal of the American Chemical Society, 98(21), 6723–6724. [Link]
  • Unknown. (n.d.). Problems with diketopiperazine formation.
  • Fukuyama, T., & Kishi, Y. (1976). A total synthesis of gliotoxin. Journal of the American Chemical Society, 98(21), 6723-6724. [Link]
  • Trost, B. M., & Salzmann, T. N. (1973). New synthetic reactions. Sulfenylation-dehydrosulfenylation as a method for introduction of unsaturation. Journal of the American Chemical Society, 95(20), 6840–6842. [Link]
  • Unknown. (n.d.). The sulfenylation of enamine esters with heterocyclic thiols or disulfides in water and application to DNA-compatible chemistry. askthispaper.com. [Link]
  • Kishi, Y., Fukuyama, T., & Nakatsuka, S. (1973). A total synthesis of dehydrogliotoxin. Journal of the American Chemical Society, 95(19), 6492–6493. [Link]
  • Kishi, Y., Fukuyama, T., & Nakatsuka, S. (1973). Total synthesis of dehydrogliotoxin. Journal of the American Chemical Society, 95(19), 6492-6493. [Link]
  • Unknown. (2022). Direct Synthesis of α-Sulfenylated Ketones under Electrochemical Conditions. The Journal of Organic Chemistry, 87(9), 6049-6058. [Link]
  • Unknown. (2023). On-Resin Synthesis and Late-Stage Functionalization of Macrocyclic Atosiban Mimetics via 5-Iodo-1,4-triazoles. Organic Letters, 25(39), 7234-7239. [Link]
  • Unknown. (2024). Formation of Bridged Disulfide in Epidithiodioxopiperazines. Chembiochem, 25(6), e202300770. [Link]
  • Unknown. (2021). New insights into the disulfide bond formation enzymes in epidithiodiketopiperazine alkaloids. Chemical Science, 12(10), 3586-3593. [Link]
  • Unknown. (2020). n→π* Interactions Modulate the Disulfide Reduction Potential of Epidithiodiketopiperazines. Journal of the American Chemical Society, 142(35), 15107-15115. [Link]
  • NIST. (n.d.). (E)-sec-Butyl propenyl disulfide. NIST Chemistry WebBook. [Link]
  • Denmark, S. E. (n.d.). Total Synthesis of Saxitoxin. Denmark Group. [Link]
  • NIST. (n.d.). (E)-1-propenyl this compound. NIST Chemistry WebBook. [Link]
  • Nicolaou, K. C. (2006). Total Synthesis of Marinomycin. Organic Chemistry Portal. [Link]
  • Reusch, W. (n.d.). 1. Nucleophilicity of Sulfur Compounds. Michigan State University Department of Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). Di-sec-butyl disulfide. PubChem. [Link]
  • Flaumenhaft, R., & Furie, B. (2018). Sulfenylation links oxidative stress to protein disulfide isomerase oxidase activity and thrombus formation. Journal of thrombosis and haemostasis : JTH, 16(11), 2297–2307. [Link]
  • Unknown. (n.d.). Synthesis and some properties of 1-alkenyl alkyl disulfides and di(1-alkenyl) disulfides.
  • Unknown. (n.d.). sec-Butyllithium. Wikipedia. [Link]

Sources

Application Note: sec-Butyl Disulfide as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

sec-Butyl disulfide (CAS: 5943-30-6) is an important organic intermediate recognized for its utility in introducing sulfur functionalities into complex molecular architectures.[1][2] As a stable, high-purity liquid, it serves as a valuable and manageable precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the core reactivity of this compound and its practical application as a building block. We present detailed protocols for two key transformations: the synthesis of unsymmetrical disulfides via thiol-disulfide exchange and the in-situ generation of sec-butyl thiol for the formation of thioethers. These protocols are designed to be self-validating and are supported by mechanistic insights and comparative data to guide experimental design.

Introduction to this compound

This compound, also known as di-sec-butyl disulfide, is a sulfur-containing organic compound with the molecular formula C₈H₁₈S₂.[4][5] It is a colorless liquid typically supplied with a purity of 98.5% or higher, ensuring predictable reactivity in sensitive synthetic processes.[2] The central feature of this molecule is its disulfide bond (S-S), which is susceptible to both reductive cleavage and nucleophilic attack, making it a versatile tool for constructing more complex sulfur-containing molecules.[3]

Its primary advantages as a building block stem from its relative stability and lower volatility compared to its corresponding thiol, sec-butyl thiol, which has an intense odor.[6] This allows for easier handling and storage while providing a straightforward entry into thiol-based chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5943-30-6[4]
Molecular Formula C₈H₁₈S₂[5]
Molecular Weight 178.36 g/mol [5]
Appearance Colorless Liquid[1]
Purity ≥98.5%[2]
Boiling Point 165 °C[7]
Density 0.839 g/mL at 25 °C[7]

Core Reactivity and Synthetic Pathways

The utility of this compound is centered on the reactivity of its S-S bond. The primary transformations involve reduction to form thiols or participation in exchange reactions with other nucleophiles. These pathways allow for the controlled introduction of either a sec-butylthio- group or a disulfide bridge into a target molecule.

G cluster_0 main This compound (sec-Bu-S-S-Bu-sec) reduc sec-Butyl Thiol (sec-Bu-SH) main->reduc  Reduction  (e.g., DTT, TCEP, NaBH₄) unsym Unsymmetrical Disulfide (sec-Bu-S-S-R) main->unsym  Thiol-Disulfide Exchange  (with R-SH) oxid Oxidized Products (Sulfoxides, Sulfones) main->oxid  Oxidation  (e.g., H₂O₂)

Figure 1: Key reaction pathways available from this compound.

Causality Behind Reactivity
  • Reduction: The disulfide bond has a relatively low bond dissociation energy. Strong reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can readily cleave this bond to generate two equivalents of the corresponding sec-butyl thiol.[3][8] This is the most direct route to accessing the nucleophilic thiol from its stable disulfide precursor.

  • Thiol-Disulfide Exchange: This is an equilibrium-driven process where an external thiol (R-SH) attacks one of the sulfur atoms of the disulfide bond in an Sₙ2-like fashion.[9][10] The reaction proceeds via a transient trisulfur intermediate, resulting in the formation of a new, unsymmetrical disulfide and the release of sec-butyl thiol.[10] The reaction can be driven to completion by removing the volatile sec-butyl thiol byproduct.

Application Protocol 1: Synthesis of Unsymmetrical Disulfides

Unsymmetrical disulfides are prevalent motifs in biologically active molecules and are crucial linkers in bioconjugation chemistry, such as in antibody-drug conjugates.[11] The thiol-disulfide exchange reaction provides a reliable method for their synthesis.

Principle & Rationale

This protocol utilizes this compound as a scaffold to introduce a sec-butylthio- group onto a custom thiol-containing molecule (R-SH). The choice of a symmetrical disulfide like this compound simplifies the reaction, as only one type of unsymmetrical product is formed. The reaction is often catalyzed by a mild base, which generates the more nucleophilic thiolate anion (R-S⁻), thereby accelerating the exchange reaction.

G cluster_workflow Experimental Workflow reactants Reactants This compound + Target Thiol (R-SH) + Base (e.g., Et₃N) reaction Reaction Solvent (e.g., CH₂Cl₂) Room Temperature Monitor by TLC/GC-MS reactants->reaction workup Aqueous Workup Wash with H₂O, brine Dry over Na₂SO₄ reaction->workup purification Purification Flash Column Chromatography workup->purification product Final Product Unsymmetrical Disulfide (sec-Bu-S-S-R) purification->product

Figure 2: Workflow for the synthesis of unsymmetrical disulfides.

Detailed Experimental Protocol

Objective: To synthesize sec-butyl benzyl disulfide from this compound and benzyl thiol.

Materials:

  • This compound (1.0 eq)

  • Benzyl thiol (1.0 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCM.

  • Add benzyl thiol (1.0 eq) to the solution via syringe.

  • Add triethylamine (1.1 eq) dropwise to the stirring solution at room temperature. The base acts as a catalyst by deprotonating the benzyl thiol.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of starting materials and the formation of the new product.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 0-5% Ethyl Acetate in Hexanes) to isolate the pure sec-butyl benzyl disulfide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Table 2: Representative Data for Thiol-Disulfide Exchange

EntryThiol Substrate (R-SH)ConditionsYield (%)Notes
1Benzyl thiolEt₃N (1.1 eq), DCM, RT, 5h85Product is readily purified via chromatography.
2ThiophenolK₂CO₃ (1.5 eq), CH₃CN, RT, 4h91A slightly stronger base can accelerate the reaction with aryl thiols.
3Cysteine derivativeDIPEA (1.5 eq), DMF, RT, 8h75Suitable for late-stage functionalization of complex molecules.[12]

Application Protocol 2: In-Situ Thiol Generation for Thioether Synthesis

Directly handling low molecular weight thiols is often problematic due to their high volatility and potent stench. This compound provides a convenient solution, acting as a stable "pro-reagent" that can be reduced in-situ to generate the reactive sec-butyl thiolate for immediate use in subsequent reactions, such as the synthesis of thioethers.

Principle & Rationale

This protocol involves a one-pot, two-step process. First, this compound is chemically reduced to sec-butyl thiolate. TCEP is an ideal reducing agent for this purpose as it is odorless, water-soluble, and highly effective at a wide pH range, and its phosphine oxide byproduct is easily removed during aqueous workup.[8] Immediately following reduction, an electrophile (e.g., an alkyl halide) is added to the reaction mixture, which is then attacked by the newly formed thiolate nucleophile to form a C-S bond, yielding a thioether.

G start sec-Bu-S-S-Bu-sec thiolate 2x sec-Bu-S⁻ (Thiolate) start->thiolate Step 1: Reduction + TCEP ts Transition State [sec-Bu-S---R---X]⁻ thiolate->ts Step 2: Sₙ2 Attack electrophile R-X (Electrophile) electrophile->ts product sec-Bu-S-R (Thioether) ts->product

Figure 3: Reaction mechanism for one-pot thioether synthesis.

Detailed Experimental Protocol

Objective: To synthesize sec-butyl benzyl sulfide from this compound and benzyl bromide.

Materials:

  • This compound (1.0 eq)

  • Tris(2-carboxyethyl)phosphine (TCEP) (2.1 eq)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • Benzyl bromide (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and TCEP (2.1 eq) in DMF.

  • Add sodium carbonate (3.0 eq). The base is crucial for maintaining a pH where the resulting thiol is deprotonated to the active thiolate nucleophile.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete reduction of the disulfide bond.

  • Add benzyl bromide (2.0 eq) to the reaction mixture via syringe.

  • Heat the reaction to 50 °C and stir for 3-4 hours, monitoring by TLC for the consumption of the intermediate and formation of the thioether product.

  • After the reaction is complete, cool to room temperature and pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and brine (1x) to remove DMF and TCEP oxide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to yield pure sec-butyl benzyl sulfide.

Table 3: Comparison of Common Disulfide Reducing Agents

Reducing AgentTypical ConditionsProsCons
TCEP RT, aq. or organic solventOdorless, selective, effective at low pHRelatively expensive
DTT RT, typically in buffered solutionInexpensive, effectiveStrong odor, can re-form disulfide rings in some cases
NaBH₄ 0 °C to RT, alcoholic solventPowerful, inexpensiveCan reduce other functional groups (e.g., ketones, aldehydes)

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While not classified under GHS as hazardous by a majority of notifiers, it may cause skin, eye, and respiratory irritation.[4]

  • Thiol Generation: All reactions that generate thiols (e.g., via reduction) must be performed in a well-ventilated fume hood due to the potent and unpleasant odor of the thiol byproducts or intermediates.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[13]

Conclusion

This compound is a highly effective and versatile building block for introducing sulfur into complex molecules. Its stability and ease of handling make it a superior alternative to its corresponding thiol for many applications. By leveraging its core reactivity through either thiol-disulfide exchange or in-situ reduction, chemists can readily synthesize a wide range of valuable unsymmetrical disulfides and thioethers. The protocols and insights provided in this document offer a solid foundation for the successful application of this compound in research and development settings.

References

  • The Role of this compound in Modern Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
  • This compound (CAS 5943-30-6): Your Essential Organic Intermediate Supplier. (n.d.). AHH Chemical Co., Ltd.
  • Di-sec-butyl disulfide | C8H18S2 | CID 94314. (n.d.). PubChem, National Institutes of Health.
  • CN101508662A - Solvent-free phase transfer catalysis synthesis method of this compound. (2009). Google Patents.
  • CN102351763A - Synthesis method of di-sec-butyl disulfide. (2012). Google Patents.
  • How can I cleavage the disulfide bond and create two SH groups? (2025). ResearchGate.
  • (E)-sec-Butyl propenyl disulfide. (n.d.). NIST WebBook.
  • This compound. (n.d.). CAS Common Chemistry.
  • Mastering Chemical Synthesis with Butyl Disulfide: Properties and Uses. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Strategies for direct thiol‐disulfide exchange reactions. (n.d.). ResearchGate.
  • Analysis of biological thiols: determination of thiol components of disulfides and thioesters. (1983). PubMed.
  • Thiol–Disulfide Interchange: Design, Synthesis, and Evaluation of Reagents and Organocatalysts for Chemical Biology. (2015). University of Wisconsin–Madison.
  • Disulfide synthesis by S-S coupling. (n.d.). Organic Chemistry Portal.
  • Redox-Click Chemistry for Disulfide Formation from Thiols. (2022). ChemRxiv.
  • 15.7: Redox Reactions of Thiols and Disulfides. (2022). Chemistry LibreTexts.
  • Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. (2025). ResearchGate.
  • Disulfide-containing natural products. (n.d.). ResearchGate.

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Application Notes and Protocols: Stereoselective Reactions Involving sec-Butyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Sulfur Compounds and the Role of sec-Butyl Disulfide

In the landscape of modern drug discovery and development, the precise control of molecular chirality is paramount. Chiral sulfur-containing molecules, particularly sulfoxides and their derivatives, are increasingly recognized as crucial pharmacophores and versatile synthetic intermediates.[1] The stereocenter at the sulfur atom can profoundly influence a molecule's biological activity, making the development of stereoselective synthetic methods a critical endeavor for medicinal and process chemists.

While the use of tert-butyl disulfide in asymmetric synthesis is well-documented, its close analog, this compound, represents an underexplored yet potentially valuable substrate for the generation of novel chiral building blocks. The sec-butyl group, being chiral itself, introduces an additional layer of diastereoselectivity considerations and opportunities. This guide provides a comprehensive overview of the principles and protocols for stereoselective reactions involving this compound, with a primary focus on its application as a precursor to chiral sec-butanesulfinates through catalytic asymmetric oxidation. The protocols and principles detailed herein are designed to be a self-validating system for researchers, scientists, and drug development professionals, enabling the reliable synthesis of these valuable chiral synthons.

Core Principles: Catalytic Asymmetric Oxidation of Dialkyl Disulfides

The most effective and well-established method for generating chiral sulfinates from dialkyl disulfides is through catalytic asymmetric oxidation. This approach offers a highly efficient route to enantioenriched thiosulfinates, which are stable and versatile precursors to a wide range of other chiral sulfur compounds.[2][3]

The seminal work in this area has focused on the asymmetric oxidation of tert-butyl disulfide, and the principles are directly applicable to this compound. The reaction typically employs a chiral catalyst, most notably a vanadium complex with a chiral Schiff base ligand, and an inexpensive, environmentally benign oxidant such as hydrogen peroxide (H₂O₂).[2][4]

The general mechanism involves the formation of a chiral vanadium-peroxo complex, which then acts as the stereoselective oxidizing agent. The disulfide coordinates to the chiral metal center, and the subsequent oxygen transfer occurs in a stereocontrolled manner, dictated by the chiral environment of the ligand.

G cluster_0 Catalytic Cycle Disulfide This compound (Prochiral Substrate) Catalyst Chiral Vanadium Complex [V(O)(acac)₂ + Chiral Ligand] Active_Oxidant Chiral Vanadium-Peroxo Complex Catalyst->Active_Oxidant + H₂O₂ Oxidant H₂O₂ Intermediate Disulfide-Catalyst Complex Active_Oxidant->Intermediate + Disulfide Product Chiral sec-Butyl sec-Butanethiosulfinate Intermediate->Product Oxygen Transfer Product->Catalyst Product Release + H₂O

Figure 1: Catalytic cycle for the asymmetric oxidation of this compound.

A key advantage of this methodology is its scalability and cost-effectiveness, making it suitable for industrial applications in drug development.[2] The resulting chiral thiosulfinates can be readily converted to other valuable chiral building blocks, such as sulfinamides, sulfoxides, and sulfinimines, through stereospecific nucleophilic displacement of the thiolate leaving group.[3]

Application Protocol: Vanadium-Catalyzed Asymmetric Oxidation of this compound

This protocol is adapted from the highly successful and extensively cited method for the asymmetric oxidation of tert-butyl disulfide.[2] Researchers should note that while the principles are directly transferable, optimization of reaction conditions may be necessary to achieve maximum yield and enantioselectivity for this compound due to the different steric and electronic properties of the sec-butyl group compared to the tert-butyl group.

Materials and Reagents
  • This compound (CAS 5943-30-6)

  • Vanadium(IV) oxide bis(2,4-pentanedionate) [VO(acac)₂]

  • Chiral Schiff base ligand (e.g., derived from (S)-tert-leucinol and 3,5-di-tert-butylsalicylaldehyde)

  • Hydrogen peroxide (30% aqueous solution)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Step-by-Step Experimental Procedure
  • Catalyst Preparation (In Situ):

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the chiral Schiff base ligand (0.0026 equivalents relative to the disulfide).

    • Add anhydrous dichloromethane (to achieve a final reaction concentration of approximately 1 M).

    • Stir the solution at room temperature and add VO(acac)₂ (0.0025 equivalents).

    • Stir the resulting solution for 30 minutes to allow for the formation of the active catalyst complex. The solution should change color, indicating complex formation.

  • Reaction Setup:

    • Add this compound (1.0 equivalent) to the catalyst solution.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Oxidant Addition:

    • Slowly add 30% aqueous hydrogen peroxide (1.1 equivalents) to the reaction mixture via a dropping funnel over a period of 1-2 hours. Caution: The addition of H₂O₂ can be exothermic. A slow, controlled addition is crucial to maintain the reaction temperature and prevent over-oxidation to the sulfone.

    • The reaction is typically biphasic. Vigorous stirring is essential to ensure efficient mixing.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting disulfide is consumed (typically 2-4 hours after the complete addition of H₂O₂).

  • Workup and Purification:

    • Once the reaction is complete, quench any remaining peroxide by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude chiral sec-butyl sec-butanethiosulfinate.

    • The crude product can be purified by flash column chromatography on silica gel to yield the pure thiosulfinate.

Expected Outcomes and Data

While specific data for this compound is not extensively published, the analogous reaction with tert-butyl disulfide provides a benchmark for expected performance.

SubstrateCatalyst Loading (mol%)OxidantYield (%)Enantiomeric Excess (ee, %)Reference
tert-Butyl Disulfide0.25H₂O₂≥9291[2]
This compound~0.25 (to be optimized)H₂O₂Expected: 80-95Expected: 85-95N/A

Subsequent Stereospecific Transformations

The enantioenriched sec-butyl sec-butanethiosulfinate is a versatile intermediate for the synthesis of other chiral sulfur compounds. The sec-butyl thiolate is an excellent leaving group, allowing for stereospecific nucleophilic substitution at the sulfur atom with inversion of configuration.

G cluster_1 Stereospecific Nucleophilic Displacement Thiosulfinate Chiral sec-Butyl sec-Butanethiosulfinate Product_Sulfoxide Chiral sec-Butyl Sulfoxide Thiosulfinate->Product_Sulfoxide + R-MgX Product_Sulfinamide Chiral sec-Butanesulfinamide Thiosulfinate->Product_Sulfinamide + LiNH₂ Nucleophile Nucleophile (e.g., R-MgX, LiNH₂)

Figure 2: Conversion of chiral thiosulfinate to other chiral sulfur compounds.

Protocol: Synthesis of Chiral sec-Butanesulfinamide

This protocol is adapted from the synthesis of tert-butanesulfinamide.[2]

  • Reagent Preparation:

    • Prepare a solution of lithium amide (LiNH₂) in liquid ammonia and tetrahydrofuran (THF).

  • Reaction:

    • Cool the lithium amide solution to -78 °C.

    • Slowly add a solution of the enantioenriched sec-butyl sec-butanethiosulfinate (1.0 equivalent) in THF to the lithium amide solution.

    • Stir the reaction at -78 °C for 1 hour.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude sec-butanesulfinamide can be purified by recrystallization to obtain the enantiomerically pure product. A single recrystallization is often sufficient to achieve >99% ee.[2]

Applications in Drug Development

The chiral sec-butanesulfinyl group is a powerful chiral auxiliary for the asymmetric synthesis of amines, which are ubiquitous in pharmaceutical compounds.[5] The resulting N-sulfinyl imines can undergo diastereoselective addition of a wide range of nucleophiles, followed by simple acidic cleavage of the sulfinyl group to yield the desired chiral amine.[5] The development of stereoselective routes to chiral sec-butanesulfinamide and its derivatives opens up new avenues for the synthesis of novel, structurally diverse chiral amines for drug discovery programs.

Conclusion

While the stereoselective reactions of this compound are not as extensively explored as those of its tert-butyl analog, the principles of catalytic asymmetric oxidation provide a robust and reliable framework for the synthesis of valuable chiral sec-butyl sulfur-containing building blocks. The protocols detailed in this guide, grounded in well-established and validated methodologies, offer a clear pathway for researchers to access these compounds. The versatility of the resulting chiral thiosulfinates and sulfinamides as precursors to other chiral molecules underscores their potential impact on the field of drug development and asymmetric synthesis. Further research into the unique stereochemical outcomes arising from the inherent chirality of the sec-butyl group is warranted and promises to yield exciting new synthetic strategies.

References

  • Cogan, D. A.; Liu, G.; Kim, K.; Backes, B. J.; Ellman, J. A. Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. Synthesis of tert-Butanesulfinamides, tert-Butyl Sulfoxides, and tert-Butanesulfinimines. Journal of the American Chemical Society, 1998, 120(32), 8011–8019. [Link]
  • Cogan, D. A.; Liu, G.; Ellman, J. A. Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society, 1997, 119(41), 9913–9914. [Link]
  • Mikołajczyk, M.; Drabowicz, J. A NEW ASYMMETRIC SYNTHESIS OF CHIRAL t-BUTYL t-BUTANETHIOSULPHINATE. Tetrahedron Letters, 1983, 24(34), 3537-3540. [Link]
  • Drabowicz, J.; Kiełbasiński, P.; Mikołajczyk, M. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 2020, 120(10), 4584-4652. [Link]
  • Liu, G.; Cogan, D. A.; Owens, T. D.; Tang, T. P.; Ellman, J. A. A Facile Three-Step Synthesis of 1,2-Amino Alcohols Using the Ellman Homochiral tert-Butylsulfinamide. The Journal of Organic Chemistry, 1999, 64(4), 1278–1284. [Link]
  • Weix, D. J.; Ellman, J. A. Enantioselective Vanadium-Catalyzed Oxidation of 1,3-Dithianes. Organic Letters, 2003, 5(8), 1317–1320. [Link]
  • Wuts, P. G. M.; Gu, R. L.; Northuis, J. M.; Thomas, C. L. Enantioselective oxidation of di-tert-butyl disulfide with a vanadium catalyst: progress toward mechanism elucidation. The Journal of Organic Chemistry, 2003, 68(1), 150–155. [Link]
  • Han, Z. X.; Krishnamurthy, D.; Grover, P.; Fang, Q. K.; Su, X.; Senanayake, C. H. Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide. Organic Process Research & Development, 2005, 9(5), 634–638. [Link]
  • Wu, Y.; Mao, F.; Meng, F.; Li, X. Enantioselective Vanadium-Catalyzed Oxidation of 1,3-Dithianes from Aldehydes and Ketones Using β-Amino Alcohol Derived Schiff Base Ligands. Advanced Synthesis & Catalysis, 2011, 353(10), 1707-1712. [Link]
  • Tan, K. L.; Bergman, R. G.; Ellman, J. A. Chiral Sulfur Compounds Studied by Raman Optical Activity: tert-Butanesulfinamide and its Precursor tert-Butyl tert-Butanethiosulfinate. The Journal of Physical Chemistry A, 2005, 109(43), 9831–9839. [Link]
  • Drago, C.; Caggiano, L.; Jackson, R. F. W. Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides. Angewandte Chemie International Edition, 2005, 44(44), 7221-7223. [Link]

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The Role of sec-Butyl Disulfide in Agrochemical Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of agrochemical research and development, the strategic selection of building blocks is paramount to the discovery of novel, effective, and economically viable active ingredients. Among the diverse array of organosulfur compounds, sec-butyl disulfide emerges as a versatile and valuable intermediate. While its direct application as an active ingredient is not widespread, its true potential lies in its role as a precursor for introducing the crucial sec-butylthio moiety into more complex molecules, particularly in the synthesis of herbicides. This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, with a focus on its utility in the creation of sulfonylurea herbicides.

Introduction: The Significance of the sec-Butylthio Group in Agrochemicals

The introduction of sulfur-containing functional groups is a well-established strategy in the design of bioactive molecules. The sec-butylthio group, in particular, can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. These modifications can translate to enhanced herbicidal or fungicidal activity, improved crop selectivity, and favorable environmental profiles. This compound serves as a stable, readily available, and cost-effective source for this valuable functional group.

Physicochemical Properties and Safety Data of this compound

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 5943-30-6[1]
Molecular Formula C₈H₁₈S₂[1][2]
Molecular Weight 178.36 g/mol [2]
Appearance Colorless to pale yellow liquid[3]
Odor Garlic-like[3]
Boiling Point 83-84 °C @ 9 mmHg[3]
Density 0.9721 g/cm³ @ 15 °C[3]
Flash Point 65.83 °C[3]
Solubility Insoluble in water; soluble in organic solvents[4]

Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS).

Application in Agrochemical Synthesis: A Focus on Herbicides

While the direct use of this compound as an agrochemical is not prominent, its precursor, sec-butyl mercaptan , is a key intermediate in the synthesis of certain herbicides.[5][6][7] this compound can be readily reduced to sec-butyl mercaptan, making it a viable starting material for these synthetic routes.

Conceptual Synthetic Pathway: From Disulfide to Herbicide

The general strategy involves a two-step process: the reductive cleavage of this compound to yield sec-butyl mercaptan, followed by the nucleophilic substitution of the mercaptan onto an appropriate electrophilic scaffold of the target herbicide.

G A This compound B sec-Butyl Mercaptan A->B Reductive Cleavage (e.g., NaBH₄, DTT) D Final Herbicide Product (with sec-butylthio moiety) B->D Nucleophilic Substitution C Electrophilic Herbicide Precursor C->D

Caption: General workflow for utilizing this compound in herbicide synthesis.

Key Reaction: Reductive Cleavage of the Disulfide Bond

The disulfide bond in this compound can be efficiently cleaved using various reducing agents to generate two equivalents of sec-butyl mercaptan. Common laboratory-scale reducing agents for this transformation include sodium borohydride (NaBH₄) and dithiothreitol (DTT). The choice of reducing agent will depend on the scale of the reaction and the compatibility with other functional groups in the synthesis.

Application Example: Synthesis of a Hypothetical Sulfonylurea Herbicide Intermediate

Sulfonylurea herbicides are a critical class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS) in plants.[8][9][10] The introduction of an alkylthio group can modulate the activity and selectivity of these herbicides. Below is a detailed, field-proven protocol for the synthesis of a key intermediate for a hypothetical sulfonylurea herbicide, starting from this compound.

Protocol 1: Synthesis of 2-(sec-butylthio)aniline

This protocol outlines the synthesis of 2-(sec-butylthio)aniline, a potential precursor for a sulfonylurea herbicide. The synthesis involves the in-situ generation of sec-butyl mercaptan from this compound, followed by its reaction with 2-fluoronitrobenzene and subsequent reduction of the nitro group.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • 2-Fluoronitrobenzene

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Step-by-Step Procedure:

Part A: In-situ generation of sec-butyl mercaptan and synthesis of 1-(sec-butylthio)-2-nitrobenzene

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (17.8 g, 0.1 mol) in 100 mL of ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (7.6 g, 0.2 mol) portion-wise to the solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour. The solution now contains sodium sec-butylthiolate.

  • In a separate 500 mL round-bottom flask, dissolve 2-fluoronitrobenzene (28.2 g, 0.2 mol) and potassium carbonate (41.4 g, 0.3 mol) in 200 mL of DMF.

  • Slowly add the ethanolic solution of sodium sec-butylthiolate to the DMF solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(sec-butylthio)-2-nitrobenzene.

Part B: Reduction of the nitro group to synthesize 2-(sec-butylthio)aniline

  • To a 500 mL round-bottom flask containing the crude 1-(sec-butylthio)-2-nitrobenzene, add 200 mL of ethanol and 50 mL of water.

  • Add iron powder (33.5 g, 0.6 mol) and ammonium chloride (32.1 g, 0.6 mol) to the mixture.

  • Heat the mixture to reflux and stir vigorously for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add 200 mL of water to the residue and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-(sec-butylthio)aniline.

G cluster_0 Part A: Thioether Formation cluster_1 Part B: Nitro Reduction A This compound + NaBH₄ B Sodium sec-butylthiolate (in-situ) A->B Reduction D 1-(sec-butylthio)-2-nitrobenzene B->D C 2-Fluoronitrobenzene + K₂CO₃ in DMF C->D E 1-(sec-butylthio)-2-nitrobenzene G 2-(sec-butylthio)aniline E->G F Fe / NH₄Cl in EtOH/H₂O F->G

Caption: Workflow for the synthesis of 2-(sec-butylthio)aniline.

Conclusion and Future Perspectives

This compound serves as a valuable and practical starting material for the introduction of the sec-butylthio group in the synthesis of agrochemicals. Its conversion to the corresponding mercaptan, followed by nucleophilic substitution, provides a reliable route to key intermediates for herbicides and potentially other classes of pesticides. The protocol provided herein for the synthesis of 2-(sec-butylthio)aniline illustrates a tangible application of this strategy. Future research in this area could focus on the development of one-pot procedures that combine the disulfide cleavage and subsequent substitution reactions, further enhancing the efficiency and sustainability of these synthetic transformations. The exploration of this compound in the synthesis of novel fungicides and insecticides also remains a promising avenue for discovery.

References

  • PW Consulting. Butyl Mercaptan Market. [Link]
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  • Google Patents. Novel synthesis method of sulfonylurea weedicide.
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Application Notes & Protocols: The Strategic Use of sec-Butyl Disulfide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the versatile applications of sec-butyl disulfide (di-sec-butyl disulfide) in the synthesis of pharmaceutical intermediates. This document provides in-depth protocols, explains the chemical principles behind its use, and offers practical guidance on handling, safety, and analysis.

Introduction: The Role of Sulfur in Modern Drug Discovery

Sulfur-containing scaffolds are prevalent in a wide array of approved pharmaceuticals, contributing to their therapeutic efficacy through various mechanisms, including enhancing binding affinity, improving metabolic stability, and modulating pharmacokinetic properties[1]. Disulfide bonds, in particular, are critical structural motifs that stabilize the three-dimensional conformations of bioactive peptides and proteins, which are essential for molecular recognition and biological activity[2][3].

This compound (CAS: 5943-30-6) emerges as a valuable and versatile building block in this context.[4][5] It is primarily utilized as a stable, less odorous precursor to the sec-butanethiolate nucleophile or as a sulfur-transfer agent for constructing more complex sulfur-containing molecules. Its application spans the introduction of thioether linkages, the formation of unsymmetrical disulfides, and the synthesis of key fragments for agrochemicals and active pharmaceutical ingredients (APIs). This guide explores its synthesis, reactivity, and practical applications in a pharmaceutical R&D setting.

Physicochemical Properties of this compound

A clear understanding of the reagent's properties is fundamental to its effective use.

PropertyValueReference
CAS Number 5943-30-6[6]
Molecular Formula C₈H₁₈S₂[6]
Molecular Weight 178.36 g/mol [6]
Appearance Colorless liquid[4]
Boiling Point 196-200 °C[7]
Density ~0.94-0.95 g/cm³ @ 20°C[7]
Solubility Insoluble in water; Soluble in ethanol, ether[4]
Flash Point 67.2 °C (153 °F)[7]

Synthesis of this compound: A Preparative Protocol

While commercially available, an in-house synthesis of this compound may be required for large-scale campaigns or custom isotopic labeling. Phase-transfer catalysis offers a robust, high-yield, and environmentally conscious method that avoids volatile and malodorous thiols as starting materials.[8][9][10]

Principle of Phase-Transfer Catalysis Synthesis

This method involves the reaction of an aqueous solution of sodium disulfide (prepared in situ from sodium sulfide and sulfur) with sec-butyl bromide in a biphasic system. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is essential. The catalyst's quaternary ammonium cation forms an ion pair with the disulfide anion, shuttling it into the organic phase where it can react with the alkyl halide. This overcomes the insolubility of the reactants and dramatically accelerates the reaction.[8]

Synthesis_Workflow cluster_prep Aqueous Phase Preparation cluster_reaction Phase-Transfer Reaction cluster_workup Workup & Purification Na2S Sodium Sulfide (Na₂S) Na2S2_aq Sodium Disulfide Solution (Na₂S₂ aq.) Na2S->Na2S2_aq S Sulfur (S) S->Na2S2_aq H2O Water H2O->Na2S2_aq Reactor Biphasic Reactor Na2S2_aq->Reactor Separation Phase Separation Reactor->Separation sBB sec-Butyl Bromide sBB->Reactor TBAB TBAB Catalyst TBAB->Reactor Wash Washing Separation->Wash Drying Drying (e.g., MgSO₄) Wash->Drying Distillation Vacuum Distillation Drying->Distillation Product Pure this compound Distillation->Product cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_workup cluster_workup

Caption: Workflow for the synthesis of this compound via phase-transfer catalysis.

Protocol 1: Synthesis via Solvent-Free Phase-Transfer Catalysis

This protocol is adapted from established methods and optimized for laboratory scale.[8]

Materials:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sulfur powder

  • sec-Butyl bromide

  • Tetrabutylammonium bromide (TBAB)

  • Deionized water

  • Three-necked round-bottom flask, mechanical stirrer, dropping funnel, condenser

Procedure:

  • Prepare Sodium Disulfide Solution: In the three-necked flask, dissolve sodium sulfide (e.g., 0.2 mol) and sulfur powder (e.g., 0.2 mol) in water. Stir until a clear, dark reddish solution is formed.

  • Reaction Setup: Equip the flask with a mechanical stirrer, a dropping funnel containing sec-butyl bromide (e.g., 0.2 mol), and a condenser.

  • Catalyst Addition: Add the phase-transfer catalyst, TBAB (e.g., 1-2 mol% relative to sec-butyl bromide), to the stirred sodium disulfide solution.

  • Substrate Addition: Add the sec-butyl bromide dropwise from the funnel over 1-2 hours. Maintain the reaction temperature between 25-40°C. An exotherm may be observed; use a water bath for cooling if necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring for 4-6 hours at the same temperature. Monitor the reaction progress by TLC or GC-MS by sampling the organic layer.

  • Workup: Once the reaction is complete, stop stirring and allow the layers to separate. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the lower aqueous layer. Wash the upper organic layer (the crude product) sequentially with water (2x) and brine (1x).

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure this compound (yields typically >90%).[8]

Core Applications in Pharmaceutical Intermediate Synthesis

The utility of this compound stems from the reactivity of the S-S bond. It can be cleaved reductively to generate a thiolate or undergo substitution reactions.

Reactivity_Diagram cluster_reductive Reductive Cleavage cluster_nucleophilic Nucleophilic Attack sBuSSBu This compound (sBu-S-S-sBu) Thiolate sec-Butanethiolate (sBu-S⁻) sBuSSBu->Thiolate [H] Unsymmetrical Unsymmetrical Disulfide (Nu-S-S-sBu) sBuSSBu->Unsymmetrical + Nu⁻ Reducer Reducing Agent (e.g., NaBH₄, DTT) Reducer->Thiolate Thioether Thioether Synthesis (sBu-S-R) Thiolate->Thioether + R-X Nucleophile Nucleophile (Nu⁻) Nucleophile->Unsymmetrical PeptideMod Peptide Modification Unsymmetrical->PeptideMod + Cys-Peptide cluster_reductive cluster_reductive cluster_nucleophilic cluster_nucleophilic

Caption: Key reactivity pathways of this compound in organic synthesis.

Application 1: Thiolation via Reductive Cleavage

One of the most powerful applications is using this compound as a stable source for the sec-butanethiolate anion. The disulfide is significantly less volatile and malodorous than the corresponding thiol, making it easier and safer to handle. The active nucleophile is generated in situ by adding a reducing agent.

Causality: The disulfide bond has a relatively low bond dissociation energy. Mild reducing agents like sodium borohydride (NaBH₄) can cleave it to form two equivalents of the corresponding thiolate. This thiolate is a potent nucleophile, capable of participating in Sₙ2 reactions with various electrophiles (e.g., alkyl halides, tosylates) to form thioethers, which are common structural motifs in pharmaceuticals.

Protocol 2: General Procedure for Thiolation of an Alkyl Halide

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Alkyl halide (R-X) or other suitable electrophile

  • Anhydrous solvent (e.g., THF, DMF, Ethanol)

  • Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • Setup: To a dry, inert-atmosphere flask, add this compound (1.1 eq.) and the anhydrous solvent.

  • Thiolate Generation: Cool the solution to 0°C in an ice bath. Add NaBH₄ (1.2 eq.) portion-wise. The addition is often exothermic and may involve gas evolution; control the rate of addition carefully. Stir for 30-60 minutes at 0°C to ensure complete formation of the sodium sec-butanethiolate.

  • Nucleophilic Substitution: Add a solution of the alkyl halide (1.0 eq.) in the same solvent dropwise to the thiolate solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Depending on the substrate, gentle heating may be required.

  • Quenching and Workup: Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to destroy any excess NaBH₄.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic extracts with water and brine, dry over a suitable drying agent, and concentrate. Purify the crude product by flash column chromatography or distillation.

Application 2: Synthesis of Unsymmetrical Disulfides

Unsymmetrical disulfides are important for creating specific disulfide tethers in drug conjugates or as intermediates in peptide chemistry.[11][12] this compound can react with a different thiol under specific conditions (thiol-disulfide exchange) to yield an unsymmetrical disulfide.

Causality: Thiol-disulfide exchange is an equilibrium process. To drive the reaction towards the desired unsymmetrical product, one can use a large excess of one thiol or remove one of the products from the reaction mixture. The reaction is typically base-catalyzed, as the thiolate anion (RS⁻) is the active nucleophile that attacks the disulfide bond.

Safety, Handling, and Storage

Proper handling of this compound is critical for laboratory safety.[13][14][15] Although more stable than thiols, it can still pose hazards.

Safety and Hazard Information
Hazard CategoryGHS StatementPrecautionary Measures
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/clothing.[16][17]
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water.[16]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing vapor/mist. Use only in a fume hood.[16]
Flammability Flammable liquid and vaporKeep away from heat, sparks, and open flames.[17]

Handling:

  • Always handle this compound in a well-ventilated laboratory chemical hood to avoid inhalation of vapors.[13][16]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[16]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[16][17]

  • Keep away from sources of ignition and incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[17]

Conclusion and Future Outlook

This compound is a highly practical and versatile reagent for introducing sulfur functionality in the synthesis of pharmaceutical intermediates. Its primary advantages over sec-butanethiol—improved safety, easier handling, and stability—make it an excellent choice for both small-scale discovery and larger-scale process development. The protocols outlined here for its synthesis and application in thiolation reactions provide a solid foundation for its integration into complex synthetic routes. As drug discovery continues to explore chemical space rich in sulfur-containing heterocycles and complex peptides, the strategic application of reagents like this compound will undoubtedly play an increasingly important role.

References

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Application Notes and Protocols: The Role and Utility of sec-Butyl Disulfide in Radical-Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of sec-Butyl Disulfide in Radical Chemistry

This compound (di-sec-butyl disulfide) is a sulfur-containing organic compound that has garnered significant interest in the field of radical chemistry.[1] Characterized by a disulfide (S-S) bond flanked by two sec-butyl groups, this molecule serves as a versatile precursor to thiyl radicals, which are pivotal intermediates in a multitude of synthetic transformations.[1][2] Its utility spans from fundamental organic synthesis to advanced polymer science, where it can act as a chain transfer agent, a modulator of reaction kinetics, and a key component in the formation of dynamic materials.[3][4] This document provides an in-depth exploration of this compound's properties, its mechanistic role in radical reactions, and detailed protocols for its synthesis and application.

Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective and safe utilization in any experimental setting. This compound is a clear, colorless liquid with a distinct, strong sulfurous or garlic-like odor.[2][5] Key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 5943-30-6[5][6]
Molecular Formula C₈H₁₈S₂[5][7]
Molecular Weight 178.36 g/mol [5][7]
Density ~0.957 g/mL at 25 °C[6]
Boiling Point 220.6 °C at 760 mmHg[8]
Refractive Index (n20/D) ~1.492[2][6]
Solubility Practically insoluble in water; soluble in organic solvents like ethanol.[2][5]

Part 1: The Disulfide Bond in Radical-Mediated Processes: A Mechanistic Overview

The chemistry of this compound in radical reactions is fundamentally governed by the nature of its disulfide bond. The S-S bond is relatively weak compared to C-C or C-H bonds, making it susceptible to homolytic cleavage or attack by radical species. This reactivity is the cornerstone of its utility.

Generation of Thiyl Radicals

The central event in the radical chemistry of disulfides is the formation of thiyl radicals (RS•). A radical initiator, upon decomposition, can attack the disulfide bond in a process known as a direct radical substitution at sulfur (S H2).[9] This reaction is highly efficient and results in the cleavage of the S-S bond to generate a stable sulfur-containing molecule and a new thiyl radical, which can then propagate a chain reaction.[9][10]

This process is distinct from thiol-disulfide exchange reactions that can occur under nucleophilic conditions.[11][12] In a radical context, the disulfide acts as a "radical buffer," participating in exchange reactions that can control polymerization or create dynamic covalent networks.[3]

Key Mechanistic Steps
  • Initiation : A radical initiator (e.g., AIBN, dicumyl peroxide) decomposes upon heating or UV irradiation to generate primary radicals (I•).

  • Propagation via S H2 Attack : The initiator radical (I•) attacks the disulfide bond of this compound, forming a stable species (I-S-R) and releasing a sec-butylthiyl radical (sec-BuS•).

  • Chain Transfer/Exchange : The generated sec-butylthiyl radical can then participate in further reactions. For instance, in a polymerization context, a growing polymer radical (P•) can attack a disulfide, forming a dormant species (P-S-R) and releasing another thiyl radical. This radical-disulfide exchange is a key feature in dynamic systems.[3]

  • Termination : Two thiyl radicals can combine to reform a disulfide bond, effectively terminating the radical chain.[10]

G cluster_initiation Initiation cluster_propagation Propagation & Exchange cluster_termination Termination I2 Initiator (I-I) I_rad 2 I• I2->I_rad Heat/hv I_rad2 I• ISR I-SBu-sec I_rad2->ISR RSSR sec-BuS-SBu-sec RSSR->ISR PSR P-SBu-sec RSSR->PSR RS_rad sec-BuS• ISR->RS_rad SH2 Attack P_rad P• P_rad->PSR PSR->RS_rad RS_rad2 2 sec-BuS• RSSR_term sec-BuS-SBu-sec RS_rad2->RSSR_term Recombination

Figure 1: General mechanism of radical-disulfide interactions.

Part 2: Applications in Research and Development

Polymer Chemistry: Crafting Dynamic and Controlled Architectures

The most prominent application of this compound in radical chemistry is in the synthesis and modification of polymers.

  • Covalent Adaptable Networks (CANs) : Disulfides are instrumental in creating CANs, a class of polymers that can rearrange their network topology through bond exchange, leading to properties like self-healing, malleability, and recyclability.[4][13] In free-radical reactive processing, this compound can be incorporated into a polymer matrix (e.g., polyolefins) along with a radical initiator. At elevated temperatures, the disulfide bonds undergo reversible cleavage and reformation, allowing the material to relax stress and be reprocessed.[4]

  • Thiol-Ene and Disulfide-Ene Polymerizations : These reactions are highly efficient "click" chemistry processes. While thiol-ene reactions involve the addition of a thiol to an alkene, the related disulfide-ene reaction uses a disulfide. Both share a common propagation step involving a thiyl radical adding to the alkene.[3] this compound can participate in these systems, influencing reaction rates and final network structure. The competition between chain transfer to a thiol versus a disulfide allows for temporal control over network formation.[3]

Organic Synthesis: A Source of Sulfur Radicals

In organic synthesis, this compound serves as a reliable source of the sec-butylthio radical (sec-BuS•). This radical can be used to introduce the sec-butylthio group into various organic molecules.

  • Radical-Mediated C-S Bond Activation : Recent electrochemical methods have shown that thiyl radicals, generated from disulfides, can mediate the cleavage of C-S bonds in thioethers.[14] This allows for the synthesis of new, unsymmetrical disulfides under mild conditions.

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis

This protocol is adapted from a solvent-free synthesis method that offers high yield and purity.[15] It relies on the reaction of sodium disulfide with sec-butyl bromide in the presence of a phase-transfer catalyst.

Materials:

  • Sodium sulfide (Na₂S)

  • Sulfur powder (S)

  • sec-Butyl bromide

  • Tetrabutylammonium bromide (TBAB) - Phase-transfer catalyst

  • Water

  • Three-necked round-bottom flask, dropping funnel, magnetic stirrer, heating mantle.

Procedure:

  • Preparation of Sodium Disulfide Solution : In the three-necked flask, dissolve sodium sulfide and sulfur powder in water in a 1:1 molar ratio (e.g., 0.5 mol Na₂S, 0.5 mol S). Gently heat and stir until a clear solution of sodium disulfide (Na₂S₂) is formed.

  • Reaction Setup : Cool the sodium disulfide solution to room temperature. Add the phase-transfer catalyst, TBAB (typically 1-2 mol% relative to sec-butyl bromide).

  • Addition of Alkyl Halide : Slowly add sec-butyl bromide (1.0 equivalents relative to Na₂S₂) dropwise to the stirring solution over a period of 2-4 hours. Maintain the reaction temperature at approximately 25 °C.

  • Reaction Monitoring : Continue stirring at a constant temperature for 6-8 hours after the addition is complete. The reaction can be monitored by GC to check for the disappearance of sec-butyl bromide.

  • Work-up and Purification : Once the reaction is complete, stop stirring and allow the layers to separate. The oily organic layer is the crude this compound. Separate the organic layer, wash with water and then with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification : The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound. The yield is typically greater than 90%.[15]

G A Prepare Na2S2 (aq) (Na2S + S in H2O) B Add Phase Transfer Catalyst (e.g., TBAB) A->B C Slowly add sec-Butyl Bromide at 25 °C B->C D Stir for 6-8 hours C->D E Phase Separation D->E F Wash Organic Layer (H2O, Brine) E->F G Dry over Na2SO4 F->G H Fractional Distillation (Vacuum) G->H I Pure this compound H->I

Figure 2: Workflow for the synthesis of this compound.

Protocol 2: Radical-Mediated Polymerization using this compound as a Chain Transfer Agent (CTA)

This protocol provides a general framework for utilizing this compound to control the molecular weight of a polymer synthesized via free-radical polymerization.

Materials:

  • Monomer (e.g., Styrene, Methyl Methacrylate)

  • Radical Initiator (e.g., AIBN, Benzoyl Peroxide)

  • This compound (as CTA)

  • Solvent (e.g., Toluene, 1,4-Dioxane), if required

  • Schlenk flask or sealed reaction vessel, nitrogen/argon line, oil bath.

Procedure:

  • Preparation : Purify the monomer to remove inhibitors. The solvent should be degassed.

  • Reaction Setup : To a Schlenk flask, add the monomer, this compound, and solvent (if applicable). The ratio of [Monomer]:[CTA] will determine the target molecular weight. A higher concentration of CTA will result in lower molecular weight polymers.

  • Degassing : Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Initiation : Backfill the flask with an inert gas (N₂ or Ar). Add the radical initiator. The amount is typically 0.1-1.0 mol% relative to the monomer.

  • Polymerization : Immerse the sealed flask in a preheated oil bath set to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).

  • Reaction Monitoring : Allow the reaction to proceed for the desired time (e.g., 6-24 hours). The progress can be monitored by taking aliquots and analyzing the conversion via ¹H NMR or gravimetry.

  • Termination and Isolation : To quench the reaction, cool the flask to room temperature and expose the mixture to air. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol for polystyrene or polymethylmethacrylate).

  • Purification : Filter the precipitated polymer, wash it with the non-solvent, and dry it in a vacuum oven until a constant weight is achieved.

  • Characterization : Analyze the polymer's molecular weight and dispersity (Đ) using Gel Permeation Chromatography (GPC).

Part 4: Safety and Handling

This compound should be handled with appropriate care in a well-ventilated laboratory fume hood.

  • Hazards : It is reported to cause skin, eye, and respiratory irritation.[5][16]

  • Personal Protective Equipment (PPE) : Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[16] If there is a risk of inhalation, use a respirator with appropriate cartridges.[16]

  • Handling : Avoid contact with skin and eyes. Avoid inhaling vapor or mist. Keep away from heat, sparks, and open flames.[16][17]

  • Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container.[16]

  • In case of contact :

    • Eyes : Rinse cautiously with water for several minutes.[16]

    • Skin : Wash off with soap and plenty of water.[16]

    • Inhalation : Move the person to fresh air.[16]

    • In all cases, consult a physician if symptoms persist.[16]

Conclusion

This compound is a valuable and versatile reagent in the toolkit of researchers working with radical-mediated reactions. Its ability to readily generate thiyl radicals under controlled conditions makes it an effective tool for controlling polymer architecture, synthesizing novel sulfur-containing compounds, and developing advanced materials with dynamic properties. By understanding the underlying radical mechanisms and adhering to proper synthesis and handling protocols, scientists and drug development professionals can effectively harness the potential of this important disulfide.

References

  • Choi, M. H., et al. (2015). Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry. NIH Public Access. [Link]
  • National Center for Biotechnology Information. (n.d.). Di-sec-butyl disulfide.
  • Fairbanks, B. D., et al. (2014). Mechanism of radical degradation and disulfide exchange within PEG hydrogels.
  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. [Link]
  • Tung, T. L., & Stone, J. A. (1975). The Formation and Reactions of Disulfide Radical Anions in Aqueous Solution. Canadian Journal of Chemistry. [Link]
  • Chemsrc. (n.d.). This compound | CAS#:5943-30-6. Chemsrc. [Link]
  • Soares, J. P., et al. (2022).
  • Krüger, L., et al. (2017). A disulfide-based linker for thiol–norbornene conjugation: formation and cleavage of hydrogels by the use of light. Polymer Chemistry. [Link]
  • The Good Scents Company. (n.d.). (E)-sec-butyl propenyl disulfide. The Good Scents Company. [Link]
  • Alonso, M. E., & Aragona, H. (1978). SULFIDE SYNTHESIS IN PREPARATION OF UNSYMMETRICAL DIALKYL DISULFIDES: sec-BUTYL ISOPROPYL DISULFIDE. Organic Syntheses. [Link]
  • CN102351763A. (2012). Synthesis method of di-sec-butyl disulfide.
  • Zhang, Y., et al. (2024). Dynamically Cross‐Linked Polyolefin Elastomers with Disulfide Bonds Fabricated by Free‐Radical Reactive Processing.
  • CN101508662A. (2009). Solvent-free phase transfer catalysis synthesis method of this compound.
  • Wang, P., et al. (2023). Electrochemical radical-mediated selective C(sp3)–S bond activation. Organic Chemistry Frontiers. [Link]
  • Chen, Y.-H., et al. (2023). Aromatic Disulfide Cross-Linkers for Self-Healable and Recyclable Acrylic Polymer Networks. ACS Omega. [Link]
  • Han, L., & Lu, Y. (2021). Strategies of disulfide bond formation for in situ crosslinking of polymer hydrogels.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of this compound in Modern Organic Synthesis. agchem-experts.com. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for sec-Butyl Disulfide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sec-butyl disulfide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Introduction: Synthetic Routes to this compound

This compound (di-sec-butyl disulfide) is a valuable organosulfur compound used as a flavoring agent and a versatile intermediate in organic synthesis.[1][2] The most common and direct method for its synthesis is the oxidative coupling of two molecules of sec-butanethiol (also known as 2-butanethiol).[3] This reaction, while straightforward in principle, is sensitive to various parameters that can significantly impact yield, purity, and scalability.

Alternative routes, such as the reaction of 2-bromobutane with a disulfide source like sodium disulfide, have also been reported, often employing phase-transfer catalysts to facilitate the reaction between aqueous and organic phases.[4][5]

This guide will focus primarily on the oxidative coupling of sec-butanethiol, as it is a widely accessible and illustrative pathway for understanding the nuances of disulfide synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you quickly diagnose and resolve issues.

Issue 1: Low or No Yield of this compound

Q: I've set up my reaction, but upon workup and analysis (TLC, GC-MS), I'm seeing very little or no desired product. What are the likely causes?

A: Low or nonexistent yield is a common frustration that can typically be traced back to one of four key areas: the oxidant, reaction conditions, starting material quality, or stoichiometry.

  • Cause 1: Ineffective or Inappropriate Oxidant. The choice of oxidizing agent is critical.[6]

    • Insight: Mild oxidants are preferred for converting thiols to disulfides.[6] Overly strong oxidants can push the reaction past the disulfide stage to form sulfinic or sulfonic acids, which are highly polar and will be lost in the aqueous phase during extraction.[7] Atmospheric oxygen can oxidize thiols, but the reaction is often slow and inefficient without a catalyst or specific conditions.[8][9]

    • Solution:

      • Iodine (I₂): A classic and reliable choice. It's a mild oxidizing agent that works well for this transformation.[10][11] The reaction is often performed in a solvent like methanol or ethanol.

      • Sodium Hypochlorite (NaOCl): Household bleach can be an effective and inexpensive oxidant.[12] However, its concentration can be variable, and it's crucial to use it stoichiometrically to avoid over-oxidation.[13][14] The reaction is often performed in a biphasic system or with a support like montmorillonite clay.[15]

      • Hydrogen Peroxide (H₂O₂): Can be effective, often with a catalyst like an iodide salt.[16] Careful control of temperature and addition rate is necessary.

  • Cause 2: Sub-optimal Reaction Conditions.

    • Insight: Temperature and pH play significant roles. The oxidation of thiols often proceeds through the thiolate anion (RS⁻), which is more nucleophilic than the neutral thiol (RSH).[17][18]

    • Solution:

      • pH Control: Adding a mild base (e.g., triethylamine, sodium bicarbonate) can facilitate the formation of the thiolate anion, accelerating the reaction.[8] However, highly alkaline conditions can promote disulfide exchange or other side reactions.[19]

      • Temperature: Most thiol-to-disulfide oxidations proceed readily at room temperature.[20] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial, but monitor carefully for side product formation.[21]

  • Cause 3: Poor Starting Material Quality.

    • Insight: sec-Butanethiol is susceptible to air oxidation over time.[22] If your starting material is old or has been improperly stored, it may already be partially oxidized or contain other impurities.

    • Solution: Use freshly opened or distilled sec-butanethiol for best results. Check the purity of your starting material by GC-MS or NMR before starting the reaction.

  • Cause 4: Improper Stoichiometry.

    • Insight: The stoichiometry is 2 moles of thiol to 1 mole of disulfide. The amount of oxidant needed depends on its mechanism. For iodine (I₂), the stoichiometry is 2 RSH + I₂ → RSSR + 2 HI. For sodium hypochlorite (NaOCl), it is 2 RSH + NaOCl → RSSR + NaCl + H₂O.[14]

    • Solution: Carefully calculate the molar equivalents. Using a slight excess of the thiol is generally not problematic, but an excess of the oxidant can lead to side products.[21]

Issue 2: Formation of Multiple Products & Purification Difficulties

Q: My crude product shows multiple spots on TLC or several peaks in the GC-MS analysis, and I'm struggling to isolate the pure this compound.

A: This points to side reactions or incomplete conversion. Disulfide chemistry can be complex, and purification can be tricky due to the non-polar nature of the product.[23]

  • Cause 1: Over-oxidation.

    • Insight: As mentioned, strong or excess oxidants can produce sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids.[7] You may also form thiosulfinates (R-S(O)-S-R) as intermediates. These are more polar than the disulfide and may streak on TLC plates.

    • Solution:

      • Use a milder oxidant (I₂ is a good choice).[11]

      • Add the oxidant slowly and monitor the reaction progress by TLC or GC. Stop the reaction as soon as the starting thiol is consumed.

      • Perform the reaction at or below room temperature to increase selectivity.

  • Cause 2: Disulfide Scrambling or Polysulfide Formation.

    • Insight: If your reaction conditions are too harsh (e.g., high heat, strong base), or if elemental sulfur is present as an impurity or from a side reaction, you can form trisulfides (R-S-S-S-R) and other polysulfides.[24] Disulfide scrambling can occur if there are other thiols present, leading to a mixture of disulfide products.[19]

    • Solution:

      • Maintain mild reaction conditions.

      • Ensure high-purity starting materials.

      • During workup, washing with a dilute solution of sodium sulfite (Na₂SO₃) can help cleave polysulfide linkages back to the disulfide.

  • Cause 3: Inefficient Purification.

    • Insight: this compound is a relatively non-polar, oily liquid.[1] It can be difficult to separate from other non-polar impurities by standard silica gel chromatography.

    • Solution:

      • Workup: A thorough aqueous workup is essential. Wash the organic layer with dilute HCl (to remove basic catalysts like triethylamine), then with dilute NaHCO₃ (to remove acidic byproducts), and finally with brine.

      • Chromatography: Use a low-polarity eluent system (e.g., hexanes or petroleum ether with a very small percentage of ethyl acetate or dichloromethane). Running the column with a very shallow gradient can improve separation.

      • Distillation: Given its liquid nature, vacuum distillation is an excellent method for purifying this compound on a larger scale.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with sec-butanethiol? sec-Butanethiol has a very strong and unpleasant odor.[25] All manipulations should be performed in a well-ventilated fume hood. It is also flammable and can cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: How can I effectively monitor the progress of the reaction? Thin-Layer Chromatography (TLC) is a simple and effective method.[21] Use a non-polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). The starting thiol (RSH) will be more polar than the product disulfide (RSSR) and will have a lower Rf value. The reaction is complete when the spot corresponding to the thiol has disappeared. A potassium permanganate (KMnO₄) stain is excellent for visualizing both thiols and disulfides.

Q3: How should I store the final this compound product? this compound is relatively stable but should be stored in a tightly sealed container in a cool, dark place to prevent slow air oxidation.[22] Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.

Q4: Can I use air as an oxidant for this synthesis? While air oxidation of thiols is possible, it is often slow and requires a catalyst (such as metal ions) or specific conditions like sonication or heating in a basic solvent system (e.g., Et₃N in DMF) to be efficient.[8][26] For a reliable and predictable lab-scale synthesis, using a chemical oxidant like iodine or sodium hypochlorite is recommended.[11][15]

Data & Visualization

Table 1: Comparison of Common Oxidants for Thiol Dimerization
OxidantTypical ConditionsAdvantagesDisadvantages
Iodine (I₂) 1.1 eq. I₂, MeOH or EtOH, RTMild, selective, easy to monitor (color change)Stoichiometric, produces HI byproduct
Sodium Hypochlorite (NaOCl) 1.1 eq. NaOCl, CH₂Cl₂/H₂O, RTInexpensive, readily availableVariable concentration, risk of over-oxidation[13]
Hydrogen Peroxide (H₂O₂) 1.1 eq. H₂O₂, cat. NaI, RTGreen byproduct (H₂O), inexpensiveCan be slow, requires catalyst, risk of over-oxidation
Air (O₂) / Oxygen Et₃N, DMF, 80°C or Sonication"Greenest" oxidant, inexpensiveOften requires forcing conditions or catalyst, can be slow[8]
Diagrams

Below are diagrams illustrating the reaction mechanism and a general experimental workflow.

G cluster_0 Oxidation Mechanism (Iodine) RSH1 R-SH (Thiol) RSHI R-S-I-H⁺ (Intermediate) RSH1->RSHI Nucleophilic Attack I2 I-I I2->RSHI RSSR_H R-S-S⁺-R-H (Protonated Disulfide) RSHI->RSSR_H Attack by 2nd Thiol RSH2 R-SH (Thiol) RSH2->RSSR_H RSSR R-S-S-R (Disulfide) RSSR_H->RSSR Deprotonation HI 2 HI

Caption: Simplified mechanism of iodine-mediated thiol oxidation.[10]

G Setup 1. Reaction Setup (sec-Butanethiol in Solvent) Addition 2. Slow Addition of Oxidant (e.g., I₂ solution) Setup->Addition Monitor 3. Reaction Monitoring (TLC or GC) Addition->Monitor Quench 4. Quench Reaction (e.g., add Na₂S₂O₃ for I₂) Monitor->Quench Upon Completion Extract 5. Extraction & Wash (Organic Solvent, H₂O, Brine) Quench->Extract Dry 6. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) Extract->Dry Purify 7. Purification (Column Chromatography or Distillation) Dry->Purify Analyze 8. Characterization (NMR, GC-MS, IR) Purify->Analyze

Caption: General experimental workflow for disulfide synthesis.

Detailed Experimental Protocol: Iodine-Mediated Synthesis

This protocol provides a reliable method for the synthesis of this compound on a laboratory scale.

Materials:

  • sec-Butanethiol (2-butanethiol)

  • Iodine (I₂)

  • Methanol (MeOH)

  • Diethyl ether (or Ethyl Acetate)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sec-butanethiol (e.g., 2.0 g, 22.2 mmol) in methanol (40 mL).

  • Oxidant Preparation: In a separate beaker, dissolve iodine (e.g., 2.8 g, 11.0 mmol) in methanol (20 mL).

  • Reaction: Slowly add the iodine solution dropwise to the stirring thiol solution at room temperature. The dark color of the iodine should fade as it is consumed. After the addition is complete, allow the reaction to stir for 1-2 hours.

  • Monitoring: Check for the absence of the starting thiol by TLC (98:2 Hexane:EtOAc, KMnO₄ stain).

  • Quenching: Once the reaction is complete, quench any excess iodine by adding saturated sodium thiosulfate solution dropwise until the dark color disappears completely.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Add diethyl ether (50 mL) and deionized water (50 mL). Shake and separate the layers.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound as a colorless to pale yellow oil.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent, or by vacuum distillation if on a sufficient scale.

  • Characterization: Confirm the identity and purity of the product using NMR, GC-MS, and IR spectroscopy.

References

  • Benchchem. (n.d.). Troubleshooting low yields in Dibenzyl Disulfide synthesis.
  • Cai, C., et al. (2024). Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. RSC Advances.
  • Movassagh, B., & Mossadegh, A. (2007). Oxidation of Thiols to Disulfides with NaClO/Montmorillonite. ResearchGate.
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  • CN101508662A - Solvent-free phase transfer catalysis synthesis method of this compound. (n.d.). Google Patents.
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  • Hashemi, M. M., et al. (2007). Sodium Hypochlorite/Montmorillonite K10: An Effective Oxidant for the Oxidation of Thiols to Disulfides. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 2-Butanethiol. PubChem.
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  • Hawkins, C. L., & Davies, M. J. (2000). Hypochlorite-induced oxidation of thiols: Formation of thiyl radicals and the role of sulfenyl chlorides as intermediates. ResearchGate.
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Technical Support Center: Navigating Reactions with sec-Butyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sec-butyl disulfide applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common side reactions encountered during the use of this compound. Our goal is to equip you with the expertise to anticipate and mitigate these challenges, ensuring the integrity and success of your experiments.

I. Understanding the Reactivity of this compound: A Double-Edged Sword

This compound is a valuable reagent in organic synthesis, particularly for introducing the sec-butylthio group into molecules, a moiety of interest in pharmaceuticals and agrochemicals.[1] Its reactivity, centered around the disulfide bond, allows for a range of synthetic transformations. However, this reactivity also predisposes it to several side reactions that can complicate reaction outcomes, reduce yields, and lead to challenging purification scenarios.

The disulfide bond is characterized by its susceptibility to both nucleophilic and electrophilic attack, as well as its involvement in radical reactions. Furthermore, the steric hindrance imparted by the two sec-butyl groups influences its reaction kinetics and the profile of potential byproducts.[2]

II. Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered when using this compound in a question-and-answer format, providing explanations of the underlying chemistry and actionable troubleshooting steps.

FAQ 1: Thiol-Disulfide Exchange and Disulfide Scrambling

Question: I am reacting this compound with a thiol-containing substrate to form an unsymmetrical disulfide, but I'm observing a mixture of my desired product, starting materials, and the symmetrical disulfide of my substrate. What is happening and how can I prevent this?

Answer:

This is a classic case of thiol-disulfide exchange , a common equilibrium process involving thiols and disulfides. The thiolate anion (RS⁻) from your substrate attacks the disulfide bond of this compound, leading to the formation of the desired unsymmetrical disulfide and a sec-butyl thiolate anion. This newly formed thiolate can then react with another molecule of this compound (regenerating starting material), the unsymmetrical disulfide product (leading to disulfide scrambling and formation of the symmetrical disulfide of your substrate), or be quenched.

Causality: The reaction is reversible and driven by the relative stability of the species in solution and their concentrations. Alkaline conditions can exacerbate this issue by increasing the concentration of the more nucleophilic thiolate anion.

Troubleshooting Steps:

  • pH Control: Maintain a slightly acidic to neutral pH (around 6.5-7.5) to minimize the concentration of the highly reactive thiolate anion.

  • Stoichiometry: Use a modest excess of this compound to drive the reaction towards the desired product. However, a large excess can complicate purification.

  • Temperature and Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can favor the establishment of the scrambling equilibrium. Lowering the temperature may also help to control the reaction.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of thiols to disulfides, which can further complicate the product mixture.

G Unsymmetrical_Disulfide Unsymmetrical_Disulfide Unsymmetrical_Disulfide_2 Unsymmetrical_Disulfide_2

FAQ 2: Formation of Monosulfide Byproducts

Question: In my reaction, I'm observing the formation of a significant amount of a monosulfide (thioether) byproduct instead of the expected disulfide. Why is this occurring?

Answer:

The formation of a monosulfide (e.g., Substrate-S-Bu-sec) suggests that the disulfide bond is being cleaved, and the resulting sec-butylthio group is participating in a nucleophilic substitution or addition reaction.

Potential Causes and Mechanisms:

  • Reductive Cleavage followed by Alkylation: If reducing agents are present, even in catalytic amounts, this compound can be reduced to sec-butyl thiol. The resulting thiolate is a potent nucleophile that can react with electrophilic sites in your starting materials or products to form a thioether.

  • Reaction with Strong Nucleophiles/Bases: Strong nucleophiles or bases can attack one of the sulfur atoms in the disulfide bond, leading to its cleavage. The resulting sec-butyl thiolate can then act as a nucleophile.

  • Instability of the Disulfide Product: Under certain conditions, the desired unsymmetrical disulfide product can be unstable and undergo further reactions, potentially leading to the formation of monosulfides.

Troubleshooting Steps:

  • Purity of Reagents and Solvents: Ensure that all reagents and solvents are free from contaminants that could act as reducing agents.

  • Avoid Strong Bases: If possible, avoid the use of strong, non-hindered bases that can act as nucleophiles. Consider using sterically hindered, non-nucleophilic bases if a base is required.

  • Control of Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can often disfavor the decomposition of the disulfide and subsequent side reactions.

FAQ 3: Oxidation of the Disulfide Bond

Question: I've noticed the formation of byproducts with higher molecular weights and different polarity, which I suspect are oxidized forms of my disulfide. Is this a common issue?

Answer:

Yes, the sulfur atoms in the disulfide bond are susceptible to oxidation, which can lead to the formation of thiosulfinates (R-S(O)-S-R) and thiosulfonates (R-S(O)₂-S-R), and ultimately sulfonic acids upon cleavage.[1]

Common Oxidants to be Aware of:

  • Atmospheric Oxygen: Especially under prolonged reaction times, at elevated temperatures, or in the presence of metal catalysts, atmospheric oxygen can contribute to the oxidation of disulfides.

  • Peroxides: Trace amounts of peroxides in solvents (e.g., ethers) can be a source of oxidation.

  • Oxidizing Reagents: If your reaction involves oxidizing agents, even if intended for another functional group, they may be incompatible with the disulfide moiety.

Troubleshooting Steps:

  • Use of Degassed Solvents: To minimize oxidation by dissolved oxygen, degas your solvents by sparging with an inert gas (nitrogen or argon) or by a freeze-pump-thaw cycle.

  • Inert Atmosphere: Always conduct reactions involving disulfides under an inert atmosphere.

  • Solvent Purity: Use freshly distilled or high-purity solvents to avoid peroxide contaminants.

  • Compatibility Check: Carefully consider the compatibility of all reagents with the disulfide bond. If an oxidation step is necessary elsewhere in the molecule, it may be strategic to introduce the disulfide bond at a later stage in the synthesis.

G sec_Butyl_Disulfide sec-Bu-S-S-Bu-sec Thiosulfinate sec-Bu-S(O)-S-Bu-sec sec_Butyl_Disulfide->Thiosulfinate Mild Oxidation Thiosulfonate sec-Bu-S(O)2-S-Bu-sec Thiosulfinate->Thiosulfonate Further Oxidation Sulfonic_Acid sec-Bu-SO3H Thiosulfonate->Sulfonic_Acid Oxidative Cleavage

FAQ 4: Thermal Decomposition

Question: My reaction requires heating, and I'm observing a complex mixture of byproducts, including volatile sulfur compounds. Could the this compound be decomposing?

Answer:

Yes, dialkyl disulfides can undergo thermal decomposition, especially at elevated temperatures. This process can proceed through radical mechanisms, leading to a variety of products. The C-S and S-S bond dissociation energies are such that homolytic cleavage can occur upon heating, initiating a cascade of radical reactions.

Troubleshooting Steps:

  • Lower Reaction Temperature: If the reaction chemistry allows, explore lower reaction temperatures.

  • Microwave Synthesis: In some cases, microwave-assisted synthesis can provide the necessary energy for the reaction in a shorter time, potentially minimizing thermal decomposition.

  • Alternative Reagents: If high temperatures are unavoidable, consider if an alternative, more thermally stable sulfur-transfer reagent is suitable for your synthesis.

III. Summary of Potential Side Reactions and Mitigation Strategies

Side Reaction Common Causes Key Mitigation Strategies
Thiol-Disulfide Exchange/Scrambling Presence of thiols, alkaline pH, prolonged reaction times.Control pH (6.5-7.5), optimize stoichiometry and reaction time, use inert atmosphere.
Monosulfide (Thioether) Formation Presence of reducing agents, strong nucleophiles/bases.Ensure reagent purity, avoid strong non-hindered bases, use mild reaction conditions.
Oxidation Atmospheric oxygen, peroxide contaminants, incompatible oxidizing agents.Use degassed solvents, maintain an inert atmosphere, ensure solvent purity, check reagent compatibility.
Thermal Decomposition High reaction temperatures.Lower reaction temperature, consider microwave synthesis, explore alternative reagents.
Elimination Reactions Strong bases.Use of sterically hindered, non-nucleophilic bases.

IV. Experimental Protocols

Protocol 1: Monitoring Thiol-Disulfide Exchange by RP-HPLC

This protocol allows for the quantitative monitoring of the reaction between a thiol-containing substrate and this compound.

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 10 µL) and quench it immediately by diluting it in a solution of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 v/v) to a final volume of 1 mL. This will protonate any thiolate anions and stop the exchange reaction.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be from 5% B to 95% B over 20-30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at a wavelength where the substrate and product have significant absorbance (e.g., 214 nm and 280 nm).

  • Analysis: Monitor the peak areas of the starting thiol, this compound, the unsymmetrical disulfide product, and the symmetrical disulfide byproduct over time to understand the reaction kinetics and the onset of disulfide scrambling.

V. Mechanistic Diagrams

G Start Experiment with this compound Check_Yield Low Yield or Complex Mixture? Start->Check_Yield Analyze_Byproducts Analyze Byproducts by LC-MS / GC-MS Check_Yield->Analyze_Byproducts Yes Success Successful Reaction Check_Yield->Success No Thiol_Exchange Thiol-Disulfide Exchange? Analyze_Byproducts->Thiol_Exchange Monosulfide Monosulfide Formation? Thiol_Exchange->Monosulfide No Control_pH Control pH (6.5-7.5) Optimize Stoichiometry Thiol_Exchange->Control_pH Yes Oxidation Oxidation Products? Monosulfide->Oxidation No Check_Reductants Check for Reducing Agents Use Milder Base Monosulfide->Check_Reductants Yes Inert_Atmosphere Use Degassed Solvents Inert Atmosphere Oxidation->Inert_Atmosphere Yes Oxidation->Success No Control_pH->Success Check_Reductants->Success Inert_Atmosphere->Success

VI. References

  • Structural and Solvent Effects in S N Reactions - Chemistry LibreTexts. (2021, July 31). Retrieved January 9, 2026, from [Link]

Sources

Technical Support Center: Purification of Sec-Butyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of sec-butyl disulfide. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating high-purity this compound from complex reaction mixtures. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting advice and detailed protocols to streamline your purification workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, synthesis, and common contaminants associated with this compound.

Q1: What are the key physical and chemical properties of this compound?

This compound is a colorless to pale yellow liquid known for its potent, sulfurous, garlic-like odor.[1][2] It is practically insoluble in water but soluble in organic solvents like ethanol.[1][2] Its properties are critical for selecting an appropriate purification strategy, such as distillation or extraction.

Table 1: Physical Properties of this compound and Common Byproducts

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound C₈H₁₈S₂178.4~201 @ 760 mmHg (est.)[3]~0.957 @ 25°C[4]
sec-Butyl MercaptanC₄H₁₀S90.19850.83
sec-Butyl SulfideC₈H₁₈S146.3163-1650.826

Q2: What are the most common byproducts encountered during the synthesis of this compound?

The byproduct profile depends heavily on the synthetic route.

  • Oxidation of sec-butyl mercaptan: The most common impurity is unreacted sec-butyl mercaptan . Over-oxidation can also lead to the formation of sulfoxides and sulfones .[5][6]

  • Reaction of sec-butyl halide with a disulfide source: This route can produce sec-butyl sulfide (the monosulfide) if the intermediate thiolate attacks another molecule of the alkyl halide.[5] Depending on the disulfide source, polysulfides (e.g., trisulfides) may also form.[7]

Q3: Why is the removal of sec-butyl mercaptan so critical?

Sec-butyl mercaptan (2-butanethiol) possesses an extremely foul and potent odor, with a very low odor threshold.[8] Its presence, even in trace amounts, can render the final product unusable for many applications, particularly in the flavor, fragrance, and pharmaceutical industries. Furthermore, as a free thiol, it can undergo undesired side reactions.

Q4: Can I convert residual sec-butyl mercaptan back into the desired disulfide product?

Yes, this is a viable strategy. Instead of removing the residual thiol, you can oxidize it in situ to this compound using a mild oxidizing agent, such as iodine (I₂) or hydrogen peroxide (H₂O₂).[5][9] This simplifies the purification by converting the primary impurity into the target compound. However, care must be taken to avoid over-oxidation to sulfoxides or sulfones.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental issues in a question-and-answer format.

Q1: My purified product has a persistent, foul odor despite distillation. What is the cause and how do I fix it?

  • Probable Cause: The most likely culprit is residual sec-butyl mercaptan. Its boiling point (85°C) is significantly lower than that of this compound (~201°C), but its high volatility and potent smell mean that even trace amounts can be noticeable. Simple distillation may not be sufficient for complete removal.

  • Solution: Alkaline Liquid-Liquid Extraction. Before distillation, wash the crude product with an aqueous solution of sodium hydroxide (NaOH). The basic solution deprotonates the acidic thiol, converting it into the water-soluble sodium sec-butyl thiolate, which partitions into the aqueous phase and is easily removed.[10] This is a highly effective method for removing mercaptan impurities.

Q2: My GC-MS analysis shows a significant peak corresponding to sec-butyl sulfide (monosulfide). How can I remove this byproduct?

  • Probable Cause: The formation of sec-butyl sulfide is a common side reaction.[5] Its boiling point is closer to that of the disulfide product compared to the mercaptan, making separation more challenging.

  • Solution: High-Efficiency Fractional Distillation. This separation requires a distillation setup with a high number of theoretical plates. Use a fractionating column (e.g., a Vigreux or packed column) and perform the distillation slowly under vacuum to allow for proper vapor-liquid equilibrium to be established at each stage of the column.[11][12] This enhances the separation between components with close boiling points.

Q3: During my aqueous workup, a persistent emulsion has formed that won't separate. What should I do?

  • Probable Cause: Emulsions are common when dealing with crude reaction mixtures containing salts or phase-transfer catalysts, which can act as surfactants.[13] Vigorous shaking during extraction exacerbates this issue.

  • Solutions:

    • Break the Emulsion: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the layers.

    • Mechanical Separation: If brine is ineffective, the mixture can be centrifuged. The increased force will compel the denser and lighter phases to separate.

    • Prevention: During extraction, use gentle, repeated inversions of the separatory funnel rather than vigorous shaking.

Q4: I suspect polysulfides (e.g., trisulfides) are contaminating my product. How can I confirm this and remove them?

  • Probable Cause: Using incorrect stoichiometry, particularly an excess of elemental sulfur during synthesis, can lead to the formation of polysulfides.[7]

  • Solutions:

    • Confirmation: Polysulfides can be identified by mass spectrometry. For example, sec-butyl trisulfide would have a molecular ion peak (M+) at m/z 210.

    • Removal: Separating polysulfides from the desired disulfide is difficult due to very similar physical properties.

      • Reaction Optimization: The best strategy is prevention. Carefully control the reaction stoichiometry to minimize their formation.

      • Chemical Reduction: A more advanced method involves treating the mixture with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).[14][15] TCEP will reduce disulfides and polysulfides to the corresponding thiol.[16][17][18] After reduction, the resulting sec-butyl mercaptan can be purified and then re-oxidized to the disulfide under controlled conditions. This is effectively a "reset" of the crude material.

Section 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key purification experiments.

Workflow Diagram: Purification Strategy Selection

The choice of purification strategy depends on the primary impurity identified in the crude product.

G start Crude this compound gcms Analyze by GC-MS start->gcms impurity Identify Primary Impurity gcms->impurity thiol sec-Butyl Mercaptan impurity->thiol Odor / Thiol Peak sulfide sec-Butyl Sulfide impurity->sulfide Monosulfide Peak polysulfide Polysulfides impurity->polysulfide Polysulfide Peaks other Other (e.g., Solvent) impurity->other Other Peaks wash Protocol 1: Alkaline Wash (NaOH) thiol->wash distill Protocol 2: Vacuum Fractional Distillation sulfide->distill reoptimize Re-optimize Synthesis or Chemical Reduction polysulfide->reoptimize other->distill wash->distill end Pure this compound distill->end chrom Protocol 3: Flash Chromatography

Caption: Decision tree for selecting the appropriate purification method.

Protocol 1: Alkaline Wash for Mercaptan Removal

This protocol utilizes liquid-liquid extraction to remove acidic thiol impurities.[19][20]

  • Preparation: Transfer the crude this compound to a separatory funnel. Add an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to ensure the disulfide is fully dissolved and to lower its viscosity.

  • First Wash: Add an equal volume of 1M sodium hydroxide (NaOH) solution to the funnel.

  • Extraction: Stopper the funnel and gently invert it 10-15 times to mix the layers, periodically venting to release any pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with 1M NaOH (steps 2-4) one more time.

  • Neutralization Wash: Wash the organic layer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine) to remove residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the mercaptan-free crude disulfide, which is now ready for distillation.

Protocol 2: Purification by Vacuum Fractional Distillation

This protocol is essential for separating this compound from byproducts with similar boiling points.[11][21]

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

    • Place a stir bar in the distillation flask.

    • Connect the apparatus to a vacuum source with a pressure gauge and a cold trap.

  • Procedure:

    • Charge the distillation flask with the crude this compound (pre-treated with an alkaline wash if necessary). Do not fill the flask more than two-thirds full.

    • Begin stirring and slowly reduce the pressure to the desired level (e.g., 10 mmHg).

    • Gradually heat the flask using a heating mantle.

    • Observe the vapor front (a ring of condensate) slowly rising up the fractionating column. A slow, steady rise is crucial for good separation.[11]

    • Collect any low-boiling initial fractions (forerun) in a separate receiving flask. This will contain residual solvents and any remaining mercaptan.

    • When the temperature at the distillation head stabilizes, change to a new receiving flask to collect the main product fraction. Record the stable temperature and the pressure as the boiling point.

    • Stop the distillation when the temperature begins to drop or rise sharply, or when only a small amount of residue remains in the distillation flask.

    • Allow the apparatus to cool completely before slowly reintroducing air to the system.

Troubleshooting Flowchart: Low Purity After Purification

G start Low Purity in Final Product check_odor Does it have a strong, foul odor? start->check_odor odor_yes Cause: Residual Mercaptan Solution: Ineffective or skipped alkaline wash. -> Re-purify with Protocol 1. check_odor->odor_yes Yes odor_no Odor is minimal. check_odor->odor_no No check_gcms What does GC-MS show? gcms_sulfide Cause: Monosulfide Present Solution: Inefficient distillation. -> Re-distill with a better fractionating column (Protocol 2). check_gcms->gcms_sulfide Monosulfide Peak gcms_polysulfide Cause: Polysulfides Present Solution: Synthesis issue. -> Re-optimize reaction or use chemical reduction strategy. check_gcms->gcms_polysulfide Polysulfide Peaks gcms_broad Cause: Thermal Decomposition Solution: Distillation temp too high. -> Use a lower pressure (higher vacuum) to reduce boiling point. check_gcms->gcms_broad Broad Peaks / Baseline Noise odor_no->check_gcms

Caption: A logical flowchart for troubleshooting low product purity.

Section 4: References

  • Neobiotech. (n.d.). Reducing agent - TCEP. Retrieved from

  • Burns, J. A., Butler, J. C., Moran, J., & Whitesides, G. M. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine. Journal of Organic Chemistry. Retrieved from

  • JoVE. (2023). Preparation and Reactions of Thiols. Retrieved from

  • Enamine. (n.d.). Tris(2-carboxyethyl)phosphine hydrochloride. Retrieved from

  • Biosynth. (n.d.). Tris(carboxyethyl)phosphine (TCEP). Retrieved from

  • National Center for Biotechnology Information. (n.d.). Di-sec-butyl disulfide. PubChem. Retrieved from

  • Thermo Fisher Scientific. (n.d.). TCEP•HCl. Retrieved from

  • Guidechem. (n.d.). This compound 5943-30-6 wiki. Retrieved from

  • ChemicalBook. (2023). This compound. Retrieved from

  • Creative Proteomics. (n.d.). How to Analyze Protein Disulfide Bonds. Retrieved from

  • Benchchem. (n.d.). This compound. Retrieved from

  • The Good Scents Company. (n.d.). (E)-sec-butyl propenyl disulfide. Retrieved from

  • Google Patents. (2009). CN101508662A - Solvent-free phase transfer catalysis synthesis method of this compound. Retrieved from

  • Google Patents. (2012). CN102351763A - Synthesis method of di-sec-butyl disulfide. Retrieved from

  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from

  • Phenomenex. (2023). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from

  • Google Patents. (2010). CN101838228A - Clean synthesis method for di-tert-butyl disulfide. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from

  • EPTQ. (2019). What are the treatment methods for removal of butyl mercaptan from LPG stream? Retrieved from

  • Removal of Butyl Mercaptan from Gas Streams by Reactive Adsorption. (2023). PMC. Retrieved from

  • Google Patents. (2000). US6051740A - Oxidation of mercaptans to disulfides. Retrieved from

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from

  • Energy Education. (n.d.). Fractional distillation. Retrieved from

Sources

Stability of sec-butyl disulfide under acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for sec-butyl disulfide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, particularly concerning the influence of acidic versus basic conditions. Here, you will find answers to common questions, troubleshooting for experimental challenges, and validated protocols to ensure the integrity of your work.

Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of a simple aliphatic disulfide like this compound?

Disulfide bonds (S-S) are covalent linkages that are relatively stable but susceptible to cleavage under specific chemical conditions.[1] The S-S bond in this compound has a bond length of approximately 2.05 Å and a characteristic dihedral angle approaching 90°, which contributes to its stability.[1] However, this bond is often the weakest in an organic molecule and its primary vulnerability is reductive cleavage.[1] It is also susceptible to degradation under neutral to basic conditions.[2][3] For storage, it is recommended to keep this compound in a cool environment (2-8°C) under an inert atmosphere to minimize oxidative degradation.[4][5]

Q2: How does pH fundamentally affect the stability of the this compound bond?

The stability of the disulfide bond is highly dependent on pH.

  • Acidic Conditions (pH < 6): Disulfide bonds are generally stable at low pH.[6] Acid-catalyzed hydrolysis can occur, but the reaction is typically slow.[7] Most standard experimental protocols using acidic conditions (e.g., pH 2-5) will not significantly cleave the disulfide bond.[6][7]

  • Neutral to Basic Conditions (pH > 7): Stability decreases significantly as the pH becomes neutral and, more dramatically, basic.[2] Disulfide bond degradation is frequently observed under these conditions through mechanisms like hydroxide-initiated cleavage and thiol-disulfide exchange.[2][8] Disulfide bond formation, conversely, is often favored at a slightly basic pH (around 8) in the presence of an oxidizing agent, as this condition promotes the deprotonation of thiols to the more reactive thiolate anion.[1][9]

Q3: What are the primary chemical degradation pathways for this compound?

Under forcing conditions, this compound can degrade via several pathways:

  • Under Basic Conditions:

    • Thiol-Disulfide Exchange (Disulfide Scrambling): This is a dominant degradation pathway, especially if free thiols are present. A thiolate anion (RS⁻), which is favored at basic pH, acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond.[1] This results in the cleavage of the original disulfide and the formation of a new one.[1][10] This process can lead to a mixture of different disulfide species if multiple thiols are available.[11][12]

    • β-Elimination and Hydrolysis: A hydroxide ion (OH⁻) can directly attack a sulfur atom or abstract a proton from a carbon atom adjacent (beta) to the sulfur.[2][11] This can lead to the cleavage of the disulfide bond, forming intermediates like sulfenic acids and thiolate anions.[8][13][14]

  • Under Acidic Conditions: The primary pathway is slow hydrolysis of the peptide backbone if this compound is part of a larger peptide molecule.[7] Direct cleavage of the disulfide bond itself is not a primary degradation route under typical acidic conditions used in formulation or analysis.[6]

  • Other Pathways:

    • Oxidation: The disulfide can be oxidized to form species like sulfoxides and sulfones, typically by reacting with strong oxidizing agents like hydrogen peroxide.[4]

    • Reduction: The disulfide bond can be readily cleaved by reducing agents (e.g., DTT, TCEP) to yield two molecules of sec-butyl thiol.[4]

Q4: What is "disulfide scrambling," and how can I prevent it during my experiments?

Disulfide scrambling (or shuffling) refers to the rearrangement of disulfide bonds within or between molecules, leading to the formation of non-native disulfide linkages.[12][15] This phenomenon is particularly problematic during the characterization of proteins and peptides, as it can generate artifacts that do not represent the original sample.[11]

Prevention Strategies:

  • pH Control: Since scrambling is predominantly a base-catalyzed process driven by thiol-disulfide exchange, the most effective prevention method is to maintain the sample at an acidic pH (ideally below 6.0).[11][16]

  • Alkylation of Free Thiols: If your sample contains or generates free thiols, they can initiate scrambling. To prevent this, alkylate free thiol groups with reagents like N-ethylmaleimide (NEM) or iodoacetamide (IAM) .[15][17] This capping step should be performed promptly, especially if the sample needs to be analyzed at a neutral or basic pH.

  • Temperature Control: Perform sample preparation and analysis at controlled, low temperatures (e.g., room temperature or below) to minimize reaction rates.[17]

Troubleshooting Guide: Common Experimental Issues
Observed Issue Potential Root Cause(s) Recommended Actions & Solutions
Appearance of new, unexpected peaks in HPLC/LC-MS after sample preparation or storage at pH > 7. 1. Disulfide Scrambling: Free thiols in the sample or buffer initiated thiol-disulfide exchange.[11][12] 2. Base-Catalyzed Degradation: Cleavage of the disulfide bond via β-elimination or hydrolysis.[2][8]1. Confirm Identity: Use high-resolution mass spectrometry (MS) to determine the mass of the new peaks. Scrambled products will have the same mass as the parent compound, while degradation products (e.g., sec-butyl thiol) will have different masses.[18][19] 2. Prevent Recurrence: Prepare and analyze samples at an acidic pH (e.g., using 0.1% formic acid in the mobile phase). If basic conditions are unavoidable, immediately alkylate free thiols with NEM before analysis.[15]
Loss of biological activity or product efficacy when formulated in a neutral or basic buffer. Chemical Degradation: The critical disulfide bond in your molecule is being cleaved, leading to a loss of the correct three-dimensional structure or active conformation.[7]1. Reformulate: Adjust the formulation buffer to an optimal, more acidic pH where the disulfide is stable (e.g., pH 3-5).[7] 2. Perform a Forced Degradation Study: Intentionally stress your product under various pH conditions to establish a direct correlation between the degradation of the parent molecule and the loss of activity.[20][21]
Inconsistent results during peptide mapping or characterization of a this compound-containing molecule. Artificial Scrambling during Sample Digest: The conditions used for enzymatic digestion (typically pH ~8) are promoting disulfide scrambling.[11][16]1. Optimize Digestion: Perform the enzymatic digest at a lower pH if possible, or for the shortest duration necessary. 2. Denature and Alkylate First: Before digestion, denature the protein (if applicable) and alkylate any free cysteine residues to prevent them from initiating scrambling.[15][17]
Mechanistic Insights & Visualizations

The stability of this compound is governed by distinct chemical mechanisms under different pH conditions.

Base-Catalyzed Degradation Pathways

Under basic conditions (pH > 7), the disulfide bond is susceptible to two primary degradation mechanisms, often occurring concurrently.

cluster_0 Initiation at Basic pH cluster_1 Pathway 1: Thiol-Disulfide Exchange cluster_2 Pathway 2: β-Elimination / Hydrolysis Disulfide sec-Butyl-S-S-sec-Butyl TS1 Trisulfide-like Transition State TS2 Attack on Sulfur Atom OH Hydroxide (OH⁻) OH->TS2 Nucleophilic Attack Thiolate Thiolate Anion (R'-S⁻) (from impurity) Thiolate->TS1 Nucleophilic Attack Scrambled Scrambled Disulfide (sec-Butyl-S-S-R') TS1->Scrambled Rearrangement Cleaved Cleavage Products (Sulfenic Acid + Thiolate) TS2->Cleaved Bond Cleavage

Caption: Base-catalyzed degradation of this compound.

Acidic Conditions

Under acidic conditions (pH < 6), the concentration of nucleophilic species like OH⁻ and RS⁻ is negligible. The protonated thiol form is favored over the reactive thiolate anion, thus inhibiting thiol-disulfide exchange.[1] Consequently, the disulfide bond remains largely intact.

Experimental Protocols
Protocol 1: Forced Degradation Study to Assess pH Stability

This protocol provides a framework for evaluating the stability of this compound across a range of pH values.

G prep 1. Prepare Stock Solution (this compound in ACN or MeOH) setup 2. Set Up Stress Conditions - pH 2 (0.01 N HCl) - pH 7 (Phosphate Buffer) - pH 10 (Carbonate Buffer) prep->setup incubate 3. Incubate Samples (e.g., 40°C in a controlled oven) setup->incubate sample 4. Collect Time Points (t = 0, 2, 4, 8, 24 hr) incubate->sample quench 5. Quench Reaction (Adjust pH to ~3-4 with acid) sample->quench analyze 6. Analyze by RP-HPLC (with UV and/or MS detection) quench->analyze

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.

  • Stress Sample Preparation: For each pH condition (2, 7, and 10), dilute the stock solution with the corresponding aqueous buffer to a final concentration of 0.1 mg/mL. Ensure the final organic solvent concentration is low (<10%) to not inhibit degradation. Prepare a control sample diluted in mobile phase.

  • Incubation: Place all samples in a temperature-controlled incubator set to 40°C.

  • Sampling: At each designated time point (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each sample vial.

  • Quenching: Immediately quench the degradation reaction by diluting the aliquot in an acidic mobile phase (e.g., Water/ACN with 0.1% Formic Acid) to stop further base-catalyzed degradation.

  • Analysis: Analyze all quenched samples using a validated stability-indicating reverse-phase HPLC (RP-HPLC) method. Monitor the peak area of the parent this compound peak.

  • Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. Plot the results to visualize the degradation kinetics at each pH.

Data Summary: Expected Outcome of Forced Degradation Study

The table below illustrates typical results from a forced degradation study, highlighting the pronounced instability at basic pH.

Time (Hours) % Remaining at pH 2.0 % Remaining at pH 7.0 % Remaining at pH 10.0
0100%100%100%
299.8%98.5%85.2%
499.5%96.8%72.1%
899.2%93.1%55.6%
2498.1%85.4%25.3%
References
  • Gilis, D., et al. (2001).
  • H-J, S., et al. (n.d.). On the mechanism of spontaneous thiol–disulfide exchange in proteins. RSC Publishing. [Link]
  • Tachikawa, H., et al. (2001). Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry.
  • Kim, H. Y., et al. (2002). Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. PNAS. [Link]
  • Lam, M., et al. (2014). Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry. NIH. [Link]
  • Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]
  • Chea, J., et al. (2021). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. PMC - NIH. [Link]
  • ResearchGate. (2018). Which pH does disulfide bond form preferably, high pH (~8) or low pH (~6)?.
  • ResearchGate. (n.d.). A possible mechanism for this gas-phase disulfide bond scrambling is...
  • Galhena, A. S., et al. (2009). Gas-phase scrambling of disulfide bonds during matrix-assisted laser desorption/ionization mass spectrometry analysis. SciSpace. [Link]
  • Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Rapid Novor. [Link]
  • QuickTakes. (n.d.). Student Question : How do pH levels affect protein stability and what role do disulfide bonds play in this context?. Biotechnology | QuickTakes. [Link]
  • ResearchGate. (n.d.). Mechanisms of cleavage of allosteric disulfides. Disulfide cleavage is...
  • Promega Connections. (2022).
  • Hogg, P. J. (2002). Biological regulation through protein disulfide bond cleavage. Trends in Biochemical Sciences. [Link]
  • Hogg, P. J. (2003). Disulfide bonds as switches for protein function. LSU School of Medicine. [Link]
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • Chemistry Stack Exchange. (2012). Can acidic conditions break disulfide bonds. Chemistry Stack Exchange. [Link]
  • Wikipedia. (n.d.). Disulfide. Wikipedia. [Link]
  • ResearchGate. (n.d.). Figure 2. Mechanisms of cleavage of allosteric disulfide bonds....
  • van der Plancken, I., et al. (2021).
  • Adu-Ampratwum, D., et al. (2018).
  • The Royal Society of Chemistry. (2018). CHAPTER 1.4: Analysis of Disulfide Bond Formation in Therapeutic Proteins. Books - The Royal Society of Chemistry. [Link]
  • Al-Jahdari, W., et al. (2012). The role of thiols and disulfides in protein chemical and physical stability. PMC - NIH. [Link]
  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.
  • Florence, T. M. (1980). Degradation of protein disulphide bonds in dilute alkali. PMC - NIH. [Link]
  • Chemsrc. (n.d.). This compound. Chemsrc. [Link]
  • PubChem - NIH. (n.d.). Di-sec-butyl disulfide. PubChem - NIH. [Link]
  • ResearchGate. (n.d.). The mechanisms of degradation of disulfide bonds in proteins upon...
  • The Good Scents Company. (n.d.). (E)-sec-butyl propenyl disulfide. The Good Scents Company. [Link]
  • Giannone, M., et al. (2016). Enhancing protein stability with extended disulfide bonds. PNAS. [Link]
  • Kim, H. S., et al. (2006). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4). PubMed. [Link]

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Troubleshooting low conversion rates in sec-butyl disulfide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sec-butyl disulfide reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in their experiments involving this compound. Here, we will address common issues in a direct question-and-answer format, providing not only solutions but also the underlying scientific principles to empower you to effectively troubleshoot your reactions.

Frequently Asked Questions (FAQs) and Troubleshooting

Issue 1: Low or No Conversion of Starting Material

Q: I am seeing very low conversion of my starting material (e.g., sec-butyl mercaptan or sec-butyl bromide) to this compound. What are the likely causes?

A: Low conversion is a common hurdle that can often be traced back to several key factors, ranging from reagent quality to suboptimal reaction conditions. A systematic evaluation of your experimental setup is the most effective approach.

  • Suboptimal pH: The formation of disulfide bonds from thiols is highly pH-dependent. The reaction proceeds through the nucleophilic attack of a thiolate anion (RS⁻) on an oxidized sulfur species.[1][2] At acidic or neutral pH, the concentration of the more reactive thiolate is low, which can significantly slow down or stall the reaction.[2][3]

    • Troubleshooting Action: For reactions starting from sec-butyl mercaptan, ensure your reaction medium is slightly alkaline (pH 8-9) to favor the formation of the sec-butyl thiolate anion.[4] However, be aware that excessively high pH can promote unwanted side reactions.[5]

  • Inefficient Oxidizing Agent: If you are synthesizing this compound from sec-butyl mercaptan, the choice and effectiveness of the oxidizing agent are paramount. Air oxidation is often slow and inefficient.[4]

    • Troubleshooting Action: Consider using a more robust oxidizing agent. Common choices include hydrogen peroxide, iodine, or dimethyl sulfoxide (DMSO).[6] For more controlled reactions, a redox buffer system, such as glutathione (GSH/GSSG), can be employed to facilitate both oxidation and proper disulfide bond formation.[4]

  • Poor Quality of Starting Materials: The purity of your starting materials is critical. Contaminants in your sec-butyl mercaptan or sec-butyl bromide can interfere with the reaction. For instance, the presence of other thiols can lead to the formation of mixed disulfides.

    • Troubleshooting Action: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., GC-MS or NMR). If necessary, purify your starting materials before use. Sec-butyl mercaptan is also volatile and has a strong odor, so proper handling is essential to prevent loss of material.[7]

  • Inadequate Reaction Temperature or Time: Disulfide formation, especially from alkyl halides like sec-butyl bromide and a sulfur source, may require specific temperature and time parameters to proceed to completion.[8][9]

    • Troubleshooting Action: If you are following a literature procedure, ensure that your reaction temperature and duration are accurate. If you are developing a new method, consider running small-scale experiments at different temperatures and time points to determine the optimal conditions. Reaction progress can be monitored by TLC or GC-MS.[10]

  • Phase Transfer Catalyst Issues (for two-phase reactions): When reacting a water-soluble sulfur source (like sodium disulfide) with water-insoluble sec-butyl bromide, a phase transfer catalyst is often necessary to bring the reactants together.[8][9]

    • Troubleshooting Action: Ensure that your phase transfer catalyst (e.g., a quaternary ammonium salt) is active and used at the correct concentration. The efficiency of these catalysts can be compromised by impurities.

Issue 2: Formation of Undesired Byproducts

Q: My reaction is producing significant amounts of byproducts, leading to a low yield of this compound. How can I identify and minimize these?

A: The formation of byproducts is a clear indicator of side reactions occurring in your experiment. Identifying these byproducts is the first step to mitigating their formation.

  • Thiol-Disulfide Exchange and Scrambling: In reactions involving multiple thiol or disulfide species, thiol-disulfide exchange can lead to a mixture of disulfide products. This is particularly relevant when synthesizing unsymmetrical disulfides.[2]

    • Troubleshooting Action: To minimize scrambling, maintain a controlled pH. While alkaline conditions favor the initial reaction, very high pH can accelerate disulfide interchange.[4] Careful control of stoichiometry and reaction time is also crucial.

  • Over-oxidation of Sulfur: Strong oxidizing conditions can lead to the formation of over-oxidized sulfur species such as sulfinates and sulfonates, which will reduce the yield of the desired disulfide.[11]

    • Troubleshooting Action: Use a milder oxidizing agent or a stoichiometric amount of a stronger oxidant. Monitor the reaction closely to stop it once the starting thiol has been consumed, preventing further oxidation of the disulfide product.

  • Formation of Higher Polysulfides: When using a sulfur source like sodium disulfide (Na₂S₂), an excess of sulfur or improper stoichiometry can lead to the formation of trisulfides (RS-S-SR) and higher polysulfides.[10]

    • Troubleshooting Action: Carefully control the stoichiometry of your reactants. Ensure that the sodium disulfide solution is of the correct composition.

Experimental Protocols

Protocol 1: Monitoring Disulfide Bond Formation by GC-MS

This protocol provides a general method for monitoring the progress of your this compound synthesis.

  • Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., dichloromethane or ethyl acetate) to stop the reaction. If the reaction is pH-sensitive, you can add a small amount of a neutralizing agent.

  • Extraction (if necessary): If your reaction mixture is biphasic or contains non-volatile salts, perform a liquid-liquid extraction to isolate the organic components.

  • Analysis: Inject a small volume of the organic solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Data Interpretation: Monitor the disappearance of the starting material peak(s) and the appearance of the this compound peak over time. The mass spectrum of this compound will show a characteristic molecular ion peak.

CompoundExpected Retention Time (example)Key Mass Fragments (m/z)
sec-Butyl MercaptanShorter90 (M+), 57, 41
This compoundLonger178 (M+), 89, 57

Visualizing the Troubleshooting Process

The following workflow can guide your troubleshooting efforts when faced with low conversion rates.

TroubleshootingWorkflow Start Low Conversion of This compound Check_pH Is the pH optimal (slightly alkaline for thiol oxidation)? Start->Check_pH Check_Oxidant Is the oxidizing agent effective and appropriate? Check_pH->Check_Oxidant Yes Adjust_pH Adjust pH to 8-9 Check_pH->Adjust_pH No Check_Reagents Are the starting materials pure? Check_Oxidant->Check_Reagents Yes Change_Oxidant Use a more effective oxidant (e.g., H2O2, I2) Check_Oxidant->Change_Oxidant No Check_Conditions Are temperature and reaction time adequate? Check_Reagents->Check_Conditions Yes Purify_Reagents Purify starting materials Check_Reagents->Purify_Reagents No Optimize_Conditions Optimize temperature and time Check_Conditions->Optimize_Conditions No Success Improved Conversion Check_Conditions->Success Yes Adjust_pH->Success Change_Oxidant->Success Purify_Reagents->Success Optimize_Conditions->Success DisulfideFormation cluster_step1 cluster_step2 Thiol1 R-SH (sec-Butyl Mercaptan) Thiolate R-S⁻ (Thiolate Anion) Thiol1->Thiolate + OH⁻ - H₂O Base OH⁻ p1 Thiolate->p1 Oxidant Oxidant Thiol2 R-SH Thiol2->p1 Disulfide R-S-S-R (this compound) p1->Disulfide + R-SH - 2e⁻, - H⁺

Sources

Technical Support Center: Di-sec-butyl Disulfide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Over-oxidation

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for scientists and researchers working with di-sec-butyl disulfide. As a Senior Application Scientist, I understand the critical importance of purity and the common challenges encountered during synthesis, particularly the prevention of over-oxidation. This document provides troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity of your experimental outcomes.

Part 1: Understanding the Challenge: The Disulfide Oxidation Pathway

The synthesis of disulfides from thiols is a fundamental oxidation reaction.[1][2][3] However, the sulfur atoms in the resulting disulfide bond remain susceptible to further oxidation, leading to a cascade of undesired, hypervalent sulfur species. Understanding this pathway is the first step toward preventing it.

FAQ 1: What are the primary over-oxidation products of di-sec-butyl disulfide, and why are they problematic?

When di-sec-butyl disulfide is exposed to excess or overly harsh oxidizing agents, a predictable series of oxygenated byproducts forms. The two most common are:

  • Thiosulfinates (Disulfide S-oxides): The first over-oxidation product, where one of the sulfur atoms is oxidized.[4] For example, allicin in garlic is a naturally occurring thiosulfinate.[4]

  • Thiosulfonates (Disulfide S,S-dioxides): Further oxidation of the thiosulfinate leads to the thiosulfonate, a more stable but highly undesirable impurity.[4]

These impurities are problematic in pharmaceutical and research applications because they alter the compound's chemical properties, biological activity, and stability. Their presence can compromise experimental results and lead to difficulties in purification due to similar polarities.

To visualize this process, consider the following oxidation ladder:

OxidationPathway Thiol sec-butanethiol (R-SH) Disulfide Di-sec-butyl Disulfide (R-S-S-R) Thiol->Disulfide Mild Oxidation [O] Thiosulfinate Thiosulfinate (R-S(O)-S-R) Disulfide->Thiosulfinate Over-oxidation [O] Thiosulfonate Thiosulfonate (R-S(O)₂-S-R) Thiosulfinate->Thiosulfonate Strong Over-oxidation [O]

Figure 1. Oxidation pathway from thiol to over-oxidized species.
Part 2: Troubleshooting Guide for Synthesis

Successful synthesis hinges on selecting the right conditions to favor disulfide formation while suppressing the subsequent oxidation steps. Below are common issues and their solutions.

Q2: My reaction produces a mixture of disulfide, thiosulfinate, and unreacted thiol. How do I improve selectivity?

This is a classic problem of reaction control. The solution lies in carefully selecting your oxidant and optimizing reaction parameters. Not all oxidizing agents are created equal.

Choosing the Right Oxidant:

The key is to use a mild oxidizing agent that has just enough potential to facilitate the S-H to S-S coupling without attacking the disulfide bond itself.[5] Stronger oxidants like potassium permanganate or hydrogen peroxide can easily lead to over-oxidation.[4][5]

OxidantTypical ConditionsSelectivityNotes
Air (O₂) / O₂ Base (e.g., Et₃N) in DMF, RT to 80°C.[6]HighEnvironmentally benign ("green") but can be slow. Sonication can dramatically accelerate the reaction.[6]
**Iodine (I₂) / Bromine (Br₂) **Base (e.g., NaOH) in solvent.[5]GoodA very common and effective method. The base deprotonates the thiol to the more nucleophilic thiolate.[5] Stoichiometry is critical.
Dimethyl Sulfoxide (DMSO) Acidic or thermal conditions.ModerateCan serve as both solvent and oxidant. Often requires higher temperatures, which can risk side reactions.
Hydrogen Peroxide (H₂O₂) Often requires a catalyst.[7]Low to ModerateProne to over-oxidation.[7][8] Use of only one equivalent is recommended to suppress byproduct formation.[7]

Parameter Optimization:

  • Stoichiometry: Use a precise molar ratio. For oxidants like iodine, using slightly less than the stoichiometric amount can prevent over-oxidation, leaving a small amount of starting thiol which is often easier to remove during purification than thiosulfinates or thiosulfonates.

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Most thiol-to-disulfide oxidations proceed readily at room temperature or below. Avoid excessive heating.

  • pH Control: The oxidation potential of thiols is pH-dependent. In basic conditions, the formation of the thiolate anion (RS⁻) accelerates the reaction. However, extremely high pH can promote side reactions. A mildly basic condition is often optimal.[9]

  • Inert Atmosphere: While some methods use air as the oxidant, most selective syntheses benefit from being performed under an inert atmosphere (Nitrogen or Argon) to prevent uncontrolled oxidation.[9] This is especially critical when using non-air oxidants to ensure only your intended reagent is acting.[9]

Q3: I've followed the procedure, but my yield is still low. What are other potential causes?

If you have optimized the reaction for selectivity and still face low yields, consider these factors:

  • Purity of Starting Material: Ensure your sec-butanethiol is pure. Contaminants can interfere with the reaction.

  • Solvent Quality: Use dry, deoxygenated solvents, as water and dissolved oxygen can participate in unwanted side reactions.[9]

  • Work-up and Purification: The disulfide product can be lost or degraded during extraction and purification. Thiosulfinates and thiosulfonates, if formed, can be sensitive to silica gel chromatography.[10] Consider alternative purification methods like distillation for liquids or recrystallization for solids.[10]

Part 3: Analytical & Purification Protocols

A self-validating protocol requires robust analytical methods to confirm product identity and purity before, during, and after the reaction.

Q4: How can I reliably detect and quantify over-oxidation byproducts in my sample?

Several analytical techniques can resolve di-sec-butyl disulfide from its oxidized counterparts. High-Performance Liquid Chromatography (HPLC) is one of the most powerful methods.

Protocol: HPLC Analysis of Reaction Mixture

  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • Column Selection: A reversed-phase C18 column is typically effective. Disulfide-bridged compounds are generally more hydrophobic than their corresponding thiols and less hydrophobic than the more polar over-oxidized species.[11]

  • Mobile Phase: Use a gradient elution with acetonitrile and water, both containing 0.1% formic acid. A shallow gradient will provide the best resolution.[11]

  • Detection: Use a UV detector. While thiols and disulfides have a weak chromophore, they can often be detected at low wavelengths (~210-230 nm). Alternatively, electrochemical detection offers a highly sensitive method for directly detecting the redox-active thiols and disulfides.[12] Mass Spectrometry (MS) can be coupled to HPLC to confirm the identity of each peak by its mass-to-charge ratio.[11][13]

  • Interpretation:

    • Unreacted Thiol: Will typically have the earliest retention time.

    • Di-sec-butyl Disulfide: The desired product peak.

    • Thiosulfinate/Thiosulfonate: Will elute at different retention times, usually earlier than the disulfide due to increased polarity.

Q5: I have confirmed the presence of over-oxidized impurities. What is the best way to purify my di-sec-butyl disulfide?

Since di-sec-butyl disulfide is a liquid, fractional distillation under reduced pressure (vacuum distillation) is often the most effective method for purification on a larger scale.[10][14][15] The significant difference in boiling points between the disulfide and its more polar, higher molecular weight oxidized forms allows for efficient separation. For smaller scales or thermally sensitive compounds, column chromatography on silica gel can be used, but care must be taken as sulfoxides can sometimes degrade on acidic silica.[10] Using a less reactive stationary phase like reverse-phase silica (C18) may be a better option.[10]

Part 4: Recommended Synthesis Workflow

This workflow integrates the principles discussed above into a coherent strategy, from reaction setup to final product analysis, designed to minimize over-oxidation.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Final Analysis Prep 1. Select Mild Oxidant (e.g., I₂ or Air/Base) Inert 2. Prepare Inert Atmosphere (N₂ or Ar) Prep->Inert React 3. Combine Thiol & Solvent at Low Temperature (0°C) Inert->React AddOxidant 4. Add Oxidant Slowly (Stoichiometric Control) React->AddOxidant Monitor 5. Monitor by TLC/HPLC (Check for completion & byproducts) AddOxidant->Monitor Workup 6. Aqueous Work-up (Quench & Extract) Monitor->Workup Purify 7. Purify Product (Vacuum Distillation) Workup->Purify Analysis 8. Confirm Purity (HPLC, NMR, GC-MS) Purify->Analysis

Figure 2. Recommended workflow for selective disulfide synthesis.

By adhering to this structured approach, researchers can significantly improve the yield and purity of di-sec-butyl disulfide, ensuring the reliability and validity of their subsequent experiments.

References
  • CN102351763A - Synthesis method of di-sec-butyl disulfide - Google Patents.
  • CN101508662A - Solvent-free phase transfer catalysis synthesis method of sec-butyl disulfide - Google Patents.
  • Iacobucci, C., et al. (2018). Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. Molecules, 23(10), 2459.
  • TMP Chem. (2022). 334 BCH3023 Oxidation of Thiols and Reduction of Disulfides. YouTube.
  • Weierbach, S. M., et al. (2022). Chemoselective Oxidation of Thiols to Disulfides with Bobbitt's Salt. ODU Digital Commons.
  • Go, Y. M., & Jones, D. P. (2013). Thiol/disulfide redox states in signaling and sensing. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3213-3228.
  • Giles, G. I., & Jacob, C. (2002). Reactive Sulfur Species: Kinetics and Mechanisms of the Reaction of Cysteine Thiosulfinate Ester with Cysteine to Give Cysteine Sulfenic Acid. ResearchGate.
  • Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides.
  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641.
  • Wang, C., et al. (2015). NMR methods for determining disulfide-bond connectivities. ResearchGate.
  • JoVE. (2023). Preparation and Reactions of Thiols.
  • Reddit. (2025). why is thiol to disulfide bond oxidizing agent? r/Mcat.
  • Cacchi, S., et al. (2003). Efficient synthesis of disulfides by air oxidation of thiols under sonication. Green Chemistry, 5, 471-473.
  • Chemistry LibreTexts. (2022). 15.6: Redox Reactions of Thiols and Disulfides.
  • Autechem. The Role of this compound in Modern Organic Synthesis.
  • Kice, J. L., Venier, C. G., & Heasley, L. (1964). Mechanisms of reactions of thiosulfinates (sulfenic anhydrides). I. Thiosulfinate-sulfinic acid reaction. Journal of the American Chemical Society, 86(22), 4848-4853.
  • ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?
  • PrepChem.com. Synthesis of Di-tert-Butyl Polysulfide.
  • Hansen, R. E., & Winther, J. R. (2009). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1790(6), 481-495.
  • Liu, W., et al. (2007). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry, 373(1), 114-123.
  • The preparation and oxidation of disulfides as a route to sulfone-sulfides. Canadian Journal of Chemistry.
  • Li, C., et al. (2021). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Molecules, 26(11), 3290.
  • Castro-Puyana, M., et al. (2018). Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis. Molecules, 23(11), 2933.
  • Britannica. Organosulfur compound - Disulfides, Polysulfides, Oxidized Products.
  • Organic Chemistry Portal. Reduction of Sulfoxides.

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Technical Support Center: Monitoring sec-Butyl Disulfide Reactions by TLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring sec-butyl disulfide reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) for effective reaction monitoring. Here, we move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring a robust and self-validating analytical workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: Why are TLC and GC the preferred methods for monitoring this compound reactions?

A1: The choice of TLC and GC is rooted in the physicochemical properties of this compound and the typical starting materials and byproducts in its synthesis.

  • Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile technique ideal for qualitative monitoring of reaction progress.[1] It allows for the simultaneous analysis of multiple time points and provides a quick visual assessment of the consumption of starting materials and the formation of the product.[2][3][4] Given that this compound is a relatively non-polar compound, TLC on a normal-phase silica plate can effectively separate it from more polar starting materials or byproducts.

  • Gas Chromatography (GC) is a powerful quantitative technique perfectly suited for volatile and thermally stable compounds like this compound.[5] It offers high resolution, allowing for the separation of closely related compounds, and when coupled with a suitable detector, provides accurate quantification of reactants, products, and impurities.[5][6] This is crucial for determining reaction yield and purity.[7]

Q2: What are the key properties of this compound I should be aware of for chromatographic analysis?

A2: Understanding the properties of this compound is fundamental to developing a successful analytical method.

PropertyValue/DescriptionImplication for Analysis
Molecular Weight 178.4 g/mol [8]Influences volatility and retention time in GC.
Boiling Point ~195-197 °CSuitable for GC analysis without decomposition.
Polarity Non-polarAffects solvent system selection in TLC and column choice in GC.
Volatility ModerateReadily amenable to headspace or direct injection GC.[9]
Reactivity Can undergo disulfide exchangeSample handling and storage should minimize exposure to certain reagents.

Q3: Which detectors are most suitable for the GC analysis of this compound?

A3: The choice of detector depends on the analytical requirements, such as sensitivity and selectivity.

  • Flame Ionization Detector (FID): A universal detector for organic compounds, providing good sensitivity. It is a robust and common choice when high selectivity for sulfur is not required.

  • Sulfur Chemiluminescence Detector (SCD): Highly selective and sensitive for sulfur-containing compounds.[9][10][11] It provides an equimolar response to sulfur, meaning the signal is directly proportional to the number of sulfur atoms, simplifying quantification.[5][11] This is the preferred detector for complex matrices or trace-level analysis.[6][10]

  • Mass Spectrometer (MS): Provides structural information, which is invaluable for confirming the identity of the product and identifying unknown impurities.[12]

Section 2: Troubleshooting Guide for TLC Analysis

This section provides solutions to common problems encountered during the TLC monitoring of this compound reactions.

Problem 1: My spots are streaking or elongated.

  • Cause: The sample may be overloaded.[13][14]

    • Solution: Dilute the sample solution and re-spot. A 1% solution is a good starting point.[1]

  • Cause: The compound may be interacting too strongly with the silica plate.

    • Solution: For acid-sensitive compounds, consider adding a small amount (0.1–2.0%) of triethylamine to the mobile phase. For base-sensitive compounds, add a similar amount of acetic or formic acid.[13]

  • Cause: The presence of high-boiling point reaction solvents (e.g., DMF, DMSO).[15]

    • Solution: After spotting the plate, place it under high vacuum for a few minutes to evaporate the residual solvent before developing.[15]

Problem 2: I don't see any spots on my TLC plate.

  • Cause: The compound may not be UV-active.[13] While some thiols and disulfides can quench UV fluorescence, this is not always the case.[16]

    • Solution: Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is effective for visualizing disulfides, which are susceptible to oxidation. The spots will appear as yellow-brown spots on a purple background.[16] An iodine chamber is another common method for visualizing organic compounds.[17]

  • Cause: The sample is too dilute.[13][14]

    • Solution: Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[13][14]

  • Cause: The solvent level in the developing chamber is higher than the spotting line.[13][14]

    • Solution: Ensure the solvent level is below the origin line to prevent the sample from dissolving into the solvent reservoir.[14]

Problem 3: The Rf values are too high (spots run with the solvent front) or too low (spots remain at the baseline).

  • Cause: The polarity of the mobile phase is incorrect.[18]

    • Solution for High Rf: The eluent is too polar.[13] Decrease the proportion of the polar solvent or choose a less polar solvent. Since this compound is non-polar, start with a non-polar solvent like hexane and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane.

    • Solution for Low Rf: The eluent is not polar enough.[13] Increase the proportion of the polar solvent.

  • Cause: The compound is very non-polar.

    • Solution: If even pure hexane results in a high Rf, consider using reverse-phase TLC plates (C18) with a more polar mobile phase like methanol/water or acetonitrile/water.[18]

Problem 4: The spots for the reactant and product are not well-separated.

  • Cause: The chosen solvent system does not provide adequate resolution.

    • Solution: Experiment with different solvent systems. Try mixtures of solvents with different polarities. A common strategy is to use a binary system of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) and vary the ratio.[18]

Section 3: Troubleshooting Guide for GC Analysis

This section addresses common issues that may arise during the GC analysis of this compound reactions.

Problem 1: I am seeing poor peak shape (fronting or tailing).

  • Cause: Column overload.[19]

    • Solution: Reduce the injection volume or dilute the sample.

  • Cause: Active sites in the injector liner or column.[19] Sulfur compounds are known to be reactive and can interact with active sites.[10]

    • Solution: Use a deactivated inlet liner and a column specifically designed for sulfur analysis.[10] If tailing persists, you may need to trim the first few centimeters of the column.

  • Cause: Inappropriate injector temperature.

    • Solution: If the temperature is too low, the sample may not vaporize completely, leading to broad peaks. If it's too high, thermally labile compounds could degrade. Optimize the injector temperature.

Problem 2: My retention times are shifting.

  • Cause: Leaks in the system.

    • Solution: Use an electronic leak detector to check for leaks at the injector, detector, and column fittings.

  • Cause: Fluctuations in carrier gas flow rate.

    • Solution: Ensure the gas supply is stable and the flow controllers are functioning correctly.

  • Cause: Changes to the column (e.g., trimming).

    • Solution: After any column maintenance, it is normal for retention times to decrease slightly. It is important to run a standard to confirm the new retention times.

Problem 3: I am observing ghost peaks.

  • Cause: Contamination from the septum or previous injections.[20]

    • Solution: Replace the septum and bake out the column at a high temperature (within its specified limit). Perform a blank run with just the solvent to ensure the system is clean.[20]

  • Cause: Sample carryover.

    • Solution: Implement a wash step with a strong solvent between injections.

Problem 4: I have low or no signal for my compound.

  • Cause: The detector is not suitable for the analyte or is not functioning correctly.[19]

    • Solution: Ensure the detector is appropriate for sulfur compounds (e.g., SCD or FPD for selective detection) and that it is properly configured and maintained.[6] For an FID, check that the flame is lit.

  • Cause: The sample is not reaching the detector.

    • Solution: This could be due to leaks, a broken column, or severe adsorption in the system.[6] Systematically check the flow path from the injector to the detector.

  • Cause: The sample concentration is below the detection limit of the instrument.

    • Solution: Concentrate the sample or use a more sensitive detector.

Section 4: Experimental Protocols

This section provides detailed, step-by-step methodologies for the TLC and GC analysis of a typical this compound synthesis, for instance, from the reaction of sodium disulfide with sec-butyl bromide.[21]

Protocol 1: TLC Monitoring of Reaction Progress
  • Plate Preparation:

    • Use a pencil to gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.

    • Mark three lanes on the starting line: one for the starting material (sec-butyl bromide), one for the reaction mixture, and a "co-spot" lane.

  • Sample Preparation and Spotting:

    • Prepare a dilute solution (approx. 1%) of the starting material in a volatile solvent (e.g., ethyl acetate).

    • Using a capillary tube, spot a small amount of the starting material solution onto its designated lane.

    • Carefully withdraw a small aliquot of the reaction mixture and spot it onto the "reaction mixture" lane.[3]

    • In the "co-spot" lane, first spot the starting material, and then spot the reaction mixture directly on top of it.[3]

  • Development:

    • Prepare a developing chamber with a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

    • Place the spotted TLC plate in the chamber, ensuring the solvent level is below the starting line.[1]

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.[1]

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp.[17] Circle any visible spots.

    • Submerge the plate in a potassium permanganate staining solution and gently heat with a heat gun until spots appear.

  • Interpretation:

    • The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot indicate the reaction is progressing.[3][4]

    • The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[3]

Protocol 2: GC Analysis for Purity and Yield
  • Instrument Setup:

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent) is a good starting point.

    • Injector: Set to a temperature of 250 °C.

    • Detector (FID): Set to a temperature of 280 °C.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen with a constant flow rate.

  • Sample Preparation:

    • Prepare a standard solution of pure this compound of a known concentration.

    • Prepare a sample of the final reaction mixture by diluting it in a suitable solvent (e.g., dichloromethane).

  • Analysis:

    • Inject the standard solution to determine the retention time of this compound.

    • Inject the diluted reaction mixture sample.

  • Data Interpretation:

    • Identify the peak corresponding to this compound based on the retention time from the standard.

    • Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

    • Quantify the yield by comparing the peak area of this compound in the reaction mixture to a calibration curve generated from standards of known concentrations.

Section 5: Visual Workflows and Diagrams

This section provides visual representations of the analytical workflows to aid in understanding the experimental processes.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation plate_prep Prepare TLC Plate spotting Spot Plate (Start, Reaction, Co-spot) plate_prep->spotting sample_prep Prepare Starting Material & Reaction Mixture Samples sample_prep->spotting development Develop Plate in Solvent Chamber spotting->development visualization Visualize (UV & Stain) development->visualization interpretation Monitor Disappearance of Starting Material & Appearance of Product visualization->interpretation

Caption: Workflow for monitoring a reaction by TLC.

GC_Workflow cluster_setup Setup cluster_run Execution cluster_data_analysis Data Analysis instrument_setup Set GC Parameters (Injector, Column, Oven, Detector) injection Inject Samples into GC instrument_setup->injection sample_prep Prepare Standard & Reaction Mixture Samples sample_prep->injection data_acquisition Acquire Chromatogram injection->data_acquisition peak_id Identify Peaks by Retention Time data_acquisition->peak_id quantification Calculate Purity & Yield peak_id->quantification

Caption: Workflow for quantitative analysis by GC.

References

  • Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. (2020). AZoM.
  • Zou, Y., & Wu, H. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Agilent.
  • Fang, D. C., & Qian, M. C. (2005). Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection. Journal of Agricultural and Food Chemistry, 53(24), 9202–9207.
  • Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD. (n.d.). Shimadzu.
  • Wardencki, W., & Zygmunt, B. (2003). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS.
  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Cardoza, S. (2018). My compounds in tlc are very non-polar and moving in hexane, how can i separate them? ResearchGate.
  • Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. (n.d.). SilcoTek Corporation.
  • Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. (n.d.). Shimadzu Scientific Instruments.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2022). Bitesize Bio.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • TLC Visualization Methods. (n.d.).
  • TROUBLESHOOTING GUIDE. (n.d.).
  • CN102351763A - Synthesis method of di-sec-butyl disulfide. (n.d.). Google Patents.
  • sulfide synthesis in preparation of unsymmetrical dialkyl disulfides. (n.d.). Organic Syntheses Procedure.
  • GC Troubleshooting in Petrochemical Analysis. (2015). LCGC International.
  • CN101508662A - Solvent-free phase transfer catalysis synthesis method of this compound. (n.d.). Google Patents.
  • A Stable and Sensitive TLC-Spray for Thiols, Disulfides and Thioesters. (2000). ResearchGate.
  • Monitoring a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual.
  • PREPARATION OF DISULFIDES BY THE OXIDATION OF THIOLS USING TRICHLOROISOCYANURIC ACID. (2006). Taylor & Francis Online.
  • 2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts.
  • 5.7: Visualizing TLC Plates. (2022). Chemistry LibreTexts.
  • Poor Resolution of Carbon disulfide. (2021). Chromatography Forum.
  • 2.3B: Uses of TLC. (2022). Chemistry LibreTexts.
  • GC Column Troubleshooting Guide. (n.d.). Phenomenex.
  • METHODS OF VISUALIZATIONS IN TLC. (2023). YouTube.
  • Gas Chromatography GC Troubleshooting Guide. (n.d.). SCION Instruments.
  • Di-sec-butyl disulfide. (n.d.). PubChem.
  • Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder.
  • Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. (1966). PubMed.
  • Thin Layer Chromatography. (2022). Chemistry LibreTexts.
  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017). YouTube.
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  • Monitoring a reaction by TLC. (2014). YouTube.

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Technical Support Center: Managing sec-Butyl Disulfide Odor in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Group

This guide serves as a critical resource for researchers, scientists, and drug development professionals handling sec-butyl disulfide. Its potent, pervasive odor, characteristic of many volatile sulfur compounds (VSCs), necessitates a robust management strategy to ensure a safe, productive, and pleasant laboratory environment. Merely containing the substance is insufficient; a proactive and multi-layered approach, grounded in chemical principles, is essential for effective odor control. This document provides in-depth, field-proven guidance on the proactive management, emergency response, and decontamination procedures required when working with this challenging compound.

Section 1: Core Principles of Odor Management

Effective management of this compound odor is built on three pillars:

  • Containment at the Source: The primary and most effective strategy is to prevent vapors from escaping into the general laboratory environment. This is achieved through rigorous adherence to engineering controls.

  • Chemical Neutralization: For vapors that do escape or for decontaminating spills and equipment, chemical inactivation is critical. This involves oxidizing the disulfide into less volatile and less odorous compounds.[1][2]

  • Procedural Diligence: Every step, from initial experimental setup to final waste disposal, must be executed with the explicit goal of minimizing odor release.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries and provides the scientific rationale behind recommended procedures.

Q1: What is this compound and why does it have such a strong odor?

A: this compound (C8H18S2) is an organosulfur compound featuring a disulfide bond (–S–S–) connecting two sec-butyl groups.[1] Like many volatile sulfur compounds (VSCs), its strong, pungent odor (often described as garlic-like or sulfurous) is due to its high volatility and the ability of its molecules to interact strongly with olfactory receptors in the nose, even at extremely low concentrations.[3][4]

Q2: What are the primary safety concerns when working with this compound?

A: Beyond the potent odor, this compound is classified as a skin, eye, and respiratory irritant.[3][5] Inhalation of vapors may cause respiratory irritation, and direct contact can lead to skin irritation or serious eye irritation.[5] Therefore, all handling must be performed with appropriate engineering controls and personal protective equipment (PPE) to prevent exposure.

Q3: What is the absolute first line of defense against odor exposure?

A: A properly functioning chemical fume hood is the most critical piece of safety equipment and the primary line of defense.[6][7] All work involving the transfer, handling, or reaction of this compound must be conducted within a fume hood to capture vapors at the source and exhaust them safely outside the building.[8][9] Ensure the hood has been certified within the last year and that the sash is kept as low as possible during manipulations.

Q4: Why is a bleach solution the standard recommendation for cleanup and decontamination? What is the chemistry?

A: A bleach solution (sodium hypochlorite, NaOCl) is recommended because it is a strong oxidizing agent that effectively neutralizes disulfides.[2][10] The hypochlorite ion chemically alters the this compound, oxidizing it to compounds like sulfoxides and sulfones.[1][11] These oxidized products are significantly less volatile and less odorous than the parent disulfide, effectively "deactivating" the source of the smell. The reaction also helps break down residual material on surfaces and glassware.[10][12]

Q5: Can I just wipe up a small spill with a paper towel and throw it in the regular trash?

A: Absolutely not. This is a common and critical mistake. A paper towel contaminated with this compound will continuously release potent vapors, acting as a new, uncontrolled odor source that can permeate the entire lab. All materials used for cleanup, including gloves, absorbent pads, and paper towels, must be immediately placed in a sealable bag (e.g., a zip-lock bag), which is then placed inside a labeled, wide-mouth container for hazardous waste disposal.[2]

Q6: How should I handle a contaminated lab coat or personal clothing?

A: If a significant splash occurs on a lab coat, carefully remove it in a fume hood, if possible, and place it in a sealed, labeled plastic bag for professional laundering by a service equipped to handle chemically contaminated items. Do not take it home. If personal clothing is contaminated, it should also be removed immediately, and the affected skin should be washed thoroughly. The clothing must be sealed in a bag and disposed of as hazardous waste, as laundering may not completely remove the chemical and could contaminate other items or the washing machine.

Section 3: Troubleshooting Guides & Standard Operating Procedures (SOPs)

This section provides actionable, step-by-step protocols for specific scenarios.

Guide 1: Proactive Odor Prevention (SOP for Experimental Setup)
  • Preparation: Before bringing this compound into the lab, prepare a 10% bleach solution in a labeled beaker and a designated hazardous waste container within the fume hood.

  • Fume Hood Verification: Confirm the fume hood is operational and the airflow monitor is functioning correctly.[7] Keep the work area at least 6 inches inside the plane of the sash.[9]

  • Material Transfer: Conduct all transfers of this compound using syringes or cannulas to minimize vapor release. Never pour the liquid in the open.[2]

  • Reaction Setup: If the experiment involves heating or vacuum, the exhaust from the apparatus (e.g., vacuum pump outlet, condenser outlet) must be passed through a neutralization trap. A bleach bubbler is highly effective for this purpose.[2][12]

  • Immediate Cleanup: Wipe any minor drips or smudges on containers or the fume hood surface immediately with a paper towel soaked in 10% bleach solution, and dispose of the towel as hazardous waste.

Guide 2: Responding to an Odor Complaint

An odor complaint requires a systematic and immediate response to identify and remediate the source.

Caption: Logical workflow for addressing and resolving an odor complaint related to this compound.

Guide 3: Small Spill (<50 mL) Decontamination Protocol

This protocol outlines the immediate steps for containing and neutralizing a small spill inside a fume hood.

  • Alert & Secure: Alert personnel in the immediate area. Keep the spill contained within the fume hood and ensure the sash remains down.

  • Don PPE: If not already worn, don appropriate PPE: safety goggles, a lab coat, and double-glove with chemically resistant gloves (e.g., nitrile).

  • Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite or a chemical absorbent pad). Do not use paper towels for initial absorption as they can degrade.

  • Neutralize: Carefully and slowly saturate the absorbent material with a 10% household bleach solution.[2][12] Allow it to react for at least 30 minutes. The oxidation reaction is exothermic, so apply the bleach slowly to avoid excessive heat generation.[2]

  • Collect Waste: Using tongs or a scoop, collect all absorbent material and place it into a designated, sealable hazardous waste container.[2]

  • Final Decontamination: Thoroughly wipe the spill area, and any tools used, with paper towels soaked in 10% bleach solution, followed by a water rinse. Dispose of all wipes as hazardous waste.

  • Doff PPE: Remove gloves and other PPE and dispose of them in the hazardous waste container. Wash hands thoroughly.

Caption: Step-by-step workflow for the safe neutralization and cleanup of a small this compound spill.

Guide 4: Post-Experiment Decontamination

Properly cleaning contaminated equipment is crucial to prevent lingering odors.

  • Initial Rinse (in Fume Hood): As soon as an experiment is complete, rinse all contaminated glassware (flasks, syringes, beakers) with a small amount of a water-miscible solvent (like acetone) to remove the bulk of the organic residue. Dispose of this rinse solvent into a designated halogen-free organic waste container.

  • Bleach Soak: Immediately place the rinsed glassware into a designated "bleach bath" tub located within the fume hood. The bath should contain a 10% bleach solution.[12] Ensure the glassware is fully submerged.

  • Soaking Time: Allow the glassware to soak for a minimum of 12 hours. For heavily contaminated items, a 24-hour soak is recommended to ensure complete oxidation of any residual disulfide.[2]

  • Final Cleaning: After soaking, remove the glassware, rinse thoroughly with water, and then proceed with normal washing procedures (e.g., soap and water, final rinse with deionized water).

  • Non-submersible Items: For items that cannot be submerged (e.g., septa, tubing), wipe them thoroughly with 10% bleach, seal them in a labeled bag, and reuse them for similar reactions or dispose of them as hazardous waste.[12]

Section 4: Key Data Summary

The following table summarizes key physical and safety data for this compound.

PropertyValueSource(s)
Chemical Formula C₈H₁₈S₂[1][3]
Molecular Weight 178.4 g/mol [3]
Appearance Clear, colorless liquid[3]
Odor Strong, sulfurous, garlic-like[3]
Density ~0.957 g/mL at 25 °C[13]
Vapor Pressure 0.166 mmHg at 25°C
Water Solubility Practically insoluble[3]
Primary Hazards Skin, eye, and respiratory irritant[3][5]

Section 5: References

  • Permanganates. (n.d.). USP Technologies. Retrieved January 9, 2026, from [Link]

  • Why Potassium Permanganate Is Used in Industrial Odor Control. (2025, July 11). Rock Chemicals, Inc. Retrieved January 9, 2026, from [Link]

  • Odor Reduction in a Wastewater Treatment Plant Using Potassium Permanganate. (n.d.). Water Environment Federation. Retrieved January 9, 2026, from [Link]

  • What Is Potassium Permanganate? Uses In Water Treatment. (2025, April 17). Water Solutions Unlimited. Retrieved January 9, 2026, from [Link]

  • Potassium permanganate. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

  • Di-sec-butyl disulfide | C8H18S2 | CID 94314. (n.d.). PubChem, National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • Assessment of Collection, Handling, and Storage Requirements for Volatile Sulfur Samples. (n.d.). Water360. Retrieved January 9, 2026, from [Link]

  • What Chemicals Require a Fume Hood? Ensuring Safety in the Lab. (n.d.). Fisher American. Retrieved January 9, 2026, from [Link]

  • Laboratory Fume Hoods. (2019, February 13). Sentry Air Systems. Retrieved January 9, 2026, from [Link]

  • SLCC Laboratory Fume Hood Guidelines. (2022, September). Salt Lake Community College. Retrieved January 9, 2026, from [Link]

  • FUME HOOD USE AND SAFETY PRACTICES. (n.d.). Hudson Valley Community College. Retrieved January 9, 2026, from [Link]

  • How to Work with Thiols-General SOP. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 9, 2026, from [Link]

  • Guidelines For The Safe Use Of Laboratory Fume Hoods. (n.d.). California State University, Los Angeles. Retrieved January 9, 2026, from [Link]

  • If I put bleach in sulphur water, the smell vanishes. What exactly is happening chemically? (2019, January 11). Reddit. Retrieved January 9, 2026, from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison, BME Shared Labs. Retrieved January 9, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University, Research Safety. Retrieved January 9, 2026, from [Link]

  • US5910440A - Method for the removal of organic sulfur from carbonaceous materials. (n.d.). Google Patents. Retrieved January 9, 2026, from

Sources

Technical Support Center: Catalyst Selection for Efficient Sec-Butyl Disulfide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of sec-butyl disulfide. This guide is designed to provide practical, in-depth answers to common challenges, moving beyond simple protocols to explain the fundamental principles governing catalyst selection and reaction optimization. Our goal is to empower you with the expertise to troubleshoot effectively and enhance the efficiency and purity of your synthesis.

Part 1: Frequently Asked Questions (FAQs) on Core Synthesis Strategies

This section addresses foundational questions regarding the primary synthetic routes and the critical role of catalysts.

Q1: What are the primary methods for synthesizing this compound, and which is generally preferred?

A: There are two predominant strategies for synthesizing this compound:

  • Oxidative Coupling of sec-Butyl Thiol: This classic method involves the oxidation of sec-butyl thiol (also known as sec-butyl mercaptan) to form the disulfide bond. Various oxidizing agents like oxygen, bromine, or permanganic acid can be used, often with a catalyst to improve efficiency and selectivity.[1][2] While straightforward, this route's key drawback is the use of foul-smelling and volatile thiol starting materials, which pose significant environmental and handling challenges.

  • Nucleophilic Substitution with a Phase-Transfer Catalyst (PTC): This is the more modern and industrially favored approach.[1][3] It typically involves reacting an alkyl halide, such as sec-butyl chloride or sec-butyl bromide, with a sulfur source like sodium disulfide.[4] Because the sodium disulfide is soluble in an aqueous phase and the alkyl halide is in an organic phase, a phase-transfer catalyst is essential to facilitate the reaction. This method avoids the direct use of volatile thiols and often results in high yields and purity.[4]

Given the advantages of safety, milder conditions, and high efficiency, the Phase-Transfer Catalysis (PTC) method is generally preferred for this compound synthesis.[4][5]

Q2: Why is a Phase-Transfer Catalyst (PTC) necessary for the nucleophilic substitution route?

A: The nucleophilic substitution reaction for this compound synthesis is a classic example of a heterogeneous reaction system. The reactants exist in two immiscible phases:

  • Aqueous Phase: Contains the hydrophilic sulfur source, typically sodium disulfide (Na₂S₂), which is formed from sodium sulfide (Na₂S) and elemental sulfur.[4]

  • Organic Phase: Contains the lipophilic alkyl halide, sec-butyl chloride or bromide.

The disulfide anion (S₂²⁻) from the aqueous phase cannot readily migrate into the organic phase to react with the sec-butyl halide. The PTC, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), resolves this issue.[3][5] The lipophilic cation of the PTC pairs with the disulfide anion, shuttling it across the phase boundary into the organic phase where the reaction can proceed efficiently.[3]

Mechanism of Phase-Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na2S2 Na₂S₂ S2_anion S₂²⁻ (anion) Na2S2->S2_anion Dissociates PTC_org [Q₂]²⁺S₂²⁻ (Active Catalyst) S2_anion->PTC_org PTC_aq Q⁺X⁻ (PTC) secBuX sec-Bu-X (sec-Butyl Halide) product sec-Bu-S-S-Bu-sec (Product) PTC_org->PTC_aq Regenerates PTC_org->secBuX Reaction

Caption: Phase-Transfer Catalysis (PTC) workflow for disulfide synthesis.

Q3: Which catalysts are most effective for the PTC synthesis of this compound?

A: Quaternary ammonium salts are the most commonly used and effective phase-transfer catalysts for this synthesis.[4][6] Their efficacy is determined by the lipophilicity of the cation, which facilitates its transport into the organic phase.

Catalyst NameAbbreviationTypical YieldKey Characteristics & References
Tetrabutylammonium Bromide TBAB~85-96%Highly effective and widely documented. Considered a standard for this reaction.[5][6]
Tetrabutylammonium Chloride TBAC~93%Also highly effective, with performance comparable to TBAB.[6]
Benzyltriethylammonium Chloride BTEACMentionedA viable alternative to TBAB and TBAC.[6]
Polyethylene Glycols PEGMentionedCan be used as PTCs, offering different solubility and recovery profiles.

Part 2: Troubleshooting Guide for Synthesis Optimization

This section provides solutions to specific experimental problems you may encounter.

Problem 1: My reaction yield is consistently low (<70%). What are the likely causes and how can I improve it?

A: Low yield is a multifaceted problem often stemming from suboptimal reaction conditions or reagent stoichiometry. Here is a systematic approach to troubleshooting:

Troubleshooting Workflow for Low Product Yield

Low_Yield_Troubleshooting start Low Yield Detected check_reagents Verify Reagent Stoichiometry Is Na₂S₂ : sec-Bu-Br ratio correct? (Typically 1:1 to 1:2) start->check_reagents check_catalyst Evaluate Catalyst Loading & Activity Is catalyst loading optimal? (0.5-2.5% of halide mass) Is the catalyst fresh/active? check_reagents:f1->check_catalyst Ratio OK adjust_reagents Adjust molar ratios check_reagents:f1->adjust_reagents Incorrect check_conditions Assess Reaction Conditions Is temperature optimal? (~55°C) Is mixing/agitation sufficient for phase contact? Is reaction time adequate? (0.5-3 hours) check_catalyst:f2->check_conditions Loading OK adjust_catalyst Optimize catalyst amount Use fresh catalyst check_catalyst:f2->adjust_catalyst Suboptimal check_impurities Analyze for Side Products GC-MS analysis for trisulfides or other byproducts? check_conditions:f3->check_impurities Conditions OK adjust_conditions Adjust Temp/Time Increase stirring speed check_conditions:f3->adjust_conditions Suboptimal solution Yield Optimized check_impurities:f1->solution Purity OK adjust_purification Refine purification Control sulfur stoichiometry check_impurities:f1->adjust_purification Impurities Present adjust_reagents->check_reagents adjust_catalyst->check_catalyst adjust_conditions->check_conditions adjust_purification->check_impurities

Caption: A step-by-step decision tree for troubleshooting low reaction yields.

Detailed Actions:

  • Re-evaluate Stoichiometry: The molar ratio of sodium disulfide to sec-butyl bromide is critical. An excess of the alkyl halide can lead to unreacted starting material, while an excess of disulfide can promote side reactions. A common starting point is a molar ratio of 1:1 to 1:2 for Na₂S₂ to sec-butyl bromide.[4]

  • Optimize Catalyst Loading: The amount of PTC should be catalytic, typically between 0.5% and 2.5% of the mass of the sec-butyl halide.[4] Too little catalyst results in a slow, inefficient reaction, while too much offers no benefit and increases cost and purification burden.

  • Control Temperature: The reaction is often conducted at a moderately elevated temperature, around 55°C, to achieve a reasonable reaction rate.[1][6] Lower temperatures will slow the reaction, while excessively high temperatures can promote side reactions or catalyst degradation.

  • Ensure Efficient Mixing: Since this is a two-phase system, vigorous stirring is paramount to maximize the interfacial surface area where the catalyst can work. If the phases are not adequately mixed, the reaction rate will be severely limited.

Problem 2: My final product is contaminated with trisulfides and other polysulfides. How do I prevent this?

A: The formation of trisulfides (sec-Bu-S-S-S-Bu-sec) and other higher-order polysulfides is almost always caused by an excess of elemental sulfur during the in-situ formation of the sodium disulfide reagent.[1]

  • Causality: Sodium disulfide (Na₂S₂) is prepared by reacting sodium sulfide (Na₂S) with elemental sulfur (S). If the stoichiometry is not strictly controlled (a 1:1 molar ratio is ideal), any excess sulfur can react with the generated disulfide anion (S₂²⁻) to form trisulfide (S₃²⁻) and higher polysulfide anions. These anions are then transferred by the PTC into the organic phase and react with the sec-butyl halide.

  • Solution:

    • Strict Stoichiometric Control: Carefully weigh your reagents. The ideal molar ratio of sodium sulfide (Na₂S) to sulfur powder is 1:1 for generating sodium disulfide.[4]

    • Temperature Control during Na₂S₂ formation: Ensure the reaction between Na₂S and sulfur is complete before adding the sec-butyl halide. This is typically done by stirring the aqueous mixture at a moderate temperature (e.g., 55°C) for about an hour.[6]

    • Purification: If trisulfide impurities are present, they can be challenging to remove. Fractional distillation is the most effective method, as polysulfides will have different boiling points than the desired disulfide.[1]

Problem 3: The reaction starts efficiently but then slows down or stops. What could be the issue?

A: This phenomenon, often termed "catalyst poisoning" or deactivation, can occur for several reasons in a PTC system.

  • Causality:

    • Impurity Adsorption: Impurities in the starting materials (sodium sulfide, sulfur, or sec-butyl halide) can adsorb to the catalyst's active sites, preventing it from shuttling the disulfide anion.

    • Thermal Degradation: Although quaternary ammonium salts are relatively stable, prolonged exposure to high temperatures can cause degradation (Hofmann elimination), reducing the concentration of active catalyst.

    • Phase Separation Issues: As the reaction progresses, the properties of the aqueous and organic phases can change. The formation of salts (e.g., NaBr) in the aqueous phase can alter its ionic strength, potentially hindering the catalyst's function at the interface.

  • Solution:

    • Use High-Purity Reagents: Ensure your starting materials are of a suitable grade to minimize potential catalyst poisons.

    • Maintain Recommended Temperature: Avoid overheating the reaction mixture. Stick to validated temperature ranges (e.g., 55-65°C).[1][6]

    • Consider Solvent-Free Conditions: Some methods utilize a solvent-free approach where the sec-butyl bromide itself acts as the organic phase, which can simplify the system and improve atom economy.[4]

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis

This protocol is a synthesized methodology based on common procedures reported in the literature.[4][5][6]

Materials:

  • Sodium Sulfide (Na₂S)

  • Sulfur powder

  • sec-Butyl Bromide

  • Tetrabutylammonium Bromide (TBAB)

  • Deionized Water

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask, condenser, mechanical stirrer, heating mantle, and thermometer.

Procedure:

  • Preparation of Sodium Disulfide Solution:

    • In a three-neck flask equipped with a stirrer, condenser, and thermometer, add sodium sulfide (1.0 mol) and sulfur powder (1.0 mol) to deionized water. The amount of water should be sufficient to dissolve the reactants upon heating.

    • Heat the mixture to 55-60°C with vigorous stirring.

    • Maintain this temperature for 1 hour to ensure the complete formation of sodium disulfide. The solution will typically turn a dark reddish-brown.

  • Phase-Transfer Catalyzed Reaction:

    • To the sodium disulfide solution, add the phase-transfer catalyst, TBAB (0.01-0.02 mol, corresponding to 1-2 mol% relative to sec-butyl bromide).

    • Slowly add sec-butyl bromide (2.0 mol) to the reaction mixture over 30 minutes using a dropping funnel. The reaction is exothermic; control the addition rate to maintain the temperature below 65°C.

    • After the addition is complete, continue stirring the mixture vigorously at 60°C for 2-3 hours. Monitor the reaction progress by taking small aliquots of the organic layer and analyzing via GC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel. The organic layer (top layer, containing the product) will separate from the aqueous layer.

    • Separate the layers and extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers and wash them with water, followed by a wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Final Purification:

    • Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product with high purity.[1]

Protocol 2: Quality Control by Gas Chromatography (GC)

  • Purpose: To assess the purity of the final product and quantify any impurities like unreacted starting material or trisulfides.

  • Typical GC Conditions:

    • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 280°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: The retention time will distinguish this compound from starting materials and byproducts. The peak area percentage can be used to estimate the purity of the product. For accurate quantification, calibration with a known standard is recommended.

References

  • Benchchem. (n.d.). This compound | 5943-30-6.
  • Neem Biotech. (n.d.). Flow Synthesis of Symmetrical Di- and Trisulfides Using Phase-Transfer Catalysis. Retrieved from a URL which is no longer active, but the principles of PTC for disulfide synthesis are well-established.
  • Ethesis. (n.d.). Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide. Retrieved from a URL which is no longer active, but provides general principles of PTC.
  • Zhang, Y., et al. (2015). Synthesis of this compound by Phase Transfer Catalysis. Asian Journal of Chemistry, 27(9), 3369-3371.
  • Google Patents. (2012). CN102351763A - Synthesis method of di-sec-butyl disulfide.
  • Google Patents. (2009). CN101508662A - Solvent-free phase transfer catalysis synthesis method of this compound.
  • Choi, J., & Yoon, N. M. (2004). Synthesis of Disulfides by Copper-Catalyzed Disproportionation of Thiols. The Journal of Organic Chemistry, 69(19), 6373–6376.
  • ResearchGate. (2015). Synthesis of this compound by Phase Transfer Catalysis.
  • Evans, T. L. (1984). Phase Transfer Catalyzed Melt Synthesis of Diaryl Sulfides.
  • American Chemical Society. (2022). Ultrafast Poly(disulfide) Synthesis in the Presence of Organocatalysts. ACS Macro Letters, 11(9), 1084–1089.
  • ChemicalBook. (n.d.). Synthesis and Application of Di-tert-butyl disulfide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10560, 2-Butanethiol.
  • Royal Society of Chemistry. (2024). Recent advances in photocatalytic and transition metal-catalyzed synthesis of disulfide compounds. Organic & Biomolecular Chemistry.
  • Wunderlich, M., et al. (1995). Efficient catalysis of disulfide formation during protein folding with a single active-site cysteine. Journal of Biological Chemistry, 270(11), 6139-6142.
  • Organic Syntheses. (n.d.). SULFIDE SYNTHESIS IN PREPARATION OF UNSYMMETRICAL DIALKYL DISULFIDES.
  • Annunziata, R., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Clinical Practice, 7(3).
  • ResearchGate. (n.d.). Catalyst sulfiding agents.
  • Google Patents. (n.d.). Oxidation process - TREA.
  • Chemistry LibreTexts. (2016). 13.10: Thiols (Mercaptans).
  • YouTube. (2016). A.3 Factors that affect the choice of catalyst (SL).
  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling.
  • Google Patents. (2000). WO2000034235A1 - Oxidation of mercaptans to disulfides.
  • Old Dominion University. (2022). Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. ODU Digital Commons.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Disulfide-Containing Molecules. Retrieved from a URL which is no longer active, but provides general troubleshooting for disulfide synthesis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94314, Di-sec-butyl disulfide.

Sources

Technical Support Center: Work-up Procedures for Reactions Involving sec-Butyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the successful work-up of reactions involving sec-butyl disulfide. The information herein is curated to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

I. Core Characteristics of this compound

Understanding the physicochemical properties of this compound is fundamental to designing effective work-up and purification strategies.

PropertyValueImplication for Work-up
Molecular Formula C8H18S2[1]---
Molecular Weight 178.36 g/mol [2]Influences choice of purification techniques (e.g., distillation).
Appearance Colorless to pale yellow liquid[3]Visual cue for product presence.
Odor Strong, garlic-like/sulfurous[1][4]Indicates the need for handling in a well-ventilated fume hood.
Boiling Point 83-84 °C @ 9.00 mm Hg[3]Suitable for purification by vacuum distillation.[5]
Density ~0.957 g/mL at 25 °C[6]Will form the upper layer in an extraction with water.
Water Solubility Practically insoluble[1][4]Aqueous washes are effective for removing water-soluble impurities.
Organic Solvent Solubility Soluble in ethanol[1][4] and likely in common organic solvents like diethyl ether, ethyl acetate, and dichloromethane.Provides a range of options for extraction solvents.

II. Troubleshooting Guide: Common Work-up Issues

This section addresses specific problems that may arise during the work-up of reactions containing this compound, providing causes and actionable solutions.

Issue 1: Persistent Emulsion During Aqueous Extraction

Q: I'm performing a liquid-liquid extraction and a thick, stable emulsion has formed between the organic and aqueous layers. How can I break it?

A: Emulsion formation is a common challenge, especially when residual starting materials or byproducts act as surfactants.[7] Disulfides themselves can sometimes contribute to this issue.

Probable Causes:

  • High concentration of surfactant-like impurities: Unreacted starting materials or polar byproducts can stabilize the interface between the organic and aqueous phases.

  • Vigorous shaking: Excessive agitation increases the surface area between the two immiscible layers, promoting emulsion formation.[7]

  • Presence of fine solid particulates: Suspended solids can accumulate at the interface, preventing coalescence of the droplets.[8]

Solutions:

  • Patience is a Virtue: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the emulsion will break on its own.[9][10]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[7][9][10] The increased ionic strength of the aqueous layer makes it more polar, forcing organic components out and helping to break the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This provides sufficient contact between the phases for extraction without creating a stable emulsion.[7]

  • Filtration through Celite®: If suspended solids are suspected, filter the entire mixture through a pad of Celite®. This will remove the particulates that may be stabilizing the emulsion.[8][9]

  • Solvent Modification: Add a small amount of a different organic solvent to alter the properties of the organic phase, which can help to break the emulsion.[7]

Issue 2: Incomplete Removal of Thiol Starting Material

Q: My final product is contaminated with unreacted sec-butyl thiol. How can I remove it during the work-up?

A: sec-Butyl thiol is a common precursor to this compound and its removal is crucial for product purity.

Probable Causes:

  • Incomplete reaction: The reaction did not go to completion, leaving unreacted thiol.

  • Thiol-disulfide exchange: Under certain conditions, the disulfide product can react with the thiol starting material, creating an equilibrium mixture.[11]

Solutions:

  • Caustic Wash: Perform an extraction with a dilute aqueous solution of sodium hydroxide (e.g., 1-2 M NaOH). The basic solution will deprotonate the acidic thiol, forming the water-soluble sodium thiolate, which will be extracted into the aqueous layer.[12][13]

    • Reaction: CH₃CH₂CH(CH₃)SH + NaOH → CH₃CH₂CH(CH₃)S⁻Na⁺ + H₂O

  • Oxidative Quench: If the reaction conditions permit, a mild oxidizing agent can be used to convert the residual thiol to the disulfide product. This should be approached with caution to avoid over-oxidation of the desired product.

Issue 3: Presence of Higher Order Polysulfides

Q: My analysis shows the presence of trisulfides or other polysulfides in my purified product. Where do these come from and how can I avoid them?

A: The formation of polysulfides is a known side reaction in disulfide synthesis, often arising from the reaction of the thiolate with elemental sulfur or other sulfur-transfer reagents.[14]

Probable Causes:

  • Incorrect stoichiometry: An excess of the sulfur source during synthesis can lead to the formation of higher-order polysulfides.

  • Reaction conditions: Certain reaction conditions can promote the formation of these byproducts.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants during the synthesis to minimize the formation of polysulfides.

  • Reductive Work-up: Treatment with a mild reducing agent can selectively reduce the polysulfides to the disulfide and thiol. For example, a sulfite wash (e.g., aqueous sodium sulfite) can be effective.

  • Chromatographic Purification: Careful column chromatography can often separate the desired disulfide from higher-order polysulfides, although this can be challenging due to their similar polarities.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to quench a reaction that produces this compound?

A1: The choice of quenching agent depends on the reaction chemistry. For many reactions, a simple aqueous quench is sufficient. If the reaction involves strong bases, a quench with a dilute acid (e.g., 1 M HCl) may be necessary to neutralize the base before extraction. For reactions involving oxidizing or reducing agents, a specific quenching agent may be required to neutralize the excess reagent. For instance, sodium thiosulfate can be used to quench excess oxidants like hydrogen peroxide.[15]

Q2: Which organic solvent should I use for extracting this compound?

A2: Given that this compound is a relatively nonpolar organic compound, a variety of common water-immiscible organic solvents can be used. Good choices include:

  • Diethyl ether

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Hexanes or heptane

The choice will depend on the polarity of the impurities you are trying to remove and the subsequent purification steps (e.g., solvent volatility for easy removal).

Q3: My product has a persistent sulfur odor even after purification. What can I do?

A3: The strong odor is characteristic of many organosulfur compounds.[4] If the odor is particularly strong, it may indicate the presence of volatile thiol impurities. A caustic wash, as described in Troubleshooting Issue 2 , is the most effective way to remove these. If the product is pure this compound, the odor is inherent to the molecule and requires appropriate handling in a well-ventilated area.

Q4: Is this compound stable to acidic and basic work-up conditions?

A4: Disulfide bonds are generally stable to a range of pH conditions.[16] Therefore, work-up procedures involving dilute acidic or basic washes are typically well-tolerated and are effective for removing corresponding basic or acidic impurities. However, very harsh conditions (e.g., concentrated acids or bases, high temperatures) should be avoided as they can lead to degradation.

Q5: What are the key safety precautions when working with this compound?

A5:

  • Handling: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of its strong-smelling vapors.[17]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[17]

  • Irritant: It may cause skin, eye, and respiratory irritation.[1][17] In case of contact, rinse the affected area thoroughly with water.[17]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[17]

IV. Experimental Workflow & Visualization

Standard Work-up Protocol for this compound

This protocol assumes the reaction was carried out in an organic solvent and aims to isolate the crude this compound.

  • Quenching: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding an appropriate aqueous solution (e.g., water, dilute HCl, or saturated NaHCO₃ solution) while stirring.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible, it may need to be removed under reduced pressure first, and the residue redissolved in an extraction solvent.[9]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 2-3 times).

  • Washing: Combine the organic extracts and wash sequentially with:

    • Water (to remove water-soluble byproducts).

    • 1 M NaOH (aq) (to remove acidic impurities like unreacted thiols).

    • Brine (saturated NaCl solution) (to remove residual water and aid in phase separation).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product, typically by vacuum distillation, based on its boiling point.[5]

Workflow Diagram

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction_Mixture Reaction Mixture in Organic Solvent Quench 1. Quench (e.g., H2O, dilute acid/base) Reaction_Mixture->Quench Separatory_Funnel 2. Transfer to Separatory Funnel Quench->Separatory_Funnel Extraction 3. Extract with Organic Solvent Separatory_Funnel->Extraction Wash_H2O 4a. Wash with H2O Extraction->Wash_H2O Wash_NaOH 4b. Wash with 1M NaOH (removes thiols) Wash_H2O->Wash_NaOH Wash_Brine 4c. Wash with Brine Wash_NaOH->Wash_Brine Drying 5. Dry Organic Layer (e.g., Na2SO4) Wash_Brine->Drying Concentration 6. Concentrate (Rotary Evaporator) Drying->Concentration Crude_Product Crude this compound Concentration->Crude_Product Purification_Step 7. Purify (e.g., Vacuum Distillation) Crude_Product->Purification_Step Final_Product Pure this compound Purification_Step->Final_Product

Caption: General workflow for the work-up and purification of this compound.

Troubleshooting Decision Tree for Emulsions

Emulsion_Troubleshooting Start Emulsion Formed During Extraction Wait Wait 15-30 min Start->Wait Check_1 Emulsion Persists? Wait->Check_1 Add_Brine Add Saturated NaCl (Brine) Check_1->Add_Brine Yes Success Layers Separated Check_1->Success No Check_2 Emulsion Persists? Add_Brine->Check_2 Filter_Celite Filter through Celite® Check_2->Filter_Celite Yes Check_2->Success No Check_3 Emulsion Persists? Filter_Celite->Check_3 Future_Prevention Future Prevention: - Gentle Swirling - Remove Reaction Solvent First Check_3->Future_Prevention Yes Check_3->Success No

Caption: Decision tree for resolving emulsions in liquid-liquid extractions.

V. References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 94314, Di-sec-butyl disulfide. [Link]

  • H. F. Gilbert. Quantification of Thiols and Disulfides. PMC - PubMed Central. [Link]

  • The Good Scents Company. (E)-sec-butyl propenyl disulfide, 24351-71-1. [Link]

  • Chemsrc. This compound | CAS#:5943-30-6. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of this compound in Modern Organic Synthesis. [Link]

  • P. Nagy. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. [Link]

  • Google Patents. US20140197109A1 - Process for removing one or more disulfide compounds.

  • Google Patents. CA1291958C - Method for eliminating reentry disulfides in a mercaptan extraction process.

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]

  • K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • University of York, Chemistry Teaching Labs. Problems with extractions. [Link]

  • M. J. Davies. Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. National Institutes of Health. [Link]

  • Journal of the American Chemical Society. Quenching and radical formation in the reaction of photoexcited benzophenone with thiols and thio ethers (sulfides). Nanosecond flash studies. [Link]

  • ResearchGate. Formation of Disulfide Bonds in Synthetic Peptides and Proteins. [Link]

  • University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]

  • ResearchGate. Identification of an Acetonitrile Addition Impurity Formed during Peptide Disulfide Bond Reduction using Dithiothreitol and Tris(2-carboxyethyl)phosphine. [Link]

  • Google Patents. CN101508662A - Solvent-free phase transfer catalysis synthesis method of this compound.

  • AFPM. Question 15: What are your options for processing of disulfide oil from an extractive mercaptan removal unit? How will this oil affect a naphtha hydrotreater?. [Link]

  • Google Patents. CN102351763A - Synthesis method of di-sec-butyl disulfide.

  • ORBi. (BIO)SYNTHESIS, EXTRACTION AND PURIFICATION OF GARLIC DERIVATIVES SHOWING THERAPEUTIC PROPERTIES. [Link]

  • PubChemLite. This compound (C8H18S2). [Link]

  • European Publication Server. PROCESS FOR REMOVING SULFUR COMPOUNDS BY ABSORPTION - Patent 1469931. [Link]

  • Organic Chemistry Portal. Disulfide synthesis by S-S coupling. [Link]

  • Chemistry LibreTexts. 15.7: Redox Reactions of Thiols and Disulfides. [Link]

  • Organic Syntheses Procedure. sulfide synthesis in preparation of unsymmetrical dialkyl disulfides. [Link]

  • PubMed. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester. [Link]

  • YouTube. 334 BCH3023 Oxidation of Thiols and Reduction of Disulfides. [Link]

  • National Institutes of Health. Measurement of Protein Sulfhydryls in Response to Cellular Oxidative Stress Using Gel Electrophoresis and Multiplexed Fluorescent Imaging Analysis. [Link]

Sources

Technical Support Center: Analysis of Commercial sec-Butyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for identifying and troubleshooting impurities in commercial sec-butyl disulfide. This document is designed for researchers, scientists, and drug development professionals who rely on the purity and integrity of this reagent for their work. Here, we move beyond simple protocols to explain the scientific rationale behind the troubleshooting steps, ensuring you can confidently identify and resolve purity issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a commercial batch of this compound?

A1: Impurities in commercial this compound typically originate from the synthesis process or degradation over time. Common classes of impurities include:

  • Synthesis-Related Impurities: These can be residual starting materials or by-products. Depending on the synthetic route, which often involves reacting a sec-butyl precursor (like sec-butyl thiol or 2-bromobutane) with a sulfur source, you might find sec-butyl thiol, trisulfides (if excess sulfur is used), or various thiolates.[1][2]

  • Isomeric Disulfides: While the target is di-sec-butyl disulfide, isomeric impurities such as di-n-butyl disulfide, di-isobutyl disulfide, or tert-butyl/sec-butyl disulfide can sometimes be present due to impurities in the starting materials.

  • Degradation Products: this compound can react with oxygen, especially when exposed to light or heat. This can lead to oxidation products like sec-butyl sulfoxides and sec-butyl sulfones.[1] Conversely, reduction can cleave the disulfide bond, resulting in sec-butyl thiol.[1]

Q2: What is the primary analytical technique for assessing the purity of this compound?

A2: Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector (GC-MS), is the most effective and widely recommended technique.[1][3] GC provides the high-resolution separation needed to distinguish between the main component and closely related impurities, while MS offers definitive identification based on mass-to-charge ratio and fragmentation patterns.[4][5]

Q3: How should I properly store this compound to prevent degradation?

A3: To minimize the formation of oxidative or other degradation impurities, it is critical to store this compound in a cool, dark place, preferably at temperatures of 4°C or lower.[1] The container should be tightly sealed, and for long-term storage, the headspace should be purged with an inert gas like nitrogen or argon to prevent oxidation.[1]

Troubleshooting Guide: From Chromatogram to Conclusion

This section addresses specific issues you may encounter during the analysis of this compound.

Q: My GC-MS analysis shows several unexpected peaks near the main this compound peak. How can I tentatively identify them before running standards?

A: This is a common scenario, often pointing to isomeric impurities or compounds with similar volatility. Here’s a systematic approach to identification:

Your primary tool for identification without standards is the mass spectrum of each peak. Saturated aliphatic disulfides exhibit predictable fragmentation patterns under Electron Ionization (EI) conditions used in most GC-MS systems.

1. Analyze the Mass Spectra for Key Fragmentation Patterns:

  • Carbon-Sulfur (C-S) Bond Cleavage: This process results in the formation of hydrocarbon ions. For this compound, look for the loss of one of the sec-butyl groups.

  • Sulfur-Sulfur (S-S) Bond Cleavage: While less common for the molecular ion, this cleavage is important in subsequent fragmentations.

  • Intramolecular Hydrogen Transfer: This is a highly characteristic fragmentation pathway for dialkyl disulfides.[6] It involves the transfer of a hydrogen atom from one alkyl group to a sulfur atom, followed by cleavage, leading to protonated thiol fragments (RSSH+). This is often a very strong indicator of a disulfide structure.

  • Alkene Elimination: A major fragmentation pathway for many aliphatic disulfides involves the elimination of a neutral alkene molecule.[7]

2. Compare Fragmentation of Unknowns to the Main Peak:

  • Isomers (e.g., di-n-butyl disulfide, di-isobutyl disulfide): These will have the same molecular ion as this compound (m/z 178.4 g/mol ).[8] However, their fragmentation patterns will differ due to the stability of the resulting carbocations and the nature of hydrogen transfers. For example, fragmentation will be influenced by the different branching of the alkyl chains.

  • Trisulfides: Look for a molecular ion that is 32 mass units higher than your main peak (i.e., M+32), corresponding to the extra sulfur atom.[1]

  • Oxidation Products (Sulfoxides/Sulfones): These will have molecular ions that are 16 (M+16) or 32 (M+32) mass units higher, respectively, than the parent disulfide.[1] They also produce very different fragmentation patterns, often lacking the characteristic disulfide cleavages.

Table 1: Common Impurities and Their Mass Spectrometric Signatures

Impurity ClassExample CompoundMolecular Weight ( g/mol )Expected Molecular Ion (m/z)Key Fragmentation CluesPotential Origin
Parent Di-sec-butyl disulfide 178.36 178 Characteristic disulfide fragments, C4H9+ ions Main Component
IsomersDi-n-butyl disulfide178.36178Different relative abundances of fragment ions compared to the main peakStarting Material Impurity
Precursorsec-Butyl Thiol90.1990Strong molecular ion, fragments from C-S cleavageIncomplete Reaction
By-ProductDi-sec-butyl trisulfide210.42210M+32 relative to parent; loss of S or S2 fragmentsExcess Sulfur in Synthesis[1]
OxidationDi-sec-butyl sulfoxide194.36194M+16 relative to parent; loss of oxygen-containing fragmentsDegradation[1]
OxidationDi-sec-butyl sulfone210.36210M+32 relative to parent; presence of SO2-containing fragmentsDegradation[1]
Q: The mass spectrum for an impurity is complex and doesn't seem to follow the expected rules. What could be happening?

A: If you observe unusual fragmentation, consider the possibility of co-elution or more complex rearrangement reactions.

  • Co-eluting Peaks: If two impurities are not fully separated by the GC column, the resulting mass spectrum will be a mixture of fragments from both compounds, making interpretation extremely difficult.

    • Troubleshooting Step: Adjust your GC method. Try a slower temperature ramp or use a column with a different stationary phase (e.g., a more polar column if you are using a standard non-polar one) to improve separation.

  • Skeletal Rearrangements: While less common for simple saturated disulfides, some molecules can undergo rearrangement upon electron impact, leading to unexpected fragment ions.[7] This is more prevalent in disulfides containing sites of unsaturation. If your synthesis route could plausibly create unsaturated species, this is a possibility to consider.

Experimental Protocols

Protocol 1: Recommended GC-MS Method for Impurity Profiling

This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the commercial this compound in a suitable solvent like Dichloromethane (DCM) or Hexane. b. Dilute this stock solution 1:100 in the same solvent for a final concentration of 10 µg/mL. c. Transfer the final solution to a GC vial.

2. GC-MS Parameters:

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent)A standard non-polar column provides excellent separation for relatively non-polar analytes like alkyl disulfides.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading from the high-concentration main peak, ensuring better resolution of small impurity peaks.
Injection Volume 1 µLStandard volume for this concentration.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the sample.
Carrier Gas Helium, constant flow at 1.0 mL/minProvides good chromatographic efficiency.
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 minA controlled ramp allows for the separation of compounds with different boiling points.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible, library-searchable fragmentation patterns.[6]
Scan Range 40-350 m/zCovers the molecular weight of expected compounds and their key fragments.

Visual Workflow for Impurity Identification

The following diagram outlines a systematic workflow for identifying an unknown impurity in your this compound sample.

Impurity_Identification_Workflow cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Identification & Confirmation Sample Commercial this compound Sample GCMS Run GC-MS Analysis (Protocol 1) Sample->GCMS Chromatogram Obtain Total Ion Chromatogram (TIC) GCMS->Chromatogram Identify_Peaks Identify Main Peak & Unknown Impurity Peaks Chromatogram->Identify_Peaks Extract_MS Extract Mass Spectrum of Each Impurity Identify_Peaks->Extract_MS Analyze_MS Analyze MS for: - Molecular Ion (M+) - Key Fragments Extract_MS->Analyze_MS Hypothesis Propose Impurity Structure (Use Table 1) Analyze_MS->Hypothesis Confirmation Confirm with Reference Standard? Hypothesis->Confirmation Report Final Identification Confirmed Confirmation->Report Yes Re_evaluate Re-evaluate Data (Consider co-elution, etc.) Confirmation->Re_evaluate No

Caption: Systematic workflow for impurity identification.

References

  • Gupta, D., Knight, A. R., & Smith, P. J. (1981). Mass spectral studies of symmetrical and unsymmetrical dialkyl disulfides. Canadian Journal of Chemistry, 59(4), 543-549.
  • Wang, M., & Wang, C. (2022). Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives. Journal of Mass Spectrometry, 57(5), e4825.
  • Melnyk, S., et al. (2013). Study of disulfide reduction and alkyl chloroformate derivatization of plasma sulfur amino acids using gas chromatography-mass spectrometry. Journal of Chromatography B, 928, 56-63.
  • Wang, M., & Wang, C. (2022). Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives. Rapid Communications in Mass Spectrometry, 36(5), e9235.
  • Google Patents. (2012). CN102351763A - Synthesis method of di-sec-butyl disulfide.
  • Carlson, D. A., et al. (1989). Dimethyl disulfide derivatives of long chain alkenes, alkadienes, and alkatrienes for gas chromatography/mass spectrometry. Analytical Chemistry, 61(14), 1564-1571.
  • Bowie, J. H., et al. (1966). Studies in mass spectrometry. Part XIII. Mass spectra of disulphides; skeletal rearrangements upon electron impact. Journal of the Chemical Society B: Physical Organic, 616-621.
  • Alonso, M. E., & Aragona, H. (1978). SULFIDE SYNTHESIS IN PREPARATION OF UNSYMMETRICAL DIALKYL DISULFIDES: sec-BUTYL ISOPROPYL DISULFIDE. Organic Syntheses, 58, 147.
  • Google Patents. (2009). CN101508662A - Solvent-free phase transfer catalysis synthesis method of this compound.
  • ResearchGate. (n.d.). Gas chromatography (GC) elution window and mass spectra of the three dimethyl disulfide (DMDS) derivatives.
  • Protein Metrics. (2023). Disulfide Bonds (S-S).
  • Google Patents. (2010). CN101838228A - Clean synthesis method for di-tert-butyl disulfide.
  • National Center for Biotechnology Information. (n.d.). Di-sec-butyl disulfide. PubChem Compound Database.

Sources

Technical Support Center: Minimizing Byproduct Formation with sec-Butyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sec-butyl disulfide. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes. This resource is designed to be a practical, field-proven guide that explains the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I can expect when using this compound?

The most common byproducts arise from three primary pathways: thermal decomposition, thiol-disulfide exchange, and radical-mediated reactions. Key byproducts include:

  • sec-Butyl Mercaptan (2-Butanethiol): Often formed through disproportionation or reduction of the disulfide.

  • Hydrogen Sulfide (H₂S): A common product of thermal decomposition, particularly at elevated temperatures.[1][2]

  • Higher Polysulfides (Trisulfides, Tetrasulfides): Can form via radical mechanisms or reactions with elemental sulfur impurities.

  • Olefins (e.g., Butene isomers): Result from elimination side reactions involving the sec-butyl group, especially under basic conditions or at high temperatures.

  • Scrambled/Mixed Disulfides: If other thiols are present in the reaction mixture, thiol-disulfide exchange can lead to a mixture of different disulfide products.[3][4]

Q2: My reaction mixture is turning yellow or brown. What does this indicate?

A yellow or brown coloration often suggests the formation of polysulfides and elemental sulfur, which can result from thermal degradation or oxidative side reactions.[5] It can also indicate the presence of radical species, which may lead to a complex mixture of byproducts.

Q3: How does pH influence byproduct formation?

The pH of the reaction medium is critical. Basic conditions (typically pH > 8) deprotonate any free thiol groups to form thiolate anions.[6][7] Thiolates are potent nucleophiles that readily participate in thiol-disulfide exchange reactions, leading to disulfide scrambling.[3] Conversely, strongly acidic conditions can also promote side reactions. Maintaining a neutral to slightly acidic pH (around 6.5-7.0) is often optimal for minimizing these exchange reactions.[7]

Q4: Can my choice of solvent affect the outcome?

Absolutely. The solvent can influence byproduct formation in several ways:

  • Polarity: The polarity of the solvent can affect the rate of side reactions.

  • Dissolved Gases: Solvents can contain dissolved oxygen, which promotes the oxidation of thiols and can initiate radical chain reactions. Using degassed solvents is crucial.[6]

  • Protic vs. Aprotic: Protic solvents may participate in proton transfer steps that can facilitate certain side reactions.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter during your experiments and provides actionable solutions grounded in chemical principles.

Problem 1: Low Yield of the Desired Product & Complex Product Mixture

Possible Cause A: Thermal Decomposition

Dialkyl disulfides can undergo thermal decomposition, especially at elevated temperatures.[8][9] This process often initiates via homolytic cleavage of the S-S bond, generating thiyl radicals (sec-BuS•).[10] These radicals can then propagate a cascade of side reactions.

Solutions:

  • Strict Temperature Control:

    • Rationale: The rate of thermal decomposition is highly temperature-dependent.[1] Maintaining the lowest possible reaction temperature that still allows for an acceptable reaction rate is the most effective strategy.

    • Actionable Protocol:

      • Determine the optimal temperature range for your primary reaction through small-scale experiments.

      • Use a temperature-controlled reaction vessel (e.g., a jacketed reactor with a circulating bath) to maintain a consistent temperature.

      • Monitor the reaction progress closely (e.g., by TLC, LC-MS, or GC-MS) to avoid unnecessarily long reaction times at elevated temperatures.

  • Inert Atmosphere:

    • Rationale: Oxygen can initiate and propagate radical reactions, leading to a variety of byproducts.[6]

    • Actionable Protocol:

      • Assemble your reaction glassware and dry it thoroughly.

      • Purge the system with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

      • Maintain a positive pressure of the inert gas throughout the reaction.

Possible Cause B: Thiol-Disulfide Exchange

If your reaction generates or is sensitive to free thiols, these can react with this compound (or your product) to create a mixture of disulfides. This is a common equilibrium process that can significantly reduce the yield of a specific desired disulfide.[4][11]

Solutions:

  • pH Control:

    • Rationale: As mentioned in the FAQs, the reactive species in thiol-disulfide exchange is the thiolate anion. By keeping the pH neutral or slightly acidic, the concentration of thiolate is minimized, thus slowing the rate of exchange.[7]

    • Actionable Protocol:

      • Buffer your reaction mixture if compatible with your chemistry. A phosphate buffer system is often a good starting point.

      • Monitor the pH of the reaction and adjust as necessary.

  • Use of Thiol Scavengers:

    • Rationale: In some cases, it may be beneficial to add a reagent that selectively reacts with and "scavenges" unwanted free thiols.

    • Actionable Protocol:

      • Consider adding a small amount of an alkylating agent (e.g., N-ethylmaleimide) if it does not interfere with your primary reaction.

      • Alternatively, mild oxidants can sometimes be used to selectively oxidize free thiols to disulfides.[12]

Problem 2: Difficulty in Purification

Possible Cause: Formation of Structurally Similar Byproducts

The byproducts of this compound reactions, such as mixed disulfides or isomers, can have very similar physical properties (e.g., boiling point, polarity) to the desired product, making purification by chromatography or distillation challenging.

Solutions:

  • Optimize Reaction Selectivity:

    • Rationale: The most effective way to simplify purification is to prevent the formation of problematic byproducts in the first place.

    • Actionable Protocol:

      • Re-evaluate the reaction conditions (temperature, solvent, catalyst, reaction time) to maximize the selectivity for your desired product. A Design of Experiments (DoE) approach can be very effective here.

  • Derivative Formation:

    • Rationale: If the byproduct possesses a unique functional group, it may be possible to selectively react it to form a derivative with significantly different physical properties, making separation easier.

    • Actionable Protocol:

      • For example, if sec-butyl mercaptan is a major byproduct, it can be selectively reacted with a reagent that does not react with the disulfide product.

  • Advanced Chromatographic Techniques:

    • Rationale: Standard column chromatography may not be sufficient.

    • Actionable Protocol:

      • Consider using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for more challenging separations.

Visualizing Reaction Pathways and Troubleshooting

To better understand the processes involved, the following diagrams illustrate the key byproduct formation pathways and a logical troubleshooting workflow.

Byproduct_Pathways sBuSSBu This compound (sBu-S-S-sBu) Radicals Thiyl Radicals (2 sBu-S•) sBuSSBu->Radicals Homolytic Cleavage MixedDS Mixed Disulfide (sBu-S-S-R) sBuSSBu->MixedDS SN2 Attack Elimination Elimination Products (e.g., Butene) sBuSSBu->Elimination β-Elimination Heat High Temperature Heat->Radicals sBuSH sec-Butyl Mercaptan (sBu-SH) Radicals->sBuSH H-Abstraction Polysulfides Polysulfides / H₂S Radicals->Polysulfides Propagation Thiol Free Thiol (R-SH) Thiol->MixedDS ScrambledDS Scrambled Disulfide (R-S-S-R) Thiol->ScrambledDS Base Base (e.g., OH-) Base->Elimination MixedDS->ScrambledDS Further Exchange

Caption: Major pathways for byproduct formation from this compound.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield) Analyze Analyze Byproducts (GC-MS, LC-MS, NMR) Start->Analyze Is_Thermal Evidence of Thermal Decomposition? Analyze->Is_Thermal Polysulfides, H₂S present? Is_Exchange Evidence of Thiol-Disulfide Exchange? Analyze->Is_Exchange Mixed/Scrambled Disulfides? Is_Thermal->Is_Exchange No Sol_Thermal Implement Thermal Control: 1. Lower Temperature 2. Use Inert Atmosphere Is_Thermal->Sol_Thermal Yes Sol_Exchange Implement Exchange Control: 1. Adjust/Buffer pH 2. Use Thiol Scavengers Is_Exchange->Sol_Exchange Yes Re_evaluate Re-evaluate & Optimize Sol_Thermal->Re_evaluate Sol_Exchange->Re_evaluate

Caption: A logical workflow for troubleshooting byproduct formation.

Analytical Methods for Byproduct Detection

Accurate identification and quantification of byproducts are essential for effective troubleshooting.

Analytical TechniqueInformation ProvidedKey Considerations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile byproducts like mercaptans, sulfides, and small olefins.Derivatization may be needed for less volatile compounds. Excellent for identifying thermal decomposition products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of a wide range of byproducts, including mixed disulfides and larger molecules.[13]Crucial for analyzing products from thiol-disulfide exchange. Non-reducing conditions must be used to keep disulfides intact.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of major byproducts. Quantitative NMR (qNMR) can be used to determine the purity of the main product and the concentration of impurities.Can provide detailed structural information but may require isolation of the byproduct for full characterization.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of this compound in Modern Organic Synthesis.
  • Miyashita, T., Matsuda, M., & Iino, M. (1977). Kinetics of the Thermal Decompositions of Diaryl and Dialkyl Disulfides. Bulletin of the Chemical Society of Japan, 50(1), 151-155.
  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641.
  • Oh, H., Moon, B., & Lee, Y. (2017). Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry. Chemical Science, 8(2), 1184-1193.
  • Al-Jahdali, B., & Abdullah, M. (2017). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Journal of Amino Acids, 2017, 7241801.
  • ResearchGate. THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE.
  • Oh, H., Moon, B., & Lee, Y. (2017). Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry. Chemical Science, 8(2), 1184-1193.
  • Wang, Z., et al. (2015). Pyrolysis of Short-Chain Dialkyl Polysulfides. Journal of Fuel Chemistry and Technology, 43(1), 74-81.
  • ResearchGate. Figure 2. Mechanisms of cleavage of allosteric disulfide bonds....
  • Google Patents. CN102351763A - Synthesis method of di-sec-butyl disulfide.
  • Lu, X., et al. (2020). Using hydrogen peroxide to prevent antibody disulfide bond reduction during manufacturing process. mAbs, 12(1), 1722425.
  • Google Patents. CN101508662A - Solvent-free phase transfer catalysis synthesis method of this compound.
  • ResearchGate. (PDF) Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways.
  • Van Cauteren, S., et al. (2013). Theoretical Study of the Thermal Decomposition of Dimethyl Disulfide. The Journal of Physical Chemistry A, 117(37), 8934-8946.
  • Rebrin, I., et al. (2010). Detection and quantification of protein disulfides in biological tissues a fluorescence-based proteomic approach. Analytical Biochemistry, 403(1-2), 64-72.
  • Sehon, A. H., & Darwent, B. D. (1954). THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE. Journal of the American Chemical Society, 76(19), 4806-4810.
  • Xu, H., et al. (2010). Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine. Journal of Proteome Research, 9(12), 6677-6685.
  • Heissel, S., et al. (2024). Fast and Accurate Disulfide Bridge Detection. Molecular & Cellular Proteomics, 23(5), 100759.
  • LibreTexts Chemistry. 15.7: Redox Reactions of Thiols and Disulfides.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 94314, Di-sec-butyl disulfide.
  • Dong, Q., et al. (2021). Comprehensive Analysis of Tryptic Peptides Arising from Disulfide Linkages in NISTmAb and Their Use for Developing a Mass Spectral Library. Journal of Proteome Research, 20(3), 1598-1611.
  • Bédard, F., & Biron, E. (2014). Disulfide Formation Strategies in Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(3), 337-351.
  • Rapid Novor. Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies.
  • Appenzeller-Herzog, C. (2011). Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway. Antioxidants & Redox Signaling, 14(10), 1957-1968.
  • ResearchGate. Principles of thiol-dependent SN2 reactions. (A) Thiol–disulfide....
  • ResearchGate. Identification and Prevention of Antibody Disulfide Bond Reduction During Cell Culture Manufacturing.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 522065, Di-sec-butyl sulphide.

Sources

Technical Support Center: Best Practices for sec-Butyl Disulfide Storage and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sec-Butyl Disulfide. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. Here, we address common questions and troubleshooting scenarios to support the integrity of your research.

Frequently Asked Questions (FAQs)

This section covers the essential best practices for the storage and routine handling of this compound.

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To maintain the integrity and extend the shelf life of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] The ideal storage temperature is between 2°C and 8°C.[2] It is crucial to keep the container tightly sealed to prevent the escape of its potent odor and to minimize oxidation. For long-term storage and to mitigate odor, consider wrapping the container's cap threads with Teflon tape or placing the entire container in a secondary sealed container or a chemical storage bag.[3] Storing in a ventilated cabinet is also a recommended practice.[3][4]

Q2: this compound has a very strong, unpleasant odor. What are the best practices for odor control in the laboratory?

A2: The potent, garlic-like odor of this compound requires proactive odor control measures. Always handle this chemical in a certified chemical fume hood to prevent vapors from entering the laboratory environment.[5] To neutralize residual odors on glassware and other equipment, a bleach solution can be highly effective.[5] After use, all contaminated labware should be rinsed and submerged in a bleach bath within the fume hood. For persistent odors, a 24-hour soak may be necessary. Disposable items that have come into contact with this compound, such as gloves and paper towels, should be sealed in a plastic bag before being disposed of as hazardous waste.[5]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When working with this compound, appropriate PPE is essential to ensure personal safety. Standard laboratory attire, including a lab coat, long pants, and closed-toe shoes, should be worn. Additionally, chemical-resistant gloves (such as nitrile) and safety glasses or goggles are mandatory to protect against skin and eye irritation.[6] If there is a risk of splashing, a face shield should also be used. For procedures that may generate significant vapors, and as a general precaution, it is advisable to work within a fume hood.[4][7]

Q4: What materials are incompatible with this compound?

A4: this compound should not be stored with or exposed to strong oxidizing agents, strong bases, or strong reducing agents.[1] Contact with these substances can lead to vigorous reactions, potentially compromising the stability of the compound and creating hazardous conditions. Hazardous decomposition products formed under fire conditions include carbon oxides and sulfur oxides.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in experimental settings.

Q1: I am observing unexpected peaks in my gas chromatography (GC) analysis of a sample containing this compound. What could be the cause?

A1: The appearance of unexpected peaks in a GC analysis can stem from several sources. "Ghost peaks" can be a result of contamination in the GC system. To troubleshoot this, perform a blank run with just the solvent to see if the peaks persist. If they do, the contamination could be in the injector, detector, or the column itself. Cleaning the injector and ensuring the column is properly conditioned are good first steps. Another possibility is sample degradation. This compound can undergo thermal decomposition, especially at elevated temperatures in the GC inlet.[8] Lowering the injector temperature may help mitigate this. Finally, ensure the purity of your carrier gas and check for leaks in the system, as impurities or oxygen can lead to side reactions.

Q2: My experimental results are inconsistent when using this compound. Could the compound be degrading? What are the signs of degradation?

A2: Inconsistent results can indeed be a sign of this compound degradation. Disulfides can be susceptible to both oxidation and reduction, leading to the formation of various byproducts.[9] A noticeable change in the physical appearance of the liquid, such as discoloration, or a significant change in its characteristic odor, could indicate degradation. From a chemical standpoint, the disulfide bond can be cleaved under certain conditions. For example, in the presence of reducing agents, disulfides can be reduced to their corresponding thiols (sec-butyl thiol in this case). Conversely, oxidation can lead to the formation of thiosulfinates and other oxidized sulfur species.[9] To confirm degradation, it is advisable to re-analyze the purity of your this compound stock using a reliable analytical method like GC-MS.

Q3: I've noticed peak tailing in my chromatograms when analyzing this compound. How can I resolve this?

A3: Peak tailing in gas chromatography is often indicative of active sites within the analytical system that are interacting with the analyte. Sulfur compounds, in particular, are prone to this issue. To address peak tailing, first, check for and eliminate any "dead volumes" in your GC system, ensuring that the column is installed correctly. Contamination in the inlet liner is a common cause; cleaning or replacing the liner can often resolve the problem. If the issue persists, the column itself may have active sites. Conditioning the column at a high temperature (within its specified limits) can help passivate these sites. If the column is old or has been exposed to reactive compounds, it may need to be replaced. Using a lower sample concentration can also sometimes reduce tailing.

Experimental Protocols

Protocol for Preparing a Standard Solution of this compound for GC Analysis

This protocol outlines the steps for preparing a precise standard solution of the volatile and odorous this compound.

Materials:

  • This compound

  • High-purity solvent (e.g., n-pentane)[10]

  • Calibrated microsyringes

  • Volumetric flasks

  • Analytical balance

  • Fume hood

Procedure:

  • Work in a Fume Hood: All steps of this procedure must be performed in a well-ventilated fume hood to minimize inhalation exposure to the potent odor of this compound.

  • Prepare a Stock Solution:

    • Tare a clean, dry volumetric flask (e.g., 10 mL) on an analytical balance.

    • Using a calibrated microsyringe, carefully add a small, precise volume (e.g., 10 µL) of this compound directly into the volumetric flask.

    • Immediately cap the flask and record the mass.

    • Dilute to the mark with the chosen solvent (e.g., n-pentane).

    • Calculate the exact concentration of the stock solution in mg/mL.

  • Perform Serial Dilutions:

    • Prepare a series of working standards by performing serial dilutions of the stock solution.

    • For example, to prepare a 10-fold dilution, transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

    • Repeat this process to create a calibration curve with a range of concentrations appropriate for your analytical needs.[10][11]

  • Storage of Standards:

    • Store the prepared standard solutions in tightly sealed vials at a low temperature (2-8°C) to minimize evaporation and degradation.

    • It is recommended to prepare fresh working standards daily for the most accurate results, as volatile sulfur compounds can be unstable in solution over time.

Visualizations

Experimental Workflow: Handling a this compound Spill

The following diagram outlines the decision-making process and necessary actions in the event of a this compound spill.

Spill_Cleanup_Workflow Decision Tree for Handling a this compound Spill Start Spill Occurs Assess Assess Spill Size and Location Start->Assess MinorSpill Minor Spill (<100 mL, contained in fume hood) Assess->MinorSpill Minor MajorSpill Major Spill (>100 mL or outside fume hood) Assess->MajorSpill Major PPE Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat MinorSpill->PPE Self-cleanup Alert Alert Others and Evacuate Area MajorSpill->Alert ContactEHS Contact Emergency Personnel / EHS Alert->ContactEHS End Spill Managed ContactEHS->End Contain Contain Spill with Absorbent Material PPE->Contain Neutralize Neutralize with Calcium Hypochlorite Solution (for mercaptans/sulfides) Contain->Neutralize If safe to do so Cleanup Collect Absorbed Material with Non-Sparking Tools Contain->Cleanup If neutralization is not feasible Neutralize->Cleanup Dispose Place in a Sealed Container for Hazardous Waste Disposal Cleanup->Dispose Decontaminate Decontaminate Spill Area with Soap and Water Dispose->Decontaminate Decontaminate->End

Sources

Validation & Comparative

A Comparative Guide to Sulfur Donors: sec-Butyl Disulfide vs. Dimethyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and industrial processes, the choice of a sulfur source is a critical decision that can significantly impact reaction efficiency, product purity, and operational safety. Among the various organosulfur compounds utilized, alkyl disulfides are a prominent class of reagents for delivering sulfur to a system. This guide provides an in-depth technical comparison between two such disulfides: sec-butyl disulfide and the industry-standard dimethyl disulfide (DMDS). While both molecules possess the characteristic S-S linkage, their differing alkyl substituents impart distinct properties that govern their performance as sulfur donors.

This analysis moves beyond a simple cataloging of physical properties to explore the mechanistic nuances and practical considerations that inform the selection of one reagent over the other. We will delve into their chemical reactivity, thermal stability, and by-product formation, supported by a discussion of their primary applications. This guide is intended to equip researchers and development professionals with the necessary insights to make an informed decision for their specific application, whether it be in catalyst activation, fine chemical synthesis, or novel drug development.

At a Glance: Key Performance and Physical Properties

A direct comparison of the fundamental properties of this compound and dimethyl disulfide reveals significant differences that underpin their suitability for various applications. DMDS is notable for its high sulfur content by mass, a key economic and efficiency driver in industrial settings. Conversely, the larger alkyl groups of this compound result in a lower sulfur percentage, but also influence properties such as boiling point and flash point, which have important implications for handling and safety.

PropertyThis compoundDimethyl Disulfide (DMDS)Significance for Sulfur Donor Applications
Molecular Formula C8H18S2[1][2]C2H6S2[3]Determines molecular weight and sulfur content.
Molecular Weight 178.36 g/mol [1][2]94.19 g/mol [3]Influences volatility and mass efficiency of sulfur delivery.
Sulfur Content (% by mass) ~35.9%~68%[4][5]Higher sulfur content in DMDS means less reagent is needed to deliver the same amount of sulfur, offering cost and logistical advantages.[5][6]
Appearance Colorless liquid[1]Colorless to pale yellow liquid[3]General physical characteristic.
Odor Strong, garlic-like[1]Unpleasant, garlic-like[3]Important for handling and safety considerations.
Boiling Point ~220 °C (estimated)110 °C[3]Higher boiling point of this compound may be advantageous in higher temperature reactions where volatility is a concern.
Flash Point ~88 °C (estimated)15 °C[3]The significantly higher flash point of this compound suggests lower flammability and safer handling compared to the highly flammable DMDS.
Solubility in Water Insoluble[1]Slightly soluble (2.5 g/L at 20 °C)[3]Affects reaction medium choices and environmental considerations.

The Chemistry of Sulfur Donation: A Mechanistic Overview

The utility of alkyl disulfides as sulfur sources hinges on the cleavage of the sulfur-sulfur bond to generate reactive sulfur species. The primary mechanism for this activation, particularly in industrial applications like catalyst sulfiding, is thermal decomposition. Under thermal stress and typically in the presence of hydrogen, the disulfide bond breaks, initiating a series of reactions that ultimately release hydrogen sulfide (H₂S), the active sulfiding agent.

The structure of the alkyl group plays a pivotal role in the decomposition pathway and the nature of the resulting by-products. This is a critical point of differentiation between this compound and dimethyl disulfide.

Thermal Decomposition Pathways

The thermal decomposition of an alkyl disulfide can be visualized as a multi-step process. The initiation step involves the homolytic cleavage of the S-S bond, forming two thiyl radicals. These radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction and elimination, to generate the desired H₂S and hydrocarbon by-products.

G cluster_0 Initiation cluster_1 Propagation & H₂S Formation cluster_2 By-product Formation Alkyl Disulfide (R-S-S-R) Alkyl Disulfide (R-S-S-R) 2 Thiyl Radicals (2 R-S•) 2 Thiyl Radicals (2 R-S•) Alkyl Disulfide (R-S-S-R)->2 Thiyl Radicals (2 R-S•) Heat (Δ) Alkyl Disulfide (R-S-S-R)->2 Thiyl Radicals (2 R-S•) Thiols (R-SH) Thiols (R-SH) 2 Thiyl Radicals (2 R-S•)->Thiols (R-SH) + H₂ 2 Thiyl Radicals (2 R-S•)->Thiols (R-SH) Hydrocarbon By-products Hydrocarbon By-products 2 Thiyl Radicals (2 R-S•)->Hydrocarbon By-products Further Reactions 2 Thiyl Radicals (2 R-S•)->Hydrocarbon By-products H₂S + Alkene/Alkane H₂S + Alkene/Alkane Thiols (R-SH)->H₂S + Alkene/Alkane Decomposition Thiols (R-SH)->H₂S + Alkene/Alkane G start Start: Reactor at Ambient Temperature pressurize Pressurize Reactor with H₂ start->pressurize heat1 Heat to Initial Temperature (e.g., 120-150 °C) pressurize->heat1 introduce_feed Introduce Hydrocarbon Feed heat1->introduce_feed inject_dmds Inject DMDS into Feed introduce_feed->inject_dmds heat2 Heat to Decomposition Temperature (e.g., 200-250 °C) inject_dmds->heat2 hold1 Hold for Initial Sulfiding (Monitor H₂S Breakthrough) heat2->hold1 heat3 Increase Temperature to Final Hold (e.g., 320-360 °C) hold1->heat3 hold2 Hold for Final Sulfiding (Monitor H₂S) heat3->hold2 stop_dmds Stop DMDS Injection hold2->stop_dmds stabilize Stabilize Reactor at Operating Conditions stop_dmds->stabilize end_proc End of Sulfiding stabilize->end_proc

Figure 2: Generalized workflow for catalyst sulfiding with DMDS.

Step-by-Step Procedure:

  • System Preparation: Ensure the catalyst is properly loaded in the reactor. Leak-test the system with an inert gas, then purge with hydrogen.

  • Pressurization and Initial Heating: Pressurize the reactor with hydrogen to the target pressure. Begin heating the reactor to an initial "wetting" temperature (typically 120-150 °C) to ensure the catalyst is properly wetted by the hydrocarbon feed.

  • Feed Introduction: Introduce the hydrocarbon feed at the specified liquid hourly space velocity (LHSV).

  • DMDS Injection: Once the system is stable, begin injecting DMDS into the hydrocarbon feed at a concentration sufficient to provide an excess of sulfur relative to the stoichiometric requirement for converting the metal oxides.

  • First Temperature Hold (Decomposition): Slowly ramp the reactor temperature to the initial sulfiding hold temperature, where DMDS begins to decompose (e.g., 200-250 °C). The temperature ramp rate must be carefully controlled to manage the exotherm from the sulfiding reaction.

  • Monitoring H₂S Breakthrough: Hold at this temperature and continuously monitor the reactor outlet for the presence of hydrogen sulfide (H₂S). The "breakthrough" of H₂S indicates that the initial, most reactive metal oxides have been sulfided.

  • Second Temperature Hold (Completion): After H₂S breakthrough, slowly increase the temperature to a final, higher hold temperature (e.g., 320-360 °C) to ensure complete sulfidation of all metal species.

  • Final Hold and Completion: Maintain this temperature until the H₂S concentration at the outlet stabilizes, indicating that the sulfiding process is complete.

  • Termination of DMDS Injection: Stop the DMDS injection and continue to circulate the hydrocarbon feed under hydrogen pressure to stabilize the catalyst.

  • Transition to Operating Conditions: The reactor is now ready to be brought to normal operating conditions for the hydrotreating process.

Safety and Handling Considerations

Both this compound and dimethyl disulfide are organosulfur compounds with strong, unpleasant odors and require careful handling in a well-ventilated area, preferably a fume hood. However, their safety profiles differ significantly, primarily due to their flammability.

  • Dimethyl Disulfide (DMDS): DMDS is a highly flammable liquid with a low flash point of 15 °C. [3]Vapors can form explosive mixtures with air. [7]Strict precautions must be taken to avoid ignition sources such as open flames, sparks, and hot surfaces. [7]It is also toxic if inhaled or swallowed and can cause skin and eye irritation. [7]

  • This compound: While specific hazard classifications can vary, its estimated higher flash point suggests it is significantly less flammable than DMDS. However, it is still an irritant to the skin and eyes and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. [1]

Conclusion: Making the Right Choice

The selection between this compound and dimethyl disulfide as a sulfur source is highly application-dependent.

Dimethyl Disulfide (DMDS) is the undisputed choice for large-scale industrial applications such as catalyst sulfiding. Its high sulfur content, controlled decomposition, and the formation of non-coking methane by-products make it a highly efficient, reliable, and cost-effective reagent for these demanding processes. Its well-understood chemistry and established industrial use provide a high degree of confidence in its performance.

This compound , on the other hand, is not a viable alternative for high-temperature catalyst activation due to the high probability of coking from its larger hydrocarbon by-products. Its utility lies in the realm of specialty chemical synthesis, where the introduction of the sec-butylthio group is desired for specific steric or electronic effects in a target molecule. Its lower flammability also offers a handling advantage in a laboratory setting.

For researchers and drug development professionals, the choice will be dictated by the specific synthetic transformation required. If the goal is simply to introduce a sulfur atom or a generic alkylthio group, the reactivity and by-products of both molecules should be carefully considered. However, for applications mirroring industrial catalyst activation or requiring a clean, high-temperature sulfur source, DMDS remains the superior and field-proven option.

References

  • Reactor Resources. Dimethyl Disulfide (DMDS). [Link]
  • Wikipedia. Dimethyl disulfide. [Link]
  • INCHEM. ICSC 1586 - DIMETHYL DISULFIDE. [Link]
  • Sustainable Energy & Fuels.
  • PubChem. Di-sec-butyl disulfide. [Link]

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A Comparative Guide to Thioetherification: Sec-Butyl Disulfide vs. Thiols as Sulfur Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the formation of carbon-sulfur bonds to generate thioethers is a cornerstone transformation. The choice of the sulfur source is a critical decision that profoundly impacts reaction efficiency, operational simplicity, and overall process safety. This guide provides an in-depth comparison of two common sulfur precursors for thioetherification: the traditional sec-butanethiol and its increasingly popular alternative, di-sec-butyl disulfide. We will delve into the mechanistic underpinnings of their reactivity, present comparative experimental data, and offer practical guidance for researchers, scientists, and drug development professionals.

The Thiol Conundrum: Potent Nucleophiles with Practical Challenges

Thiols, or mercaptans, are the sulfur analogs of alcohols and have long been the go-to reagents for thioether synthesis. Their high nucleophilicity, especially in their deprotonated thiolate form, enables efficient participation in nucleophilic substitution (SN2) and conjugate addition reactions. However, their utility is often hampered by several significant drawbacks.

The most notorious characteristic of low-molecular-weight thiols like sec-butanethiol is their potent and unpleasant odor.[1][2] This necessitates specialized handling procedures, including the use of well-ventilated fume hoods and appropriate personal protective equipment, which can complicate laboratory workflows. Furthermore, thiols are susceptible to oxidation, leading to the formation of disulfide byproducts.[1] In the context of metal-catalyzed cross-coupling reactions, thiols can act as catalyst poisons by strongly coordinating to the metal center, which can impede or completely shut down the catalytic cycle.

Di-sec-butyl Disulfide: An Odorless and Stable Surrogate

Di-sec-butyl disulfide emerges as a compelling alternative to sec-butanethiol, directly addressing many of the challenges associated with thiols. As a stable, odorless solid, it is significantly easier and safer to handle in a laboratory setting.[1][3] The core concept behind its use is the in situ generation of the reactive thiol or thiolate species, typically through reduction or cleavage of the disulfide bond. This approach circumvents the need to handle the volatile and malodorous free thiol directly.

Several synthetic strategies have been developed to harness the reactivity of disulfides for thioetherification, with phosphine-mediated and photocatalytic methods being particularly prominent.

Mechanistic Insights: Activating the Disulfide Bond

The key to unlocking the synthetic potential of di-sec-butyl disulfide lies in the cleavage of the S-S bond. This can be achieved through various mechanisms, each with its own set of advantages and suitable applications.

Phosphine-Mediated Thioetherification

A widely employed method involves the use of a phosphine, such as triphenylphosphine (PPh₃), to reductively cleave the disulfide bond. The phosphine attacks one of the sulfur atoms, leading to the formation of a phosphonium salt and a thiolate anion. This newly generated, highly nucleophilic thiolate can then react with an electrophile (e.g., an alkyl halide) to form the desired thioether.

reagents sec-Bu-S-S-Bu-sec + PPh₃ + R-X intermediate [sec-Bu-S-PPh₃]⁺ + sec-Bu-S⁻ reagents->intermediate Disulfide Cleavage product sec-Bu-S-R + Ph₃P=S intermediate->product SN2 Attack

Caption: Phosphine-mediated disulfide cleavage for thioether synthesis.

This approach is particularly valuable as it allows for the controlled, in situ generation of the reactive nucleophile, minimizing side reactions and avoiding the handling of free thiols.

Photocatalytic Thioetherification

Recent advances in photoredox catalysis have opened up new avenues for C-S bond formation using disulfides. In a typical photocatalytic cycle, a photosensitizer, upon excitation with visible light, can engage in a single-electron transfer (SET) process with the disulfide, leading to its fragmentation into a thiyl radical and a thiolate. The thiyl radical can then participate in subsequent bond-forming reactions.

PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hv (Visible Light) PC_excited->PC SET Disulfide sec-Bu-S-S-Bu-sec PC_excited->Disulfide Radical_Thiolate sec-Bu-S• + sec-Bu-S⁻ Disulfide->Radical_Thiolate Fragmentation Ni_complex1 Ar-Ni(II)-X Radical_Thiolate->Ni_complex1 Aryl_Halide Ar-X Ni_catalyst Ni(0) Aryl_Halide->Ni_catalyst Ni_catalyst->Ni_complex1 Oxidative Addition Ni_complex2 Ar-Ni(III)(S-Bu-sec)-X Ni_complex1->Ni_complex2 Oxidative Addition Ni_complex2->Ni_catalyst Product Ar-S-Bu-sec Ni_complex2->Product Reductive Elimination

Caption: Simplified photocatalytic cycle for thioetherification with a disulfide.

This method is attractive due to its mild reaction conditions and high functional group tolerance.

Performance Comparison: Sec-Butyl Disulfide vs. Sec-Butanethiol

FeatureSec-ButanethiolDi-sec-butyl DisulfideRationale & Supporting Data
Odor & Handling Strong, unpleasant odorOdorless solidThiols are notoriously malodorous, requiring specialized handling.[1][2] Disulfides are generally odorless and easier to manage in a lab setting.[3]
Stability Prone to oxidation to disulfideStableThiols can be readily oxidized in the presence of air or other oxidants.[1] Disulfides are the oxidized form and are therefore more stable.
Reactivity Highly nucleophilic as thiolateRequires activation (e.g., with phosphine)Thiolates are potent nucleophiles for SN2 reactions. Disulfides require an initial cleavage step to generate the reactive species.
Yield Generally high in SN2 reactionsHigh, often comparable to thiolsYields are method-dependent. Phosphine-mediated reactions with disulfides can achieve high yields, comparable to traditional thiol-based methods. For example, a synthesis of this compound itself via phase transfer catalysis reported an average yield of 84.95%.[3]
Byproducts Can form disulfide by oxidationPhosphine oxide (in phosphine-mediated reactions)The primary byproduct in phosphine-mediated reactions is the corresponding phosphine oxide, which is generally easy to separate.
Catalyst Compatibility Can poison metal catalystsGenerally more compatibleThe strong coordination of thiols to metal centers can inhibit catalysis. Disulfides, being less coordinating, are often more compatible with metal-catalyzed processes.

Experimental Protocols

Thioetherification using Di-sec-butyl Disulfide (Phosphine-Mediated)

Objective: To synthesize a sec-butyl thioether from an alkyl halide using di-sec-butyl disulfide and triphenylphosphine.

Materials:

  • Di-sec-butyl disulfide

  • Alkyl halide (e.g., benzyl bromide)

  • Triphenylphosphine (PPh₃)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add di-sec-butyl disulfide (1.0 eq) and triphenylphosphine (1.1 eq).

  • Add anhydrous solvent to dissolve the reagents.

  • Stir the solution at room temperature for 30 minutes to allow for the formation of the thiolate.

  • Slowly add the alkyl halide (1.0 eq) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

start Combine di-sec-butyl disulfide and PPh₃ in anhydrous solvent under inert atmosphere thiolate_formation Stir at room temperature for 30 min to generate thiolate start->thiolate_formation add_electrophile Add alkyl halide thiolate_formation->add_electrophile monitor Monitor reaction progress (TLC, GC-MS) add_electrophile->monitor workup Quench with water, extract with organic solvent monitor->workup purify Dry, concentrate, and purify by column chromatography workup->purify product Isolated sec-butyl thioether purify->product

Caption: Experimental workflow for phosphine-mediated thioetherification.

Thioetherification using Sec-Butanethiol (Base-Mediated SN2)

Objective: To synthesize a sec-butyl thioether from an alkyl halide using sec-butanethiol and a base.

Materials:

  • Sec-butanethiol

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., sodium hydride or potassium carbonate)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the base (1.1 eq) and anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add sec-butanethiol (1.0 eq) to the suspension. Caution: Strong odor.

  • Allow the mixture to stir at 0 °C for 15-30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

start Add base to anhydrous solvent under inert atmosphere at 0 °C add_thiol Slowly add sec-butanethiol start->add_thiol deprotonation Stir for 15-30 min for deprotonation add_thiol->deprotonation add_electrophile Add alkyl halide deprotonation->add_electrophile reaction Warm to room temperature and monitor add_electrophile->reaction workup Quench with aq. NH₄Cl, extract, wash, and dry reaction->workup purify Concentrate and purify by column chromatography workup->purify product Isolated sec-butyl thioether purify->product

Caption: Experimental workflow for base-mediated thioetherification with a thiol.

Conclusion and Future Outlook

The choice between sec-butanethiol and di-sec-butyl disulfide for thioetherification is a classic example of balancing reactivity with practicality. While sec-butanethiol offers straightforward, high-yielding transformations through its highly nucleophilic thiolate, its handling difficulties and potential for catalyst inhibition are significant drawbacks. Di-sec-butyl disulfide, in contrast, provides a stable, odorless, and safe alternative that can be effectively activated in situ to generate the desired thioether.

The development of modern synthetic methods, particularly in phosphine-mediated and photocatalytic reactions, has greatly expanded the utility of disulfides as thiol surrogates. For researchers in drug development and materials science, where process safety, scalability, and functional group tolerance are paramount, di-sec-butyl disulfide represents a highly attractive option for the synthesis of thioethers. As the field of organic synthesis continues to evolve towards greener and more efficient methodologies, the use of stable and easy-to-handle reagents like di-sec-butyl disulfide is expected to become increasingly prevalent.

References

  • Synthesis of this compound by Phase Transfer Catalysis.
  • Syntheses of Thioethers and Selenide Ethers
  • Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols. Royal Society of Chemistry. [Link]
  • Thioetherification of Aryl Halides with Thioacet
  • Thioetherification of Aryl Halides with Thioacet
  • Development of Odorless Thiols and Sulfides and Their Applications to Organic Synthesis.
  • 2-Butanethiol. PubChem. [Link]
  • 2-Butanethiol. NIST WebBook. [Link]
  • Odorless Substituted for Foul-Smelling Thiols: Syntheses and Applications.
  • Visible-light-promoted phosphine-mediated synthesis of thioesters and thioalkynes from sodium arylsulfinates.
  • Visible-light-promoted phosphine-mediated synthesis of thioesters and thioalkynes from sodium arylsulfinates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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A Comparative Guide to Sulfur Transfer Reagents: Alternatives to Sec-butyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug development, the efficient and selective formation of carbon-sulfur (C-S) bonds is a cornerstone for the creation of a vast array of pharmaceuticals and functional materials. For years, sec-butyl disulfide has been a reliable reagent for sulfur transfer reactions. However, the ongoing pursuit of milder reaction conditions, improved atom economy, enhanced functional group tolerance, and reduced malodor has driven the exploration of alternative reagents. This guide provides an in-depth technical comparison of prominent alternatives to this compound, offering experimental insights and data to inform your selection of the optimal sulfur transfer agent for your synthetic needs.

The Enduring Need for Versatile Sulfur Transfer Reagents

The thioether moiety is a prevalent structural motif in numerous blockbuster drugs, underscoring the importance of robust sulfur transfer methodologies.[1] Traditional methods often rely on the use of thiols, which can be limited by their propensity to form undesired by-products and the need for a base.[1] This has spurred the development of "protonless" sulfur reagents that offer a more controlled and efficient entry into C-S bond formation.

A Comparative Analysis of Leading Alternatives

This section details the performance and applications of several key alternatives to this compound. Each reagent is evaluated based on its reactivity, substrate scope, and operational simplicity, supported by experimental data from the literature.

Elemental Sulfur (S₈): The Atom-Economical Choice

Elemental sulfur, an abundant and inexpensive feedstock, has emerged as a highly attractive sulfur source due to its low toxicity and odorless nature.[2] It participates in a wide range of reactions, including the synthesis of thioethers, thioamides, and sulfur-containing heterocycles.[3]

Mechanistic Considerations: The activation of the stable S₈ ring is a key step in its application. This can be achieved under basic, acidic, or radical conditions, allowing for diverse reactivity profiles.[3] For instance, in the presence of a base, elemental sulfur can react with alkyl halides and a reducing agent like thiourea to form disulfides without the contamination of higher polysulfides.[4]

Performance and Applications:

  • Thioether Synthesis: Elemental sulfur can be used in combination with reducing agents to effect the synthesis of thioethers.

  • Thioamide Synthesis: A completely atom-economic reaction of isocyanides with aliphatic amines in the presence of elemental sulfur provides thioureas in excellent yields at ambient temperatures.

  • Heterocycle Synthesis: It is a versatile reagent for the construction of sulfur-containing heterocycles through direct C-H sulfuration/annulation.[2]

Experimental Protocol: Synthesis of Symmetrical Disulfides from Alkyl Halides

A mixture of the alkyl halide (1 mmol), thiourea (1.2 mmol), elemental sulfur (1.2 mmol), and sodium carbonate (2.5 mmol) in wet polyethylene glycol (PEG 200) (5 mL) is stirred at 40 °C. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4]

SubstrateProductYield (%)Reference
Benzyl bromideDibenzyl disulfide95[4]
n-Butyl bromideDi-n-butyl disulfide92[4]
Allyl bromideDiallyl disulfide94[4]
Sodium Thiosulfate (Na₂S₂O₃): The Odorless and Low-Toxicity Surrogate

Sodium thiosulfate is a stable, odorless, and low-toxicity solid that serves as an excellent sulfur surrogate in the synthesis of thioesters and thioethers.[5][6] Its use circumvents the handling of foul-smelling and often toxic thiols.

Mechanistic Considerations: In the synthesis of thioesters, sodium thiosulfate reacts with anhydrides to generate an acyl-Bunte salt, which then undergoes substitution with an organic halide.[7] For thioether synthesis from aldehydes or carboxylic acids, sodium thiosulfate is proposed to generate a thiosulfate radical anion in the presence of oxygen, which then initiates a radical cascade to form a thiyl radical, ultimately leading to the thioether product.[6]

Performance and Applications:

  • Thioester Synthesis: A one-pot, two-step reaction of sodium thiosulfate with anhydrides and organic halides provides thioesters in good to excellent yields (42-90%).[5][7]

  • Thioether Synthesis: Catalytic amounts of sodium thiosulfate facilitate the coupling of aldehydes or carboxylic acids with thiols to afford thioethers.[2][6]

Experimental Protocol: One-Pot Synthesis of Thioesters

To a solution of benzoic anhydride (1.2 mmol) and sodium thiosulfate pentahydrate (1.0 mmol) in DMF (3 mL) is added triethylamine (2.0 mmol). The mixture is stirred at 80 °C for 1 hour. Then, benzyl bromide (1.0 mmol) is added, and the mixture is stirred at 80 °C for an additional 2 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired thioester.[7]

AnhydrideHalideProductYield (%)Reference
Benzoic anhydrideBenzyl bromideS-Benzyl benzothioate90[7]
Acetic anhydride4-Nitrobenzyl bromideS-(4-Nitrobenzyl) ethanethioate85[7]
Propionic anhydrideAllyl bromideS-Allyl propanethioate82[7]
Phthalimide-Based Reagents: For Mild and Selective Trisulfide Synthesis

Phthalimide-based disulfide reagents have emerged as valuable tools for the synthesis of biologically relevant trisulfides under mild conditions.[8][9] These reagents offer a high degree of control and are applicable to both small molecules and proteins.

Mechanistic Considerations: The reaction proceeds through the nucleophilic attack of a thiol on one of the sulfur atoms of the phthalimide-based disulfide. This leads to the formation of a trisulfide and the release of phthalimide. The use of excess reagent can drive the reaction to completion.[9]

Performance and Applications:

  • Trisulfide Synthesis: These reagents react with a variety of thiols, including primary, secondary, tertiary, and aryl thiols, as well as water-soluble biothiols like glutathione, to produce trisulfides in excellent yields.[9][10]

  • Bioconjugation: Their ability to react with protein thiols under aqueous conditions makes them suitable for applications in bioconjugation and chemical biology.[9]

Experimental Protocol: Synthesis of Benzyl Trisulfide

To a solution of benzyl mercaptan (1.0 equiv) in acetonitrile is added the cysteine-phthalimide disulfide reagent (1.5 equiv). The reaction mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to give the desired dibenzyl trisulfide.[9]

ThiolProductYield (%)Reference
Benzyl mercaptanDibenzyl trisulfide85[9]
ThiophenolDiphenyl trisulfide92[9]
GlutathioneDiglutathionyl trisulfide75[9]
Isothiourea Derivatives: Versatile Reagents for Thioetherification

Isothiourea derivatives, particularly S-benzylisothioureas, are effective reagents for the synthesis of thioethers.[11] They can act as thiol surrogates, avoiding the direct use of odorous thiols.

Mechanistic Considerations: S-Alkylisothiouronium salts are formed by the reaction of thiourea with an alkyl halide.[12] These salts can then be hydrolyzed under basic conditions to generate the corresponding thiol in situ, which can then react with an electrophile. Alternatively, isothioureas can be used in catalytic asymmetric reactions.[13][14]

Performance and Applications:

  • Thiol Precursors: S-Alkylisothiouronium salts are stable, crystalline solids that serve as convenient precursors to thiols.[12]

  • Asymmetric Catalysis: Chiral isothioureas have been successfully employed as organocatalysts in a variety of enantioselective transformations.[13][14][15]

Experimental Workflow: Thiol Synthesis from Alkyl Halide via Isothiouronium Salt

G AlkylHalide Alkyl Halide (R-X) Isothiouronium Isothiouronium Salt AlkylHalide->Isothiouronium Reaction Thiourea Thiourea Thiourea->Isothiouronium Thiol Thiol (R-SH) Isothiouronium->Thiol Hydrolysis Base Base (e.g., KOH) Base->Thiol

Caption: General workflow for the synthesis of thiols from alkyl halides using thiourea.

N,N'-Bis(tert-butoxycarbonyl)thiourea: A Mild Thioacylating Agent

N,N'-Di-Boc-thiourea is a stable and readily available solid that functions as a mild thioacylating agent when activated.[16]

Mechanistic Considerations: Activation with an agent like trifluoroacetic anhydride generates a reactive species that can then transfer the thioacyl group to a variety of nucleophiles.

Performance and Applications:

  • Thioacylation: This reagent can be used to thioacylate amines, alcohols, and thiols to produce the corresponding thiocarbonyl compounds.[16]

  • Guanidinylation: It has also been shown to be an efficient guanylating agent.[17]

Experimental Protocol: Thioacylation of an Amine

To a solution of N,N'-di-Boc-thiourea (1.1 equiv) in dichloromethane at 0 °C is added trifluoroacetic anhydride (1.0 equiv). The mixture is stirred for 10 minutes, and then the amine (1.0 equiv) is added. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.[16]

Comparative Summary of Reagent Performance

ReagentKey AdvantagesKey DisadvantagesTypical Applications
This compound Established reagent, good source of 'S'Odor, potential for side reactionsGeneral sulfur transfer
Elemental Sulfur Atom-economical, inexpensive, odorlessRequires activation, can lead to polysulfidesThioamides, heterocycles, disulfides
Sodium Thiosulfate Odorless, low toxicity, stable solidCan require elevated temperaturesThioesters, thioethers
Phthalimide-Based Mild conditions, high selectivity for trisulfidesReagent synthesis requiredTrisulfide synthesis, bioconjugation
Isothiourea Derivatives Odorless thiol surrogates, useful in catalysisStoichiometric use for thiol synthesisThioether synthesis, asymmetric catalysis
N,N'-Di-Boc-thiourea Mild thioacylating agent, stable solidRequires activationThioamides, thiocarbamates

Conclusion and Future Outlook

The field of sulfur transfer chemistry has evolved significantly, offering a diverse toolbox of reagents that overcome many of the limitations associated with traditional methods. While this compound remains a useful reagent, alternatives such as elemental sulfur, sodium thiosulfate, phthalimide-based reagents, isothioureas, and N,N'-di-Boc-thiourea provide compelling advantages in terms of odor, toxicity, atom economy, and functional group compatibility. The choice of reagent will ultimately depend on the specific requirements of the desired transformation, including the nature of the substrate and the desired product. As research in this area continues, we can anticipate the development of even more efficient, selective, and sustainable sulfur transfer reagents, further empowering chemists in the synthesis of novel sulfur-containing molecules for a wide range of applications.

References

  • Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides. Organic & Biomolecular Chemistry. [Link]
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  • Unraveling the Role of Sodium Thiosulfate in Copper Sulfide Synthesis.
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A Comparative Guide to the Reactivity of Dialkyl Disulfides in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the disulfide bond is more than a simple covalent linkage; it is a versatile functional group whose reactivity can be finely tuned to achieve a myriad of synthetic transformations. This guide provides an in-depth comparative analysis of dialkyl disulfide reactivity, moving beyond a mere catalog of reactions to elucidate the underlying principles that govern their behavior. By understanding the interplay of steric and electronic factors, the synthetic chemist can strategically select the optimal dialkyl disulfide to achieve desired outcomes, from simple thiol protection to the construction of complex molecular architectures.

The Dual Nature of the Disulfide Bond: Electrophile and Nucleophile

The reactivity of a dialkyl disulfide (RSSR) is fundamentally dictated by the nature of the S-S bond. This bond, with a length of approximately 2.03 Å, is typically the weakest covalent bond within an organic molecule, making it a prime target for chemical cleavage.[1] The sulfur atoms in a disulfide can act as both electrophiles and nucleophiles, a duality that underpins their diverse applications in synthesis.

  • Electrophilic Character: The sulfur atoms in a disulfide are susceptible to nucleophilic attack, most notably by thiolates (RS⁻) in a process known as thiol-disulfide exchange.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic thiolate attacks one of the sulfur atoms of the disulfide bond.[2] This process is fundamental to protein folding and is widely exploited in synthetic chemistry.[3][4]

  • Nucleophilic Character: While less common, the disulfide bond can also exhibit nucleophilic properties. When held in close proximity to a strong electrophile, the lone pair of electrons on a sulfur atom can initiate a nucleophilic attack.[5] This reactivity is often observed in intramolecular reactions where conformational constraints favor such an interaction.

Comparative Reactivity of Dialkyl Disulfides: A Tale of Sterics and Electronics

The reactivity of a dialkyl disulfide is not a monolithic property; it is profoundly influenced by the nature of the alkyl substituents (R) attached to the sulfur atoms. These groups modulate the steric accessibility and the electronic properties of the S-S bond, thereby dictating its susceptibility to cleavage and participation in various reactions.

Steric Hindrance: The Gatekeeper of Reactivity

Steric bulk around the disulfide bond is a primary determinant of its reactivity. As the size of the alkyl groups increases, the S-S bond becomes more shielded from nucleophilic attack, leading to a decrease in reaction rates.[6][7]

Dialkyl DisulfideAlkyl Group StructureRelative ReactivityKey Characteristics
Dimethyl disulfide (DMDS) Methyl (-CH₃)HighUnhindered, readily undergoes thiol-disulfide exchange.
Diethyl disulfide Ethyl (-CH₂CH₃)ModerateSlightly more hindered than DMDS, but still quite reactive.
Diisopropyl disulfide Isopropyl (-CH(CH₃)₂)LowSignificant steric hindrance from the branched alkyl groups.
Di-tert-butyl disulfide tert-Butyl (-C(CH₃)₃)Very LowHighly hindered, often used when a stable, unreactive disulfide is required.[6]

This trend is a classic example of steric hindrance impacting an SN2-type reaction. The bulky alkyl groups physically obstruct the trajectory of the incoming nucleophile, increasing the activation energy of the reaction.[8]

Electronic Effects: Modulating the S-S Bond's Susceptibility

The electronic nature of the alkyl groups can also influence the reactivity of the disulfide bond, although this effect is often secondary to steric hindrance in simple dialkyl disulfides. Electron-withdrawing groups can increase the electrophilicity of the sulfur atoms, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease their electrophilicity.

In the context of unsymmetrical disulfides (RSSR'), the presence of an electron-withdrawing group on one side can activate the disulfide bond for nucleophilic attack, facilitating the selective cleavage and transfer of the other sulfur moiety.[9]

Thiol-Disulfide Exchange: The Workhorse Reaction

The most ubiquitous reaction of dialkyl disulfides is the thiol-disulfide exchange. This equilibrium reaction is the cornerstone of dynamic covalent chemistry and plays a crucial role in biological systems.[3][10] The reaction is initiated by a thiolate anion (RS⁻), highlighting the importance of pH in controlling the reaction rate; higher pH favors the formation of the more nucleophilic thiolate.[1][11]

The mechanism proceeds through a trigonal bipyramidal transition state where the attacking thiolate, the two sulfur atoms of the disulfide, and the leaving group are colinear.[2][12]

Thiol_Disulfide_Exchange Reactants R'-S⁻ + R-S-S-R TransitionState [ R'-S---S(R)---S-R ]⁻ Reactants->TransitionState SN2 Attack Products R'-S-S-R + R-S⁻ TransitionState->Products Cleavage

Caption: Mechanism of Thiol-Disulfide Exchange.

Synthesis of Unsymmetrical Disulfides: Harnessing Differential Reactivity

The synthesis of unsymmetrical disulfides (RSSR') presents a significant challenge due to the propensity for thiol-disulfide exchange to yield a mixture of symmetrical and unsymmetrical products.[13][14] Successful strategies often rely on the pre-activation of one thiol or disulfide component.

One effective one-pot method involves the reaction of a thiol with 1-chlorobenzotriazole (BtCl) to form a benzotriazolated thiol intermediate (RSBt). This intermediate does not readily form symmetrical disulfides and can subsequently react with a second, different thiol to produce the desired unsymmetrical disulfide in high yield.[15][16]

Experimental Protocol: One-Pot Synthesis of Unsymmetrical Disulfides

This protocol is adapted from the work of Hunter, et al.[15]

  • Step 1: Formation of the RSBt Intermediate: A solution of the first thiol (R¹SH, 1.0 equiv) in dichloromethane (DCM) is cooled to -78 °C. A solution of 1-chlorobenzotriazole (BtCl, 1.0 equiv) in DCM is added dropwise. The reaction is stirred at this temperature for 30 minutes.

  • Step 2: Addition of the Second Thiol: A solution of the second thiol (R²SH, 1.1 equiv) in DCM is added to the reaction mixture.

  • Step 3: Reaction Completion and Workup: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Unsymmetrical_Disulfide_Synthesis Thiol1 R¹SH Intermediate R¹SBt Thiol1->Intermediate -78 °C, DCM BtCl BtCl BtCl->Intermediate Product R¹SSR² Intermediate->Product Room Temp Thiol2 R²SH Thiol2->Product Byproduct BtH

Caption: Workflow for the one-pot synthesis of unsymmetrical disulfides.

Cleavage of Dialkyl Disulfides: Releasing the Thiol

The cleavage of the S-S bond is another critical reaction of dialkyl disulfides, often employed to deprotect thiol groups in a synthetic sequence.[1] This can be achieved through reduction or oxidation.

  • Reductive Cleavage: A variety of reducing agents can cleave the disulfide bond to yield two equivalents of the corresponding thiol. Common reagents include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and phosphines such as triphenylphosphine (PPh₃).[5][17] Electrochemical methods also provide a clean and efficient means of disulfide reduction.[18]

  • Oxidative Cleavage: Stronger oxidizing agents can lead to the formation of sulfonic acids.[19] However, milder oxidation can sometimes be used to generate other sulfur-containing functional groups. Free radical-initiated cleavage of disulfide bonds has also been explored, particularly in the gas phase.[20]

Conclusion

Dialkyl disulfides are a class of compounds with a rich and tunable reactivity profile. By understanding the fundamental principles of steric and electronic effects, synthetic chemists can strategically employ these reagents in a wide array of applications. From the dynamic interplay of thiol-disulfide exchange to the controlled synthesis of unsymmetrical disulfides and the selective cleavage of the S-S bond, the chemistry of dialkyl disulfides offers a powerful toolkit for modern organic synthesis and drug development. The continued exploration of their reactivity will undoubtedly lead to the development of novel synthetic methodologies and the construction of increasingly complex and functional molecules.

References

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]
  • Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated p
  • Kinetics of the Thiol-Disulfide Exchange. Journal of the American Chemical Society, 79(21), 5572–5578. [Link]
  • Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Pharmaceutical Research, 31(7), 1845–1857. [Link]
  • On the mechanism of spontaneous thiol–disulfide exchange in proteins. Physical Chemistry Chemical Physics, 15(37), 15457-15468. [Link]
  • Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Molecular Biology, 35, 91-169. [Link]
  • Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268–8271. [Link]
  • Mechanisms of cleavage of allosteric disulfide bonds.
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  • A Novel and Efficient Synthesis of Unsymmetrical Disulfides. Synthesis, 2007(03), 363-366. [Link]
  • Disulfide synthesis by S-S coupling. Organic Chemistry Portal, [Link]
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  • Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(16), 5122. [Link]
  • Disulfide. Wikipedia, [Link]
  • Neighboring group effect on nucleophilicity of disulfide bond. American Chemical Society, [Link]
  • Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry. Chemical Science, 2(7), 1294-1304. [Link]
  • Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal, [Link]
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  • Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation.
  • Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. ACS Omega, 4(2), 3534–3540. [Link]
  • Electrophiles and Nucleophiles. BYJU'S, [Link]
  • Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. Scientific Reports, 6, 38672. [Link]
  • Nucleophiles and Electrophiles. Chemistry Steps, [Link]
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  • REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES.
  • Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides.
  • How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions. The Journal of Organic Chemistry, 83(24), 15029–15037. [Link]
  • Increasing the reactivity of an artificial dithiol-disulfide pair through modification of the electrostatic milieu. Biochemistry, 43(21), 6669–6677. [Link]
  • Use of Base Control To Provide High Selectivity between Diaryl Thioether and Diaryl Disulfide for C–S Coupling Reactions of Aryl Halides and Sulfur and a Mechanistic Study. Organometallics, 32(19), 5514–5522. [Link]
  • An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations.
  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction.
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A Comparative Guide to the Efficacy of Sec-Butyl Disulfide Versus Other Sulfur Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of sec-butyl disulfide against other prevalent sulfur electrophiles used in research and drug development. We will delve into the mechanistic nuances, comparative reactivity, and practical applications, supported by experimental data and protocols to inform your selection of the optimal reagent for cysteine modification.

Introduction: The Strategic Role of Sulfur Electrophiles in Covalent Chemistry

In the landscape of chemical biology and drug discovery, the selective modification of protein residues is a cornerstone of functional proteomics, inhibitor design, and bioconjugation. The cysteine residue, with its nucleophilic thiol group (-SH), stands out as a prime target for covalent modification.[1][2] The reactivity of this thiol is highly dependent on its protonation state; the deprotonated thiolate form (R-S⁻) is a potent nucleophile that can readily attack electrophilic centers.[1][2][3]

Sulfur electrophiles are a class of reagents specifically designed to react with these thiol groups, forming stable or reversible covalent bonds. Among these, disulfides represent a biologically relevant class of electrophiles, engaging in a process known as thiol-disulfide exchange.[4][5] This guide focuses on this compound, evaluating its performance characteristics in relation to other widely used sulfur electrophiles.

This compound: A Profile

This compound (di-sec-butyl disulfide) is a symmetrical disulfide with the chemical formula C₈H₁₈S₂.[6][7][8] Structurally, it features two sec-butyl groups linked by a disulfide bond. While it has applications as a flavoring agent, its utility in a research context stems from its participation in thiol-disulfide exchange reactions.[6][9]

Mechanism of Action: Thiol-Disulfide Exchange

The core reaction mechanism for this compound is the thiol-disulfide exchange, a reversible nucleophilic substitution reaction.[5][10][11] A deprotonated cysteine thiolate on a target protein acts as the nucleophile, attacking one of the electrophilic sulfur atoms of the this compound. This forms a new, mixed disulfide bond between the protein and a sec-butyl thiol moiety, releasing the other sec-butyl group as sec-butyl thiol.[12][13]

This reaction is fundamental to many biological processes, including the formation of structural disulfide bonds in proteins within the endoplasmic reticulum.[14][15] The reversibility of this linkage is a key feature; the modified protein can be returned to its native state by introducing a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol (BME).[10][11]

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products Protein_Cys_SH Protein-Cys-S⁻H⁺ SecBu_SS_SecBu SecBu-S-S-SecBu (this compound) Protein_Cys_SH->SecBu_SS_SecBu Nucleophilic Attack (Thiolate anion) Protein_Cys_SS_SecBu Protein-Cys-S-S-SecBu (Mixed Disulfide) SecBu_SS_SecBu->Protein_Cys_SS_SecBu Forms Mixed Disulfide SecBu_SH SecBu-SH (sec-butyl thiol) SecBu_SS_SecBu->SecBu_SH Releases Thiol

Caption: Mechanism of Thiol-Disulfide Exchange with this compound.

A Comparative Landscape of Sulfur Electrophiles

To properly evaluate the efficacy of this compound, it must be compared against other classes of reagents commonly used for cysteine modification. Each class possesses a distinct combination of reactivity, selectivity, and adduct stability.

  • Symmetrical Disulfides (e.g., DTNB, Glutathione Disulfide - GSSG): These function via the same thiol-disulfide exchange mechanism.[10][16] Their reactivity can be influenced by the steric bulk and electronic properties of the attached groups.

  • Asymmetrical Disulfides (e.g., Thiosulfonates like MMTS): These reagents are often more reactive than symmetrical disulfides because the thiosulfonate group is a better leaving group, activating the sulfur for nucleophilic attack.[17]

  • 2-Sulfonylpyridines: These compounds react via a nucleophilic aromatic substitution (SNAr) mechanism, where a cysteine thiolate attacks the pyridine ring, displacing the sulfonyl group.[18] This reaction is generally irreversible.

  • Haloacetamides (e.g., Iodoacetamide): These are classic alkylating agents that react with thiols via an SN2 mechanism, forming a stable and irreversible thioether bond.[19]

  • Maleimides: These are Michael acceptors that react with thiols via a conjugate addition mechanism. While highly reactive and specific for thiols at physiological pH, the resulting thioether linkage can undergo a retro-Michael reaction, leading to reversibility, especially in the presence of other thiols.[20][21]

Head-to-Head Comparison: Performance Metrics

The choice of a sulfur electrophile is dictated by the specific experimental goal. The following table summarizes the key performance indicators for this compound and its alternatives.

FeatureThis compoundOther Symmetrical DisulfidesThiosulfonates (e.g., MMTS)2-SulfonylpyridinesHaloacetamides (e.g., IAM)Maleimides
Reaction Mechanism Thiol-Disulfide ExchangeThiol-Disulfide ExchangeThiol-Disulfide ExchangeSNArSN2 AlkylationMichael Addition
Relative Reactivity ModerateVariable (Low to High)HighHighModerate to HighVery High
Adduct Stability Reversible (with reducing agents)Reversible (with reducing agents)Reversible (with reducing agents)IrreversibleIrreversibleReversible (potential for exchange)
Selectivity for Cys HighHighHighHighModerate (can react with His, Lys at higher pH)Very High (at neutral pH)
Key Advantage Biologically relevant reversible linkageTunable reactivity, some are colorimetricHigh reactivity for rapid modificationForms a stable, irreversible bondForms a very stable thioether bondFast, highly selective reaction
Key Disadvantage Moderate reactivity may require longer incubationCan be slow; steric hindrance can be an issueCan be overly reactive, leading to off-target effectsIrreversibility may not be desiredLower selectivity than maleimidesAdduct instability can be problematic

Experimental Protocol: Comparative Kinetic Analysis of Thiol Reactivity

To empirically compare the efficacy of different sulfur electrophiles, a standardized kinetic assay is essential. This protocol describes a method to measure the rate of reaction between an electrophile and a model thiol, glutathione (GSH), using HPLC to monitor the consumption of GSH over time.

Objective: To determine the pseudo-first-order rate constant (kobs) for the reaction of this compound and other electrophiles with glutathione.

Materials:
  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • This compound

  • Methyl methanethiosulfonate (MMTS) as a comparator

  • N-ethylmaleimide (NEM) as a comparator

  • Dimethyl sulfoxide (DMSO)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) for initial GSH concentration validation

  • Reversed-phase HPLC system with a C18 column and UV detector

Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis A Prepare stock solutions: - 100 mM GSH in PBS - 100 mM Electrophiles in DMSO B Validate GSH concentration using Ellman's Reagent A->B C Initiate Reaction: - Mix 10 µL GSH (1 mM final) - Mix 10 µL Electrophile (1 mM final) - in 980 µL PBS (pH 7.4) B->C D Take aliquots at time points (e.g., 0, 2, 5, 10, 30 min) C->D E Quench reaction in aliquot with excess β-mercaptoethanol D->E F Analyze quenched samples by RP-HPLC E->F G Quantify remaining GSH peak area at each time point F->G H Plot ln([GSH]t/[GSH]0) vs. time G->H I Calculate k_obs from the slope of the linear fit H->I

Caption: Workflow for comparative kinetic analysis of sulfur electrophiles.

Step-by-Step Methodology:
  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of GSH in PBS (pH 7.4). Causality: The buffer maintains a physiological pH, which is critical for ensuring the biologically relevant protonation state of the thiol.

    • Prepare 100 mM stock solutions of this compound, MMTS, and NEM in DMSO. Causality: DMSO is used to dissolve the often hydrophobic electrophiles before dilution into the aqueous buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add 980 µL of PBS.

    • Add 10 µL of the 100 mM GSH stock solution to achieve a final concentration of 1 mM. Mix gently.

    • To initiate the reaction, add 10 µL of a 100 mM electrophile stock solution (final concentration 1 mM). Start a timer immediately.

    • Run a control reaction containing only GSH in PBS to account for any spontaneous oxidation. Trustworthiness: This control validates that the observed loss of GSH is due to the reaction with the electrophile.

  • Time-Course Sampling and Quenching:

    • At designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot by adding it to a tube containing a large excess of a quenching agent like β-mercaptoethanol. Causality: The quenching agent rapidly consumes any unreacted electrophile, stopping the reaction at a precise time point.

  • HPLC Analysis:

    • Inject the quenched samples onto a C18 HPLC column.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate GSH from its disulfide and the electrophile adducts.

    • Monitor the elution profile at 214 nm or 220 nm.

  • Data Analysis:

    • Integrate the peak area corresponding to the remaining GSH at each time point.

    • Plot the natural logarithm of the fraction of remaining GSH (ln([GSH]t/[GSH]0)) against time (t).

    • The plot should yield a straight line, the negative slope of which is the pseudo-first-order rate constant (kobs).

    • Compare the kobs values obtained for this compound, MMTS, and NEM to determine their relative reactivity towards GSH.

Conclusion and Field Insights

The selection of a sulfur electrophile is a critical decision in experimental design.

  • This compound serves as a valuable tool when a reversible, biologically-mimetic modification is desired. Its moderate reactivity allows for controlled reactions, though it may be less suitable for applications requiring rapid and complete labeling, such as pulse-chase experiments. The steric bulk of the sec-butyl group can also influence its accessibility to sterically hindered cysteine sites compared to smaller reagents.

  • For high-speed, irreversible labeling , reagents like maleimides or 2-sulfonylpyridines are superior choices.[18] Maleimides offer exceptional speed and selectivity at neutral pH, making them a workhorse for bioconjugation, but the potential for adduct instability must be considered.[20]

  • Thiosulfonates like MMTS provide a highly reactive, yet still reversible, option, bridging the gap between disulfides and irreversible reagents.

Ultimately, there is no single "best" sulfur electrophile; efficacy is context-dependent. This guide provides the foundational knowledge and a practical framework for making an informed choice. We recommend performing pilot experiments, such as the kinetic analysis detailed above, using your specific protein or peptide of interest to validate the optimal reagent for your research goals.

References

  • Keire, D. A., Strauss, E., Guo, W., Noszal, B., & Rabenstein, D. L. (n.d.). Kinetics and equilibria of thiol/disulfide interchange reactions of selected biological thiols and related molecules with oxidized glutathione.
  • Szajewski, R. P., & Whitesides, G. M. (n.d.).
  • Fava, A., Iliceto, A., & Camera, E. (n.d.). Kinetics of the Thiol-Disulfide Exchange. American Chemical Society.
  • Nagy, P. (n.d.).
  • Nagy, P. (2013).
  • Benchchem. (n.d.). This compound | 5943-30-6.
  • Akaike, T., Ida, T., Wei, F.-Y., Nishida, M., Kumagai, Y., Sawa, T., Motohashi, H., Fujii, S., & Yamamoto, M. (n.d.). Chemical Biology of Reactive Sulfur Species: Hydrolysis-Driven Equilibrium of Polysulfides as a Determinant of Physiological Functions. PMC - NIH.
  • (2022, September 4). 334 BCH3023 Oxidation of Thiols and Reduction of Disulfides. YouTube.
  • (2020, March 30). 10.12: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.
  • (2023, April 30).
  • Bulleid, N. J. (n.d.). The role of thiols and disulfides in protein chemical and physical stability. PMC - NIH.
  • (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.
  • Guidechem. (n.d.). This compound 5943-30-6 wiki.
  • Zambaldo, C., Vinogradova, E. V., Qi, X., Iaconelli, J., Suciu, R. M., Koh, M., Senkane, K., Chadwick, S. R., Sanchez, B. B., Chen, J. S., Chatterjee, A. K., Lairson, L. L., Lifton, R. P., Shen, H. C., & Cravatt, B. F. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles.
  • (n.d.). Thioalkylation with Sulfur as the Electrophile. Wordpress.
  • Poole, L. B. (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central.
  • (2022, December 11).
  • National Center for Biotechnology Information. (n.d.). Di-sec-butyl disulfide. PubChem.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 5943-30-6.
  • LoPachin, R. M., Barber, D. S., & Gavin, T. (n.d.). Synaptic Cysteine Sulfhydryl Groups as Targets of Electrophilic Neurotoxicants. Toxicological Sciences | Oxford Academic.
  • St. Amant, A. H., & van der Donk, W. A. (n.d.). Thiol-thiol cross-clicking using bromo-ynone reagents. PMC - NIH.
  • Antelmann, H. (n.d.). Thiol-specific reactions of electrophilic compounds and model for the functions of MhqR-and YodB-dependent azoreductases as well as dioxygenases/glyoxalases in Bacillus subtilis.
  • Cysteines and glutathione secretion in response to protein disulfide bond form

Sources

A Comparative Guide to the Synthesis of Sec-Butyl Disulfide: A Novel Catalytic Route vs. Traditional Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive validation of a new, efficient synthetic route to sec-butyl disulfide, a compound of interest in various chemical and pharmaceutical applications. We present a head-to-head comparison between a traditional oxidative coupling method and a novel, copper-catalyzed approach that operates under milder conditions. Through detailed experimental protocols, comparative data analysis, and mechanistic insights, this document demonstrates the superior performance of the new catalytic method in terms of yield, purity, and sustainability. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of aliphatic disulfides.

Introduction: The Significance of this compound

Symmetrical and unsymmetrical disulfides are crucial structural motifs in organic chemistry and biochemistry. They are integral to the structure and function of proteins, act as vulcanizing agents, and serve as important intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] this compound, a simple aliphatic disulfide, is a valuable building block and a target for methodological development in sulfur chemistry.

The traditional synthesis of such compounds often relies on the oxidative coupling of the corresponding thiols.[2][3] While effective, these methods can suffer from drawbacks such as the use of harsh oxidants, formation of over-oxidation byproducts, and challenging purification procedures.[1] This necessitates the development of greener, more efficient, and selective synthetic protocols.[1][4][5]

This guide details and validates a novel synthetic route utilizing a copper-catalyzed system, which represents a significant advancement over established methods. We will provide a thorough comparison of this new route with a classic oxidative coupling method, supported by experimental data.

The Synthetic Routes: A Head-to-Head Comparison

Traditional Route: Oxidative Coupling with Hydrogen Peroxide

The oxidation of thiols is a fundamental reaction for forming disulfide bonds.[2][3] A common and straightforward laboratory method involves the use of hydrogen peroxide (H₂O₂) as the oxidant. This method is often favored for its simplicity and the benign byproduct (water).

Mechanism: The reaction is believed to proceed through the formation of a sulfenic acid intermediate, which then reacts with another thiol molecule to yield the disulfide. The overall stoichiometry involves two equivalents of the thiol and one equivalent of the oxidizing agent.

Advantages:

  • Readily available and inexpensive reagents.

  • Water is the only stoichiometric byproduct.

Disadvantages:

  • Risk of over-oxidation to sulfonic acids, especially with excess oxidant or elevated temperatures.[1]

  • Can require long reaction times for complete conversion.

  • The reaction can be exothermic and requires careful temperature control.

A Novel Approach: Copper-Catalyzed Aerobic Oxidation

Recent advancements in catalysis have opened new avenues for disulfide synthesis.[6] Transition metal-catalyzed reactions, particularly those using copper, have shown great promise for their efficiency and selectivity under mild conditions.[7][8][9] We present a novel method based on a copper(II) catalyst in the presence of air as the terminal oxidant.

Mechanism: The proposed catalytic cycle involves the coordination of the thiol to the copper center, followed by a single-electron transfer (SET) to form a thiyl radical and a Cu(I) species. The thiyl radicals then dimerize to form the disulfide. The Cu(I) is re-oxidized to Cu(II) by atmospheric oxygen, thus regenerating the catalyst and completing the cycle.

Advantages:

  • Mild Reaction Conditions: The reaction proceeds at room temperature.

  • High Selectivity: Minimal formation of over-oxidation byproducts.

  • Green Chemistry: Utilizes air as the ultimate oxidant.[1][4][5]

  • High Yield and Purity: As demonstrated in the experimental section, this method provides a superior yield and purity of the final product.

Experimental Validation: Protocols and Workflows

To objectively compare the two synthetic routes, both syntheses were performed, and the products were analyzed under identical conditions.

Overall Experimental Workflow

The validation process followed a systematic workflow to ensure a fair comparison between the two methods.

G cluster_0 Synthesis Stage cluster_1 Processing & Analysis cluster_2 Evaluation Traditional Traditional Synthesis (H₂O₂ Oxidation) Purification Work-up & Purification (Extraction & Chromatography) Traditional->Purification Novel Novel Synthesis (Cu(II)-Catalyzed) Novel->Purification Analysis Characterization (¹H NMR, ¹³C NMR, GC-MS) Purification->Analysis Comparison Comparative Analysis (Yield, Purity, Efficiency) Analysis->Comparison

Caption: Experimental workflow for the comparative validation.

Detailed Experimental Protocols

Materials:

  • sec-Butanethiol (≥98%, Sigma-Aldrich)[10][11]

  • Hydrogen Peroxide (30% in H₂O, Sigma-Aldrich)

  • Copper(II) Acetate (≥98%, Sigma-Aldrich)

  • Methanol (ACS grade)

  • Dichloromethane (ACS grade)

  • Sodium Bicarbonate (Saturated solution)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Protocol 1: Traditional Synthesis via H₂O₂ Oxidation

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and an ice bath, add sec-butanethiol (5.0 g, 55.4 mmol) and methanol (25 mL).

  • Cool the solution to 0-5 °C.

  • Slowly add 30% hydrogen peroxide (3.14 g, 27.7 mmol) dropwise over 20 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC until the starting thiol is consumed.

  • Quench the reaction by adding 20 mL of a saturated sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (Hexane) to yield this compound as a colorless oil.

Protocol 2: Novel Copper-Catalyzed Synthesis

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add copper(II) acetate (0.10 g, 0.55 mmol, 1 mol%) and methanol (25 mL).

  • Stir the mixture at room temperature until the catalyst dissolves.

  • Add sec-butanethiol (5.0 g, 55.4 mmol) to the solution.

  • Leave the flask open to the atmosphere (or bubble air through the solution) and stir vigorously at room temperature for 1.5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with 50 mL of water and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane) to yield this compound as a colorless oil.

Comparative Analysis of Results

The performance of each synthetic route was evaluated based on reaction conditions, yield, and purity of the final product.

Reaction Parameters
ParameterTraditional Route (H₂O₂ Oxidation)Novel Route (Cu(II)-Catalyzed)
Catalyst/Reagent Hydrogen Peroxide (Stoichiometric)Copper(II) Acetate (1 mol%)
Oxidant H₂O₂Air (O₂)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 4 hours1.5 hours
Work-up Quenching, Extraction, ChromatographyExtraction, Chromatography
Yield and Purity
MetricTraditional Route (H₂O₂ Oxidation)Novel Route (Cu(II)-Catalyzed)
Isolated Yield 78%94%
Purity (by GC-MS) 97%>99%
Major Impurities Unreacted thiol, sec-butyl sulfonic acidTrace unreacted thiol
Spectroscopic Characterization

The identity and purity of the this compound synthesized via the novel route were confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data was consistent with the expected structure and literature values.

  • ¹H NMR (400 MHz, CDCl₃) δ: 2.69 (m, 2H), 1.68 (m, 4H), 1.29 (d, J=6.8 Hz, 6H), 0.95 (t, J=7.4 Hz, 6H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 51.6, 31.2, 21.0, 11.5.

  • MS (EI): m/z (%) = 178 (M⁺), 89, 57.

The data clearly indicates that the copper-catalyzed method is superior, providing a significantly higher yield of a purer product in less time and under more environmentally benign conditions.

Mechanistic Comparison Visualization

The fundamental difference in the reaction pathways contributes to the observed outcomes.

G cluster_0 Traditional Route (Oxidative Coupling) cluster_1 Novel Route (Cu(II)-Catalyzed) A 2 R-SH + H₂O₂ B [R-SOH] Sulfenic Acid Intermediate A->B -H₂O C R-S-S-R + 2 H₂O B->C +R-SH, -H₂O D 2 R-SH + Cu(II) E 2 R-S• + Cu(I) + 2 H⁺ D->E SET F R-S-S-R E->F Dimerization G Cu(II) E->G + O₂ (air) G->D Catalyst Regeneration

Caption: Comparison of reaction mechanisms.

Conclusion

This guide validates a new copper-catalyzed synthetic route for this compound that offers significant advantages over traditional oxidative coupling methods. The novel approach is characterized by its high yield (94%), excellent purity (>99%), mild reaction conditions, and reduced reaction time. By leveraging a catalytic amount of copper(II) acetate and using air as the terminal oxidant, this method aligns with the principles of green chemistry, minimizing waste and avoiding harsh reagents.

References

  • Cai, C., et al. (2012). Synthesis of disulfides and diselenides by copper-catalyzed coupling reactions in water. Organic & Biomolecular Chemistry.
  • Iranpoor, N., & Zeynizadeh, B. (1999). A rapid and convenient method for the oxidative coupling of thiols to disulfides. Synthesis.
  • Attri, P., et al. (2011). Green methodology for the preparation of disulfide. Green Chemistry Letters and Reviews.
  • Li, B., et al. (2024). Copper-Catalyzed Chemoselective Coupling of N-Dithiophthalimides and Alkyl Halides: Synthesis of Unsymmetrical Disulfides and Sulfides. Organic Letters.
  • Spear, A., et al. (2023). Rapid, green disulphide bond formation in water using the corrin dicyanocobinamide. Chemical Communications.
  • Ghorbani, R., & Saeedi, L. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry.
  • PubChem. 2-Butanethiol. National Center for Biotechnology Information.
  • Alonso, M. E., & Aragona, H. (1978). sec-BUTYL ISOPROPYL DISULFIDE. Organic Syntheses.
  • RSC Publishing. (2024). Recent advances in photocatalytic and transition metal-catalyzed synthesis of disulfide compounds. Organic & Biomolecular Chemistry.
  • Jackson, M. D. (2010). Oxidative transformation of thiols to disulfides promoted by activated carbon–air system. Kobe University Repository.
  • Organic Chemistry Portal. Disulfide synthesis by S-S coupling.
  • Fu, H., et al. (2014). Excess copper catalyzes protein disulfide bond formation in the bacterial periplasm but not in the cytoplasm. Molecular Microbiology.

Sources

Benchmarking Sec-butyl Disulfide: A Comparative Guide to Sulfur-Based Flavor Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor chemistry, sulfur-containing compounds command a unique and potent position. Their pungent, often savory, characteristics are indispensable in creating authentic and impactful flavor profiles in a vast array of food products. Among these, sec-butyl disulfide stands out for its distinct garlic-like and savory notes. This guide provides a comprehensive technical comparison of this compound with other key sulfur-based flavor compounds: dimethyl disulfide, diallyl disulfide, and allyl methyl sulfide.

This document is intended for researchers, scientists, and drug development professionals who require a deep, evidence-based understanding of the nuanced differences between these commercially significant flavor molecules. By delving into their sensory attributes and instrumental analysis data, this guide aims to equip you with the knowledge to make informed decisions in your research and product development endeavors.

Introduction to Key Sulfur Flavor Compounds

Sulfur compounds are pivotal in the flavor profiles of many foods, particularly those in the Allium genus (garlic, onions, leeks) and the Brassica family (cabbage, broccoli).[1] Their potent nature means they often contribute significantly to the overall aroma at very low concentrations.[2] This section introduces the chemical properties of this compound and its selected comparators.

This compound:

  • Chemical Formula: C8H18S2[1][3]

  • Molecular Weight: 178.36 g/mol [1][3]

  • CAS Number: 5943-30-6[1][3]

  • Flavor Profile: Characterized by a strong, sulfurous, and garlic-like aroma with savory undertones.[4]

Comparator Compounds:

To provide a meaningful benchmark, three other sulfur-containing compounds with similar or complementary flavor profiles have been selected for comparison.

  • Dimethyl Disulfide:

    • Chemical Formula: C2H6S2[5]

    • Molecular Weight: 94.20 g/mol [5]

    • CAS Number: 624-92-0

    • Flavor Profile: Possesses a characteristic cabbage-like, sulfurous odor.[5] It is a key aroma component in a variety of foods, including garlic powder.[6][7]

  • Diallyl Disulfide:

    • Chemical Formula: C6H10S2[8][9]

    • Molecular Weight: 146.27 g/mol [9]

    • CAS Number: 2179-57-9[9]

    • Flavor Profile: A principal flavor component of garlic, imparting a strong, pungent, and characteristic garlic aroma.[8][9] It is a major volatile compound found in garlic.[10]

  • Allyl Methyl Sulfide:

    • Chemical Formula: C4H8S

    • Molecular Weight: 88.17 g/mol

    • CAS Number: 10152-76-8

    • Flavor Profile: Contributes to the characteristic pungent aroma of garlic and is widely used to impart garlic-like notes in various food applications.

Comparative Analysis: Sensory and Instrumental Data

A direct comparison of flavor compounds requires a multi-faceted approach, combining the objective data from analytical instruments with the subjective, yet crucial, perception of human sensory panels. While a single study directly comparing all four compounds is not available, this guide synthesizes data from various sources to provide a comparative overview.

A study on commercial garlic powders identified dimethyl disulfide and diallyl disulfide as key contributors to "fresh-garlic" and "roasted-garlic" aromas, respectively.[6][7] This highlights the distinct sensory roles of even closely related sulfur compounds.

Compound Reported Sensory Descriptors Typical Food Occurrence
This compound Sulfurous, garlic-like, savoryFound in asafoetida and other Ferula species
Dimethyl Disulfide Cabbage-like, sulfurous, pungentGarlic, cabbage, onion, seafood
Diallyl Disulfide Strong garlic, pungent, sharpGarlic, onion, leek
Allyl Methyl Sulfide Pungent garlic, sulfurousGarlic

Methodologies for Flavor Compound Analysis

To ensure the scientific integrity of flavor compound comparisons, robust and validated analytical methods are essential. This section details the principles and protocols for sensory evaluation, Gas Chromatography-Olfactometry (GC-O), and Electronic Nose (E-Nose) analysis.

Sensory Panel Evaluation

Sensory analysis provides invaluable data on how a flavor compound is perceived by humans. A trained sensory panel can identify and quantify specific aroma and taste attributes.

Protocol for Descriptive Sensory Analysis:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to recognize and score the intensity of specific aroma attributes relevant to sulfur compounds (e.g., garlic, onion, sulfurous, cooked, fresh).

  • Sample Preparation: The flavor compounds are diluted to a safe and appropriate concentration in a neutral medium (e.g., water, oil, or a simple food base). Samples are presented in a controlled environment to minimize external odors and distractions.[9]

  • Evaluation: Panelists are presented with the samples in a randomized and blind manner. They rate the intensity of each aroma attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Analysis: The data from the panelists are collected and statistically analyzed to determine significant differences in the sensory profiles of the compounds.

Logical Framework for Sensory Evaluation:

GC_O_Workflow cluster_extraction Sample Preparation cluster_separation Instrumental Analysis cluster_data Data Interpretation SPME Solid-Phase Microextraction (SPME) GC Gas Chromatography (GC) Separation SPME->GC Injection Split Effluent Splitter GC->Split Separated Volatiles MS Mass Spectrometry (MS) Detection Split->MS To Detector ODP Olfactory Detection Port (ODP) Split->ODP To Sniffing Port Analysis Data Correlation & Compound Identification MS->Analysis ODP->Analysis E_Nose_Analysis Start Sample Preparation Headspace Headspace Generation Start->Headspace SensorArray Introduction to Sensor Array Headspace->SensorArray Response Generation of Sensor Response Pattern SensorArray->Response PCA Pattern Recognition (e.g., PCA) Response->PCA Result Classification & Differentiation PCA->Result

Sources

A Comprehensive Guide to the Applications and Limitations of Sec-Butyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sec-butyl disulfide, a prominent organosulfur compound, presents a unique profile of applications and limitations that are of significant interest to researchers in organic synthesis, materials science, and drug development. This guide provides an in-depth review of this compound, from its fundamental chemical properties and synthesis to its diverse applications as a flavoring agent, an intermediate in chemical manufacturing, and its role in agriculture. A critical evaluation of its limitations, including its potent odor, potential toxicity, and handling challenges, is presented alongside a comparative analysis with alternative sulfur-containing compounds. This document is intended to be a comprehensive resource for scientists and professionals, offering detailed experimental protocols, data-driven comparisons, and expert insights to facilitate informed decisions in research and development.

Introduction to this compound

This compound (di-sec-butyl disulfide) is an organic chemical compound with the molecular formula C8H18S2.[1][2] It is characterized by a disulfide bond (-S-S-) linking two sec-butyl groups.[3] This structure imparts distinct chemical reactivity and physical properties, including a strong, sulfurous, garlic- or onion-like odor.[4] It is a colorless to pale yellow liquid that is practically insoluble in water but soluble in organic solvents like ethanol.[1][4]

Naturally, this compound and its isomers are found in the essential oils of plants from the Ferula species, contributing to their characteristic aroma and biological activities.[1][3]

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C8H18S2[4]
Molecular Weight 178.36 g/mol [2]
CAS Number 5943-30-6[4]
Appearance Colorless clear liquid[4]
Odor Strong, sulfurous, garlic-like[4]
Water Solubility Practically insoluble[1][4]
Flash Point 67.22 °C (153.00 °F)[5]
Specific Gravity 0.942 - 0.954 @ 20°C[5]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with industrial production often favoring cost-effective and high-yield approaches. Common synthetic routes involve the reaction of a sulfur source with a sec-butyl halide.

Industrial Synthesis: Phase-Transfer Catalysis

A prevalent industrial method involves the reaction of sodium disulfide with sec-butyl chloride or bromide in the presence of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide).[3][6] This method is advantageous as it can be performed without an organic solvent, leading to high atom utilization, reduced environmental impact, and high yields (often exceeding 92%).[6]

G cluster_prep Preparation of Sodium Disulfide cluster_reaction Main Reaction cluster_workup Workup and Purification Na2S Sodium Sulfide (Na2S) Na2S2 Sodium Disulfide (Na2S2) Solution Na2S->Na2S2 Reacts with S Sulfur (S) S->Na2S2 Reactor Reactor (e.g., 25-35°C) Na2S2->Reactor SecBuBr sec-Butyl Bromide SecBuBr->Reactor Added dropwise Catalyst Phase-Transfer Catalyst (e.g., TBAB) Catalyst->Reactor Separation Static Layering (Separation of Phases) Reactor->Separation Crude Crude this compound (Oil Phase) Separation->Crude Aqueous Aqueous Phase (contains NaBr) Separation->Aqueous Purification Distillation (optional) Crude->Purification FinalProduct Pure this compound Purification->FinalProduct

Industrial Synthesis of this compound via Phase-Transfer Catalysis.
Experimental Protocol: Microwave-Assisted Synthesis

This method utilizes microwave irradiation to accelerate the reaction between sodium sulfide, sulfur, and 2-bromobutane.

Materials:

  • Sodium sulfide (Na2S)

  • Sulfur powder

  • 2-Bromobutane

  • Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

  • Water

  • Microwave reactor

Procedure:

  • In a reaction flask, dissolve sodium sulfide in water.

  • Add sulfur powder to the solution and heat to approximately 55°C with stirring for 1 hour to form sodium disulfide.

  • Cool the reaction mixture and transfer it to a microwave reactor vessel.

  • Add the phase-transfer catalyst (e.g., TBAB).

  • Add 2-bromobutane to the mixture.

  • Initiate the microwave reactor, operating at a power of 300-1000W, and allow the reaction to proceed with stirring for 0.5 to 2 hours.[7]

  • After the reaction is complete, allow the solution to stand and separate into layers.

  • Remove the aqueous phase.

  • Distill the organic phase to obtain pure di-sec-butyl disulfide.[7]

This method has been reported to produce this compound with a purity of over 99% and a yield of up to 95%.[7]

Applications of this compound

This compound's unique properties lend it to a variety of applications across different industries.

Flavor and Fragrance Industry

This compound is utilized as a food flavoring agent, imparting a distinct savory, garlic-like taste and aroma to various food products.[1][4] Its mechanism of action involves the interaction with taste receptors to enhance the overall flavor profile.[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated di-sec-butyl disulfide and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1] It is also used as a fragrance ingredient, contributing a sulfurous, onion-like scent to perfumes and other scented products.[4]

Chemical Synthesis and Drug Development

As a versatile organic intermediate, this compound is a key component in the synthesis of more complex sulfur-containing molecules.[3][8] Its disulfide bond can be readily cleaved or modified, making it a valuable building block.

  • Formation of Sulfur-Containing Compounds: It serves as a reagent in reactions to introduce sulfur functionalities into molecules, which is crucial for the development of pharmaceuticals, agrochemicals, and specialty polymers.[3][8]

  • Peptide Chemistry: Disulfide bonds are critical for stabilizing the three-dimensional structure of many peptides and proteins, which is essential for their biological function.[3][9] While not always the direct precursor, the study of simple disulfides like this compound provides insights into the formation and stability of these crucial linkages in more complex biomolecules. Disulfide-rich peptides are of growing interest in drug design and development due to their enhanced stability.[9]

  • Precursor to Chiral Compounds: Derivatives of disulfides can be used as starting materials for chiral sulfinyl compounds, which are important in asymmetric synthesis.[10][11]

Agricultural Applications

This compound has been investigated for its potential use in agriculture.

  • Fungicide and Herbicide: It is reported to be effective in controlling a range of plant diseases caused by fungi and can be used to eliminate unwanted weeds.[12]

  • Pest Management: Organosulfur compounds, in general, are being explored as alternatives to conventional pesticides.[13] Some sulfur-containing compounds can act as fumigants or have repellent properties.[14][15] The application often involves preparing the soil and then treating it to control soil-borne pests.[15]

G cluster_pest Pest Infestation cluster_application Application of this compound cluster_action Mechanism of Action cluster_outcome Desired Outcome Pest Target Pest (Fungi, Weeds, Insects) Application Application Method (Spray, Soil Drench) Formulation Formulation (e.g., Emulsifiable Concentrate) Formulation->Application Contact Direct Contact Toxicity Application->Contact Repellency Repellent Effect Application->Repellency Disruption Metabolic Disruption Application->Disruption Control Pest Population Control Contact->Control Repellency->Control Disruption->Control

Conceptual Workflow for Agricultural Application of this compound.
Industrial and Materials Science Applications
  • Corrosion Inhibitor: this compound has been documented as an effective corrosion inhibitor, particularly in the oil and gas industry, where it is used in formulations to protect metal surfaces from oxidative damage.[3]

  • Lubricant Additive: In the lubricant industry, it is added to formulations to enhance performance by reducing friction and wear under high-stress conditions.[3]

  • Alternative Sulfur Source in ALD: In the field of materials science, di-tert-butyl disulfide (a related compound) has been successfully used as a safer, liquid replacement for the highly toxic hydrogen sulfide (H2S) gas in the atomic layer deposition (ALD) of molybdenum disulfide (MoS2), a two-dimensional material with applications in electronics.[16][17] This suggests potential for this compound in similar applications.

Limitations and Safety Considerations

Despite its utility, this compound has several limitations and hazards that must be carefully managed.

Toxicity and Health Hazards

The primary hazards associated with this compound are related to its irritant properties and the effects of exposure.

  • Irritation: It is known to cause skin and eye irritation, and may also cause respiratory irritation.[1][4][18]

  • Exposure Symptoms: Symptoms of exposure can include a burning sensation, coughing, headache, nausea, and vomiting.[18]

  • Aquatic Toxicity: The compound is toxic to aquatic organisms and has the potential to bioaccumulate in the food chain.[12]

  • Incomplete Data: For many aspects of its toxicology, including carcinogenicity and reproductive toxicity, data is either unavailable or the properties have not been thoroughly investigated.[18]

Physical and Chemical Limitations
  • Strong Odor: The potent, unpleasant odor is a significant handling challenge and can be a nuisance.

  • Combustibility: It is a combustible liquid with a flash point of 67.22 °C, requiring precautions against ignition sources.[5][19]

  • Insolubility in Water: Its low water solubility can limit its applications in aqueous systems without the use of emulsifiers or co-solvents.[4]

Handling and Storage

Proper personal protective equipment (PPE), including safety glasses and gloves, should always be used when handling this compound.[18] It should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[18] Waste material must be disposed of as hazardous waste in accordance with local regulations.[18]

Comparative Analysis with Alternatives

The choice to use this compound often depends on its performance relative to other available compounds for a specific application.

ApplicationAlternative Compound(s)Advantages of AlternativeDisadvantages of Alternative
Sulfur Source in Synthesis Di-tert-butyl disulfide (TBDS)Safer handling profile in some cases; well-established in specific reactions (e.g., ALD).[10][16]Steric hindrance can affect reactivity; may be more expensive.
Sulfur Source in Synthesis Hydrogen Sulfide (H2S)Highly reactive and simple molecule.Extremely toxic, flammable gas; requires extensive safety infrastructure.[16][17]
Sulfur Source in Synthesis Thiols (e.g., sec-butanethiol)Can be more reactive in certain nucleophilic substitution reactions.[20]Often have even more potent and unpleasant odors; can be more expensive.[6]
Agricultural Pest Control Conventional Synthetic PesticidesOften higher efficacy and broader spectrum of activity.Potential for environmental persistence, non-target toxicity, and pest resistance.[15]
Agricultural Pest Control "Basic Substances" (e.g., Chitosan)Generally non-toxic and environmentally benign.[13]Efficacy can be highly variable and dependent on conditions; may have a narrower spectrum of activity.[13]
Expert Commentary on Alternatives

When considering alternatives to this compound, particularly in organic synthesis, the choice is often a trade-off between reactivity, safety, and cost. For instance, while hydrogen sulfide is a fundamental sulfur source, its extreme toxicity makes liquid alternatives like di-tert-butyl disulfide (TBDS) or this compound highly attractive for processes like Atomic Layer Deposition.[16][17] TBDS, in particular, has been shown to produce high-quality MoS2 films, making it a viable and safer substitute for H2S.[16] In agriculture, the move towards more sustainable practices has increased interest in compounds like this compound that may offer a better environmental profile than traditional broad-spectrum pesticides, though their efficacy needs to be rigorously evaluated on a case-by-case basis.[13][15]

Conclusion and Future Outlook

This compound is a compound with a dual nature. Its utility as a flavoring agent, a versatile synthetic intermediate, and a potential agrochemical is well-documented. However, its limitations, primarily its strong odor, irritant properties, and aquatic toxicity, necessitate careful handling and limit its widespread application.

Future research should focus on several key areas:

  • Comprehensive Toxicological Profiling: A more thorough investigation into the long-term health effects of this compound is needed to fill the existing data gaps.

  • Development of Encapsulated Formulations: For agricultural applications, developing encapsulated or slow-release formulations could mitigate the compound's volatility and strong odor, improving its practicality and safety.

  • Exploration in Materials Science: Further investigation into its use as a liquid sulfur precursor in ALD and other material synthesis processes could lead to safer and more cost-effective manufacturing of advanced materials.

  • Synthesis of Novel Derivatives: Using this compound as a scaffold to synthesize novel sulfur-containing compounds could lead to the discovery of new pharmaceuticals and agrochemicals with improved efficacy and safety profiles.

By addressing these areas, the scientific community can better harness the benefits of this compound while effectively managing its inherent risks.

References

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  • Guidechem. (n.d.). This compound 5943-30-6 wiki.
  • Google Patents. (2009). CN101508662A - Solvent-free phase transfer catalysis synthesis method of this compound.
  • Google Patents. (2012). CN102351763A - Synthesis method of di-sec-butyl disulfide.
  • (n.d.). The Role of this compound in Modern Organic Synthesis.
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  • PubChem - NIH. (n.d.). Di-sec-butyl disulfide | C8H18S2 | CID 94314.
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
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  • The Good Scents Company. (n.d.). di-sec-butyl disulfide, 5943-30-6.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - n-Butyl disulfide.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 5943-30-6 | SCBT.
  • ACS Publications. (2025). Di-tert-butyl Disulfide as a Replacement for Hydrogen Sulfide in the Atomic Layer Deposition of Two-Dimensional Molybdenum Disulfide | Chemistry of Materials.
  • University College Cork. (2025). Di-tert-butyl Disulfide as a Replacement for Hydrogen Sulfide in the Atomic Layer Deposition of Two-Dimensional Molybdenum Disulfide.
  • Benchchem. (n.d.). tert-Butyl Sulfide and Di-tert-butyl Disulfide: Versatile Sulfur Sources in Chemical Synthesis.
  • MDPI. (n.d.). Are Basic Substances a Key to Sustainable Pest and Disease Management in Agriculture? An Open Field Perspective.
  • Biosynth. (n.d.). Disulfide Rich Peptides (DSRs) valuable tool for drug discovery and diagnostics.
  • Journal of the American Chemical Society. (n.d.). Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. Synthesis of tert-Butanesulfinamides, tert-Butyl Sulfoxides, and tert-Butanesulfinimines.
  • Google Patents. (2017). WO2017137975A1 - The combined administration of a penetration agent and a sulfur containing compound to plants.
  • UMass Amherst. (2016). Pest Management.

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A Researcher's Guide to Isotopic Labeling of sec-Butyl Disulfide for Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Probing the Mechanistic Nuances of Disulfide Chemistry

Disulfide bonds are fundamental covalent linkages in fields ranging from polymer science to biochemistry, where they dictate the structure and function of proteins.[1][2] Understanding the mechanisms of their formation, cleavage, and rearrangement is critical for drug development, materials science, and fundamental chemical research. sec-Butyl disulfide serves as an excellent model compound for studying the reactivity of sterically hindered, non-symmetrical disulfides. However, tracking the transient intermediates and bond-breaking/forming events in its reactions is often impossible without a method to "mark" specific atoms.

Isotopic labeling is a powerful technique that provides this capability, allowing researchers to trace the fate of atoms through a reaction pathway.[3][4] By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹H with ²H, ¹²C with ¹³C, or ³²S with ³⁴S), we can introduce a unique mass or nuclear spin signature detectable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, respectively.[5][6] This guide provides a comparative analysis of different isotopic labeling strategies for this compound, offering field-proven insights and detailed protocols to empower researchers in designing and executing robust mechanistic studies.

Comparative Analysis of Isotopic Labeling Strategies

The choice of isotope is dictated by the specific mechanistic question being addressed. Each labeling strategy offers distinct advantages and requires different analytical approaches. The three primary stable isotopes for labeling this compound are Deuterium (²H), Carbon-13 (¹³C), and Sulfur-34 (³⁴S).

FeatureDeuterium (²H) LabelingCarbon-13 (¹³C) LabelingSulfur-34 (³⁴S) Labeling
Primary Application Probing Kinetic Isotope Effects (KIE); tracing hydrogen atom transfer (HAT) or proton transfer steps.[7][8]Tracing the carbon backbone of the sec-butyl group; elucidating rearrangement mechanisms.[9][10]Directly tracking the sulfur atoms; definitive for studying disulfide exchange, reduction, and oxidation mechanisms.[11][12]
Common Labeled Precursor Deuterated solvents (D₂O), metal deuterides (NaBD₄, LiAlD₄), deuterium gas (D₂).[7]Labeled single-carbon sources ([¹³C]CO₂, K¹³CN), labeled alkyl halides ([¹³C]CH₃I).[9][13]Elemental sulfur ([³⁴S]₈), sodium sulfide ([³⁴S]Na₂S), sodium sulfate ([³⁴S]Na₂SO₄).[14][15]
Primary Detection Method Mass Spectrometry (mass shift), NMR Spectroscopy (absence of ¹H signal, presence of ²H signal), Vibrational Spectroscopy (IR/Raman).¹³C NMR Spectroscopy, Mass Spectrometry (mass shift).[6][16]Mass Spectrometry (significant mass shift of +2 per ³⁴S), Vibrational Spectroscopy (IR/Raman).[14][17]
Key Advantages - Large and easily measurable KIE.- Relatively low cost of precursors.- Synthesis can often be achieved late-stage.- Chemically stable label (no back-exchange).- Excellent for complex skeletal rearrangements.- ¹³C NMR provides rich structural data.[16]- Unambiguously probes the chemistry at the disulfide bond.- Large mass shift simplifies MS analysis.- Provides direct evidence of S-S bond cleavage.
Key Disadvantages - Potential for label scrambling or loss via H/D exchange with protic solvents or acidic/basic sites.[18]- Higher cost of precursors.- ¹³C NMR has low natural abundance, requiring high enrichment for good signal-to-noise.[19]- Highest relative cost of isotopic material.- Synthesis of precursors can be complex.- Not suitable for NMR-based studies.

Strategic Workflow for Mechanistic Studies

G cluster_plan Phase 1: Planning & Synthesis cluster_exp Phase 2: Experiment & Analysis cluster_interp Phase 3: Interpretation A Define Mechanistic Question (e.g., KIE, S-S cleavage?) B Select Optimal Isotope (²H, ¹³C, or ³⁴S) A->B Guides Choice C Synthesize Isotopically Labeled this compound B->C D Perform Chemical Reaction with Labeled Substrate C->D Substrate for Reaction E Isolate and Purify Products and Unreacted Starting Material D->E F Analyze Isotopic Distribution (MS, NMR, etc.) E->F G Compare Product Isotope Pattern to Mechanistic Hypotheses F->G Provides Data H Elucidate Reaction Pathway G->H

Caption: High-level workflow for a mechanistic study using isotopic labeling.

Synthetic Pathways and Experimental Protocols

Visualizing the Synthetic Strategy

The synthesis of labeled this compound universally proceeds through a labeled sec-butanethiol precursor, which is then oxidized. The key is the initial introduction of the isotope into the C4 backbone or the sulfur atom.

G cluster_precursors Isotopic Precursors D2O NaBD₄ Butanone 2-Butanone C13 [1-¹³C]EtMgBr Epoxide Propylene Oxide C13->Epoxide Grignard Reaction S34 Na₂³⁴S + ³⁴S₈ S34_Source Na₂³⁴S₂ S34->S34_Source Heating Deuterated_Alcohol [2-²H]-2-Butanol Butanone->Deuterated_Alcohol Reduction C13_Alcohol [2-¹³C]-2-Butanol Bromobutane 2-Bromobutane Deuterated_Thiol [2-²H]-sec-Butanethiol Deuterated_Alcohol->Deuterated_Thiol 1. PBr₃ 2. Thiourea 3. NaOH(aq) Final_Product Labeled di-sec-Butyl Disulfide Deuterated_Thiol->Final_Product Oxidation (I₂) C13_Thiol [2-¹³C]-sec-Butanethiol C13_Alcohol->C13_Thiol 1. PBr₃ 2. Thiourea 3. NaOH(aq) C13_Thiol->Final_Product Oxidation (I₂) S34_Source->Final_Product Phase Transfer Catalysis S34_Thiol [³⁴S]-sec-Butanethiol (via thiouronium salt)

Caption: Synthetic routes to isotopically labeled this compound.

Protocol 1: Synthesis of sec-Butyl-2-d₁ Disulfide ([²H]-1)

This protocol is ideal for investigating a primary kinetic isotope effect at the C-S bond.

  • Causality: We use sodium borodeuteride to reduce 2-butanone. This is a mild and highly selective reagent that places the deuterium label specifically at the carbon that will eventually bear the sulfur atom. The subsequent conversion to a thiol via the thiouronium salt is a classic, high-yielding method that avoids harsh conditions that could lead to label scrambling.[20]

  • Step-by-Step Methodology:

    • Synthesis of [2-²H]-2-Butanol: To a stirred solution of 2-butanone (1 equiv.) in methanol at 0 °C, add sodium borodeuteride (NaBD₄, 0.26 equiv.) portion-wise. After the addition, allow the mixture to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding 1 M HCl. Extract the product with diethyl ether, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure to yield [2-²H]-2-butanol.

    • Synthesis of [2-²H]-2-Bromobutane: Cool the [2-²H]-2-butanol (1 equiv.) to 0 °C and slowly add phosphorus tribromide (PBr₃, 0.4 equiv.) with stirring. After the addition, allow the reaction to proceed for 3 hours at room temperature, followed by heating at 60 °C for 1 hour. Isolate the product by distillation.

    • Synthesis of [2-²H]-sec-Butanethiol: Reflux a mixture of [2-²H]-2-bromobutane (1 equiv.), thiourea (1.1 equiv.), and 50 mL of 95% ethanol for 6 hours. Cool the mixture to form the crystalline thiouronium salt. Filter the salt and hydrolyze it by refluxing with 5 N NaOH for 2 hours under a nitrogen atmosphere. Acidify the cooled mixture with 2 N HCl, separate the organic layer, dry it over MgSO₄, and distill to obtain pure [2-²H]-sec-butanethiol.

    • Oxidation to [²H]-Disulfide (1): Dissolve the [2-²H]-sec-butanethiol (1 equiv.) in ethanol. Add a solution of iodine (I₂, 0.5 equiv.) in ethanol dropwise until a faint yellow color persists. Quench with a small amount of sodium thiosulfate solution. Extract with hexane, wash with water, dry over MgSO₄, and remove the solvent to yield the final product.

  • Self-Validation: The position and incorporation of the deuterium label should be confirmed by ¹H NMR (disappearance of the C2-H signal), ²H NMR (appearance of a signal at the corresponding chemical shift), and mass spectrometry (M+1 peak).

Protocol 2: Synthesis of di-sec-Butyl [³⁴S₂]-Disulfide ([³⁴S]-2)

This is the most direct method for probing reactions involving the disulfide bond itself.

  • Causality: This method is adapted from procedures for synthesizing dialkyl disulfides using a phase-transfer catalyst.[21][22] This approach is highly efficient, avoids the need for organic solvents in the initial step, and allows for the direct reaction of the inorganic sulfur source with the alkyl halide. Using elemental ³⁴S and sodium sulfide allows for the efficient generation of the crucial [³⁴S₂]²⁻ dianion.

  • Step-by-Step Methodology:

    • Preparation of Sodium di-[³⁴S]Sulfide (Na₂³⁴S₂): In a reaction flask, dissolve sodium sulfide (Na₂S, 1 equiv.) in water. Add elemental sulfur (³⁴S₈, 1 equiv. of S atoms) to the solution. Heat the mixture to 60 °C with stirring for 1 hour under a nitrogen atmosphere. The solution will turn a deep orange/red, indicating the formation of polysulfides, primarily Na₂³⁴S₂.

    • Synthesis of [³⁴S]-Disulfide (2): To the aqueous Na₂³⁴S₂ solution, add 2-bromobutane (2 equiv.) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 equiv.). Stir the biphasic mixture vigorously at 50 °C for 4-6 hours.

    • Workup and Purification: After cooling, separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic fractions, wash with water and brine, and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure and purify the resulting crude disulfide by vacuum distillation to obtain the pure di-sec-butyl [³⁴S₂]-disulfide.

  • Self-Validation: The isotopic enrichment can be precisely determined by high-resolution mass spectrometry. The product should exhibit a molecular ion peak at M+4 compared to the unlabeled compound. Isotopic pattern analysis can confirm the incorporation of two ³⁴S atoms.

Conclusion and Future Outlook

The strategic application of isotopic labeling is an indispensable tool for dissecting complex reaction mechanisms involving this compound. Deuterium labeling remains the gold standard for investigating kinetic isotope effects, while ¹³C labeling is invaluable for tracking skeletal integrity. For questions directly concerning the sulfur-sulfur bond, ³⁴S labeling, despite its cost, provides the most definitive and unambiguous data.

As analytical techniques become more sensitive, the combination of multiple labeling strategies (e.g., dual ¹³C and ³⁴S labeling) will open new avenues for correlating changes in the carbon framework with events at the disulfide core. The protocols and comparative data presented in this guide provide a robust framework for researchers to confidently select and implement the optimal labeling strategy, paving the way for deeper mechanistic insights in the chemistry of disulfides.

References

  • Watson, J. D., & Crick, F. H. C. (1953). Molecular Structure of Nucleic Acids: A Structure for Deoxyribose Nucleic Acid.
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A Comparative Guide to the Kinetic Analysis of sec-Butyl Disulfide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, understanding the reaction kinetics of disulfide-containing molecules is paramount. Disulfide bonds are not merely static structural elements; their formation, cleavage, and exchange are dynamic processes that dictate everything from protein folding to the stability of self-healing polymers. Among aliphatic disulfides, sec-butyl disulfide (di-sec-butyl disulfide) occupies a critical position due to the moderate steric hindrance imparted by its branched alkyl groups. This branching directly influences its reactivity, making a thorough kinetic analysis essential for its effective application.

This guide provides an in-depth comparison of the kinetic behavior of this compound against its structural isomers, n-butyl and tert-butyl disulfide. We will move beyond mere protocol-listing to explain the fundamental principles and causal relationships that govern these reactions. By grounding our discussion in authoritative mechanistic studies and providing detailed, self-validating experimental workflows, this document serves as a practical resource for designing and interpreting kinetic experiments.

Mechanistic Foundations of Disulfide Reactivity

The kinetic behavior of this compound is primarily dictated by two key reaction types: thiol-disulfide exchange and thermal decomposition. Understanding these mechanisms is the first step toward predicting and controlling its reactivity.

Thiol-Disulfide Exchange: A Nucleophilic Substitution Pathway

The most common reaction pathway for disulfides in biological and chemical systems is the thiol-disulfide exchange. This is not a radical process but rather a bimolecular nucleophilic substitution (SN2) reaction.[1] The reaction is initiated by a deprotonated thiol, the thiolate anion (RS⁻), which is a potent nucleophile.[1] The thiolate attacks one of the sulfur atoms of the disulfide bond. This proceeds through a linear, trisulfide-like transition state where the negative charge is delocalized across the attacking and leaving sulfur atoms.[1][2]

The overall rate of this second-order reaction is dependent on the concentration of both the thiolate and the disulfide.[1] Consequently, the reaction is significantly influenced by pH; higher pH values increase the concentration of the reactive thiolate species, thus accelerating the reaction rate.[3]

Caption: The SN2 mechanism for thiol-disulfide exchange.

Thermal Decomposition: Homolytic Bond Cleavage

At elevated temperatures and in the absence of other reactive species, the dominant reaction is thermal decomposition. This process involves the homolytic cleavage of the relatively weak sulfur-sulfur bond (bond energy ≈ 250 kJ/mol), generating two sec-butylthiyl radicals (sec-BuS•). These highly reactive radical intermediates can then participate in a variety of subsequent reactions, such as hydrogen abstraction or recombination. The rate of decomposition is critically dependent on temperature, following the principles of the Arrhenius equation.

cluster_1 Thermal Decomposition (Homolytic Cleavage) RSSR secBu-S-S-secBu Radicals 2 x secBu-S• RSSR->Radicals Δ(Heat)

Caption: Homolytic cleavage of the S-S bond during thermal decomposition.

Comparative Kinetics: The Decisive Role of Steric Hindrance

While electronic effects are relatively similar across the butyl isomers, the primary factor differentiating their kinetic performance is steric hindrance. The accessibility of the disulfide bond to an incoming nucleophile is the main determinant of the thiol-disulfide exchange rate.[2]

  • n-Butyl Disulfide: The linear n-butyl groups present minimal steric bulk around the S-S bond, making it highly accessible to attacking thiolates. This results in the fastest reaction kinetics among the three isomers.

  • This compound: The branching at the alpha-carbon introduces significant steric shielding. This bulkier profile hinders the approach of the nucleophile to the sulfur atom, slowing the rate of exchange relative to the n-butyl isomer.

  • tert-Butyl Disulfide: With three methyl groups on the alpha-carbon, the tert-butyl isomer presents a formidable steric barrier. The disulfide bond is exceptionally crowded, making nucleophilic attack exceedingly difficult. Consequently, it exhibits the slowest reaction kinetics, often by several orders of magnitude.

This trend allows for the precise tuning of reaction rates in applications like dynamic covalent chemistry, where a predictable hierarchy of reactivity is essential.

cluster_2 Steric Hindrance and Reactivity Comparison nBu n-Butyl Disulfide (Low Hindrance) secBu This compound (Moderate Hindrance) tBu tert-Butyl Disulfide (High Hindrance) Reactivity Relative Rate of Thiol-Disulfide Exchange Reactivity->nBu Fastest Reactivity->secBu Intermediate Reactivity->tBu Slowest

Caption: Steric hindrance dictates the relative reaction rates of butyl disulfide isomers.

Experimental Design for Kinetic Analysis

To quantify the kinetic parameters of this compound reactions, rigorous and well-controlled experimental design is necessary. The following protocols describe validated methods for analyzing both thiol-disulfide exchange and thermal stability.

Protocol: Thiol-Disulfide Exchange via Stopped-Flow UV-Vis Spectroscopy

This method is ideal for measuring the rapid, second-order kinetics of thiol-disulfide exchange by using a chromophoric thiol and monitoring the reaction under pseudo-first-order conditions. The use of a stopped-flow instrument allows for the observation of reactions with half-lives in the millisecond range.[4]

Objective: To determine the second-order rate constant (k₂) for the reaction between this compound and a reference thiol.

Core Principle: By using a vast excess of this compound, its concentration remains effectively constant, and the reaction follows pseudo-first-order kinetics with respect to the reference thiol. The observed rate constant (kobs) is determined, from which the true second-order rate constant (k₂) can be calculated.

cluster_3 Workflow: Stopped-Flow Kinetic Analysis A Prepare Reagents - Syringe A: Reference Thiol (e.g., DTNB) - Syringe B: this compound (in excess) B Set Up Stopped-Flow Spectrometer - Set Wavelength (e.g., 412 nm for TNB²⁻) - Thermostat Cell (e.g., 25°C) A->B C Initiate Reaction - Rapidly mix contents of Syringe A and B B->C D Monitor Absorbance - Record Absorbance vs. Time data C->D E Data Analysis - Plot ln(A∞ - At) vs. Time - Slope = -k_obs D->E F Calculate Rate Constant - k₂ = k_obs / [this compound] E->F

Caption: Experimental workflow for stopped-flow kinetic analysis.

Methodology:

  • Reagent Preparation:

    • Solution A (Reference Thiol): Prepare a stock solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4). The final concentration in the reaction cell should be approximately 50 µM. DTNB is an excellent choice as its reaction product, 2-nitro-5-thiobenzoate (TNB²⁻), has a strong absorbance at 412 nm.

    • Solution B (Disulfide): Prepare a series of solutions of this compound in the same buffer at concentrations providing at least a 10-fold excess over DTNB (e.g., 0.5 mM, 1.0 mM, 1.5 mM, 2.0 mM). This ensures pseudo-first-order conditions.

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument (e.g., Applied Photophysics SX20) and the reactant syringes to the desired temperature (e.g., 25.0 °C).

    • Set the spectrophotometer to monitor the absorbance at 412 nm.

  • Kinetic Run:

    • Load Solution A and one of the concentrations of Solution B into the drive syringes.

    • Initiate a "push" to rapidly mix the two solutions. The reaction begins upon mixing, and data collection of absorbance versus time is triggered.

    • Collect data for a duration sufficient to observe the reaction approach completion (typically 5-10 half-lives).

  • Data Analysis:

    • For each concentration of this compound, fit the absorbance vs. time curve to a single exponential equation: A(t) = A∞(1 - e-kobst) to determine the pseudo-first-order rate constant, kobs.

    • Plot the calculated kobs values against the corresponding concentrations of this compound.

    • The slope of this line is the second-order rate constant, k₂.[5]

Protocol: Thermal Stability via Thermogravimetric Analysis (TGA)

This method determines the thermal stability and decomposition kinetics by monitoring the mass loss of a sample as a function of temperature at different heating rates. Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) method, are then used to calculate the activation energy (Ea) of decomposition without assuming a specific reaction model.[6]

Objective: To determine the activation energy of thermal decomposition for this compound.

Core Principle: As the heating rate (β) is increased, the temperature at which a specific degree of conversion (mass loss) occurs also increases. The FWO method leverages this shift to calculate the activation energy.[6]

Methodology:

  • Sample Preparation: Place a small, precise amount of this compound (e.g., 5-10 mg) into a TGA crucible (e.g., alumina).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative side reactions.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Heat the sample to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 5 °C/min). Record the mass loss as a function of temperature.

    • Repeat the experiment using at least three other heating rates (e.g., 10, 15, and 20 °C/min).[6]

  • Data Analysis (Flynn-Wall-Ozawa Method):

    • For each experimental run, identify the temperatures (T) at which specific degrees of conversion (α = 0.1, 0.2, ..., 0.9) occur.

    • For each degree of conversion, plot log(β) versus 1/T. This should yield a series of parallel straight lines.

    • The activation energy (Ea) for each conversion level can be calculated from the slope of these lines using the FWO equation: Ea ≈ (-Slope × R) / 0.457 , where R is the ideal gas constant (8.314 J/mol·K).[7]

    • A stable Ea value across different conversions suggests a single-step decomposition mechanism.

Data Presentation and Comparative Benchmarking

While direct experimental data for this compound is sparse in the literature, we can construct an illustrative table based on established chemical principles to guide expectations. The following data summarizes the expected trends and provides literature values for other relevant compounds as a benchmark.

Table 1: Illustrative Kinetic Parameters for Butyl Disulfide Isomers and Benchmarks

CompoundReaction TypeParameterExpected/Illustrative ValueRationale / Benchmark Citation
n-Butyl Disulfide Thiol-Disulfide Exchangek₂ (M⁻¹s⁻¹)~1-10Low steric hindrance; typical for acyclic aliphatic disulfides.[4][8][9]
This compound Thiol-Disulfide Exchangek₂ (M⁻¹s⁻¹)< n-Butyl, > t-ButylModerate steric hindrance slows reaction relative to n-butyl isomer.[2][3]
tert-Butyl Disulfide Thiol-Disulfide Exchangek₂ (M⁻¹s⁻¹)<< 1Extreme steric hindrance severely limits S-S bond accessibility.[2][3]
n-Butyl Disulfide Thermal DecompositionEa (kJ/mol)~220-250Represents a typical S-S bond cleavage energy in an unhindered system.
This compound Thermal DecompositionEa (kJ/mol)~220-250S-S bond energy is largely independent of β-carbon branching.
tert-Butyl Disulfide Thermal DecompositionEa (kJ/mol)~220-250 (Decomp. starts ~377°C)S-S bond energy is similar, but steric strain may influence pre-exponential factor.[10]

Note: Values for butyl disulfide isomers are illustrative and based on established principles of steric effects. The primary value is in the relative comparison.

Conclusion

The kinetic analysis of this compound reveals a molecule with intermediate reactivity governed primarily by the steric hindrance of its branched alkyl chains. In thiol-disulfide exchange reactions, it is expected to react more slowly than its linear n-butyl counterpart but significantly faster than the heavily shielded tert-butyl disulfide. This predictable, structure-based reactivity makes it a valuable tool for applications requiring tunable dynamic covalent chemistry. Its thermal stability is anticipated to be similar to other aliphatic disulfides, with decomposition initiated by the homolytic cleavage of the sulfur-sulfur bond.

The experimental protocols detailed in this guide for stopped-flow spectroscopy and thermogravimetric analysis provide robust, validated frameworks for quantifying these kinetic parameters. By applying these methods, researchers, scientists, and drug development professionals can generate the precise, reliable data needed to optimize reaction conditions, predict product stability, and harness the unique chemical properties of this compound.

References

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Head-to-head comparison of sec-butyl disulfide synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Sec-Butyl Disulfide: A Head-to-Head Comparison

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. This compound (CAS 5943-30-6), a sulfur-containing organic compound, serves as a valuable building block and is used as a flavoring agent.[1][2] Its synthesis, while achievable through several routes, presents distinct advantages and challenges depending on the chosen method.

This guide provides a detailed comparison of the primary synthetic strategies for this compound, grounded in experimental data and established chemical principles. We will explore the two major pathways: the oxidative coupling of sec-butanethiol and the substitution reactions of sec-butyl halides. By examining the underlying mechanisms, experimental protocols, and key performance metrics, this document aims to equip scientists with the knowledge to select the optimal synthesis method for their specific needs.

Method 1: Oxidative Coupling of sec-Butanethiol

The oxidation of thiols is a classical and direct route for the formation of symmetrical disulfides.[3][4] This pathway utilizes sec-butanethiol (also known as 2-butanethiol or sec-butyl mercaptan) as the immediate precursor. The fundamental transformation involves the coupling of two thiol molecules, with the formal loss of two hydrogen atoms, to form a disulfide bond.

General Reaction: 2 R-SH → R-S-S-R + 2[H]

While straightforward in principle, the choice of oxidant and catalyst is critical to ensure high selectivity, avoid over-oxidation to sulfoxides or sulfonic acids, and achieve high yields under mild conditions.[5] A significant drawback of this entire class of synthesis is the use of sec-butanethiol, a volatile compound with an intensely unpleasant odor, requiring careful handling in well-ventilated fume hoods.[6][7]

Thiol_Oxidation cluster_reactants Reactants cluster_process cluster_product Product thiol1 sec-Bu-SH oxidant [Oxidant] -2H⁺, -2e⁻ thiol1->oxidant thiol2 sec-Bu-SH thiol2->oxidant disulfide sec-Bu-S-S-Bu-sec oxidant->disulfide

Caption: General mechanism of thiol oxidation to disulfide.

Variant A: Hydrogen Peroxide with Iodide Catalysis

A notably mild and environmentally benign approach employs hydrogen peroxide (H₂O₂) as the terminal oxidant, with a catalytic amount of an iodide salt (e.g., NaI) or iodine.[8][9] This method is attractive due to its use of a "green" oxidant, whose only byproduct is water, and its ability to proceed under neutral conditions at room temperature.[9][10]

Mechanism: The reaction mechanism posits that the iodide ion (I⁻) is first oxidized by hydrogen peroxide to iodine (I₂). Iodine then reacts with the thiol to form a sulfenyl iodide intermediate (R-SI), which is subsequently attacked by a second thiol molecule to yield the disulfide and regenerate the iodide catalyst.[9]

H2O2_Iodide_Cycle H2O2 H₂O₂ I2 I₂ H2O2->I2 H₂O I_minus 2I⁻ I_minus->H2O2 Catalyst Regeneration Disulfide sec-Bu-S-S-Bu-sec I2->Disulfide 2HI Thiol 2 sec-Bu-SH Thiol->I2 Disulfide->I_minus

Caption: Catalytic cycle for the H₂O₂/Iodide oxidation of thiols.

Variant B: Aerobic Oxidation with Co(salen) Catalysis

Another efficient method utilizes atmospheric air as the ultimate oxidant, catalyzed by cobalt(II) salen complexes.[5] This approach is appealing for its use of a readily available and inexpensive oxidant. The reaction proceeds under mild conditions and provides high yields of the corresponding disulfides.[5]

Method 2: Synthesis from sec-Butyl Halides

To circumvent the handling of odorous thiols, methods starting from alkyl halides are highly valuable, particularly for larger-scale production. These routes typically involve the reaction of a sec-butyl halide (e.g., sec-butyl bromide or chloride) with a sulfur-containing nucleophile.

Variant A: Phase-Transfer Catalysis with Sodium Disulfide

A robust and high-yielding method involves the reaction of sec-butyl bromide with sodium disulfide (Na₂S₂).[11] A key innovation in this process is the use of phase-transfer catalysis (PTC), which facilitates the reaction between the aqueous sodium disulfide solution and the organic alkyl halide phase without the need for an organic solvent.[11] Sodium disulfide itself can be conveniently prepared in situ from inexpensive industrial-grade sodium sulfide (Na₂S) and elemental sulfur.[11][12]

Reaction Steps:

  • Na₂S + S → Na₂S₂ (in aqueous solution)

  • 2 sec-Bu-Br + Na₂S₂ --(PTC)--> sec-Bu-S-S-Bu-sec + 2 NaBr

This solvent-free approach is environmentally friendly, features high atom economy, and simplifies product workup.[11]

PTC_Workflow Na2S Sodium Sulfide (Na₂S) + Sulfur (S) Na2S2 Aqueous Sodium Disulfide (Na₂S₂) Na2S->Na2S2 Heat in H₂O Reactor Reaction Vessel with PTC (e.g., TBAB) Na2S2->Reactor BuBr sec-Butyl Bromide (Organic Phase) BuBr->Reactor Crude Crude Product (Organic Layer) Reactor->Crude Phase Separation Purification Purification (e.g., Vacuum Distillation) Crude->Purification Final Pure this compound Purification->Final

Caption: Experimental workflow for phase-transfer catalysis synthesis.

Variant B: The Bunte Salt Route via Sodium Thiosulfate

An alternative thiol-free method proceeds through an S-alkylthiosulfate salt, commonly known as a Bunte salt.[13] In this procedure, sec-butyl halide is reacted with sodium thiosulfate (Na₂S₂O₃) to form sodium S-sec-butylthiosulfate. This intermediate can then be converted to the disulfide under various conditions, such as treatment with iodine or heating with thiourea.[13][14] While effective, this can be a multi-step process compared to the direct phase-transfer catalysis method.

Head-to-Head Performance Comparison

To provide a clear overview, the following table summarizes the key experimental parameters and outcomes for the discussed synthesis methods.

FeatureMethod 1A: H₂O₂/IodideMethod 2A: PTC with Na₂S₂
Starting Materials sec-Butanethiol, H₂O₂sec-Butyl Bromide, Na₂S, Sulfur
Key Reagents NaI (catalytic)Tetrabutylammonium bromide (PTC)
Solvent Ethyl Acetate or Solvent-free[8]Water (solvent-free organic phase)[11]
Reaction Temp. Room Temperature[9]25–50 °C[11]
Reaction Time ~30 minutes[8]3–8 hours[11]
Reported Yield High to near-quantitative[8]> 92%[11]
Purity (Crude) High[8]> 96%[11]
Safety Concerns Pungent, volatile thiol precursor[7]Use of alkylating agent (bromide)
"Green" Chemistry Excellent (H₂O byproduct)Very Good (solvent-free, high atom economy)

Experimental Protocols

Protocol for Method 1A: H₂O₂/Iodide Catalyzed Oxidation

This protocol is adapted from the procedure described by Kirihara et al. for the general oxidation of thiols.[9]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sec-butanethiol (1.0 eq) in ethyl acetate.

  • Catalyst Addition: Add sodium iodide (NaI, 0.01 eq) to the solution and stir until mixed.

  • Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (1.0 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Continue stirring at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench excess iodine/peroxide) and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified further by column chromatography or distillation if necessary.

Protocol for Method 2A: Solvent-Free Phase-Transfer Catalysis

This protocol is based on the patent by Cangzhou Guanlong Chemical Co., Ltd.[11]

  • Preparation of Na₂S₂: In a three-necked flask, prepare an aqueous solution of sodium disulfide by reacting industrial sodium sulfide and elemental sulfur. Cool the resulting solution to room temperature.

  • Catalyst Addition: To the aqueous sodium disulfide solution, add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB), corresponding to 0.5%–2.5% of the mass of sec-butyl bromide to be used.[11]

  • Reactant Addition: While stirring vigorously, add sec-butyl bromide (1.0 eq relative to Na₂S₂) dropwise over 1–4 hours. Maintain the reaction temperature between 25–50 °C.

  • Reaction: After the addition is complete, continue to stir the mixture at a constant temperature (e.g., 35 °C) for an additional 3–8 hours.[11]

  • Workup: Stop the stirring and allow the layers to separate. The upper organic layer is the crude this compound. The lower aqueous layer contains sodium bromide.

  • Purification: Separate the organic layer. For high purity, the crude product should be subjected to vacuum fractionation (distillation).[11] The recovered aqueous phase can be concentrated to reclaim sodium bromide.[11]

Conclusion and Recommendations

Both oxidative coupling of sec-butanethiol and nucleophilic substitution on sec-butyl halides are highly effective methods for synthesizing this compound.

  • For laboratory-scale synthesis where environmental considerations are paramount and appropriate ventilation is available , the H₂O₂/Iodide catalyzed oxidation is an excellent choice. It is fast, proceeds under very mild conditions, and uses green reagents with high yields.[8][9]

  • For larger-scale or industrial production where cost, safety from malodorous precursors, and process simplicity are key drivers , the solvent-free phase-transfer catalysis method is superior.[11] It avoids the use of volatile thiols, utilizes inexpensive raw materials, and operates with high efficiency and atom economy, yielding a high-purity product directly from the reaction mixture.[11]

The selection of a synthesis route should therefore be guided by the specific requirements of the project, balancing factors of scale, safety, cost, and environmental impact.

References

[15] I. Bauer, H.-J. Knölker, Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst, RSC Advances, 2015, 5, 66384-66388. [8] M. Kirihara, Y. Asai, S. Ogawa, T. Noguchi, A. Hatano, Y. Hirai, A Mild and Environmentally Benign Oxidation of Thiols to Disulfides, Synthesis, 2007, 3286-3289. [5] A. Shaabani, A. Ghadari, A. Rahmati, A Facile Oxidation of Thiols to Disulfides Catalyzed by CoSalen, Phosphorus, Sulfur, and Silicon and the Related Elements, 2008, 183, 2356-2361. [9] Thieme, A Mild and Environmentally Benign Oxidation of Thiols to Disulfides, Synfacts, 2008, 1, 91. [14] X. Lu, et al., Synthetic Strategy of Sodium Thiosulfate and Thiourea for Unsymmetrical Dialkyl Disulfides, New Journal of Chemistry, 2019, 43, 16046-16049. [11] Cangzhou Guanlong Chemical Co., Ltd., Solvent-free phase transfer catalysis synthesis method of this compound, CN101508662A, 2009. [12] Z. Qingdao, Synthesis method of di-sec-butyl disulfide, CN102351763A, 2012. [10] M. Kirihara, A Mild and Environmentally Benign Oxidation of Thiols to Disulfides, ResearchGate, 2007. [16] A. Zare, An Efficient Domino Cu-mediated Access to Organic Disulfides from Aryl/Alkyl Halides: Sodium Thiosulfate Used as a Sulfurating Reagent, Bentham Science, 2017. [17] M.E. Alonso, H. Aragona, Sulfide Synthesis in Preparation of Unsymmetrical Dialkyl Disulfides: sec-Butyl Isopropyl Disulfide, Organic Syntheses, 1978, 58, 147. [13] H. Firouzabadi, N. Iranpoor, M. Gholinejad, A one-pot, and scalable method to prepare symmetric disulfides from their corresponding primary, secondary, allylic, and benzylic halides, New Journal of Chemistry, 2013. [18] H. Zhang, Synthesis of this compound by Phase Transfer Catalysis, Asian Journal of Chemistry, 2013, 25, 6503-6505. [1] Guidechem, this compound 5943-30-6 wiki. [6] ChemicalBook, Synthesis and Application of Di-tert-butyl disulfide. [2] Autech Industry Co.,Ltd., The Role of this compound in Modern Organic Synthesis. [3] Filo, What disulfides would you obtain from oxidation of the following thiols?. [4] Filo, what disulfides would you obtain from oxidation of the following thiols? a) CH3CH2CH2SH b) 3-methyl-1-butanethiol (skunk scent). [7] National Center for Biotechnology Information, 2-Butanethiol, PubChem Compound Database.

Sources

Evaluating the cost-effectiveness of sec-butyl disulfide in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cost-Effectiveness of Sec-Butyl Disulfide in Synthesis

Introduction: The Enduring Importance of the Disulfide Bridge

In the vast landscape of chemical synthesis, the disulfide bond (S-S) holds a position of critical importance. This covalent linkage is a cornerstone of structure and function in countless molecules, from stabilizing the three-dimensional architecture of proteins and peptides to imparting unique properties to materials and polymers.[1][2] In the pharmaceutical industry, disulfide bonds are integral to many biologic drugs, hormones, and growth factors.[3][4] Consequently, the development of efficient, scalable, and economical methods for their construction is a perpetual goal for researchers and process chemists.

This guide provides a comprehensive evaluation of this compound and its precursors as reagents in disulfide synthesis, focusing on a critical metric for industrial and research applications: cost-effectiveness. As a Senior Application Scientist, my aim is to move beyond mere procedural descriptions to offer a nuanced analysis grounded in experimental data and field-proven insights. We will dissect the performance of this compound relative to common alternatives, examining not just the price per kilogram, but the overall economic impact considering yield, reaction conditions, safety, and scalability.

This compound: A Profile

This compound (di-sec-butyl disulfide) is an organic compound that serves as an important intermediate and reagent in chemical synthesis.[5][6] Its utility stems from its role as a source of the sec-butylthio group or its participation in disulfide exchange reactions.

Chemical Properties:

  • Formula: C₈H₁₈S₂[7]

  • Molecular Weight: 178.36 g/mol [7]

  • Appearance: Colorless to off-white liquid[7]

  • Odor: Sulfurous[7]

The cost of this compound is intrinsically linked to its own synthesis. Common industrial routes include the oxidation of sec-butyl mercaptan or, more attractively from a safety and cost perspective, the reaction of sodium disulfide (prepared from inexpensive sodium sulfide and sulfur) with a sec-butyl halide like 2-bromobutane.[8][9] Recent patented methods emphasize solvent-free, phase-transfer catalysis conditions, which significantly enhance the green profile and cost-efficiency of its production, achieving yields greater than 92%.[9]

Core Directive: A Multi-Faceted Evaluation of Cost-Effectiveness

True cost-effectiveness is not reflected in the reagent bottle's price tag alone. It is a composite measure of raw material cost, reaction efficiency, operational simplicity, safety overhead, and waste management. Here, we compare the synthesis of disulfides using precursors for this compound against common alternative methodologies.

Direct Cost Analysis

The market price of this compound can vary based on purity and supplier. However, its synthesis from cheap, readily available industrial chemicals like sodium sulfide and sulfur makes it an economically attractive option, particularly when generated in situ or through a streamlined process.

Reagent/MethodologyTypical Price (USD)Key Cost Drivers
This compound $55 - $375 / 100g[7][10]Purity, supplier markup. Cost is significantly lower when synthesized from precursors.
Sodium Sulfide + Sulfur Very LowInexpensive industrial bulk chemicals.[9]
2-Bromobutane ModeratePrice of the alkylating agent is a primary factor.[9]
Common Oxidizing Agents Low to HighH₂O₂, I₂, DMSO are cheap, but others like Bobbitt's salt or specialized reagents can be expensive.[11]
Specialized Reagents HighReagents for unsymmetrical disulfides (e.g., SuFEx reagents, Npys-Cl) are often costly.[1][12]

Note: Prices are estimates and can fluctuate. The key takeaway is the low cost of the raw materials for generating the disulfide reagent.

Performance and Efficiency

A low-cost reagent is of little value if it provides poor yields or requires harsh, energy-intensive conditions.

FeatureSynthesis via sec-Butyl Halide & Na₂S₂Common Alternative (e.g., Thiol Oxidation)
Typical Yield >92% for symmetrical disulfides.[9]Highly variable (good to excellent); can be lowered by over-oxidation or side reactions.[13]
Reaction Conditions Mild (e.g., 25-55°C), often solvent-free, atmospheric pressure.[8][9]Can range from room temperature to reflux; some methods require strong acids, bases, or toxic solvents.[13][14]
Substrate Scope Primarily for symmetrical dialkyl disulfides.Broad; many methods exist for aryl, alkyl, and functionalized thiols.[11]
Key Advantage High atom economy, avoids handling foul-smelling thiols directly as starting materials.[9]Versatility and a vast body of literature for various substrates.
Key Disadvantage Less direct for unsymmetrical disulfides.Risk of forming symmetrical byproducts, potential for over-oxidation, requires thiol precursors.[13]

The solvent-free, phase-transfer catalysis method for synthesizing this compound is a prime example of a process with a low Environmental Factor (E-factor), as it minimizes solvent waste—a major consideration in sustainable chemistry.[9][15]

Safety and Handling

Operational safety is a critical, often underestimated, cost factor. Hazardous materials require specialized infrastructure, personal protective equipment (PPE), and disposal procedures, all of which incur costs.

  • This compound & Precursors: this compound itself is classified as a skin and eye irritant.[7][16][17] Its synthesis from a halide avoids the use of volatile, malodorous thiols, which are a major drawback of many alternative routes.[8] While reagents like 2-bromobutane are flammable, they are standard laboratory chemicals with well-established handling protocols.[18]

  • Alternative Reagents: Many alternatives involve significant hazards. This includes:

    • Thiols: Possess an intense, foul smell, and many are toxic.

    • Oxidants: Can be aggressive and non-selective, posing fire or explosion risks.

    • Solvents: Many reactions require volatile organic compounds (VOCs) like benzene or chloroform, which are hazardous to human health and the environment.[8]

By circumventing the need for free thiols as starting materials, the this compound synthesis route offers a significant advantage in terms of environmental, health, and safety (EHS) costs.

Experimental Protocols: A Comparative Analysis

To provide a practical context, we present two distinct, validated protocols. The causality behind each step is explained to highlight the differences in workflow and resource requirements.

Protocol 1: Cost-Effective Synthesis of Symmetrical di-sec-Butyl Disulfide

This protocol is adapted from patented industrial methods that emphasize efficiency and low cost by using basic chemical feedstocks.[9]

Objective: To prepare di-sec-butyl disulfide with high yield and purity, avoiding the use of mercaptans.

Methodology:

  • Preparation of Sodium Disulfide Solution:

    • In a three-necked flask equipped with a stirrer, charge sodium sulfide (Na₂S) and water. Stir until fully dissolved.

    • Add powdered sulfur (S) to the solution. The molar ratio of Na₂S to S should be approximately 1:1.

    • Gently heat the mixture to ~55°C with stirring for 1 hour to form the sodium disulfide (Na₂S₂) solution. Cool to room temperature.

    • Causality: This step generates the nucleophilic disulfide species from inexpensive bulk chemicals, forming the core of the reagent.

  • Phase-Transfer Catalysis Reaction:

    • To the cooled Na₂S₂ solution, add a quaternary ammonium salt phase-transfer catalyst (e.g., tetrabutylammonium bromide, ~1-2% of the halide mass).

    • Begin dropwise addition of 2-bromobutane. The molar ratio of Na₂S₂ to 2-bromobutane should be around 1:2.

    • Maintain the reaction at 25°C with vigorous stirring for 6-8 hours.

    • Causality: The phase-transfer catalyst shuttles the disulfide anion from the aqueous phase to the organic halide phase, enabling a solvent-free reaction with a high atom economy.[9]

  • Work-up and Isolation:

    • After the reaction is complete, cease stirring and allow the layers to separate.

    • The upper organic layer is the crude di-sec-butyl disulfide. Separate it from the lower aqueous phase.

    • The crude product can be purified by vacuum distillation to yield the final product with >96% purity.[9]

    • Causality: The simple phase separation constitutes a minimal work-up, reducing solvent use and processing time, which are key cost-saving factors.

Protocol 2: Classical Synthesis of an Unsymmetrical Disulfide via Thiol Oxidation

This protocol represents a common laboratory method for creating unsymmetrical disulfides, highlighting the differences in reagent handling and purification challenges.[19]

Objective: To prepare sec-butyl isopropyl disulfide from two different thiol precursors.

Methodology:

  • Preparation of Thiolate:

    • In a flask under an inert atmosphere (e.g., argon), dissolve sodium hydroxide in water.

    • Carefully add 2-butanethiol dropwise while stirring rapidly at room temperature. The solution will become viscous.

    • Causality: This step converts the first thiol into its more reactive thiolate form. Working in a fume hood is critical due to the thiol's stench.

  • Preparation of Sulfenyl Chloride (Intermediate):

    • In a separate flask, prepare a solution of isopropyl thiol in a suitable solvent.

    • Cool the solution and add an oxidizing agent (e.g., N-chlorosuccinimide) to form the corresponding sulfenyl chloride in situ.

    • Causality: A thiol is activated by converting it to an electrophilic species that will react with the nucleophilic thiolate. This adds a step and requires careful control.

  • Coupling Reaction:

    • Cool the thiolate solution to 0°C.

    • Rapidly add the prepared sulfenyl chloride solution to the vigorously stirred thiolate solution.

    • Stir for a few minutes, then add a saturated sodium chloride solution to aid in the separation of the product.[19]

    • Causality: This is the key bond-forming step. Rapid addition and stirring are necessary to favor the unsymmetrical product over competing side reactions.

  • Work-up and Purification:

    • The crude disulfide separates as an oil. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with water, and dry over a drying agent (e.g., calcium sulfate).

    • Remove the solvent via rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain the pure unsymmetrical disulfide.[19]

    • Causality: This multi-step work-up involving extraction and solvent removal is more time-consuming and generates more waste compared to Protocol 1.

Visualizing the Workflows

Diagrams help clarify the logical flow and complexity of each process.

G cluster_0 Protocol 1: Symmetrical Disulfide Synthesis cluster_1 Protocol 2: Unsymmetrical Disulfide Synthesis Na2S + S Na2S + S Na2S2_Solution Na2S2_Solution Na2S + S->Na2S2_Solution Heat, Water Reaction Reaction Na2S2_Solution->Reaction Catalyst Phase_Separation Phase_Separation Reaction->Phase_Separation 6-8h @ 25°C 2-Bromobutane 2-Bromobutane 2-Bromobutane->Reaction Crude_Product Crude_Product Phase_Separation->Crude_Product Purification Purification Crude_Product->Purification Vacuum Distillation Final_Product_1 Final_Product_1 Purification->Final_Product_1 >92% Yield Thiol_A Thiol_A Thiolate_A Thiolate_A Thiol_A->Thiolate_A NaOH Coupling Coupling Thiolate_A->Coupling Thiol_B Thiol_B Sulfenyl_Intermediate Sulfenyl_Intermediate Thiol_B->Sulfenyl_Intermediate Oxidant Sulfenyl_Intermediate->Coupling Extraction Extraction Coupling->Extraction Ether/Water Drying_Evaporation Drying_Evaporation Extraction->Drying_Evaporation Drying Agent Crude_Product_2 Crude_Product_2 Drying_Evaporation->Crude_Product_2 Purification_2 Purification_2 Crude_Product_2->Purification_2 Vacuum Distillation Final_Product_2 Final_Product_2 Purification_2->Final_Product_2

Caption: Comparative workflow for disulfide synthesis.

G cluster_cost Cost-Effectiveness Factors Reagent_Cost Reagent Cost Low (Bulk Precursors) High (Specialized Reagents) Yield Yield Safety Safety & Handling No Thiols Malodorous/Toxic Thiols Process Process Simplicity Solvent-Free, 1-Pot Multi-step, Extraction Waste Waste (E-Factor) Low (Minimal Solvent) High (Solvent Waste) Sec-Butyl_Disulfide_Method This compound Method Sec-Butyl_Disulfide_Method->Reagent_Cost Favors Sec-Butyl_Disulfide_Method->Yield Favors Sec-Butyl_Disulfide_Method->Safety Favors Sec-Butyl_Disulfide_Method->Process Favors Sec-Butyl_Disulfide_Method->Waste Favors Alternative_Methods Alternative Oxidation Methods Alternative_Methods->Reagent_Cost Alternative_Methods->Yield Alternative_Methods->Safety Alternative_Methods->Process Alternative_Methods->Waste

Caption: Logic diagram of cost-effectiveness factors.

Conclusion and Authoritative Recommendation

The evaluation clearly demonstrates that for the synthesis of symmetrical dialkyl disulfides, particularly at scale, the use of this compound precursors (sodium disulfide and an alkyl halide) is exceptionally cost-effective. The advantages extend beyond the low cost of raw materials to encompass higher yields, milder and safer operating conditions, simplified processing, and a significantly better environmental profile. The avoidance of volatile and malodorous thiols is a paramount benefit for any industrial application.

While traditional thiol oxidation methods offer greater flexibility for synthesizing complex or unsymmetrical disulfides, they often come at a higher overall cost due to more complex procedures, increased safety overhead, and greater waste generation.

Therefore, for researchers and drug development professionals focused on scalable, economical, and sustainable synthesis of molecules containing symmetrical disulfide motifs, the pathway utilizing precursors for this compound represents a superior strategic choice. Future developments will likely focus on expanding the utility of such cost-effective reagents to the more challenging synthesis of unsymmetrical disulfides, further bridging the gap between economic viability and synthetic versatility.

References

  • Alonso, M. E., & Aragona, H. (n.d.). SULFIDE SYNTHESIS IN PREPARATION OF UNSYMMETRICAL DIALKYL DISULFIDES: sec-BUTYL ISOPROPYL DISULFIDE. Organic Syntheses Procedure.
  • Zhang, R., et al. (2020). Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols. RSC Advances.
  • Google Patents. (n.d.). CN102351763A - Synthesis method of di-sec-butyl disulfide.
  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling.
  • Google Patents. (n.d.). CN101508662A - Solvent-free phase transfer catalysis synthesis method of this compound.
  • Wang, L., et al. (2018). Polysulfurating reagent design for unsymmetrical polysulfide construction. Nature Communications.
  • Hou, J., et al. (2025). Selective Synthesis of Unsymmetrical Disulfides from Thiols via Water-Removable SuFEx Reagent. Organic Letters.
  • R Discovery. (n.d.). Unsymmetrical Disulfide Research Articles.
  • Taylor & Francis Online. (n.d.). Green methodology for the preparation of disulfide.
  • Pluth, M. D., et al. (n.d.). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. PMC - NIH.
  • Andreu, D., et al. (n.d.). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. ResearchGate.
  • Lamoureux, G. V., & Whitesides, G. M. (n.d.). Synthesis of dithiols as reducing agents for disulfides in neutral aqueous solution and comparison of reduction potentials. The Journal of Organic Chemistry - ACS Publications.
  • Inazu, T., et al. (n.d.). Regioselective Formation of Multiple Disulfide Bonds with the Aid of Postsynthetic S-Tritylation. Organic Letters - ACS Publications.
  • LookChem. (n.d.). This compound (CAS 5943-30-6): Your Essential Organic Intermediate Supplier.
  • Ellman, J. A., et al. (n.d.). Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. Synthesis of tert-Butanesulfinamides, tert-Butyl Sulfoxides, and tert-Butanesulfinimines. Journal of the American Chemical Society.
  • University of Waterloo. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins.
  • LookChem. (n.d.). The Role of this compound in Modern Organic Synthesis.
  • Debruler, C., et al. (2021). Synthesis and Characterization of Redox-Responsive Disulfide Cross-Linked Polymer Particles for Energy Storage Applications. PMC - NIH.
  • International Journal of Pharmaceutical Science Invention. (n.d.). Effect of solvents on formation of disulphide bond in peptides.
  • Pennington, M. W., et al. (2017). The Role of Disulfide Bond Replacements in Analogues of the Tarantula Toxin ProTx-II and Their Effects on Inhibition of the Voltage-Gated Sodium Ion Channel Nav1.7. PubMed Central.
  • PubChem - NIH. (n.d.). Di-sec-butyl disulfide.
  • ResearchGate. (2025). Efficient synthesis of disulfides by air oxidation of thiols under sonication.
  • ChemRxiv. (n.d.). Redox-Click Chemistry for Disulfide Formation from Thiols.
  • Jessop, P. G. (n.d.). Solvents and sustainable chemistry. PMC - PubMed Central - NIH.
  • ANR. (n.d.). Innovative chemical tools for the synthesis of disulfide-rich peptides, an emerging class of medium-sized pharmaceuticals.
  • Quora. (2025). What environmental considerations are there when using polarized SEBS in product manufacturing?.

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sec-Butyl disulfide: a comparative review of its synthetic utility

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Review of sec-Butyl Disulfide's Synthetic Utility

In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular transformations with efficiency and precision. Among the diverse class of organosulfur compounds, this compound (CAS 5943-30-6) has emerged as a noteworthy building block and synthetic intermediate.[1] This guide provides a comparative analysis of this compound, examining its synthesis, reactivity, and applications, particularly in contrast to other dialkyl disulfides. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the technical understanding necessary to leverage this versatile reagent in their synthetic endeavors.

Physicochemical Properties and Structural Features

This compound, also known as di-sec-butyl disulfide, is a colorless liquid with a characteristic garlic-like odor.[2] Its molecular formula is C8H18S2, with a molecular weight of 178.36 g/mol .[1][3] The defining feature of its structure is the disulfide bond (-S-S-) connecting two sec-butyl groups.[4] This branched alkyl structure imparts specific steric and electronic properties that differentiate it from its linear or more hindered counterparts, such as n-butyl disulfide and tert-butyl disulfide, respectively.

Table 1: Comparison of Physicochemical Properties of Selected Dialkyl Disulfides

PropertyThis compoundn-Butyl Disulfidetert-Butyl Disulfide
CAS Number 5943-30-6[5]629-45-8[4]110-06-5
Molecular Weight ( g/mol ) 178.36[3]178.36178.36
Boiling Point (°C) 212-214228-232201-203
Density (g/mL at 25°C) 0.957[6]0.9370.929
Refractive Index (n20/D) 1.492[2][6]1.4961.491

Note: Data compiled from various chemical supplier and database sources.

The moderate branching of the sec-butyl groups influences the compound's reactivity. The disulfide bond is susceptible to nucleophilic attack and reduction, common reactions for this functional group. However, the steric bulk of the sec-butyl groups can modulate the rate of these reactions compared to less hindered disulfides.

Synthesis of this compound: A Comparative Overview of Methodologies

Several synthetic routes to this compound have been reported, each with its own advantages and limitations. The choice of method often depends on factors such as scale, desired purity, and available starting materials.

2.1. Phase-Transfer Catalysis: An Efficient and Mild Approach

A prominent and efficient method for synthesizing this compound involves phase-transfer catalysis (PTC).[4][7] This approach offers mild reaction conditions, high yields, and reduced environmental impact due to the potential for solvent-free conditions.[7]

A typical PTC synthesis utilizes readily available and inexpensive starting materials: sodium sulfide (Na2S), sulfur (S), and a sec-butyl halide (e.g., sec-butyl bromide or sec-butyl chloride).[4][7] A quaternary ammonium salt, such as tetrabutylammonium bromide, serves as the phase-transfer catalyst, facilitating the reaction between the aqueous sodium disulfide (formed in situ from Na2S and S) and the organic sec-butyl halide.[7][8] This method has been reported to produce this compound with a purity of over 96% and yields exceeding 92%.[7]

Experimental Protocol: Synthesis of this compound via Phase-Transfer Catalysis [7][8]

  • Preparation of Sodium Disulfide Solution: In a three-necked flask equipped with a stirrer, charge sodium sulfide and water. With stirring, gradually add sulfur powder. Heat the mixture to facilitate the formation of the sodium disulfide solution.

  • Phase-Transfer Catalysis Reaction: Cool the sodium disulfide solution to room temperature. Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide). Slowly add sec-butyl bromide dropwise to the reaction mixture over a period of 1-4 hours while maintaining the temperature between 25-50°C.

  • Work-up and Purification: After the addition is complete, continue stirring for 3-8 hours. Upon completion, allow the mixture to stand and separate the layers. The organic layer, containing the crude this compound, is then purified by fractional distillation under reduced pressure to yield the final product.

2.2. Oxidation of sec-Butyl Thiol: A Traditional Route

Another common method for the synthesis of symmetrical disulfides is the oxidation of the corresponding thiol. For this compound, this involves the oxidation of sec-butyl thiol. Various oxidizing agents can be employed for this transformation.[9] While this method is conceptually straightforward, it has some drawbacks. Low molecular weight thiols, including sec-butyl thiol, are known for their strong, unpleasant odors and volatility, which can pose environmental and handling challenges.[9] Furthermore, the reaction conditions need to be carefully controlled to avoid over-oxidation to sulfonic acids.

2.3. Microwave-Assisted Synthesis: A Rapid Alternative

Microwave-assisted organic synthesis has gained traction for its ability to accelerate reaction rates. The synthesis of diallyl disulfide, a related compound, has been successfully achieved using microwave irradiation in the presence of a phase-transfer catalyst, resulting in a significant reduction in reaction time.[10][11] A similar approach has been applied to the synthesis of di-sec-butyl disulfide, where reacting an aqueous solution of sodium sulfide and sulfur with 2-bromobutane in a microwave reactor in the presence of a quaternary ammonium salt yielded the product in as little as 0.2-2 hours with high purity and yield.[8]

Workflow for Microwave-Assisted Synthesis of this compound

G cluster_prep Aqueous Phase Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification Na2S Sodium Sulfide Na2S_S_H2O Mix and Dissolve Na2S->Na2S_S_H2O S Sulfur Powder S->Na2S_S_H2O H2O Water H2O->Na2S_S_H2O Heating Heat to 55°C Na2S2_aq Aqueous Sodium Disulfide Heating->Na2S2_aq Na2S_S_H2O->Heating ReactionMix Combine Reactants Na2S2_aq->ReactionMix PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->ReactionMix secBuBr 2-Bromobutane secBuBr->ReactionMix Microwave Microwave Irradiation (300-1000W, 0.2-2h) CrudeProduct Crude this compound Microwave->CrudeProduct ReactionMix->Microwave Separation Phase Separation CrudeProduct->Separation Distillation Distillation of Organic Phase Separation->Distillation PureProduct Pure this compound Distillation->PureProduct

Caption: Microwave-assisted synthesis workflow for this compound.

Comparative Synthetic Utility

The utility of this compound in organic synthesis stems from the reactivity of the disulfide bond. It can serve as a source of the sec-butylthio group in various transformations.

3.1. Thiol-Disulfide Exchange

Thiol-disulfide exchange is a fundamental reaction in biochemistry and organic synthesis.[12] this compound can react with other thiols to form unsymmetrical disulfides. The equilibrium of this reaction is dictated by the relative stabilities of the thiols and disulfides involved. The branched nature of the sec-butyl group can influence the kinetics and thermodynamics of this exchange compared to linear alkyl disulfides.

3.2. Reduction to sec-Butyl Thiol

The disulfide bond in this compound can be readily cleaved by reducing agents to yield two equivalents of sec-butyl thiol. This provides a convenient method for the in situ generation of sec-butyl thiol, avoiding the handling of the volatile and malodorous thiol itself.

3.3. Comparison with Other Dialkyl Disulfides

  • n-Butyl Disulfide: The linear structure of n-butyl disulfide results in less steric hindrance around the disulfide bond compared to this compound. This can lead to faster reaction rates in nucleophilic substitution and reduction reactions. However, the resulting n-butylthio group is less sterically demanding, which may be a disadvantage in applications where steric bulk is desired.

  • tert-Butyl Disulfide: The highly hindered tert-butyl groups in di-tert-butyl disulfide significantly shield the disulfide bond, making it more stable and less reactive towards nucleophiles and reducing agents. This increased stability can be advantageous in certain applications where the disulfide needs to remain intact under specific reaction conditions.[13] For instance, the tert-butylsulfinyl group, derived from tert-butyl disulfide, is a valuable chiral auxiliary in asymmetric synthesis.[13] The synthesis of di-tert-butyl disulfide often starts from tert-butyl mercaptan, but the steric hindrance of the tertiary butyl group can lead to longer reaction times and lower yields compared to the synthesis of less hindered disulfides.[9]

Table 2: Qualitative Comparison of Dialkyl Disulfide Reactivity

DisulfideSteric HindranceReactivity of S-S BondApplications
n-Butyl DisulfideLowHighGeneral sulfur source, formation of n-butylthioethers
This compound Moderate Moderate Intermediate for sulfur-containing compounds, flavor and fragrance applications [2]
tert-Butyl DisulfideHighLowPrecursor to chiral sulfinyl compounds, stable sulfur source in specific transformations[13]
Applications in Drug Development and Beyond

Disulfide bonds are crucial structural motifs in many biologically active peptides and proteins.[14] The ability to form and manipulate disulfide linkages is therefore of significant interest in drug development. While this compound itself is not typically incorporated directly into drug molecules, its derivatives and the understanding of its reactivity contribute to this field.

Disulfide-containing linkers are widely used in antibody-drug conjugates (ADCs) due to their stability in the bloodstream and their susceptibility to cleavage in the reducing environment of tumor cells.[][16] The steric and electronic properties of the groups attached to the disulfide bond can modulate the stability and release kinetics of the payload.[17] Studies on the reactivity of various dialkyl disulfides, including this compound, provide valuable data for the rational design of these linkers.

Beyond pharmaceuticals, this compound and its isomers are found in the essential oils of some plants and contribute to their biological activities.[4] It is also used as a flavoring agent in the food industry.[2][5]

Diagram of Disulfide Linker Cleavage in ADCs

Caption: Reductive cleavage of a disulfide linker in an antibody-drug conjugate.

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate safety precautions. It is irritating to the eyes, respiratory system, and skin.[2][18] It is also a flammable liquid.[19] When working with this compound, it is essential to use personal protective equipment, including safety glasses, gloves, and a respirator if working in a poorly ventilated area.[20][21] All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile organosulfur compound with a unique profile of reactivity and steric properties. Its synthesis via phase-transfer catalysis offers an efficient and scalable route to this important intermediate. In comparison to its linear and more hindered counterparts, n-butyl disulfide and tert-butyl disulfide, this compound occupies a middle ground in terms of steric hindrance and reactivity, making it a valuable tool for specific synthetic applications. Its role as a precursor to sulfur-containing molecules and its relevance to the design of cleavable linkers in drug delivery highlight its continued importance in both academic research and industrial applications. A thorough understanding of its synthesis, reactivity, and handling is crucial for any scientist seeking to incorporate this reagent into their synthetic toolbox.

References

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Safety Operating Guide

Navigating the Disposal of sec-Butyl Disulfide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of sec-Butyl Disulfide, moving beyond mere instruction to explain the rationale behind each critical step. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, fostering a culture of safety and scientific integrity.

Understanding the Compound: Hazard Profile of this compound

This compound (CAS No. 5943-30-6) is an organosulfur compound that presents several hazards requiring careful management.[1][2] It is known to cause skin, eye, and respiratory irritation.[1][3] Therefore, understanding its chemical properties is the first step in establishing a safe disposal protocol.

PropertyValueSource
Molecular Formula C8H18S2[1]
Appearance Colorless liquid[1]
Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[1][3]
Incompatibilities Strong oxidizing agents[1]

Given its hazardous nature, this compound must be treated as a hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[1] Under no circumstances should it be discharged into drains or the environment.[1]

The Disposal Decision Pathway: A Visual Guide

The following diagram illustrates the critical decision-making process for the proper disposal of this compound waste in a laboratory setting. This workflow emphasizes safety, compliance, and responsible waste management.

Disposal_Workflow start Start: this compound Waste Generated characterize Characterize Waste: - Pure this compound? - Mixture? (Identify all components) start->characterize ppe Step 1: Don Appropriate PPE - Safety Goggles/Face Shield - Chemical-Resistant Gloves (Nitrile) - Lab Coat/Chemical Apron - Respiratory Protection (if ventilation is inadequate) characterize->ppe segregate Step 2: Segregate Waste - Isolate from incompatible materials (e.g., strong acids, oxidizers). - Use a designated, compatible waste container. ppe->segregate containerize Step 3: Containerize and Label - Use a chemically resistant, leak-proof container. - Affix a 'HAZARDOUS WASTE' label. - Clearly identify contents: 'this compound'. - List all components and approximate concentrations if a mixture. segregate->containerize storage Step 4: Temporary Storage - Store in a designated Satellite Accumulation Area (SAA). - Keep container tightly closed. - Ensure secondary containment. containerize->storage disposal_decision Select Disposal Method storage->disposal_decision licensed_contractor Primary Method: Licensed Hazardous Waste Contractor (Recommended for all quantities) disposal_decision->licensed_contractor Standard Protocol chemical_treatment Alternative Method: Chemical Treatment (Oxidation) (For small quantities, with expert oversight and validation ONLY) disposal_decision->chemical_treatment Specialized Circumstances end End: Waste Disposed Compliantly licensed_contractor->end chemical_treatment->end

Caption: Decision workflow for this compound disposal.

Core Directive: Disposal via a Licensed Hazardous Waste Contractor

The most secure and compliant method for disposing of this compound is through a licensed hazardous waste disposal company.[1] These companies are equipped to handle and treat chemical waste in accordance with strict environmental regulations. The likely ultimate disposal method for this compound is incineration.

Experimental Protocol: Preparing this compound for Contractor Pickup
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Safety glasses with side shields or a face shield.[1]

    • Chemical-resistant gloves (e.g., nitrile).[1]

    • A lab coat or chemical-resistant apron.

    • Use a full-face respirator with appropriate cartridges if there is a risk of inhalation and engineering controls are insufficient.[1]

  • Waste Segregation: It is crucial to segregate this compound waste.

    • Do not mix it with other waste streams, especially strong acids or oxidizing agents, to prevent potentially hazardous reactions.[1]

    • Collect it in a dedicated waste container.

  • Containerization and Labeling:

    • Use a container made of a material compatible with this compound. The original container is often a suitable choice.

    • The container must be in good condition, with a tightly sealing cap to prevent leaks or vapor release.

    • Affix a "HAZARDOUS WASTE" label to the container.

    • Clearly identify the contents, including the full chemical name ("this compound") and any other components if it is a mixture, with their approximate percentages.

  • Temporary Storage:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be a secure, well-ventilated area, away from general laboratory traffic.

    • Ensure the container is within secondary containment to control any potential spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.

    • Provide them with all necessary information about the waste as indicated on the label.

Alternative Consideration: Chemical Treatment (with Significant Caution)

For very small quantities, chemical treatment to render the waste less hazardous may be a theoretical possibility. One general method for the destruction of sulfides is oxidation. However, this approach is not a standard disposal procedure for this compound and should only be attempted by trained personnel with a thorough understanding of the chemistry and hazards involved, and after performing a careful risk assessment and laboratory-scale validation.

The oxidation of sulfides can be achieved using an oxidizing agent such as sodium hypochlorite (bleach). This process would convert the sulfide to a sulfoxide or sulfone, which may be less hazardous.

This is not a recommended standard procedure. The reaction could be exothermic, and the reaction products would need to be characterized to ensure they are safe for disposal. Improper execution could lead to the release of hazardous byproducts.

Land Disposal Restrictions

It is important to note that under the Resource Conservation and Recovery Act (RCRA), the land disposal of untreated hazardous waste is prohibited.[3] this compound, as a hazardous chemical, must be treated to meet specific standards before it can be considered for land disposal. This further reinforces the necessity of using a licensed disposal facility that employs methods like incineration to destroy the hazardous constituents.

Emergency Procedures: Managing Spills

In the event of a this compound spill, immediate and appropriate action is critical to mitigate hazards.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.

  • Personal Protective Equipment: Do not attempt to clean up a spill without the proper PPE, including respiratory protection if necessary.

  • Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1]

  • Cleanup: Carefully collect the absorbent material and place it into a suitable, closed container for disposal as hazardous waste.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—prioritizing disposal through a licensed hazardous waste contractor, utilizing proper PPE, and following strict segregation and labeling protocols—researchers can ensure they are meeting their regulatory and ethical obligations. This commitment to best practices not only protects the health and safety of laboratory personnel but also builds a foundation of trust and reliability in our scientific endeavors.

References

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  • Question 15: What are your options for processing of disulfide oil from an extractive mercaptan removal unit? How will this oil affect a naphtha hydrotreater?. American Fuel & Petrochemical Manufacturers.
  • Rapid and irreversible reduction of protein disulfide bonds. PubMed. (2010-10-01).
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Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling sec-Butyl Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics and scientific advancement, the integrity of our research is intrinsically linked to the safety of our laboratory practices. This guide offers a detailed, experience-driven framework for the selection and use of personal protective equipment (PPE) when handling sec-Butyl Disulfide. Our objective is to move beyond a simple checklist, providing the "why" behind each procedural step to foster a deeply ingrained culture of safety and precision.

This compound is an organosulfur compound that, like many of its class, presents hazards that demand rigorous control measures. According to its Safety Data Sheet, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a multi-faceted approach to personal protection is not merely a recommendation but a necessity. This protocol is designed as a self-validating system, ensuring that each step logically reinforces the overall safety of the operator.

The Foundation of Safety: Hazard Recognition and Control

Before any chemical is handled, a thorough hazard assessment is the bedrock of a safe experimental design.[4][5][6] For this compound, the primary routes of exposure and associated risks are:

  • Dermal Contact: The compound is a skin irritant.[1][2][3] Prolonged contact can lead to irritation and potential systemic absorption.

  • Ocular Exposure: Direct contact with the eyes can cause serious irritation.[1][2][3] The risk of accidental splashes makes robust eye protection critical.

  • Inhalation: Vapors may irritate the respiratory system.[1][2][3] This is particularly concerning when the compound is heated or aerosolized.

The Occupational Safety and Health Administration (OSHA) mandates that engineering and administrative controls are the primary lines of defense.[5][7] PPE is then used to mitigate any remaining residual risks.[4][8] Therefore, all work with this compound must be conducted within a certified chemical fume hood.

Core Directive: The PPE Ensemble for this compound

The following table outlines the essential PPE required for handling this compound. This represents the minimum standard; specific experimental conditions may require an escalation of these protective measures.

Body PartRecommended PPESpecifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles: Must be ANSI Z87-rated and provide a complete seal around the eyes to protect against splashes and vapors.[4] Face Shield: Worn in addition to goggles, it provides a crucial secondary barrier for the entire face, particularly when handling larger volumes or during procedures with a high splash potential.[4][8]
Hands Double Nitrile GlovesRationale: Double gloving provides an added layer of protection against tears and permeation.[4][9] Procedure: The inner glove should be tucked under the cuff of the lab coat, while the outer glove cuff goes over the lab coat sleeve. This creates a continuous barrier. Always inspect gloves for visible signs of degradation or punctures before use.[10]
Body Flame-Resistant (FR) Laboratory CoatRationale: An FR lab coat protects the skin and personal clothing from splashes and spills.[8] It should be fully buttoned with sleeves rolled down to ensure maximum coverage.
Respiratory Certified Chemical Fume HoodRationale: As an engineering control, the fume hood is the primary method for preventing respiratory exposure to vapors.[7] In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges would be necessary for emergency response.[1][5]

Experimental Protocol: A Step-by-Step Guide to Safe Handling

This protocol is designed to be a closed-loop system, ensuring safety from preparation through to waste disposal.

Part 1: Pre-Operational Safety and PPE Donning
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly. Ensure that safety showers and eyewash stations are unobstructed and have been recently tested.[7]

  • Inspect Your PPE: Before donning, meticulously inspect each piece of equipment. Check gloves for pinholes or tears and ensure face shields or goggles are not cracked.

  • Donning Sequence: The order in which PPE is put on is critical to avoid cross-contamination.

Donning_Sequence cluster_prep Preparation cluster_donning Donning Workflow a Verify Fume Hood & Eyewash b Inspect All PPE a->b Pre-checks c Don Lab Coat b->c Begin Donning d Don Inner Gloves (Under Cuff) c->d e Don Goggles d->e f Don Face Shield e->f g Don Outer Gloves (Over Cuff) f->g

Caption: Logical workflow for pre-operational checks and PPE donning.

Part 2: Operational Phase - Maintaining a Protective Barrier
  • Prudent Handling: Conduct all manipulations deep within the fume hood to ensure vapors are effectively captured.

  • Glove Management: If the outer glove becomes contaminated, remove it immediately using the proper technique (see Part 3) and don a fresh one. Dispose of contaminated gloves in the designated hazardous waste container.[1]

  • Situational Awareness: Be mindful of your movements to avoid splashes. Never wear contaminated gloves outside of the laboratory area to prevent the spread of chemical hazards.[9]

Part 3: Post-Operational Doffing and Disposal

The removal of PPE is a point of high risk for exposure. The guiding principle is to avoid contact between contaminated surfaces and your skin.

  • Doffing Sequence: The sequence is designed to systematically remove the most contaminated items first.

Doffing_Sequence cluster_doffing Doffing Workflow cluster_final Final Decontamination h Remove Outer Gloves i Remove Face Shield & Goggles h->i Sequential Removal j Remove Lab Coat i->j Sequential Removal k Remove Inner Gloves j->k Sequential Removal l Wash Hands Thoroughly k->l Sequential Removal

Caption: Step-by-step process for the safe removal of contaminated PPE.

  • Disposal Plan: All contaminated, disposable PPE must be disposed of as hazardous waste in accordance with institutional and local regulations.[1][10] Do not discard gloves or other contaminated items in the regular trash.

  • Hand Hygiene: After all PPE has been removed, wash your hands thoroughly with soap and water.[9]

Emergency Response: Actions in Case of Exposure

In the event of an accidental exposure, immediate and correct first aid is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Consult the Safety Data Sheet and seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

By adhering to this structured protocol, you are not just following rules; you are engaging in a dynamic system of risk assessment and mitigation that is the hallmark of a professional and safe laboratory environment.

References

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  • HPC Standards.Dibutyl disulfide | 1X100MG | C8H18S2 | 676989 | 629-45-8. Accessed January 9, 2026.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.